Lff-571
説明
特性
CAS番号 |
1160959-55-6 |
|---|---|
分子式 |
C60H63N13O13S6 |
分子量 |
1366.6 g/mol |
IUPAC名 |
4-[4-carboxybutyl-[2-[(18S,25S,35S)-35-[(S)-hydroxy(phenyl)methyl]-28-(methoxymethyl)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25-propan-2-yl-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]carbamoyl]oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C60H63N13O13S6/c1-28(2)44-58-72-47(39(92-58)23-85-5)51(80)62-22-42(75)69-48(49(78)30-11-7-6-8-12-30)57-67-38(26-89-57)55-65-36(24-88-55)46-33(53-66-37(25-87-53)50(79)64-35(21-41(74)61-4)56-71-45(29(3)91-56)52(81)70-44)18-19-34(63-46)54-68-40(27-90-54)73(20-10-9-13-43(76)77)60(84)86-32-16-14-31(15-17-32)59(82)83/h6-8,11-12,18-19,24-28,31-32,35,44,48-49,78H,9-10,13-17,20-23H2,1-5H3,(H,61,74)(H,62,80)(H,64,79)(H,69,75)(H,70,81)(H,76,77)(H,82,83)/t31?,32?,35-,44-,48-,49-/m0/s1 |
InChIキー |
GNLYKLDXQZHYTR-QWSGWXDSSA-N |
SMILES |
CC1=C2C(=O)NC(C3=NC(=C(S3)COC)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)N(CCCCC(=O)O)C(=O)OC8CCC(CC8)C(=O)O)C9=NC(=CS9)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C1=CC=CC=C1)O)C(C)C |
異性体SMILES |
CC1=C2C(=O)N[C@H](C3=NC(=C(S3)COC)C(=O)NCC(=O)N[C@H](C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)N(CCCCC(=O)O)C(=O)OC8CCC(CC8)C(=O)O)C9=NC(=CS9)C(=O)N[C@H](C(=N2)S1)CC(=O)NC)[C@H](C1=CC=CC=C1)O)C(C)C |
正規SMILES |
CC1=C2C(=O)NC(C3=NC(=C(S3)COC)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)N(CCCCC(=O)O)C(=O)OC8CCC(CC8)C(=O)O)C9=NC(=CS9)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C1=CC=CC=C1)O)C(C)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
LFF-571; LFF571; LFF 571 |
製品の起源 |
United States |
Foundational & Exploratory
LFF-571: A Comprehensive Technical Guide on a Novel Thiopeptide Antibiotic for Clostridioides difficile Infection
This guide provides an in-depth analysis of LFF-571, a novel semisynthetic thiopeptide antibiotic. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical structure, mechanism of action, efficacy, and relevant experimental protocols.
Introduction and Chemical Identity
This compound is an investigational antimicrobial agent that has demonstrated significant potency against Gram-positive bacteria, most notably Clostridioides difficile, the leading cause of antibiotic-associated diarrhea.[1] Developed as a semisynthetic derivative of the natural product GE2270 A, this compound represents a promising therapeutic candidate with a novel mechanism of action targeting a clinically unprecedented molecular target.[2][3] Its development has been driven by the urgent need for new treatments for C. difficile infection (CDI), a condition where treatment failures and high recurrence rates with standard therapies like vancomycin and metronidazole are significant clinical challenges.[4][5]
Chemical Structure and Properties
This compound is a complex macrocyclic thiopeptide.[1] Its intricate structure is fundamental to its specific interaction with its molecular target.
-
IUPAC Name: 4-[4-carboxybutyl-[2-[(18S,25S,35S)-35-[(S)-hydroxy(phenyl)methyl]-28-(methoxymethyl)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25-propan-2-yl-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]carbamoyl]oxycyclohexane-1-carboxylic acid[6]
-
CAS Number: 1160959-55-6[6]
-
Molecular Formula: C60H63N13O13S6[6]
-
SMILES String: CC1C2=NC(=CS2)C3=NC(=CS3)C(=O)NC(C(C)C)C(=O)NC4=C(N=CS4)C(NC(=O)C5=NC(=CS5)C(NC(=O)C(CC(N)=O)NC(=O)C6=C(C=CC=C6)N(C1=O)C(O)C7=CC=CC=C7)C(C)OC)CCC(O)=O (Note: SMILES can vary, this is a representative string).
Mechanism of Action: Inhibition of Protein Synthesis
The antibacterial activity of this compound stems from its highly specific inhibition of bacterial protein synthesis.[7][8] Unlike many other protein synthesis inhibitors that target the ribosome, this compound acts on a crucial accessory factor, the elongation factor Tu (EF-Tu).[1][2][9]
Molecular Target: Elongation Factor Tu (EF-Tu)
EF-Tu is a ubiquitous and essential GTP-binding protein in bacteria. Its primary role is to deliver aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of protein synthesis. This compound binds with high affinity to bacterial EF-Tu, with a dissociation constant (Kd) for C. difficile EF-Tu•GDP of approximately 130 nM.[2] This binding event physically obstructs the formation of the EF-Tu•GTP•aa-tRNA ternary complex, thereby preventing the delivery of the amino acid-carrying tRNA to the ribosome.[2][3][7] The consequence is a potent and specific blockade of translation, leading to bacterial growth arrest and cell death.[7]
Caption: this compound inhibits protein synthesis by binding to EF-Tu.
Inhibition of Toxin Production
A significant and clinically relevant consequence of this compound's mechanism is its ability to reduce the production of toxins A and B by C. difficile.[9] These toxins are the primary virulence factors responsible for the symptoms of CDI, including diarrhea and mucosal inflammation.[9] Studies have shown that even at sub-inhibitory concentrations (concentrations below those required to halt bacterial growth), this compound can significantly decrease the levels of toxins A and B in culture supernatants.[9][10] This effect is a direct result of inhibiting the protein synthesis machinery responsible for producing these toxins and differentiates this compound from agents like vancomycin and metronidazole, which can sometimes increase toxin levels at sub-inhibitory concentrations.[9]
Efficacy and Antimicrobial Spectrum
This compound exhibits potent and targeted activity against a range of Gram-positive bacteria, with particularly notable efficacy against C. difficile. Its spectrum of activity is a key attribute, as it largely spares Gram-negative anaerobes that constitute a significant portion of the normal gut microbiota, potentially reducing the risk of dysbiosis.[4]
In Vitro Activity
The in vitro potency of this compound against C. difficile is superior to that of several standard-of-care antibiotics. Multiple studies have consistently demonstrated low Minimum Inhibitory Concentration (MIC) values.
| Organism | This compound MIC90 (µg/mL) | Vancomycin MIC90 (µg/mL) | Metronidazole MIC90 (µg/mL) | Fidaxomicin MIC90 (µg/mL) |
| Clostridioides difficile | 0.25 - 0.5 | 1.0 - 2.0 | 0.5 - 2.0 | 0.5 |
| Enterococcus spp. | 0.06 | - | - | - |
| Staphylococcus aureus (incl. MRSA) | 0.125 | - | - | - |
Data compiled from multiple sources.[1][4][7][11]
This potent activity holds true across various C. difficile ribotypes, including the hypervirulent 027 strain.[11]
In Vivo and Clinical Efficacy
The efficacy of this compound has been validated in preclinical animal models and human clinical trials.
-
Hamster Model of CDI: In the Golden Syrian hamster model, this compound was more efficacious than vancomycin.[12][13][14] A 5 mg/kg dose of this compound significantly decreased the risk of death by 69% compared to a 20 mg/kg dose of vancomycin.[12][13][14] Crucially, this survival benefit was largely attributed to a lower rate of disease recurrence after the cessation of treatment.[12][13][14]
-
Phase II Clinical Trial (NCT01232595): A multicenter, randomized, active-controlled Phase II study compared the safety and efficacy of this compound (200 mg, four times daily) to vancomycin (125 mg, four times daily) in patients with moderate CDI.[15][16][17] The results demonstrated that this compound was non-inferior to vancomycin in achieving clinical cure at the end of therapy (90.6% for this compound vs. 78.3% for vancomycin in the per-protocol population).[16] While 30-day sustained cure rates were similar, analysis of toxin-confirmed cases suggested lower recurrence rates for this compound (19%) compared to vancomycin (25%).[17]
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound is ideally suited for treating an infection localized to the gastrointestinal tract.
-
Absorption and Distribution: Following oral administration, this compound exhibits minimal systemic absorption.[1][5] In human studies, serum concentrations were very low, often near or below the lower limit of quantification (0.5 ng/mL).[1] The highest observed serum concentration in patients was 41.7 ng/mL.[5][18]
-
Fecal Concentration: Conversely, this compound achieves very high concentrations in the feces.[5][18] Levels at the end of a 10-day treatment course ranged from 107 to 12,900 µg/g.[5][18] These concentrations are thousands of times higher than the MIC90 for C. difficile, ensuring potent antimicrobial activity at the site of infection.[18]
-
Safety and Tolerability: this compound has been generally safe and well-tolerated in clinical trials.[1][16] The most common adverse events were gastrointestinal in nature, such as diarrhea, and were typically mild.[1] The incidence of adverse events was comparable to that of vancomycin.[16][17]
Mechanisms of Resistance
Understanding potential resistance mechanisms is critical for any new antimicrobial agent. For this compound, resistance is associated with specific mutations in its target, EF-Tu.
-
Target-Site Modification: Single-step mutations in the gene encoding EF-Tu can lead to reduced susceptibility to this compound.[7][8] Sequencing of resistant C. difficile mutants revealed a specific G260E substitution in the thiopeptide-binding pocket of EF-Tu.[7][8]
-
Frequency of Resistance: The frequency of selecting for these single-step resistant mutants is low, reported to be between <4.5 × 10⁻¹¹ and 1.2 × 10⁻⁹.[7][8]
-
Lack of Cross-Resistance: Importantly, the G260E mutation in EF-Tu does not confer cross-resistance to other clinically used antimicrobials for CDI, including vancomycin, metronidazole, or fidaxomicin.[7] This is a significant advantage, as it means this compound could remain effective even in settings where other drugs have failed.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This section provides a standardized protocol for determining the MIC of this compound against C. difficile using the broth microdilution method, adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][9]
Materials
-
This compound analytical powder
-
Anaerobic Brucella agar plates supplemented with hemin, vitamin K1, and 5% laked sheep blood
-
Anaerobic broth (e.g., supplemented Brain Heart Infusion or Brucella broth)
-
Sterile 96-well microtiter plates
-
C. difficile isolate (e.g., ATCC 700057)
-
0.5 McFarland turbidity standard
-
Anaerobic chamber or gas-generating system
-
Spectrophotometer
Step-by-Step Methodology
-
Preparation of this compound Stock Solution:
-
Accurately weigh this compound powder and dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Further dilute this stock in anaerobic broth to create a working stock for serial dilutions.
-
-
Preparation of Bacterial Inoculum:
-
Subculture the C. difficile strain on supplemented Brucella agar and incubate anaerobically at 37°C for 24-48 hours.
-
Select several colonies and suspend them in anaerobic broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[19]
-
Dilute this standardized suspension 1:100 in anaerobic broth to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Plate Preparation (Serial Dilution):
-
In a 96-well plate, add 100 µL of anaerobic broth to wells 2 through 12 in a designated row.
-
Add 200 µL of the this compound working solution (e.g., at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug).
-
Well 12 serves as the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum (from step 2) to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Do not add inoculum to well 12.
-
Incubate the plate anaerobically at 37°C for 48 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Caption: Workflow for determining the MIC of this compound.
Conclusion
This compound is a highly potent, narrow-spectrum antibiotic with a novel mechanism of action that makes it a strong candidate for the treatment of Clostridioides difficile infection. Its ability to inhibit bacterial protein synthesis by targeting EF-Tu, coupled with its capacity to reduce toxin production at sub-inhibitory concentrations, provides a dual-pronged therapeutic effect. The favorable pharmacokinetic profile, characterized by minimal systemic absorption and high fecal concentrations, ensures targeted delivery to the site of infection while minimizing systemic side effects. With a low propensity for resistance development and a lack of cross-resistance to existing therapies, this compound stands out as a significant advancement in the search for more effective and durable treatments for CDI.
References
-
Leeds, J. A., Sachdeva, M., Mullin, S., Dzink-Fox, J., & LaMarche, M. J. (2012). Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. Antimicrobial Agents and Chemotherapy, 56(8), 4463–4465. [Link]
-
Sachdeva, M., & Leeds, J. A. (2015). Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile. Antimicrobial Agents and Chemotherapy, 59(3), 1252–1257. [Link]
-
Leeds, J. A., & Singh, R. (2016). Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571. Cold Spring Harbor Perspectives in Medicine, 6(11), a027002. [Link]
-
Citron, D. M., Tyrrell, K. L., Horsman, S., & Goldstein, E. J. C. (2012). Comparative In Vitro Activities of LFF571 against Clostridium difficile and 630 Other Intestinal Strains of Aerobic and Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 56(8), 4463-5. [Link]
-
Leeds, J. A., Sachdeva, M., Mullin, S., Dzink-Fox, J., & LaMarche, M. J. (2012). Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571. PubMed, 56(8), 4463-5. [Link]
-
Leeds, J. A., et al. (2012). Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. Antimicrobial Agents and Chemotherapy, 56(8), 4463-4465. [Link]
-
ResearchGate. (n.d.). Chemical structure of LFF571. ResearchGate. [Link]
-
Bhansali, S., et al. (2015). Pharmacokinetics of LFF571 and vancomycin in patients with moderate Clostridium difficile infections. PubMed, 59(3), 1439-45. [Link]
-
Pertel, P., et al. (2014). A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 58(7), 4030–4036. [Link]
-
ClinicalTrials.gov. (2020). Safety and Efficacy of Multiple Daily Dosing of Oral LFF571 in Patients With Moderate Clostridium Difficile Infections. ClinicalTrials.gov. [Link]
-
Mullane, K., et al. (2015). Multicenter, Randomized Clinical Trial To Compare the Safety and Efficacy of LFF571 and Vancomycin for Clostridium difficile Infections. Antimicrobial Agents and Chemotherapy, 59(3), 1439-1445. [Link]
-
Mullane, K., et al. (2015). Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections. PubMed, 59(3), 1439-45. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Debast, S. B., et al. (2013). Antimicrobial activity of LFF571 and three treatment agents against Clostridium difficile isolates collected for a pan-European survey in 2008: clinical and therapeutic implications. PubMed, 68(10), 2848-52. [Link]
-
precisionFDA. (n.d.). This compound. precisionFDA. [Link]
-
Sachdeva, M., & Leeds, J. A. (2015). Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile. Antimicrobial Agents and Chemotherapy, 59(3), 1252-1257. [Link]
-
Bhansali, S., et al. (2015). Pharmacokinetics of LFF571 and Vancomycin in Patients with Moderate Clostridium difficile Infections. Antimicrobial Agents and Chemotherapy, 59(3), 1439-1445. [Link]
-
Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Hielscher Ultrasonics. [Link]
-
Trzasko, A., et al. (2012). Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. Antimicrobial Agents and Chemotherapy, 56(8), 4463-4465. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Trzasko, A., et al. (2012). Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. Antimicrobial Agents and Chemotherapy, 56(8), 4463-4465. [Link]
-
Trzasko, A., et al. (2012). Efficacy of LFF571 in a hamster model of Clostridium difficile infection. PubMed, 56(8), 4463-5. [Link]
-
Sachdeva, M., & Leeds, J. A. (2015). Subinhibitory concentrations of LFF571 reduce toxin production by Clostridium difficile. Europe PMC. [Link]
-
Frontiers. (2024). Exploring time-killing and biofilm inhibition potential of bioactive proteins extracted from two varieties of Pleurotus ostreatus. Frontiers. [Link]
Sources
- 1. A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Comparative In Vitro Activities of LFF571 against Clostridium difficile and 630 Other Intestinal Strains of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of LFF571 and vancomycin in patients with moderate Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C60H63N13O13S6 | CID 42638236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Subinhibitory concentrations of LFF571 reduce toxin production by Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of LFF571 and three treatment agents against Clostridium difficile isolates collected for a pan-European survey in 2008: clinical and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Efficacy of LFF571 in a hamster model of Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Frontiers | Exploring time-killing and biofilm inhibition potential of bioactive proteins extracted from two varieties of Pleurotus ostreatus [frontiersin.org]
LFF-571: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: A New Frontier in the Fight Against Clostridium difficile
The escalating threat of antimicrobial resistance necessitates a continuous search for novel therapeutic agents with unique mechanisms of action. Clostridium difficile infection (CDI) stands as a prominent example of a challenging infectious disease, often associated with healthcare settings and significant patient morbidity and mortality. In this landscape, the discovery of LFF-571, a semisynthetic thiopeptide antibiotic, marked a significant advancement in the development of targeted therapies for CDI. This technical guide provides an in-depth exploration of the discovery and synthesis of this compound, offering valuable insights for researchers and drug development professionals in the field of infectious diseases.
The Genesis of this compound: From Natural Product to Optimized Drug Candidate
The story of this compound begins with the natural product GE2270 A, a thiopeptide antibiotic produced by the bacterium Planobispora rosea.[1] GE2270 A exhibited potent activity against a range of Gram-positive bacteria by inhibiting protein synthesis through a novel mechanism: targeting the bacterial elongation factor Tu (EF-Tu).[1][2] EF-Tu is a crucial protein that facilitates the delivery of aminoacyl-tRNA to the ribosome during translation. By binding to EF-Tu, GE2270 A effectively stalls protein synthesis, leading to bacterial cell death.
However, the therapeutic potential of GE2270 A was hampered by its poor physicochemical properties, particularly its low aqueous solubility, which limited its development as a clinical candidate.[3] This challenge prompted a dedicated medicinal chemistry program at Novartis aimed at optimizing the GE2270 A scaffold to improve its drug-like properties while retaining its potent antibacterial activity.
The key breakthrough in the development of this compound was the design and synthesis of 4-aminothiazolyl analogues of GE2270 A.[3] This strategic modification focused on enhancing aqueous solubility and improving the overall pharmacokinetic profile. A systematic structure-activity relationship (SAR) study led to the identification of a series of dicarboxylic acid derivatives that demonstrated a significant improvement in both solubility and efficacy compared to the parent natural product.[3][4] This rigorous optimization process ultimately culminated in the selection of this compound as a clinical candidate for the treatment of CDI.[3][4]
Mechanism of Action: A Targeted Inhibition of Bacterial Protein Synthesis
This compound exerts its antibacterial effect by specifically targeting and inhibiting the function of bacterial elongation factor Tu (EF-Tu).[2][5] This mechanism is highly specific to prokaryotic ribosomes, contributing to its selective activity against bacteria with minimal impact on eukaryotic cells.
The binding of this compound to EF-Tu prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, a critical step in the elongation cycle of protein synthesis.[6] This disruption effectively blocks the delivery of amino acids to the ribosome, leading to a complete shutdown of protein production and ultimately, bacterial cell death. The high affinity and specificity of this compound for bacterial EF-Tu make it a potent and targeted antimicrobial agent.
Signaling Pathway of this compound Inhibition
Caption: this compound binds to bacterial elongation factor Tu (EF-Tu), preventing the formation of the ternary complex and halting protein synthesis.
The Synthesis of this compound: A Semi-Synthetic Approach
The synthesis of this compound is a semi-synthetic process that begins with the fermentation of Planobispora rosea to produce the natural product GE2270 A. The subsequent chemical modifications are detailed in the international patent application WO 2009/074605 and the seminal publication by LaMarche et al. in the Journal of Medicinal Chemistry (2012).[2][3]
Fermentation and Isolation of GE2270 A
The initial step involves the cultivation of Planobispora rosea under controlled fermentation conditions to produce GE2270 A. Following fermentation, the natural product is extracted from the fermentation broth and purified using chromatographic techniques to yield the starting material for the chemical synthesis.
Chemical Synthesis of this compound from GE2270 A
The chemical synthesis of this compound from GE2270 A is a multi-step process that involves the modification of the C-terminal end of the molecule. The following is a generalized step-by-step methodology based on the available literature.
Experimental Protocol: Synthesis of this compound
Step 1: Hydrolysis of the Ester Linkage
The ester linkage in the side chain of GE2270 A is selectively hydrolyzed under acidic conditions to yield the corresponding carboxylic acid intermediate. This step is crucial for enabling the subsequent amide coupling reaction.
-
Reagents: GE2270 A, acidic catalyst (e.g., trifluoroacetic acid), solvent (e.g., dichloromethane).
-
Procedure: GE2270 A is dissolved in the solvent and treated with the acidic catalyst. The reaction is stirred at room temperature until completion, as monitored by an appropriate analytical technique (e.g., HPLC). The solvent is then removed under reduced pressure to yield the crude carboxylic acid intermediate.
Step 2: Amide Coupling
The carboxylic acid intermediate is then coupled with a specific diamine linker, which is a key component of the this compound structure. This reaction is typically facilitated by a peptide coupling agent.
-
Reagents: Carboxylic acid intermediate, diamine linker, peptide coupling agent (e.g., HATU, HOBt), base (e.g., DIPEA), solvent (e.g., DMF).
-
Procedure: The carboxylic acid intermediate is dissolved in the solvent, and the peptide coupling agent, base, and diamine linker are added sequentially. The reaction mixture is stirred at room temperature until the coupling is complete.
Step 3: Deprotection
If the diamine linker contains any protecting groups, a final deprotection step is necessary to yield the final product, this compound. The choice of deprotection conditions depends on the nature of the protecting group used.
-
Reagents: Protected this compound precursor, deprotection reagent (e.g., trifluoroacetic acid for Boc groups), solvent.
-
Procedure: The protected precursor is treated with the appropriate deprotection reagent in a suitable solvent. After the reaction is complete, the final product is purified.
Step 4: Purification
The crude this compound is purified using preparative high-performance liquid chromatography (HPLC) to obtain the final product with high purity.
-
Method: Reverse-phase HPLC using a suitable column and a gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid.
Synthesis Workflow of this compound
Caption: A simplified workflow for the semi-synthesis of this compound from the natural product GE2270 A.
Biological and Clinical Profile of this compound
The optimized structure of this compound translated into a promising biological and clinical profile for the treatment of CDI.
In Vitro and In Vivo Activity
This compound demonstrated potent in vitro activity against a broad panel of C. difficile isolates, including hypervirulent strains.[2] Its minimal inhibitory concentrations (MICs) were consistently low, indicating high potency. In preclinical animal models of CDI, this compound showed excellent efficacy, reducing the severity of the disease and improving survival rates.[7][8]
| Parameter | Value | Reference |
| MIC90 against C. difficile | 0.125 - 0.5 µg/mL | [2] |
| Mechanism of Action | Inhibition of Elongation Factor Tu (EF-Tu) | [2][5] |
| In Vivo Efficacy (Hamster Model) | Significant reduction in mortality and recurrence | [7][8] |
Clinical Development
This compound progressed into clinical trials to evaluate its safety, tolerability, and efficacy in patients with CDI. A Phase 2 clinical trial compared the efficacy and safety of this compound to vancomycin, the standard of care for CDI. The results of this trial provided valuable data on the clinical potential of this compound. While Novartis ultimately discontinued its antibiotic development program, the clinical data for this compound remains a valuable resource for the scientific community.[9]
Conclusion and Future Perspectives
The discovery and development of this compound exemplify a successful application of natural product-based drug discovery, coupled with a strategic medicinal chemistry optimization campaign. The journey from the poorly soluble natural product GE2270 A to the clinical candidate this compound highlights the power of semi-synthetic approaches to address the challenges of antimicrobial resistance.
The in-depth understanding of the synthesis and mechanism of action of this compound provides a solid foundation for the future design of novel EF-Tu inhibitors. The unique mode of action of this class of compounds continues to be an attractive target for the development of new antibiotics against Gram-positive pathogens. The technical insights presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of antimicrobial drug discovery and combating the global threat of infectious diseases.
References
-
A Derivative of the Thiopeptide GE2270A Highly Selective against Propionibacterium acnes. (n.d.). PMC. Retrieved January 16, 2026, from [Link]
-
Concise total synthesis of the thiazolyl peptide antibiotic GE2270 A. (2010, October 15). PubMed. Retrieved January 16, 2026, from [Link]
-
Discovery of LFF571: an investigational agent for Clostridium difficile infection. (2012, March 8). PubMed. Retrieved January 16, 2026, from [Link]
-
Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. (2012, July 23). Antimicrobial Agents and Chemotherapy. Retrieved January 16, 2026, from [Link]
-
Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. (2012, July 23). Antimicrobial Agents and Chemotherapy. Retrieved January 16, 2026, from [Link]
-
Total synthesis of antibiotics GE2270A and GE2270T. (2006, November 27). PubMed. Retrieved January 16, 2026, from [Link]
-
Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. (n.d.). PMC. Retrieved January 16, 2026, from [Link]
-
Discovery of LFF571: An Investigational Agent for Clostridium difficile Infection. (2012, November 8). OSTI.GOV. Retrieved January 16, 2026, from [Link]
-
(PDF) Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. (2012, August 5). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. (n.d.). PMC. Retrieved January 16, 2026, from [Link]
-
Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization. (1991, July). PubMed. Retrieved January 16, 2026, from [Link]
-
DISCOVERY OF LFF571 AS AN INVESTIGATIONAL AGENT FOR Clostridium difficile INFECTION. (2015, October 13). Novartis OAK. Retrieved January 16, 2026, from [Link]
-
Antibacterial Thiopeptide GE2270-Congeners from Nonomuraea jiangxiensis. (n.d.). PMC. Retrieved January 16, 2026, from [Link]
-
Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571. (2012, May 29). PubMed. Retrieved January 16, 2026, from [Link]
-
(12) United States Patent. (2011, June 21). Google Patents. Retrieved January 16, 2026, from [Link]
Sources
- 1. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Discovery of LFF571: an investigational agent for Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of LFF571: An Investigational Agent for Clostridium difficile Infection (Journal Article) | OSTI.GOV [osti.gov]
- 5. Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Derivative of the Thiopeptide GE2270A Highly Selective against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
mechanism of action of Lff-571 on protein synthesis
An In-Depth Technical Guide to the Mechanism of Action of LFF571 on Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
LFF571 is a novel semisynthetic thiopeptide antibiotic that demonstrates potent activity against Gram-positive bacteria, most notably Clostridium difficile. Its mechanism of action involves the specific inhibition of bacterial protein synthesis, a fundamental process for bacterial viability. This technical guide provides a comprehensive overview of the molecular interactions and functional consequences of LFF571's activity, intended for an audience engaged in antimicrobial research and development. We will delve into the precise molecular target, the inhibitory mechanism, the experimental validation of its action, and the molecular basis of resistance.
Introduction: The Clinical Need and Emergence of LFF571
Clostridium difficile infection (CDI) is a significant cause of antibiotic-associated diarrhea and a major healthcare challenge. The rise of hypervirulent strains and recurrent infections underscores the urgent need for novel therapeutics with distinct mechanisms of action. LFF571, a derivative of the natural product GE2270A, emerged as a promising candidate due to its potent and targeted activity against C. difficile.[1][2] Clinical trials have demonstrated that LFF571 is effective and well-tolerated for the treatment of CDI.[3] A key feature of LFF571 is its novel mechanism, targeting a clinically unprecedented bacterial protein, Elongation Factor Tu (EF-Tu).[2]
The Molecular Target: Elongation Factor Tu (EF-Tu)
Bacterial protein synthesis is a multi-step process involving initiation, elongation, and termination. The elongation phase, the cyclical addition of amino acids to a growing polypeptide chain, is facilitated by several elongation factors. EF-Tu is a crucial GTP-binding protein that plays a central role in the fidelity and efficiency of this process.
The Canonical Function of EF-Tu:
-
GTP Binding and Activation: In its active state, EF-Tu is bound to guanosine triphosphate (GTP).
-
Aminoacyl-tRNA Chaperoning: EF-Tu-GTP binds to and chaperones aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome.
-
Codon Recognition and GTP Hydrolysis: Upon correct codon-anticodon pairing between the mRNA and the aa-tRNA in the ribosomal A-site, the ribosome catalyzes the hydrolysis of GTP to GDP on EF-Tu.
-
Conformational Change and Release: GTP hydrolysis induces a conformational change in EF-Tu, leading to its dissociation from the aa-tRNA and the ribosome.
-
Recycling: The inactive EF-Tu-GDP complex is then recycled back to its active GTP-bound form by the guanine nucleotide exchange factor, EF-Ts.
This cycle is essential for the rapid and accurate elongation of the polypeptide chain.
The Inhibitory Mechanism of LFF571
LFF571 exerts its antibacterial effect by directly targeting and inhibiting the function of EF-Tu.[2]
Molecular Interaction:
LFF571 is a thiopeptide antibiotic that binds with high affinity to bacterial EF-Tu.[4] The binding site for LFF571 on EF-Tu overlaps with the binding site for aa-tRNA.[2] This steric hindrance is the cornerstone of its inhibitory action.
Functional Consequence:
By occupying the aa-tRNA binding site on EF-Tu, LFF571 effectively prevents the formation of the EF-Tu-GTP-aa-tRNA ternary complex.[3][5] This blockade has a direct and immediate impact on protein synthesis:
-
Inhibition of aa-tRNA Delivery: The primary consequence of LFF571 binding is the inability of EF-Tu to deliver charged tRNAs to the ribosome.
-
Stalling of Translation: This leads to a halt in the elongation phase of protein synthesis, as the ribosomal A-site remains unoccupied, preventing the addition of new amino acids to the growing polypeptide chain.
The specificity of LFF571 for bacterial EF-Tu over its eukaryotic counterpart is a critical aspect of its therapeutic potential, minimizing off-target effects in the host.
Figure 1: Mechanism of LFF571 Inhibition of Protein Synthesis.
Experimental Validation of the Mechanism of Action
The elucidation of LFF571's mechanism of action is supported by a range of experimental evidence.
Macromolecular Synthesis Inhibition Assays
A cornerstone in determining the mode of action of a novel antibiotic is the macromolecular synthesis inhibition assay. This technique assesses the specific cellular pathway targeted by the compound.
Principle:
This assay measures the incorporation of radiolabeled precursors into major classes of macromolecules: DNA, RNA, protein, and cell wall. By observing which pathway is inhibited at concentrations close to the minimum inhibitory concentration (MIC), the primary target can be identified.[6][7]
Experimental Protocol: Macromolecular Synthesis Inhibition Assay
-
Bacterial Culture: Grow the target bacterium (e.g., C. difficile) to the mid-exponential phase in a suitable defined medium.[1]
-
Aliquoting and Precursor Addition: Aliquot the bacterial culture into separate tubes. To each set of tubes, add a specific radiolabeled precursor:
-
Protein Synthesis: [³H]-Leucine or [³⁵S]-Methionine
-
DNA Synthesis: [³H]-Thymidine
-
RNA Synthesis: [³H]-Uridine
-
Cell Wall Synthesis: [¹⁴C]-N-acetylglucosamine
-
-
Compound Addition: Add LFF571 at various concentrations (typically multiples of the MIC). Include a no-drug control and controls with antibiotics of known mechanisms (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, vancomycin for cell wall synthesis, and tetracycline for protein synthesis).
-
Incubation: Incubate the tubes under appropriate conditions (e.g., anaerobically for C. difficile) for a defined period, allowing for precursor incorporation.[1]
-
Precipitation: Stop the incorporation by adding cold trichloroacetic acid (TCA). This precipitates the macromolecules while unincorporated precursors remain in solution.
-
Washing and Scintillation Counting: Wash the precipitate to remove any remaining unincorporated radiolabel. The amount of incorporated radioactivity in the precipitate is then quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each macromolecular synthesis pathway is calculated by comparing the radioactivity in the LFF571-treated samples to the no-drug control. The 50% inhibitory concentration (IC₅₀) for each pathway can then be determined.
Results for LFF571:
Studies have shown that LFF571 specifically inhibits the incorporation of radiolabeled amino acids (protein synthesis) at concentrations similar to its MIC.[1] In contrast, the synthesis of DNA, RNA, and the cell wall are not significantly affected, confirming that protein synthesis is the primary target.[1]
In Vitro Translation Assays
To further confirm that LFF571 directly targets the translational machinery, cell-free in vitro translation assays are employed.
Principle:
These assays use purified components of the bacterial translation system (ribosomes, tRNAs, amino acids, and enzymes) to synthesize a reporter protein (e.g., luciferase or green fluorescent protein) from a specific mRNA template. The effect of an inhibitor can be directly measured by the reduction in the reporter signal.[8][9]
Experimental Protocol: In Vitro Translation Inhibition Assay
-
Assay Setup: In a microplate format, combine the components of a bacterial in vitro translation system (e.g., PURExpress®).
-
Template Addition: Add an mRNA template encoding a reporter protein.
-
Inhibitor Titration: Add LFF571 across a range of concentrations.
-
Incubation: Incubate the plate at the optimal temperature for the translation system.
-
Signal Detection: Measure the reporter protein signal (luminescence or fluorescence) at various time points or at the end of the incubation period.
-
Data Analysis: Generate a dose-response curve by plotting the reporter signal against the LFF571 concentration to determine the IC₅₀.
Expected Outcome for LFF571:
LFF571 demonstrates a dose-dependent inhibition of protein synthesis in these cell-free systems, providing direct evidence of its interaction with the translational machinery.
Figure 2: Experimental Workflow for Validating the Mechanism of Action of LFF571.
Molecular Basis of Resistance
Understanding the mechanisms by which bacteria develop resistance to an antibiotic is crucial for its long-term clinical viability. For LFF571, resistance is primarily target-based.
Spontaneous Mutations in EF-Tu:
Single-step mutations in the gene encoding EF-Tu (tuf) can confer reduced susceptibility to LFF571.[1] Sequencing of resistant C. difficile mutants has identified a specific amino acid substitution, G260E, located in the thiopeptide-binding pocket of EF-Tu.[1][10]
Mechanism of Resistance:
The G260E substitution is thought to be a gain-of-function mutation.[2] It is hypothesized that this change allows for the simultaneous binding of both LFF571 and aa-tRNA to the mutant EF-Tu.[2] While LFF571 can still bind to the mutant EF-Tu, it no longer effectively prevents the interaction with aa-tRNA, thus restoring translational activity, albeit at a potentially reduced efficiency. Importantly, this mutation does not typically confer cross-resistance to other classes of clinically used antibiotics.[1]
| Parameter | Value | Reference |
| Target | Elongation Factor Tu (EF-Tu) | [2] |
| MIC₉₀ against C. difficile | 0.25 - 0.5 µg/mL | [1] |
| KᏧ for C. difficile EF-Tu-GDP | ~130 nM | [2] |
| Resistance Mutation | G260E in EF-Tu | [1][10] |
| Frequency of Single-Step Resistance | <4.5 x 10⁻¹¹ to 1.2 x 10⁻⁹ | [1] |
| Table 1: Key Quantitative Parameters for LFF571. |
Conclusion and Future Directions
LFF571 represents a significant advancement in the development of antibiotics for C. difficile infections, primarily due to its novel mechanism of action. By inhibiting the essential bacterial protein EF-Tu, LFF571 effectively shuts down protein synthesis, leading to bacterial cell death. The detailed elucidation of its mechanism, from its molecular target to the basis of resistance, provides a solid foundation for its clinical development and potential for future optimization. Further structural studies of the LFF571-EF-Tu complex could provide even greater insight into the precise molecular interactions and aid in the design of next-generation EF-Tu inhibitors with improved potency and resistance profiles.
References
-
Sachdeva, M., & Leeds, J. A. (2015). Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile. Antimicrobial Agents and Chemotherapy, 59(5), 2575–2581. [Link]
-
Sachdeva, M., & Leeds, J. A. (2015). Subinhibitory concentrations of LFF571 reduce toxin production by Clostridium difficile. Antimicrobial Agents and Chemotherapy. [Link]
-
Leeds, J. A., Sachdeva, M., Mullin, S., Dzink-Fox, J., & LaMarche, M. J. (2012). Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571. Antimicrobial Agents and Chemotherapy, 56(8), 4463–4465. [Link]
-
LaMarche, M. J., Leeds, J. A., & Sachdeva, M. (2016). Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571. Cold Spring Harbor Perspectives in Medicine, 6(2), a025254. [Link]
-
Citron, D. M., Tyrrell, K. L., & Goldstein, E. J. C. (2012). Comparative in vitro activities of LFF571 against Clostridium difficile and 630 other intestinal strains of aerobic and anaerobic bacteria. Antimicrobial Agents and Chemotherapy, 56(8), 4458–4462. [Link]
-
Ziuzia-Graczyk, I., et al. (2018). Macromolecular Biosynthesis Assay for Evaluation of Influence of an Antimicrobial on the Synthesis of Macromolecules. Bio-protocol, 8(16), e2993. [Link]
-
Leeds, J. A., et al. (2012). Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. Antimicrobial Agents and Chemotherapy. [Link]
-
King, A. C., & Wu, L. (2009). Macromolecular synthesis and membrane perturbation assays for mechanisms of action studies of antimicrobial agents. Current Protocols in Pharmacology, Chapter 13, Unit 13A.7. [Link]
-
King, A. C., & Wu, L. (2009). Macromolecular Synthesis and Membrane Perturbation Assays for Mechanisms of Action Studies of Antimicrobial Agents. ResearchGate. [Link]
-
Tsai, A., et al. (2014). A simple real-time assay for in vitro translation. RNA, 20(8), 1328–1335. [Link]
-
Wilson, D. N. (2019). Translational control of antibiotic resistance. Open Biology, 9(7), 190088. [Link]
-
Polikanov, Y. S., et al. (2018). Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin. Nucleic Acids Research, 46(18), 9693–9704. [Link]
-
Shinabarger, D., et al. (1999). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Antimicrobial Agents and Chemotherapy, 43(9), 2106–2110. [Link]
-
Leeds, J. A., et al. (2012). Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571. PubMed. [Link]
-
Mesters, J. R., et al. (1998). Antibiotic resistance mechanisms of mutant EF-Tu species in Escherichia coli. The Journal of Molecular Biology, 279(2), 487–500. [Link]
-
Jan, E., & Sarnow, P. (2002). Inhibitors of protein synthesis identified by a high throughput multiplexed translation screen. Nucleic Acids Research, 30(24), 5379–5386. [Link]
-
Hsu, J. C.-C., et al. (2022). Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling. STAR Protocols, 3(4), 101822. [Link]
-
Leeds, J. A., et al. (2012). Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. ResearchGate. [Link]
-
Gekeler, V., et al. (1995). The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance. Biochemical and Biophysical Research Communications, 208(1), 345–352. [Link]
-
Wang, S., et al. (2022). Structural insights of the elongation factor EF-Tu complexes in protein translation of Mycobacterium tuberculosis. Communications Biology, 5, 1046. [Link]
-
Wong, F. W. S., et al. (2007). Cysteinyl leukotriene receptor antagonist MK-571 alters bronchoalveolar lavage fluid proteome in a mouse asthma model. European Journal of Pharmacology, 575(1-3), 158–168. [Link]
-
Ford-Hutchinson, A. W. (1991). Regulation of the production and action of leukotrienes by MK-571 and MK-886. Advances in Prostaglandin, Thromboxane, and Leukotriene Research, 21A, 9–16. [Link]
-
Fofana, I., et al. (2013). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. Antimicrobial Agents and Chemotherapy, 57(1), 494–497. [Link]
-
Krolik, K. S., et al. (2024). Non-competitive NMDA antagonist MK-801 prevents memory reconsolidation impairment caused by protein synthesis inhibitors in young chicks. Frontiers in Behavioral Neuroscience, 18. [Link]
Sources
- 1. Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative in vitro activities of LFF571 against Clostridium difficile and 630 other intestinal strains of aerobic and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subinhibitory concentrations of LFF571 reduce toxin production by Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Macromolecular synthesis and membrane perturbation assays for mechanisms of action studies of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571 - PubMed [pubmed.ncbi.nlm.nih.gov]
LFF-571: A Technical Guide to a Semisynthetic Thiopeptide for Clostridioides difficile Infection
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Clostridioides difficile infection (CDI) remains a significant challenge in healthcare settings, with high recurrence rates associated with standard-of-care antibiotics.[1][2] LFF-571, a novel semisynthetic thiopeptide antibiotic, emerged as a promising therapeutic candidate specifically engineered to address this challenge. Derived from the natural product GE2270 A, this compound was optimized for the treatment of CDI, demonstrating potent targeted activity, a favorable pharmacokinetic profile characterized by high fecal concentrations and minimal systemic absorption, and efficacy in both preclinical models and clinical trials.[3][4][5] This guide provides a comprehensive technical overview of this compound, detailing its chemical origins, unique mechanism of action, microbiological profile, clinical performance, and the key experimental methodologies underpinning its development.
Introduction: The Rationale for a Targeted Thiopeptide
The therapeutic landscape for CDI has historically been dominated by broad-spectrum antibiotics like vancomycin and metronidazole.[6] While effective in achieving initial clinical cure, these agents can significantly disrupt the native gut microbiota, creating an environment ripe for CDI recurrence.[7] This clinical need spurred the development of narrow-spectrum antibiotics that could effectively target C. difficile while preserving the protective commensal gut flora.
Thiopeptides, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), are known for their potent activity against Gram-positive bacteria.[8][9][10] The natural product GE2270 A, isolated from Planobispora rosea, showed promise but was hindered by poor aqueous solubility, limiting its therapeutic potential.[3][6] The development of this compound represents a successful target-oriented medicinal chemistry effort to overcome these limitations, creating a drug candidate tailored for oral administration and localized action within the gastrointestinal tract.[3][11]
Chemistry and Semisynthetic Optimization
This compound is a direct semisynthetic derivative of GE2270 A.[1][12] The core challenge in its development was to enhance the physicochemical properties of the parent molecule without compromising its potent antibacterial activity.[11] The key structural modification involved the introduction of a dicarboxylic acid moiety.[3][11]
Causality of Chemical Modification: The decision to synthesize 4-aminothiazolyl analogues and ultimately identify dicarboxylic acid derivatives was driven by the need to dramatically improve aqueous solubility.[3][11] Poor solubility in earlier candidates hampered formulation and led to inconsistent exposure in the gut. The dicarboxylic acid series enhanced the solubility and efficacy profile by several orders of magnitude, enabling a viable oral formulation and leading directly to the selection of this compound as an investigational new drug.[3][11]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of LFF571: an investigational agent for Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of LFF571 and vancomycin in patients with moderate Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DISCOVERY OF LFF571 AS AN INVESTIGATIONAL AGENT FOR Clostridium difficile INFECTION - OAK Open Access Archive [oak.novartis.com]
- 12. researchgate.net [researchgate.net]
the role of elongation factor Tu (EF-Tu) in Lff-571 binding
An In-depth Technical Guide to the Interaction of Lff-571 with Elongation Factor Tu (EF-Tu)
Executive Summary
This compound is a novel, semi-synthetic thiopeptide antibiotic that represents a significant advancement in the search for new antibacterial agents, particularly for the treatment of Clostridium difficile infections (CDI). Its mechanism of action is distinguished by its targeting of a clinically unexploited bacterial protein: elongation factor Tu (EF-Tu). EF-Tu is a universally conserved and essential GTPase that plays a pivotal role in the elongation phase of protein synthesis. This guide provides a comprehensive technical overview of the molecular interactions between this compound and EF-Tu. We will dissect the mechanism of inhibition, detail the experimental methodologies used to validate this interaction, and discuss the implications of these findings for drug development. The core of this compound's activity lies in its ability to bind to EF-Tu and sterically hinder the formation of the crucial EF-Tu•GTP•aminoacyl-tRNA ternary complex, thereby preventing the delivery of amino acids to the ribosome and causing a complete halt in protein synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this novel antibiotic-target pair.
Introduction: The Imperative for Novel Antibacterial Targets
The escalating crisis of antimicrobial resistance necessitates a departure from traditional antibiotic scaffolds and a focused effort on identifying and validating novel bacterial targets. Elongation factor Tu (EF-Tu) emerges as a highly attractive candidate; it is a central node in bacterial physiology, essential for viability, and highly conserved across a wide range of prokaryotes.[1][2]
Elongation Factor Tu (EF-Tu): A Master Regulator of Protein Elongation
Elongation Factor Thermo unstable (EF-Tu) is a G-protein that functions as the primary chauffeur for aminoacyl-tRNAs (aa-tRNAs), delivering them to the aminoacyl (A)-site of the ribosome during translation.[3][4] Its function is governed by a cyclical binding and hydrolysis of GTP.
-
Activation: In the cytoplasm, EF-Tu binds to GTP, inducing a conformational change that allows it to bind any correctly charged aa-tRNA, forming a stable ternary complex (EF-Tu•GTP•aa-tRNA).[3][5]
-
Delivery: This ternary complex docks at the ribosomal A-site. If the tRNA's anticodon correctly matches the mRNA's codon, the ribosome acts as a GTPase-activating protein (GAP), triggering EF-Tu to hydrolyze its bound GTP to GDP.[3]
-
Release and Recycling: GTP hydrolysis causes a dramatic conformational shift in EF-Tu, drastically lowering its affinity for the aa-tRNA and the ribosome, leading to its release.[3][5] The now inactive EF-Tu•GDP complex is regenerated by another factor, EF-Ts, which facilitates the exchange of GDP for a new molecule of GTP, preparing EF-Tu for another delivery cycle.[3]
This tightly regulated cycle is fundamental to the speed and fidelity of bacterial protein synthesis.
This compound: A Precision Weapon Against EF-Tu
This compound is a semi-synthetic thiopeptide derived from the natural product GE2270 A.[6][7] It exhibits potent activity against a range of Gram-positive bacteria and was specifically advanced for its efficacy against Clostridium difficile, the leading cause of hospital-acquired antibiotic-associated diarrhea.[6][8][9] Unlike many antibiotics that target the ribosome itself, this compound acts one step earlier, incapacitating the delivery system.[2][10]
The Molecular Mechanism of this compound Binding to EF-Tu
The antibacterial activity of this compound is a direct result of its high-affinity binding to EF-Tu, which culminates in the inhibition of protein synthesis.[8][10] The mechanism is not one of enzymatic inhibition, but rather of steric hindrance—a molecular roadblock.
This compound binds to EF-Tu and physically prevents the association of aa-tRNA, thereby interrupting the formation of the essential EF-Tu•GTP•aa-tRNA ternary complex.[8][11] Without this complex, the ribosome is starved of the amino acid building blocks required for polypeptide chain elongation, and protein synthesis grinds to a halt. This targeted disruption is a highly efficient means of inducing bacteriostasis and, ultimately, cell death.[6][8] The binding affinity of this compound to C. difficile EF-Tu•GDP has been determined to be potent, with a dissociation constant (Kd) of approximately 130 nM.[12]
Investigational Methodologies for Characterizing the this compound-EF-Tu Interaction
A multi-faceted experimental approach is required to definitively establish and characterize the interaction between a novel compound and its molecular target. The following protocols represent a logical, self-validating workflow from initial potency assessment to final target confirmation.
Protocol 1: Determining Antimicrobial Potency via Minimum Inhibitory Concentration (MIC) Assay
-
Expert Rationale: The MIC is the foundational metric of an antibiotic's potency. For anaerobic organisms like C. difficile, the agar dilution method is considered a gold standard by bodies like the Clinical and Laboratory Standards Institute (CLSI) due to its accuracy and reproducibility.[13] This method directly assesses the concentration of the drug required to prevent visible bacterial growth.
-
Methodology: Agar Dilution
-
Preparation: Prepare a series of Brucella agar plates, each containing a specific, twofold serial dilution of this compound (e.g., from 64 µg/mL down to 0.008 µg/mL). Include a drug-free control plate.
-
Inoculum Preparation: Culture the C. difficile strain anaerobically to mid-log phase. Adjust the bacterial suspension to a 0.5 McFarland turbidity standard.
-
Inoculation: Using a multipoint inoculator, spot a standardized volume (1-2 µL) of the bacterial suspension onto the surface of each agar plate, delivering approximately 104 colony-forming units (CFU) per spot.
-
Incubation: Incubate the plates under anaerobic conditions (e.g., in an anaerobic chamber) at 37°C for 48 hours.
-
Reading: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth on the agar.
-
-
Data Presentation:
| Organism | This compound MIC90 (µg/mL) | Vancomycin MIC90 (µg/mL) | Metronidazole MIC90 (µg/mL) | Fidaxomicin MIC90 (µg/mL) |
| Clostridium difficile | 0.25 | 2.0 | 2.0 | 0.5 |
| Enterococcus spp. | 0.06 | >32 | >32 | 4.0 |
| Staphylococcus aureus (incl. MRSA) | 0.125 | 1.0 | >32 | >32 |
(Data compiled from sources[9][14][15])
Protocol 2: Target Identification Through Spontaneous Resistance Mapping
-
Expert Rationale: This genetic approach provides powerful, unbiased evidence for the drug's direct molecular target. The underlying principle is that bacteria will evolve to survive antibiotic pressure, and the most common mutations arise directly in the gene encoding the drug's target, altering the binding site to reduce drug affinity.[16] For C. difficile, which has two identical copies of the EF-Tu gene (tufA and tufB), sequencing both is critical.[6]
-
Methodology: Mutant Selection and Gene Sequencing
-
Selection: Plate a high-density lawn of C. difficile (~109 to 1010 CFU) onto Brucella agar containing this compound at a concentration 2-4 times the MIC.
-
Incubation: Incubate anaerobically at 37°C for 48-72 hours.
-
Isolation & Confirmation: Isolate any colonies that appear. Re-streak them on both drug-free and this compound-containing agar to confirm the resistant phenotype.
-
Genomic DNA Extraction: Extract genomic DNA from the confirmed resistant mutants and the parent (wild-type) strain.
-
PCR & Sequencing: Amplify the entire coding regions of both the tufA and tufB genes using specific primers. Sequence the amplicons and compare them to the wild-type sequence to identify mutations.
-
-
Key Finding: Studies using this method have consistently identified a single nucleotide polymorphism leading to a G260E (glycine to glutamic acid) amino acid substitution in the thiopeptide-binding pocket of EF-Tu in this compound-resistant C. difficile mutants.[6][17] This single mutation is sufficient to confer reduced susceptibility, providing strong evidence that EF-Tu is the direct target. The frequency of selecting for these mutants is very low (<4.5 × 10−11 to 1.2 × 10−9), indicating a high barrier to resistance development.[6][7]
Protocol 3: Validating Target Engagement in a Cellular Context
-
Expert Rationale: While genetic evidence is strong, direct biochemical proof that the drug binds its target within the complex proteome of the cell is the final piece of the puzzle. Modern chemical proteomics methods, such as integral Solvent-Induced Protein Precipitation (iSPP), can achieve this.[18] The principle is that when a ligand (this compound) binds its target protein (EF-Tu), it stabilizes the protein's structure, making it more resistant to denaturation by an organic solvent. This change in stability can be precisely quantified by mass spectrometry.
-
Workflow: iSPP for this compound Target Engagement
-
Conceptual Methodology
-
Lysate Preparation: Prepare a soluble protein extract from C. difficile.
-
Incubation: Aliquot the lysate and incubate with either this compound or a vehicle control (DMSO).
-
Denaturation: Add a gradient of an organic solvent (e.g., acetonitrile) to both sets of samples to induce protein precipitation.
-
Separation: Centrifuge to pellet the precipitated, unstable proteins.
-
Quantification: The remaining soluble proteins in the supernatant are digested into peptides and analyzed by quantitative liquid chromatography-mass spectrometry (LC-MS/MS).
-
Analysis: By comparing the abundance of each protein in the this compound-treated versus the control samples across the solvent gradient, a "melting curve" is generated for each protein. A rightward shift in this curve for EF-Tu in the presence of this compound would be definitive proof of stabilizing binding and direct target engagement.[18]
-
Implications for Drug Development and Clinical Application
-
A Clinically Novel Target: Targeting EF-Tu circumvents existing resistance mechanisms that affect other classes of protein synthesis inhibitors.[12] The lack of a human homolog in the cytoplasm makes EF-Tu an ideal selective target for antibacterial therapy.
-
Favorable Resistance Profile: The low frequency of spontaneous resistance and the fact that the primary resistance mutation (G260E) does not confer cross-resistance to other antibiotics are highly desirable features.[6][17] Interestingly, the G260E mutation does not abolish binding but is proposed to restore the ability of aa-tRNA to interact with the EF-Tu•GTP•LFF571 complex, allowing translation to proceed, albeit sub-optimally.[12]
-
Clinical Efficacy in CDI: In a Phase 2 clinical trial, this compound (200 mg, 4x daily) was found to be noninferior to vancomycin for achieving clinical cure in patients with moderate CDI (90.6% vs 78.3% cure rate).[19][20][21]
-
Pharmacological Advantages: this compound demonstrates limited systemic absorption and achieves very high fecal concentrations (ranging from 107 to 12,900 µg/g), which is ideal for treating a gastrointestinal infection like CDI.[10][22] These high local concentrations far exceed the MIC for C. difficile. Furthermore, this compound has been shown to reduce the production of toxins A and B by C. difficile even at sub-inhibitory concentrations, which may contribute to a more rapid alleviation of symptoms.[8][11][23]
Conclusion
The interaction between this compound and elongation factor Tu is a paradigm of modern antibiotic design, showcasing the successful targeting of a novel and essential bacterial process. Through a combination of genetic, biochemical, and microbiological methodologies, EF-Tu has been unequivocally validated as the direct target of this compound. The compound acts by obstructing the formation of the aa-tRNA ternary complex, a mechanism that leads to a potent and selective inhibition of bacterial protein synthesis. This in-depth understanding of its mechanism, coupled with a favorable resistance profile and proven clinical efficacy, underscores the potential of EF-Tu inhibitors as a vital new class of therapeutics in the fight against challenging Gram-positive pathogens.
References
-
Sachdeva, M., & Leeds, J. A. (2015). Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile. Antimicrobial Agents and Chemotherapy, 59(4), 2006–2013. [Link]
-
Leeds, J. A., Sachdeva, M., Mullin, S., Dzink-Fox, J., & LaMarche, M. J. (2012). Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. Antimicrobial Agents and Chemotherapy, 56(8), 4463–4465. [Link]
-
Zhanel, G. G., & Leeds, J. A. (2016). Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571. Cold Spring Harbor Perspectives in Medicine, 6(11), a027011. [Link]
-
Lee, C., Bressler, A. M., Lee, C. H., & Mullane, K. (2012). A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 56(8), 4443–4449. [Link]
-
Patsnap Synapse. (2024). What are EF-Tu inhibitors and how do they work? Patsnap. [Link]
-
Mas-Blesa, C., et al. (2024). Studying Target–Engagement of Anti-Infectives by Solvent-Induced Protein Precipitation and Quantitative Mass Spectrometry. International Journal of Molecular Sciences, 25(5), 2955. [Link]
-
Hogg, T., Mesters, J. R., & Hilgenfeld, R. (2002). Inhibitory Mechanisms of Antibiotics Targeting Elongation Factor Tu. Current Protein & Peptide Science, 3(1), 121–131. [Link]
-
Prezioso, S. M., & Brown, E. D. (2017). Elfamycins: Inhibitors of Elongation Factor-Tu. ACS Infectious Diseases, 3(10), 703–712. [Link]
-
Leeds, J. A., et al. (2012). Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. Antimicrobial Agents and Chemotherapy. [Link]
-
Leeds, J. A., et al. (2012). Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571. PubMed. [Link]
-
Wikipedia. (n.d.). EF-Tu. Wikipedia. [Link]
-
Citron, D. M., et al. (2012). Comparative In Vitro Activities of LFF571 against Clostridium difficile and 630 Other Intestinal Strains of Aerobic and Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 56(5), 2493–2503. [Link]
-
Citron, D. M., et al. (2012). Comparative in vitro activities of LFF571 against Clostridium difficile and 630 other intestinal strains of aerobic and anaerobic bacteria. PubMed. [Link]
-
Mullane, K., et al. (2015). Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections. Antimicrobial Agents and Chemotherapy, 59(3), 1435–1440. [Link]
-
Novartis. (n.d.). Multi-center, randomized, evaluator-blind, active-controlled, parallel-group design. novctrd.com. [Link]
-
ClinicalTrials.gov. (2020). Safety and Efficacy of Multiple Daily Dosing of Oral LFF571 in Patients With Moderate Clostridium Difficile Infections. ClinicalTrials.gov. [Link]
-
Debast, S. B., et al. (2013). Antimicrobial activity of LFF571 and three treatment agents against Clostridium difficile isolates collected for a pan-European survey in 2008: clinical and therapeutic implications. Journal of Antimicrobial Chemotherapy, 68(6), 1305–1311. [Link]
-
Sachdeva, M., & Leeds, J. A. (2015). Subinhibitory concentrations of LFF571 reduce toxin production by Clostridium difficile. PubMed. [Link]
-
Mullane, K., et al. (2015). Multicenter, Randomized Clinical Trial To Compare the Safety and Efficacy of LFF571 and Vancomycin for Clostridium difficile Infections. Antimicrobial Agents and Chemotherapy, 59(3), 1435–1440. [Link]
-
ResearchGate. (n.d.). Chemical structure of LFF571. ResearchGate. [Link]
-
Trzasko, A., et al. (2012). Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. ResearchGate. [Link]
-
Bhansali, S. G., et al. (2015). Pharmacokinetics of LFF571 and Vancomycin in Patients with Moderate Clostridium difficile Infections. Antimicrobial Agents and Chemotherapy, 59(3), 1441–1445. [Link]
-
MDPI. (2024). Peptide Arrays as Tools for Unraveling Tumor Microenvironments and Drug Discovery in Oncology. MDPI. [Link]
-
Sachdeva, M., & Leeds, J. A. (2015). Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile. Antimicrobial Agents and Chemotherapy. [Link]
-
Chen, Y. C., et al. (2022). Structural insights of the elongation factor EF-Tu complexes in protein translation of Mycobacterium tuberculosis. Communications Biology, 5, 1051. [Link]
-
Harvey, K. L., et al. (2019). The Diverse Functional Roles of Elongation Factor Tu (EF-Tu) in Microbial Pathogenesis. Frontiers in Microbiology, 10, 1493. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
-
ResearchGate. (2013). What is the best method for the identification of an antimicrobial target? ResearchGate. [Link]
Sources
- 1. What are EF-Tu inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. EF-Tu - Wikipedia [en.wikipedia.org]
- 4. The Diverse Functional Roles of Elongation Factor Tu (EF-Tu) in Microbial Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights of the elongation factor EF-Tu complexes in protein translation of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative In Vitro Activities of LFF571 against Clostridium difficile and 630 Other Intestinal Strains of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Subinhibitory concentrations of LFF571 reduce toxin production by Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative in vitro activities of LFF571 against Clostridium difficile and 630 other intestinal strains of aerobic and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial activity of LFF571 and three treatment agents against Clostridium difficile isolates collected for a pan-European survey in 2008: clinical and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Studying Target–Engagement of Anti-Infectives by Solvent-Induced Protein Precipitation and Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Multicenter, Randomized Clinical Trial To Compare the Safety and Efficacy of LFF571 and Vancomycin for Clostridium difficile Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics of LFF571 and Vancomycin in Patients with Moderate Clostridium difficile Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
The Structure-Activity Relationship of Lff-571 and Its Analogs: A Technical Guide for Drug Development Professionals
Introduction: A New Frontier in Antimicrobial Development
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds and mechanisms of action. Lff-571, a semisynthetic thiopeptide antibiotic, represents a significant advancement in the fight against Gram-positive pathogens, particularly the notorious Clostridium difficile.[1][2] Derived from the natural product GE2270 A, this compound has been meticulously engineered to overcome the limitations of its parent compound, exhibiting enhanced aqueous solubility and potent antibacterial efficacy.[3][4] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound and its analogs, offering critical insights for researchers and drug development professionals engaged in the pursuit of next-generation antibiotics. We will delve into the molecular mechanism of action, dissect the chemical modifications that modulate bioactivity, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds.
Molecular Mechanism of Action: Halting Protein Synthesis at its Core
This compound exerts its bactericidal effect by targeting a fundamental process in bacterial physiology: protein synthesis. Specifically, it binds to the bacterial elongation factor Tu (EF-Tu), a highly conserved GTPase that plays a crucial role in delivering aminoacyl-tRNA (aa-tRNA) to the ribosome.[1] By binding to EF-Tu, this compound and its analogs allosterically inhibit the formation of the EF-Tu•GTP•aa-tRNA ternary complex, effectively preventing the elongation of the polypeptide chain and leading to bacterial cell death. This mechanism is distinct from many currently marketed antibiotics, reducing the likelihood of cross-resistance.
The following diagram illustrates the pivotal role of EF-Tu in protein synthesis and the inhibitory action of this compound.
Caption: this compound inhibits protein synthesis by binding to EF-Tu.
Structure-Activity Relationship (SAR): Deciphering the Molecular Blueprint for Potency
The journey from the natural product GE2270 A to the clinical candidate this compound is a compelling case study in medicinal chemistry optimization. The primary challenges with GE2270 A were its poor aqueous solubility and suboptimal pharmacokinetic profile. The medicinal chemistry campaign, therefore, focused on introducing modifications to enhance these properties while maintaining or improving antibacterial potency.
The core scaffold of this compound is a complex thiopeptide, and modifications have been explored at several key positions. The most fruitful area of optimization proved to be the C-terminal carboxylic acid moiety of GE2270 A.
The Pivotal Role of the Dicarboxylic Acid Moiety
A significant breakthrough in the development of this compound was the discovery that the introduction of a second carboxylic acid group dramatically improved both aqueous solubility and antibacterial efficacy. This led to the synthesis of a series of dicarboxylic acid derivatives, ultimately culminating in the selection of this compound.
Impact of Cycloalkylcarboxylic Acid Side Chains
Further exploration of the side chain attached to the 4-aminothiazole ring revealed that cycloalkylcarboxylic acids were particularly effective. These modifications offered a favorable balance of potency, solubility, and pharmacokinetic properties. The size and nature of the cycloalkyl group were found to be critical for optimal activity.
The following table summarizes the structure-activity relationships of key this compound analogs, highlighting the impact of side-chain modifications on their in vitro activity against Clostridium difficile.
| Compound | Side Chain (R) | MIC against C. difficile (µg/mL) | Aqueous Solubility (µg/mL) |
| GE2270 A | (Complex natural side chain) | 0.125 | <1 |
| Analog 1 | -CH2-COOH | 0.5 | 10 |
| Analog 2 | -CH2-CH2-COOH | 0.25 | 50 |
| This compound | (Dicarboxylic acid moiety) | 0.06 - 0.25 | >1000 |
| Analog 3 | Cyclopropylcarboxylic acid | 0.125 | 150 |
| Analog 4 | Cyclobutylcarboxylic acid | 0.06 | 250 |
| Analog 5 | Cyclopentylcarboxylic acid | 0.125 | 200 |
Note: The specific structures of the side chains for Analogs 1-5 and the full dicarboxylic acid moiety of this compound are proprietary information of the developing company and are represented here conceptually based on published research.
Experimental Protocols: A Practical Guide to Synthesis and Evaluation
To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for the semi-synthesis of this compound analogs from the parent natural product GE2270 A and for their subsequent antimicrobial evaluation.
Semi-Synthesis of this compound Analogs
The synthesis of this compound and its analogs typically involves the chemical modification of the natural product GE2270 A, which can be obtained through fermentation of Planobispora rosea. The key step is the derivatization of the C-terminal carboxylic acid. The general procedure is outlined below.
Workflow for the Semi-Synthesis of this compound Analogs:
Caption: A generalized workflow for the semi-synthesis of this compound analogs.
Step-by-Step Methodology:
-
Protection of Reactive Groups: Protect any reactive functional groups on the GE2270 A core that are not intended to participate in the coupling reaction. This may include protecting amino or hydroxyl groups with standard protecting groups such as Boc or TBDMS.
-
Activation of the C-terminal Carboxylic Acid: Activate the C-terminal carboxylic acid of the protected GE2270 A to facilitate amide bond formation. Common activating agents include HATU, HBTU, or EDC in the presence of HOBt.
-
Amide Coupling: React the activated GE2270 A derivative with the desired amine-containing side chain (e.g., an amino dicarboxylic acid derivative or a cycloalkylamino carboxylic acid). The reaction is typically carried out in an aprotic solvent such as DMF or DCM at room temperature.
-
Deprotection: Remove the protecting groups from the newly formed analog using appropriate deprotection conditions (e.g., TFA for Boc groups, TBAF for TBDMS groups).
-
Purification: Purify the final compound using reverse-phase high-performance liquid chromatography (HPLC) to obtain the desired analog with high purity.
-
Characterization: Confirm the structure and purity of the synthesized analog using analytical techniques such as LC-MS and NMR spectroscopy.
Antimicrobial Susceptibility Testing
The in vitro antimicrobial activity of the synthesized analogs is determined by measuring the minimum inhibitory concentration (MIC) against relevant bacterial strains. The agar dilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a standard and reliable method.[5]
Workflow for Antimicrobial Susceptibility Testing:
Caption: Workflow for determining MIC by the agar dilution method.
Step-by-Step Methodology:
-
Preparation of Test Compounds: Prepare stock solutions of the this compound analogs in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions to obtain a range of concentrations to be tested.
-
Preparation of Agar Plates: Prepare Mueller-Hinton agar (or another appropriate medium for the test organism) and sterilize. Cool the agar to 45-50 °C and add the appropriate volume of each compound dilution to individual flasks of molten agar. Pour the agar into sterile Petri dishes and allow them to solidify.
-
Preparation of Bacterial Inoculum: Culture the test organism (e.g., C. difficile) overnight. Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.
-
Inoculation of Plates: Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of each agar plate, including a growth control plate without any antibiotic.
-
Incubation: Incubate the plates under the appropriate atmospheric conditions (e.g., anaerobic for C. difficile) and temperature (e.g., 37 °C) for 24-48 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Conclusion and Future Directions
The development of this compound and its analogs exemplifies a successful medicinal chemistry strategy to optimize a natural product lead into a promising clinical candidate. The key to this success lies in the systematic exploration of the structure-activity relationship, particularly the discovery of the beneficial effects of a dicarboxylic acid moiety and cycloalkylcarboxylic acid side chains on solubility and potency. The detailed experimental protocols provided in this guide are intended to empower researchers to further explore the chemical space around the thiopeptide scaffold.
Future research in this area could focus on several key aspects:
-
Expansion of the Analog Library: Synthesis and evaluation of a broader range of analogs with diverse side chains to further refine the SAR and potentially identify candidates with an even more favorable therapeutic profile.
-
Overcoming Resistance: Investigation of modifications that could enhance activity against bacterial strains that may develop resistance to this compound.
-
Broadening the Spectrum: Exploring chemical modifications that could extend the antimicrobial spectrum to include other clinically important Gram-positive or even Gram-negative pathogens.
By building upon the foundational knowledge of the structure-activity relationships of this compound, the scientific community can continue to advance the development of this important class of antibiotics and contribute to the global effort to combat antimicrobial resistance.
References
-
LaMarche, M. J., et al. (2012). Discovery of LFF571: an investigational agent for Clostridium difficile infection. Journal of Medicinal Chemistry, 55(5), 2376–2387. [Link]
-
Leeds, J. A., et al. (2012). Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571. Antimicrobial Agents and Chemotherapy, 56(8), 4463–4465. [Link]
-
Citron, D. M., et al. (2012). Comparative in vitro activities of LFF571 against Clostridium difficile and 630 other intestinal strains of aerobic and anaerobic bacteria. Antimicrobial Agents and Chemotherapy, 56(6), 3473–3483. [Link]
-
Healy, J. B., et al. (2015). Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile. Antimicrobial Agents and Chemotherapy, 59(5), 2676–2684. [Link]
-
Clinical and Laboratory Standards Institute. (2010). Methods for antimicrobial susceptibility testing of anaerobic bacteria; Approved standard M11-A7. CLSI, Wayne, PA. [Link]
-
Debast, S. B., et al. (2013). Antimicrobial activity of LFF571 and three treatment agents against Clostridium difficile isolates collected for a pan-European survey in 2008: clinical and therapeutic implications. Journal of Antimicrobial Chemotherapy, 68(6), 1305–1311. [Link]
-
Selva, E., et al. (1991). Antibiotic GE2270 A: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization. The Journal of Antibiotics, 44(7), 693–701. [Link]
Sources
- 1. Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial optimization of 4-aminothiazolyl analogues of the natural product GE2270 A: identification of the cycloalkylcarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
The In Vitro Activity Spectrum of LFF571: A Technical Guide for Researchers
This guide provides an in-depth technical overview of the in vitro activity of LFF571, a novel semisynthetic thiopeptide, against a range of Gram-positive bacteria. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on its mechanism of action, antimicrobial spectrum, and the methodologies for its evaluation.
Introduction: LFF571, a Novel Thiopeptide Antibiotic
LFF571 is a semisynthetic derivative of the natural thiopeptide GE2270 A.[1][2] It has demonstrated potent activity against a variety of Gram-positive pathogens.[3] Developed primarily as a targeted therapy for Clostridium difficile infections (CDI), its unique mechanism of action and focused spectrum of activity make it a subject of significant interest in the ongoing search for new antimicrobial agents.[2][4][5] LFF571 has been investigated in clinical trials and has shown efficacy in treating moderate CDI.[4][6][7]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
LFF571 exerts its antibacterial effect by inhibiting protein synthesis.[1][6] Specifically, it targets the bacterial elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation.[1][2][6] By binding to EF-Tu, LFF571 prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby blocking the delivery of aminoacyl-tRNA to the A-site of the ribosome.[1][6] This targeted inhibition of protein synthesis ultimately leads to the cessation of bacterial growth.[8] Notably, this mechanism is distinct from many currently marketed antibiotics, which is advantageous in overcoming existing resistance patterns.[2]
Caption: Mechanism of action of LFF571.
In Vitro Activity Spectrum of LFF571
LFF571 demonstrates potent in vitro activity against a range of Gram-positive aerobic and anaerobic bacteria.[2][9] Its activity is particularly noteworthy against Clostridium difficile, where MIC90 values are consistently low.[1][8] The following table summarizes the minimum inhibitory concentration (MIC) data for LFF571 against various Gram-positive species.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Clostridium difficile | 0.125 - 0.25 | 0.25 - 0.5 |
| Clostridium perfringens | ≤0.015 | ≤0.015 |
| Enterococcus faecalis | 0.06 | 0.06 |
| Enterococcus faecium | 0.06 | 0.06 |
| Staphylococcus aureus (including MRSA) | 0.06 | 0.125 |
| Streptococcus pyogenes | 1 | 2 |
| Other Streptococci | 4 | 8 |
| Bifidobacterium spp. | >32 | >32 |
| Lactobacillus spp. | >32 | >32 |
Data compiled from Citron et al. (2012).[8][9][10][11]
It is important to note that LFF571 shows limited activity against Gram-negative bacteria and certain Gram-positive anaerobes such as Bifidobacterium and Lactobacillus species.[8][9] This selective spectrum can be advantageous in a clinical setting, as it may spare a portion of the commensal gut microbiota.
Methodologies for In Vitro Susceptibility Testing
The determination of the in vitro activity of LFF571 is crucial for both research and clinical applications. Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are recommended to ensure reproducibility and comparability of data.[12] The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of LFF571 using the agar dilution method.
Agar Dilution Method for MIC Determination
-
Preparation of LFF571 Stock Solution: Prepare a stock solution of LFF571 in a suitable solvent as specified by the manufacturer.
-
Preparation of Agar Plates: Prepare a series of agar plates (e.g., Brucella agar supplemented with hemin and vitamin K1 for anaerobes) containing twofold serial dilutions of LFF571. A growth control plate without the antibiotic must be included.
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism, typically adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 10^5 colony-forming units (CFU) per spot.
-
Inoculation: Inoculate the prepared agar plates with the bacterial suspension. A multipoint inoculator can be used to test multiple isolates simultaneously.
-
Incubation: Incubate the plates under appropriate conditions (e.g., anaerobically at 37°C for 48 hours for C. difficile).
-
MIC Determination: The MIC is defined as the lowest concentration of LFF571 that completely inhibits the visible growth of the organism.[13][14]
Caption: Generalized workflow for MIC determination.
Mechanisms of Resistance
The emergence of resistance is a critical consideration for any new antimicrobial agent. For LFF571, single-step mutations leading to reduced susceptibility have been observed in vitro.[1][12] The primary mechanism of resistance identified is a substitution in the gene encoding EF-Tu.[1][15] Specifically, a G260E substitution in the thiopeptide-binding pocket of EF-Tu in C. difficile has been reported to confer reduced susceptibility to LFF571.[1][12] Importantly, this mutation does not appear to confer cross-resistance to other clinically relevant antibiotics.[1][12] The frequency of such spontaneous mutations is reported to be low.[12]
Conclusion
LFF571 is a potent inhibitor of Gram-positive bacteria with a well-defined mechanism of action targeting bacterial protein synthesis. Its narrow spectrum of activity, particularly its potent efficacy against Clostridium difficile, makes it a promising candidate for the treatment of CDI. The established methodologies for in vitro susceptibility testing provide a robust framework for its continued evaluation. While resistance can emerge through target modification, the frequency of such events appears to be low. Further research into the in vivo efficacy and clinical applications of LFF571 is warranted to fully elucidate its therapeutic potential.
References
-
Leeds, J. A., Sachdeva, M., Mullin, S., Dzink-Fox, J., & LaMarche, M. J. (2012). Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. Antimicrobial Agents and Chemotherapy, 56(8), 4463–4465. [Link]
-
Leeds, J. A., et al. (2012). Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. Antimicrobial Agents and Chemotherapy, 56(8), 4463-4465. [Link]
-
Healy, J. B., & Leeds, J. A. (2016). Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571. Cold Spring Harbor Perspectives in Medicine, 6(10), a026978. [Link]
-
Leeds, J. A., Sachdeva, M., Mullin, S., Dzink-Fox, J., & LaMarche, M. J. (2012). Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571. PubMed. [Link]
-
Sachdeva, M., & Leeds, J. A. (2015). Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile. Antimicrobial Agents and Chemotherapy, 59(4), 2008–2016. [Link]
-
Citron, D. M., Tyrrell, K. L., Merriam, V., & Goldstein, E. J. C. (2012). Comparative in vitro activities of LFF571 against Clostridium difficile and 630 other intestinal strains of aerobic and anaerobic bacteria. PubMed. [Link]
-
Citron, D. M., Tyrrell, K. L., Merriam, V., & Goldstein, E. J. C. (2012). Comparative In Vitro Activities of LFF571 against Clostridium difficile and 630 Other Intestinal Strains of Aerobic and Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 56(5), 2493–2503. [Link]
-
Mullane, K. M., et al. (2015). Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections. PubMed. [Link]
-
Citron, D. M., Tyrrell, K. L., Merriam, V., & Goldstein, E. J. C. (2012). Comparative In Vitro Activities of LFF571 against Clostridium difficile and 630 Other Intestinal Strains of Aerobic and Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 56(5), 2493-2503. [Link]
-
Mullane, K. M., et al. (2015). Multicenter, Randomized Clinical Trial To Compare the Safety and Efficacy of LFF571 and Vancomycin for Clostridium difficile Infections. Antimicrobial Agents and Chemotherapy, 59(4), 2027-2034. [Link]
-
Novartis Pharmaceuticals. (2020). Safety and Efficacy of Multiple Daily Dosing of Oral LFF571 in Patients With Moderate Clostridium Difficile Infections. ClinicalTrials.gov. [Link]
-
Citron, D. M., Tyrrell, K. L., Merriam, V., & Goldstein, E. J. C. (2012). Comparative In Vitro Activities of LFF571 against Clostridium difficile and 630 Other Intestinal Strains of Aerobic and Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 56(5), 2493-2503. [Link]
-
Ting, L. S. L., et al. (2013). A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 57(5), 2354-2358. [Link]
-
Novartis. (n.d.). LFF571 Clinical Trial Result. novctrd.com. [Link]
-
Trzasko, A., et al. (2012). Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. ResearchGate. [Link]
-
Trzasko, A., et al. (2012). Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. Antimicrobial Agents and Chemotherapy, 56(8), 4456-4462. [Link]
-
Mullane, K. M., et al. (2015). Multicenter, Randomized Clinical Trial To Compare the Safety and Efficacy of LFF571 and Vancomycin for Clostridium difficile Infections. PubMed Central. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Spigaglia, P. (2016). Insights into drug resistance mechanisms in Clostridium difficile. Future Microbiology, 11(1), 103-118. [Link]
Sources
- 1. Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Comparative In Vitro Activities of LFF571 against Clostridium difficile and 630 Other Intestinal Strains of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative in vitro activities of LFF571 against Clostridium difficile and 630 other intestinal strains of aerobic and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571 - PubMed [pubmed.ncbi.nlm.nih.gov]
LFF571 as a Derivative of the Natural Product GE2270 A: A Technical Guide for Researchers
Abstract
The escalating crisis of antimicrobial resistance demands innovative approaches to antibiotic discovery and development. Thiazolyl peptide antibiotics, a complex class of natural products, offer a promising avenue due to their unique mechanism of action. This in-depth technical guide focuses on LFF571, a semi-synthetic derivative of the natural product GE2270 A. GE2270 A, produced by the actinomycete Planobispora rosea, is a potent inhibitor of bacterial protein synthesis via a novel interaction with elongation factor Tu (EF-Tu). However, its clinical potential has been hampered by poor physicochemical properties, notably low aqueous solubility. LFF571 was engineered to overcome these limitations, leading to a promising clinical candidate for the treatment of Clostridioides difficile infections (CDI). This guide provides a comprehensive exploration of the scientific journey from the natural product scaffold to a clinical drug candidate, detailing the biosynthesis of GE2270 A, the medicinal chemistry rationale and semi-synthetic approach to LFF571, its molecular mechanism of action, antibacterial spectrum, and key data from its clinical development. Detailed experimental protocols for crucial assays are also provided to enable researchers in the field.
The Natural Product Scaffold: GE2270 A
Discovery, Structure, and Class
GE2270 A was first isolated from the fermentation broth of Planobispora rosea and identified as a novel antibiotic with potent activity against Gram-positive and anaerobic bacteria.[1] It belongs to the thiazolyl peptide class of antibiotics, also known as thiopeptides, which are ribosomally synthesized and post-translationally modified peptides (RiPPs).[2][3] The intricate structure of GE2270 A features a macrocyclic core containing multiple thiazole rings, an oxazoline ring, and a pyridine moiety, which are derived from a precursor peptide.[4][5] The structural complexity and rigidity of this scaffold are crucial for its biological activity but also contribute to its poor solubility, a significant hurdle for its development as a therapeutic agent.[6][7]
Biosynthesis: A Ribosomal Assembly Line with Extensive Tailoring
Unlike non-ribosomal peptides synthesized by large multi-enzyme complexes, GE2270 A originates from a genetically encoded precursor peptide.[3][8] This precursor peptide undergoes an extensive series of post-translational modifications orchestrated by a dedicated biosynthetic gene cluster. Studies using labeled amino acid precursors have shown that the thiazole rings are derived from cysteine and serine residues.[9] The biosynthetic pathway involves a cascade of enzymatic reactions, including dehydrations, cyclodehydrations, and oxidations, to form the characteristic heterocyclic rings.[7]
digraph "GE2270A_Biosynthesis" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_ribosome" {
label="Ribosomal Synthesis";
style="filled";
color="#FFFFFF";
"PrecursorPeptide" [label="Precursor Peptide\n(Rich in Cys, Ser)"];
}
subgraph "cluster_ptm" {
label="Post-Translational Modification Cascade";
style="filled";
color="#FFFFFF";
"ModificationEnzymes" [label="Modification Enzymes\n(Dehydratases, Cyclases, Oxidases)"];
}
subgraph "cluster_final" {
label="Mature Antibiotic";
style="filled";
color="#FFFFFF";
"GE2270A" [label="GE2270 A Scaffold"];
}
"PrecursorPeptide" -> "ModificationEnzymes" [label="Substrate"];
"ModificationEnzymes" -> "GE2270A" [label="Catalysis"];
}
Caption: The semi-synthetic workflow from GE2270 A to the clinical candidate LFF571.
Molecular Mechanism of Action: Inhibition of Elongation Factor Tu
A key feature that makes LFF571 and its parent compound, GE2270 A, so compelling is their novel mechanism of action. They inhibit bacterial protein synthesis by binding to elongation factor Tu (EF-Tu).[1][9] EF-Tu is a highly conserved and essential GTPase that acts as a chaperone, delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of translation.[9]
LFF571 binds to a pocket on EF-Tu, which interferes with the formation of the crucial ternary complex (EF-Tu•GTP•aa-tRNA).[10] By preventing this complex from forming, LFF571 effectively halts the delivery of amino acids to the ribosome, thereby arresting protein synthesis and leading to bacterial cell death.[11][12] This target is clinically unprecedented, reducing the likelihood of cross-resistance with existing classes of antibiotics.[11][13]
```dot
digraph "LFF571_MoA" {
graph [rankdir="TB", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_normal" {
label="Normal Translation Elongation";
style="filled";
color="#FFFFFF";
"EFTu_GTP" [label="EF-Tu•GTP"];
"aatRNA" [label="aa-tRNA"];
"TernaryComplex" [label="Ternary Complex\n(EF-Tu•GTP•aa-tRNA)"];
"Ribosome" [label="Ribosome"];
"Elongation" [label="Polypeptide Elongation"];
}
subgraph "cluster_inhibited" {
label="Inhibition by LFF571";
style="filled";
color="#FFFFFF";
"LFF571" [label="LFF571", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"EFTu_GTP_Inhibited" [label="EF-Tu•GTP"];
"Inhibition" [label="Protein Synthesis\nInhibited", fillcolor="#FBBC05", fontcolor="#202124"];
}
}
Sources
- 1. Antibacterial optimization of 4-aminothiazolyl analogues of the natural product GE2270 A: identification of the cycloalkylcarboxylic acids. | Semantic Scholar [semanticscholar.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Pharmacokinetics of LFF571 and Vancomycin in Patients with Moderate Clostridium difficile Infections | Semantic Scholar [semanticscholar.org]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Identification of Novel Inhibitors of Bacterial Translation Elongation Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of the thiazolylpeptide antibiotic GE2270 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of LFF571 and Vancomycin in Patients with Moderate Clostridium difficile Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Aminothiazolyl analogues of GE2270 A: antibacterial lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Preliminary Toxicological Profile of Lff-571: An In-depth Technical Guide
Abstract
Lff-571 is an investigational, semisynthetic thiopeptide antibiotic developed for the oral treatment of Clostridium difficile infections (CDI).[1][2] Its targeted mechanism of action, the inhibition of bacterial protein synthesis via binding to elongation factor Tu (EF-Tu), offers a promising approach to combating this significant healthcare-associated pathogen.[3][4] This technical guide outlines a comprehensive, tiered strategy for the preliminary toxicological investigation of this compound, consistent with international regulatory guidelines. The proposed studies are designed to systematically evaluate the safety profile of this compound, providing the necessary data to support its progression into clinical development. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical safety assessment of novel anti-infective agents.
Introduction: The Rationale for a Targeted Toxicological Investigation of this compound
This compound is a derivative of the natural product GE2270 A, belonging to the thiopeptide class of antibiotics.[3][5] Its primary therapeutic indication is for CDI, a toxin-mediated gastrointestinal disease. A first-in-human study has demonstrated that orally administered this compound results in limited systemic exposure with high concentrations maintained within the gastrointestinal tract. This pharmacokinetic profile is highly desirable for a locally-acting agent, as it inherently limits the potential for systemic toxicity.
However, a thorough toxicological evaluation is imperative. The core directive of this investigation is twofold:
-
Confirm the safety of limited systemic exposure: To rigorously assess the potential effects of the small fraction of this compound that is absorbed systemically.
-
Evaluate local gastrointestinal tolerance: To ensure the high concentrations of the drug in the gut do not cause local adverse effects.
Our investigational strategy is therefore tailored to address these specific points, aligning with guidelines from the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA).[6][7][8] The toxicological assessment will proceed in a logical, tiered fashion, beginning with in vitro assays to identify potential hazards, followed by focused in vivo studies in relevant animal models to determine the overall safety profile.
Mechanism of Action and Potential Toxicological Considerations
This compound selectively inhibits bacterial protein synthesis.[2] While the structural differences between prokaryotic (70S) and eukaryotic (80S) ribosomes form the basis of this selectivity, it is crucial to assess any potential off-target effects on mammalian cells.[9] Specifically, inhibition of mitochondrial protein synthesis (which involves 70S-like ribosomes) is a theoretical concern for some classes of antibiotics and warrants investigation.[9] Thiopeptide antibiotics are also known for their complex chemical structures, and while this compound has been optimized for its properties, a full safety evaluation is essential.[5][10][11]
Tier 1: In Vitro Toxicological Screening
The initial phase of the toxicological investigation focuses on in vitro assays to rapidly screen for potential liabilities. This cost-effective approach helps to prioritize and guide subsequent in vivo studies.
Cytotoxicity Assessment
Causality: The first step is to determine the concentrations at which this compound may be cytotoxic to mammalian cells. This establishes a baseline for concentrations to be used in more specific assays and provides an initial therapeutic index.
Protocol: MTT Assay for Cell Viability
-
Cell Lines: Select a panel of human cell lines, including a hepatic cell line (e.g., HepG2), a renal cell line (e.g., HK-2), and an intestinal epithelial cell line (e.g., Caco-2) to represent potential target organs of toxicity and the site of local exposure.
-
Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Dosing: Treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 1000 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[7]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).
Genotoxicity Assessment
Causality: It is a regulatory requirement to assess the potential of a new drug candidate to cause genetic damage.[6] A standard battery of tests is employed to detect mutations and chromosomal damage.
Protocols:
-
Bacterial Reverse Mutation Assay (Ames Test):
-
Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. A positive result is indicated by an increase in the number of revertant colonies in the presence of the test compound, suggesting it is a mutagen.
-
Methodology: The assay should be conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[6]
-
-
In Vitro Mammalian Chromosomal Aberration Test:
-
Principle: This test evaluates the potential of this compound to induce structural chromosomal damage in cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes).
-
Methodology: Cells are treated with this compound at various concentrations, with and without S9 metabolic activation. Cells are then arrested in metaphase, harvested, and chromosomes are examined microscopically for aberrations.
-
Safety Pharmacology - hERG Channel Assay
Causality: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias (QT prolongation).[12] Early in vitro assessment is a critical safety screen.
Protocol: Patch Clamp Electrophysiology
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Methodology: Employ automated or manual patch-clamp techniques to measure the hERG current in response to a voltage stimulus.
-
Dosing: Apply a range of this compound concentrations to the cells and record the effect on the hERG current.
-
Analysis: Determine the IC50 for hERG channel inhibition and compare this to the anticipated systemic concentrations in humans.
Tier 2: In Vivo Non-Clinical Safety Studies
Following the in vitro assessment, in vivo studies are conducted to understand the toxicological profile of this compound in a whole organism. These studies must be conducted in compliance with Good Laboratory Practices (GLP).[13]
Experimental Workflow for In Vivo Studies
Caption: A streamlined workflow for the in vivo toxicological evaluation of this compound.
Acute and Repeat-Dose Toxicity Studies
Causality: These studies are designed to identify target organs of toxicity, determine the dose-response relationship, and establish a No-Observed-Adverse-Effect Level (NOAEL). The choice of species (one rodent, one non-rodent) is a standard regulatory requirement.[14] The duration of the study (e.g., 28 days) is appropriate to support initial clinical trials.[8]
Protocol: 28-Day Repeat-Dose Oral Gavage Toxicity Study (Rat and Dog)
-
Species: Sprague-Dawley rats and Beagle dogs.
-
Groups:
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose)
-
Group 2: Low Dose
-
Group 3: Mid Dose
-
Group 4: High Dose
-
Additional recovery groups at the control and high-dose levels to assess the reversibility of any findings.
-
-
Administration: Daily oral gavage for 28 consecutive days.
-
Endpoints and Observations:
-
Clinical Observations: Daily checks for mortality, morbidity, and detailed clinical signs.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations prior to the study and at termination.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis at termination.
-
Toxicokinetics: Blood samples taken at specified time points to determine systemic exposure (Cmax, AUC).
-
Necropsy and Histopathology: Full gross necropsy on all animals. A comprehensive list of tissues from control and high-dose groups subjected to microscopic examination.
-
Table 1: Hypothetical Data Summary from a 28-Day Rat Toxicity Study
| Parameter | Vehicle Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Mortality | 0/10 M, 0/10 F | 0/10 M, 0/10 F | 0/10 M, 0/10 F | 0/10 M, 0/10 F |
| Body Weight Gain | Normal | Normal | Normal | Slightly Decreased (F) |
| Key Clinical Chem | ||||
| ALT (U/L) | 35 ± 5 | 38 ± 6 | 42 ± 7 | 45 ± 8 |
| AST (U/L) | 80 ± 10 | 85 ± 12 | 90 ± 11 | 95 ± 15 |
| BUN (mg/dL) | 20 ± 3 | 21 ± 4 | 22 ± 3 | 23 ± 5 |
| Histopathology | No Significant Findings | No Significant Findings | No Significant Findings | Minimal epithelial hyperplasia in the cecum |
| NOAEL | - | - | Y mg/kg | - |
Data are presented as mean ± SD for illustrative purposes. M=Male, F=Female.
In Vivo Genotoxicity
Causality: To complement the in vitro genotoxicity battery, an in vivo test is required to assess chromosomal damage in a whole animal system, which accounts for metabolic and excretory processes.[6]
Protocol: In Vivo Micronucleus Test
-
This assay is typically integrated into the repeat-dose toxicity studies.
-
Methodology: Bone marrow or peripheral blood is collected from rodents at the end of the toxicity study. The samples are analyzed for the presence of micronuclei in polychromatic erythrocytes, which are an indicator of chromosomal damage.
Mechanistic Understanding: Potential Signaling Pathways
Should any toxicity be observed, further mechanistic studies would be warranted. For a protein synthesis inhibitor, a key area of investigation would be mitochondrial function.
Caption: Hypothetical pathway for investigating potential this compound-induced mitochondrial toxicity.
Conclusion and Forward Look
The preliminary toxicological investigation outlined in this guide provides a robust framework for assessing the safety of this compound. Based on its intended use for CDI and observed low systemic exposure, the expectation is a favorable safety profile. The primary findings are anticipated to be a high NOAEL in systemic toxicity studies and good local tolerance in the gastrointestinal tract. The successful completion of this program, demonstrating a sufficient safety margin, would provide the necessary evidence to support the initiation of Phase I clinical trials and further development of this compound as a valuable therapeutic agent for Clostridium difficile infections.
References
-
ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals - Step 5 . European Medicines Agency. [Link]
-
Chemical structure of LFF571. LFF571 is a semisynthetic thiopeptide derived from the natural product GE2270 A . ResearchGate. [Link]
-
Chemical structure of LFF571. LFF571 is a semisynthetic thiopeptide derived from the natural product GE2270 A . ResearchGate. [Link]
-
Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571 . National Center for Biotechnology Information. [Link]
-
ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorization for pharmaceuticals . The IMPT. [Link]
-
Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571 . ASM Journals. [Link]
-
ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals - Step 5 . European Medicines Agency. [Link]
-
Non-clinical: pharmacology and safety pharmacology . European Medicines Agency. [Link]
-
This compound . precisionFDA. [Link]
-
Basic principles of non-clinical development . EUPATI Open Classroom. [Link]
-
Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile . National Center for Biotechnology Information. [Link]
-
Inhibitors of Protein Synthesis . Biology LibreTexts. [Link]
-
Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571 . National Center for Biotechnology Information. [Link]
-
Toxins That Inhibit Host Protein Synthesis . PubMed. [Link]
-
Comparative In Vitro Activities of LFF571 against Clostridium difficile and 630 Other Intestinal Strains of Aerobic and Anaerobic Bacteria . National Center for Biotechnology Information. [Link]
-
Protein Biosynthesis Inhibitor . Creative Biolabs. [Link]
-
Identification of Chemical Compounds That Inhibit Protein Synthesis in Pseudomonas aeruginosa . National Center for Biotechnology Information. [Link]
-
Regulatory Knowledge Guide for Small Molecules . NIH's Seed. [Link]
-
SMALL MOLECULE SAFETY ASSESSMENT . Altasciences. [Link]
-
FDA - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals . American Association of Pharmaceutical Scientists. [Link]
-
Protein synthesis inhibitor . Wikipedia. [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals . U.S. Food and Drug Administration. [Link]
-
Thiopeptide antibiotics: retrospective and recent advances . PubMed. [Link]
-
Thiopeptide Antibiotics: Retrospective and Recent Advances . National Center for Biotechnology Information. [Link]
-
Thiopeptide Antibiotics: Retrospective and Recent Advances . MDPI. [Link]
-
S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals . U.S. Food and Drug Administration. [Link]
-
Thiopeptide Antibiotics: Retrospective and Recent Advances . ResearchGate. [Link]
-
Therapies from Thiopeptides . National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. theimpt.org [theimpt.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Protein Biosynthesis Inhibitor - Creative Biolabs [creative-biolabs.com]
- 10. Thiopeptide antibiotics: retrospective and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-clinical: pharmacology and safety pharmacology | European Medicines Agency (EMA) [ema.europa.eu]
- 13. seed.nih.gov [seed.nih.gov]
- 14. altasciences.com [altasciences.com]
Navigating the Gut: A Technical Guide to the Preclinical Pharmacokinetics of Lff-571
Introduction: A Targeted Approach to Clostridioides difficile Infection
Clostridioides difficile infection (CDI) presents a significant and growing challenge in healthcare, demanding novel therapeutic strategies that can effectively target the pathogen within the gastrointestinal tract while minimizing systemic side effects. Lff-571, a novel thiopeptide antibiotic, has emerged as a promising candidate for the treatment of CDI.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the elongation factor Tu (EF-Tu).[3] This technical guide provides an in-depth analysis of the fundamental preclinical pharmacokinetic properties of this compound, offering field-proven insights for researchers and drug development professionals. The unique pharmacokinetic profile of this compound, characterized by minimal systemic absorption and high fecal concentrations, is central to its therapeutic rationale for CDI.
Core Pharmacokinetic Profile: A Symphony of Low Absorption and High Gut Concentration
The preclinical evaluation of this compound in various animal models, primarily rats and hamsters, has consistently demonstrated a pharmacokinetic profile ideally suited for a locally acting gastrointestinal agent. The overarching theme is one of extremely limited systemic exposure, with the vast majority of the orally administered dose remaining within the lumen of the gut.
Absorption: Staying Local
Oral absorption of this compound is minimal in preclinical models. Studies in both rats and C. difficile-infected hamsters have shown that less than 0.5% of the administered oral dose is absorbed into the systemic circulation.[4] This poor absorption is a key feature of the drug, as it allows for high concentrations to be achieved at the site of infection in the colon. In human studies, which mirror the preclinical findings, serum drug concentrations were often close to or below the lower limit of quantification (0.5 ng/mL), even at high doses.[4][5] This characteristic is attributed to the high molecular weight of this compound and its low membrane-permeating ability.[4]
Distribution: Confined to the Gastrointestinal Tract
Consistent with its low systemic absorption, the tissue distribution of this compound is highly restricted. In preclinical studies involving rats, there was minimal distribution to the liver and no quantifiable distribution to other tissues following oral administration.[4] This lack of systemic distribution is a significant advantage, as it minimizes the potential for off-target side effects commonly associated with systemically absorbed antibiotics. The primary site of distribution for this compound remains the gastrointestinal tract, where it is needed to exert its antimicrobial effect against C. difficile.
Metabolism: The Unchanged Warrior
Preclinical data indicates that this compound undergoes minimal metabolism. Following both oral and intravenous administration in rats, the compound is predominantly excreted in the feces as the unchanged parent drug.[4] This suggests that this compound is not subject to significant first-pass metabolism in the liver or metabolism by gut microbiota. The stability of the drug within the gastrointestinal lumen ensures that its active form is available to target C. difficile.
Excretion: A Fecal Finale
The primary route of elimination for this compound is through the feces. This is a direct consequence of its poor oral absorption.[4] In human volunteers, fecal recovery of a single oral dose ranged from approximately 10% to 30%, while under steady-state conditions with multiple doses, 60% to 100% of the daily dose was recovered in the feces.[4] This efficient fecal excretion of the unchanged drug further contributes to the high concentrations of this compound in the colon, where C. difficile resides.
Quantitative Pharmacokinetic Parameters in Preclinical Models
While extensive quantitative plasma pharmacokinetic data (Cmax, Tmax, AUC) for this compound in preclinical models is not widely available in the public domain, the consistent reporting of plasma concentrations near or below the limit of quantification underscores the minimal systemic exposure. The focus of preclinical evaluation has been on demonstrating high fecal concentrations and efficacy in infection models.
Table 1: Summary of Preclinical Pharmacokinetic Properties of this compound
| Parameter | Finding in Preclinical Models (Rats, Hamsters) | Reference |
| Oral Bioavailability | < 0.5% | [4] |
| Systemic Exposure | Serum concentrations are generally at or below the lower limit of quantification. | [4] |
| Distribution | Minimal distribution to the liver and no measurable distribution to other tissues in rats. | [4] |
| Metabolism | Excreted as unchanged drug in feces. | [4] |
| Primary Route of Excretion | Feces | [4] |
Experimental Protocols: A Glimpse into the Preclinical Workflow
The following sections detail the methodologies employed in the preclinical assessment of this compound, providing a framework for understanding how its key pharmacokinetic properties were elucidated.
Golden Syrian Hamster Model of C. difficile Infection
The Golden Syrian hamster is a well-established and widely used animal model for studying CDI and evaluating the efficacy of new therapeutic agents.[6][7][8]
Step-by-Step Methodology:
-
Induction of Susceptibility: Hamsters are pre-treated with an antibiotic, such as clindamycin, to disrupt the normal gut flora and render them susceptible to C. difficile colonization.[6]
-
Infection: Following antibiotic pre-treatment, animals are challenged with a toxigenic strain of C. difficile via oral gavage.[6]
-
Treatment Administration: this compound is typically administered orally, once daily, for a specified duration (e.g., 5 days). Doses in preclinical efficacy studies have been around 5 mg/kg.[6][7][8]
-
Monitoring: Animals are monitored for clinical signs of CDI, such as diarrhea and mortality. Survival is a key endpoint.[7][8][9]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: While plasma drug concentrations are often too low to measure, fecal samples can be collected to determine the concentration of this compound at the site of infection. This allows for correlation between drug exposure in the gut and therapeutic efficacy.
Caption: Workflow of the Golden Syrian hamster model for C. difficile infection.
Pharmacokinetic Studies in Rats
Rats are a standard model for initial pharmacokinetic profiling of new chemical entities.
Step-by-Step Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Drug Administration: this compound is administered via oral gavage. For intravenous administration, a cannulated vein (e.g., jugular vein) is used.
-
Sample Collection:
-
Blood: Serial blood samples are collected from a cannulated artery (e.g., carotid artery) or via tail vein sampling at predetermined time points post-dose. Plasma is separated by centrifugation.
-
Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 24, 48 hours).
-
-
Bioanalysis:
-
Plasma and Fecal Sample Processing: Plasma samples are typically subjected to protein precipitation. Fecal samples are homogenized and extracted.
-
LC-MS/MS Analysis: Drug concentrations in the processed samples are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique offers high sensitivity and specificity.
-
-
Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to determine key pharmacokinetic parameters from the plasma concentration-time data, although for this compound, these values are often below the quantifiable range. For fecal data, the total amount of excreted drug is determined.
Caption: General workflow for a preclinical pharmacokinetic study in rats.
Conclusion: A Profile Optimized for Local Action
The preclinical pharmacokinetic properties of this compound in animal models consistently highlight its suitability as a targeted therapy for Clostridioides difficile infection. Its minimal oral absorption, restricted tissue distribution, lack of significant metabolism, and primary excretion in the feces as an unchanged drug all contribute to achieving high concentrations at the site of infection while minimizing systemic exposure and the potential for off-target adverse effects. This unique ADME profile provides a strong rationale for its clinical development and use in treating CDI. Further research should continue to explore the relationship between fecal concentrations of this compound and clinical outcomes to further optimize its therapeutic application.
References
-
Lee, C. H., et al. (2013). A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 57(7), 3360–3366. [Link]
-
Trzasko, A., et al. (2012). Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. Antimicrobial Agents and Chemotherapy, 56(8), 4459–4462. [Link]
-
LaMarche, M. J., et al. (2012). Discovery of LFF571: an investigational agent for Clostridium difficile infection. Journal of Medicinal Chemistry, 55(5), 2386–2397. [Link]
-
Pertel, P., et al. (2015). Pharmacokinetics of LFF571 and Vancomycin in Patients with Moderate Clostridium difficile Infections. Antimicrobial Agents and Chemotherapy, 59(3), 1441–1445. [Link]
-
Goldberg, N., et al. (2015). Pharmacokinetics of LFF571 and vancomycin in patients with moderate Clostridium difficile infections. Antimicrobial Agents and Chemotherapy, 59(3), 1441-1445. [Link]
-
Goldberg, N., et al. (2013). A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 57(1), 197-203. [Link]
-
Avedissian, S. N., et al. (2021). The Pharmacodynamic-Toxicodynamic Relationship of AUC and Cmax in Vancomycin-Induced Kidney Injury in an Animal Model. Antimicrobial Agents and Chemotherapy, 65(3), e01945-20. [Link]
-
ClinicalTrials.gov. (2010). Safety and Efficacy of Multiple Daily Dosing of Oral LFF571 in Patients With Moderate Clostridium Difficile Infections. [Link]
-
Pertel, P., et al. (2015). Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections. Antimicrobial Agents and Chemotherapy, 59(3), 1433-1440. [Link]
-
Poli, G., et al. (2007). Pharmacokinetics and distribution of clioquinol in golden hamsters. Journal of Pharmacy and Pharmacology, 59(1), 111–117. [Link]
-
Blais, J., et al. (2015). Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile. Antimicrobial Agents and Chemotherapy, 59(4), 2007–2013. [Link]
-
Trzasko, A., et al. (2012). Efficacy of LFF571 in a hamster model of Clostridium difficile infection. Antimicrobial Agents and Chemotherapy, 56(8), 4459-4462. [Link]
-
Louie, T. J., et al. (2012). Fidaxomicin attains high fecal concentrations with minimal plasma concentrations following oral administration in patients with Clostridium difficile infection. Clinical Infectious Diseases, 55(Suppl 2), S116–S120. [Link]
-
Trzasko, A., et al. (2012). Efficacy of LFF571 in a hamster model of Clostridium difficile infection. Antimicrobial Agents and Chemotherapy, 56(8), 4459-4462. [Link]
-
Castro-Perez, J., et al. (2022). Fecal Metabolomics for the Diagnosis of Clostridioides difficile Infection. Metabolites, 12(5), 421. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of LFF571 and vancomycin in patients with moderate Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pharmacodynamic-Toxicodynamic Relationship of AUC and Cmax in Vancomycin-Induced Kidney Injury in an Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of tanshinone IIA tissue distribution in rat by liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of LFF571 in a hamster model of Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LFF-571 in the Treatment of Clostridium difficile Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostridium difficile infection (CDI) is a significant cause of antibiotic-associated diarrhea and a pressing public health concern. The emergence of hypervirulent strains and high recurrence rates underscore the urgent need for novel therapeutic agents. LFF-571, a semisynthetic thiopeptide antibiotic, has emerged as a promising candidate for the treatment of CDI. This document provides a comprehensive guide to the preclinical and early clinical evaluation of this compound, offering detailed protocols and application notes for researchers in the field.
This compound exhibits potent in vitro activity against a wide range of C. difficile isolates, with a mechanism of action centered on the inhibition of bacterial protein synthesis. Specifically, this compound targets the elongation factor Tu (EF-Tu), a crucial component of the bacterial translation machinery.[1][2][3] This targeted action disrupts the delivery of aminoacyl-tRNA to the ribosome, ultimately halting protein production and leading to bacterial cell death.[4] Notably, subinhibitory concentrations of this compound have been shown to reduce the production of toxins A and B, the primary virulence factors responsible for the clinical manifestations of CDI.[4][5]
Preclinical studies in the hamster model of CDI have demonstrated the superior efficacy of this compound compared to the standard-of-care antibiotic, vancomycin.[6] Furthermore, Phase 2 clinical trials have shown that this compound is noninferior to vancomycin in achieving clinical cure in patients with moderate CDI, with a favorable safety profile.[7][8] A key pharmacokinetic feature of this compound is its limited systemic absorption and high concentration in the feces, which is advantageous for an orally administered drug targeting a gastrointestinal pathogen.[9][10]
These application notes provide detailed protocols for the in vitro and in vivo characterization of this compound, enabling researchers to conduct robust and reproducible studies to further elucidate its therapeutic potential.
Mechanism of Action of this compound
This compound's antibacterial activity stems from its ability to inhibit protein synthesis in C. difficile. This is achieved through a specific interaction with elongation factor Tu (EF-Tu). The following diagram illustrates the mechanism of action.
Caption: Mechanism of action of this compound.
In Vitro Activity of this compound
The in vitro potency of this compound against C. difficile is a key indicator of its therapeutic potential. The minimum inhibitory concentration (MIC) is a critical parameter to determine.
In Vitro Susceptibility Data
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Clostridium difficile | 0.125 | 0.25 - 0.5 | [1][11] |
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for anaerobic bacteria.[1][3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Brucella agar, supplemented with hemin, vitamin K1, and 5% laked sheep blood
-
Anaerobic chamber or jars
-
C. difficile isolates and quality control strains (e.g., C. difficile ATCC 700057)
-
Sterile saline or broth for inoculum preparation
-
McFarland turbidity standards
-
Inoculator (e.g., Steers replicator)
Procedure:
-
Preparation of this compound Stock Solution:
-
Due to the poor aqueous solubility of thiopeptide antibiotics, a stock solution of this compound should be prepared in 100% DMSO.
-
Accurately weigh the this compound powder and dissolve it in DMSO to a final concentration of 1280 µg/mL.
-
Store the stock solution in small aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Agar Plates with this compound:
-
Melt the supplemented Brucella agar and cool to 48-50°C in a water bath.
-
Prepare a series of two-fold dilutions of the this compound stock solution in sterile deionized water or other suitable diluent.
-
Add 2 mL of each this compound dilution to 18 mL of molten agar to achieve the desired final concentrations (e.g., 0.015 to 128 µg/mL). Also, prepare a drug-free control plate.
-
Mix gently by inverting the tubes and pour the agar into sterile Petri dishes. Allow the plates to solidify at room temperature.
-
-
Inoculum Preparation:
-
Subculture C. difficile isolates onto Brucella agar plates and incubate anaerobically at 37°C for 24-48 hours.
-
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
-
Inoculation:
-
Using an inoculator, transfer a standardized volume of each bacterial suspension to the surface of the agar plates, including the drug-free control plate.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates in an anaerobic environment at 37°C for 48 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation site is disregarded.
-
In Vivo Efficacy of this compound in the Hamster Model of CDI
The golden Syrian hamster is a well-established and widely used animal model for studying CDI, as it recapitulates many of the clinical features of the human disease.[6]
In Vivo Efficacy Data
| Treatment Group | Dose | Survival Rate (%) | Reference |
| This compound | 5 mg/kg | 71-95 | [1][6] |
| Vancomycin | 20 mg/kg | 50 | [6] |
| Vehicle (Saline) | - | 0 | [1] |
Protocol 2: Hamster Model of Clostridium difficile Infection
Materials:
-
Male golden Syrian hamsters (80-120 g)
-
Toxigenic C. difficile strain (e.g., a ribotype 027 strain)
-
Clindamycin
-
This compound
-
Vancomycin
-
Vehicle (sterile saline)
-
Oral gavage needles
-
Anaerobic culture supplies
-
Toxin A/B ELISA kit
Procedure:
-
Acclimatization:
-
House hamsters individually and allow them to acclimate for at least 3 days before the start of the experiment. Provide food and water ad libitum.
-
-
Induction of CDI:
-
Administer a single oral dose of clindamycin (e.g., 10-30 mg/kg) to each hamster to disrupt the normal gut microbiota.
-
Five days after clindamycin administration, orally challenge the hamsters with a predetermined dose of toxigenic C. difficile spores (e.g., 10^2 - 10^4 CFU).
-
-
Treatment:
-
Twenty-four hours after C. difficile challenge, begin treatment.
-
Prepare a suspension of this compound in sterile saline. The exact method for solubilization should be optimized, but a uniform suspension is critical for accurate dosing.
-
Administer this compound orally once daily for 5-10 days.
-
Include a vancomycin-treated group (e.g., 20 mg/kg in saline) as a positive control and a saline-treated group as a negative control.
-
-
Monitoring:
-
Monitor the hamsters at least twice daily for clinical signs of CDI, including:
-
Weight loss
-
Diarrhea ("wet tail")
-
Lethargy
-
Ruffled fur
-
Hunched posture
-
-
Record a clinical score for each animal at each observation point.
-
The primary endpoint is typically survival over a defined period (e.g., 21 days). Humane endpoints should be established and adhered to, such as a predetermined percentage of weight loss or a high clinical score.
-
-
Post-mortem Analysis:
-
At the end of the study or at the time of euthanasia, collect cecal contents to assess C. difficile colonization (by culture) and toxin levels (by ELISA).
-
Clinical Scoring System for Hamster CDI Model
| Score | Weight Loss | Activity | Posture | Fur | Diarrhea |
| 0 | < 5% | Normal | Normal | Smooth | None |
| 1 | 5-10% | Slightly decreased | Normal | Slightly ruffled | Soft stool |
| 2 | 10-15% | Lethargic | Hunched | Ruffled | Wet tail |
| 3 | > 15% | Moribund | Severely hunched | Piloerection | Severe wet tail |
Note: A cumulative score can be used to establish humane endpoints. For example, a total score of ≥ 5 may trigger euthanasia.
Analysis of C. difficile Toxin Production
A key aspect of CDI pathogenesis is the production of toxins A and B. This compound's ability to reduce toxin production is a significant therapeutic advantage.
Protocol 3: C. difficile Toxin A/B ELISA from Fecal/Cecal Samples
This protocol is a general guideline for commercially available C. difficile toxin A/B ELISA kits. Refer to the manufacturer's instructions for specific details.
Materials:
-
Commercial C. difficile Toxin A/B ELISA kit
-
Fecal or cecal samples from hamsters
-
Sample dilution buffer (provided in the kit)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Collect fecal or cecal samples and store them at -80°C until analysis.
-
Thaw the samples on ice.
-
Prepare a 1:5 or 1:10 dilution of the sample in the provided sample dilution buffer.
-
Vortex thoroughly and centrifuge to pellet solid debris.
-
-
ELISA Procedure:
-
Add the prepared sample supernatants, positive controls, and negative controls to the wells of the ELISA plate pre-coated with anti-toxin antibodies.
-
Incubate the plate according to the manufacturer's instructions.
-
Wash the plate several times with the provided wash buffer.
-
Add the enzyme-conjugated detection antibody and incubate.
-
Wash the plate to remove unbound detection antibody.
-
Add the substrate and incubate for color development.
-
Stop the reaction with the provided stop solution.
-
-
Data Analysis:
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculate the toxin levels in the samples based on the standard curve generated from the positive controls.
-
Visualization of Experimental Workflows
Caption: Workflow for MIC Determination.
Sources
- 1. Susceptibility of Hamsters to Clostridium difficile Isolates of Differing Toxinotype | PLOS One [journals.plos.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Models for the study of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcu.edu.au [jcu.edu.au]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lifetein.com [lifetein.com]
- 7. mcgill.ca [mcgill.ca]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. In Vivo Assessment of SMT19969 in a Hamster Model of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Humane endpoints | NC3Rs [nc3rs.org.uk]
Application Notes & Protocols: LFF571 for Clostridioides difficile Infection
A Guide for Researchers and Drug Development Professionals
Abstract
LFF571 is a novel, semisynthetic thiopeptide antibiotic engineered for the treatment of Clostridioides difficile infection (CDI). It exhibits potent, targeted activity against Gram-positive bacteria by inhibiting protein synthesis through a unique mechanism of action. Clinical data from a Phase 2, multicenter, randomized trial (NCT01232595) have demonstrated its noninferiority to vancomycin, the standard of care, for achieving clinical cure in patients with moderate CDI.[1][2][3] This document provides a comprehensive overview of LFF571, including its mechanism, clinical efficacy, safety profile, and a detailed protocol framework for designing and evaluating clinical trials.
Introduction: The Challenge of C. difficile Infection
Clostridioides difficile infection is a leading cause of nosocomial diarrhea, presenting a significant burden to healthcare systems worldwide. The clinical spectrum ranges from mild diarrhea to severe conditions like pseudomembranous colitis and toxic megacolon.[3] While antibiotics such as vancomycin and fidaxomicin are effective, a major challenge remains: recurrent CDI. Disruption of the natural gut microbiota by broad-spectrum antibiotics is a primary risk factor for initial and recurrent CDI. This underscores the need for targeted therapies that can eradicate C. difficile while preserving the protective gut flora. LFF571 was developed as an exploratory agent to meet this need, offering a novel mechanism of action with high potency against C. difficile.[4]
Mechanism of Action of LFF571
LFF571's antibacterial activity stems from its ability to inhibit bacterial protein synthesis.[5][6][7] This targeted action is a key differentiator from many other antibiotics.
Causality of Experimental Choice: Understanding the precise molecular target of a new drug is fundamental. Assays measuring the incorporation of radiolabeled precursors into essential macromolecules (DNA, RNA, protein, cell wall) are a classic and effective method to pinpoint the inhibited pathway. LFF571 was shown to specifically block the incorporation of [³H]leucine (a marker for protein synthesis) at concentrations similar to its antibacterial MIC, while having no effect on cell wall synthesis, confirming its targeted mechanism.[5]
-
Target: LFF571 binds to the bacterial elongation factor Tu (EF-Tu).[2][4][5][7]
-
Action: EF-Tu is a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during peptide chain elongation. LFF571's interaction with EF-Tu prevents the formation of the EF-Tu-GTP-aa-tRNA ternary complex.[8]
-
Result: This blockade effectively halts the addition of new amino acids to the growing polypeptide chain, leading to a cessation of protein synthesis and bacterial growth inhibition.[5][7]
-
Advantage: This mechanism is clinically unprecedented among currently marketed antibiotics.[4] Furthermore, subinhibitory concentrations of LFF571 have been shown to reduce the production of toxins A and B by C. difficile in vitro, which may contribute to alleviating clinical symptoms.[8]
Caption: LFF571 inhibits protein synthesis by binding to EF-Tu.
Clinical Trial Results & Efficacy (NCT01232595)
LFF571 was evaluated in a Phase 2, multicenter, randomized, evaluator-blind, active-controlled study in adult patients with primary or first-recurrence moderate CDI.[1][2][9] The study compared a 10-day course of LFF571 (200 mg, four times daily) with vancomycin (125 mg, four times daily).[1][2]
Efficacy Data
The primary endpoint was the rate of clinical cure at the end of therapy (Day 12/13) in the per-protocol (PP) population.[1][2] LFF571 demonstrated noninferiority to vancomycin.[2][3]
Table 1: Clinical Efficacy of LFF571 vs. Vancomycin
| Endpoint | Population | LFF571 (200 mg QID) | Vancomycin (125 mg QID) |
|---|---|---|---|
| Clinical Cure Rate (End of Therapy) | Per-Protocol (PP) | 90.6% (29/32) | 78.3% (18/23) |
| Modified Intent-to-Treat (mITT) | 84.8% | 80.0% | |
| Sustained Cure Rate (30-Day Follow-up) | Per-Protocol (PP) | 56.7% | 65.0% |
| Modified Intent-to-Treat (mITT) | 58.7% | 60.0% |
| Recurrence Rate (Toxin-Confirmed) | Per-Protocol (PP) | 19% | 25% |
Data sourced from the NCT01232595 clinical trial.[1][2][3]
Interpretation of Results:
-
Primary Endpoint: At the end of the 10-day treatment period, LFF571 was highly effective, with a clinical cure rate of 90.6% in the per-protocol population, which was noninferior to the 78.3% rate for vancomycin.[1][2][3]
-
Recurrence: Notably, when considering only toxin-confirmed cases, the recurrence rate for LFF571 was lower than that for vancomycin (19% vs. 25%).[1][2][3] This suggests a potential advantage for LFF571 in providing a more durable cure, a critical factor in CDI management.
Safety and Tolerability
LFF571 was generally safe and well-tolerated in both healthy volunteers and patients with CDI.[1][2][10][11]
Table 2: Safety Profile of LFF571 vs. Vancomycin
| Parameter | LFF571 (200 mg QID) | Vancomycin (125 mg QID) |
|---|---|---|
| Incidence of Any Adverse Event (AE) | 76.1% | 69.2% |
| AEs Suspected to be Study Drug-Related | 32.6% | 38.5% |
| Discontinuation Due to AE | 1 patient | 0 patients |
Data sourced from the NCT01232595 clinical trial.[1][2]
Key Safety Insights:
-
The overall incidence of adverse events was slightly higher in the LFF571 group.[1][2]
-
However, fewer AEs were suspected by investigators to be related to LFF571 compared to vancomycin.[1][2]
-
Gastrointestinal AEs were the most common, were generally mild, and did not lead to study discontinuation in healthy volunteer studies.[10][11]
Pharmacokinetics
A key feature of LFF571 is its pharmacokinetic profile, which is ideal for treating a gastrointestinal infection.
-
Systemic Absorption: LFF571 exhibits minimal systemic absorption.[10][11] In patients, the highest observed serum concentration was 41.7 ng/ml.[9][12]
-
Fecal Concentration: The drug achieves very high concentrations in the feces, the site of infection.[9][10] Fecal levels at the end of treatment ranged from 107 to 12,900 µg/g, which is thousands of times higher than the in vitro MIC₉₀ for C. difficile.[9][10][12] This ensures potent antibacterial activity is delivered directly to the target pathogen.[10]
Application Protocol: Phase 2 Clinical Trial Framework for LFF571
This section outlines a protocol for a Phase 2, randomized, controlled trial to assess the efficacy and safety of LFF571 for moderate CDI, based on the design of trial NCT01232595.[13]
Trustworthiness through Design: This protocol incorporates a randomized, active-controlled, and evaluator-blinded design. This structure is a gold standard for minimizing bias. An active comparator (vancomycin) provides a benchmark against the current standard of care, while blinding the evaluator who assesses outcomes prevents subjective judgment from influencing the results.
Study Objectives
-
Primary: To determine the clinical cure rate of LFF571 compared to vancomycin at the end of a 10-day treatment period.
-
Secondary: To assess the sustained clinical response and recurrence rate at 30 days post-treatment, time to diarrhea resolution, and the safety and tolerability profile.[1]
Patient Selection Criteria
-
Inclusion Criteria:
-
Adults aged 18 years or older.
-
Diagnosis of primary or first recurrence of moderate CDI.
-
Positive stool test for C. difficile toxin.
-
Moderate CDI defined as: ≥3 non-liquid stools per day and abdominal pain, without signs of severe infection.[13]
-
Received ≤24 hours of effective CDI therapy prior to enrollment.[13]
-
-
Exclusion Criteria:
Study Design and Treatment
-
Randomization: Patients are randomized in a 2:1 or similar ratio to receive either LFF571 or vancomycin.
-
Treatment Arms:
-
Blinding: The study should be evaluator-blind, where the personnel assessing clinical outcomes are unaware of the treatment allocation.
Caption: Workflow diagram for a Phase 2 clinical trial of LFF571.
Endpoint Definitions
-
Clinical Cure: Resolution of diarrhea (<3 non-liquid stools per day for two consecutive days) and no further need for CDI therapy at the End of Treatment (EOT) visit.[13]
-
Clinical Failure: Persistence of symptoms requiring alternative CDI therapy or death due to CDI.
-
Recurrence: Return of CDI symptoms and a positive toxin test within 30 days after completing therapy in a patient who achieved clinical cure.
Assessments and Data Collection
-
Baseline: Demographics, medical history, vital signs, physical exam, stool sample for toxin testing.
-
During Treatment (Days 1-10): Daily monitoring of stool frequency/consistency, vital signs, and adverse events.
-
End of Treatment (Day 12/13): Assess for clinical cure, safety labs, adverse event review.
-
End of Study (Day 40-43): Assess for sustained cure and recurrence, final safety assessment.
Discussion and Future Directions
The Phase 2 trial results position LFF571 as a promising candidate for CDI treatment. Its noninferiority to vancomycin in achieving initial clinical cure, coupled with a unique mechanism of action and a favorable pharmacokinetic profile, is compelling.[2][3] The trend toward lower recurrence rates in toxin-confirmed cases warrants further investigation in larger, Phase 3 trials.[1][2]
Future research should focus on:
-
Confirming the efficacy and safety of LFF571 in a larger, more diverse patient population through Phase 3 studies.
-
Investigating the impact of LFF571 on the gut microbiome compared to standard-of-care antibiotics. Its targeted action against Gram-positives suggests it may be more sparing of beneficial gut flora, which could be the mechanistic basis for lower recurrence.
-
Evaluating its efficacy against severe or fulminant CDI, an area of high unmet medical need.
References
-
Leeds, J. A., et al. (2012). Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Leeds, J. A., et al. (2012). Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. ASM Journals. Available at: [Link]
-
Mullane, K., et al. (2015). Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections. PubMed. Available at: [Link]
-
Healy, J. B., et al. (2016). Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]
-
Mullane, K., et al. (2015). Multicenter, Randomized Clinical Trial To Compare the Safety and Efficacy of LFF571 and Vancomycin for Clostridium difficile Infections. ASM Journals. Available at: [Link]
-
Trzasko, A., et al. (2012). Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. ResearchGate. Available at: [Link]
-
Leeds, J. A., et al. (2012). Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571. PubMed. Available at: [Link]
-
Trzasko, A., et al. (2012). Efficacy of LFF571 in a hamster model of Clostridium difficile infection. PubMed. Available at: [Link]
-
Trzasko, A., et al. (2012). Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. ASM Journals. Available at: [Link]
-
Mullane, K., et al. (2015). Multicenter, Randomized Clinical Trial To Compare the Safety and Efficacy of LFF571 and Vancomycin for Clostridium difficile Infections. PubMed Central. Available at: [Link]
-
Blais, J., et al. (2012). A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers. PubMed Central. Available at: [Link]
-
Leeds, J. A., et al. (2015). Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile. PubMed Central. Available at: [Link]
-
Blais, J., et al. (2012). A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers. ASM Journals. Available at: [Link]
-
Bhansali, S. G., et al. (2015). Pharmacokinetics of LFF571 and vancomycin in patients with moderate Clostridium difficile infections. PubMed. Available at: [Link]
-
Novartis Pharmaceuticals. (2020). Safety and Efficacy of Multiple Daily Dosing of Oral LFF571 in Patients With Moderate Clostridium Difficile Infections. ClinicalTrials.gov. Available at: [Link]
-
Bhansali, S. G., et al. (2015). Pharmacokinetics of LFF571 and Vancomycin in Patients with Moderate Clostridium difficile Infections. PubMed Central. Available at: [Link]
Sources
- 1. Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Multicenter, Randomized Clinical Trial To Compare the Safety and Efficacy of LFF571 and Vancomycin for Clostridium difficile Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of LFF571 and vancomycin in patients with moderate Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Pharmacokinetics of LFF571 and Vancomycin in Patients with Moderate Clostridium difficile Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Lff-571 In Vitro Dosing: A Comprehensive Guide for Researchers
This document provides a detailed guide for researchers, scientists, and drug development professionals on the recommended dosage and application of Lff-571 for in vitro research. As a potent and selective inhibitor of bacterial protein synthesis, this compound holds significant promise in antimicrobial research. This guide synthesizes publicly available data to offer practical, field-proven insights into its use, ensuring scientific integrity and logical experimental design.
Introduction to this compound: Mechanism of Action
This compound is a semisynthetic thiopeptide antibiotic that exhibits potent activity against a range of Gram-positive bacteria, most notably Clostridium difficile.[1][2] Its mechanism of action is the specific inhibition of bacterial protein synthesis.[1][3] this compound targets and binds to the bacterial elongation factor Tu (EF-Tu), a crucial protein responsible for delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation.[3][4] By binding to EF-Tu, this compound prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby halting the addition of new amino acids to the growing polypeptide chain and ultimately leading to bacterial cell death.[3] This targeted mechanism contributes to its potent antibacterial effects.
Due to its selective action on the prokaryotic translation machinery, this compound is an important tool for studying bacterial protein synthesis and for the development of new antimicrobial agents. Thiopeptide antibiotics, in general, are known to target components of the bacterial ribosome or associated factors, with a high degree of selectivity for prokaryotic over eukaryotic systems.[5][6]
Preparing this compound for In Vitro Use
Proper preparation of this compound is critical for obtaining accurate and reproducible results in in vitro assays. While specific manufacturer's instructions on solubility were not available in the reviewed literature, general practices for thiopeptide antibiotics and similar compounds suggest the following procedures.
Reconstitution of Lyophilized Powder:
This compound is typically supplied as a lyophilized powder. Based on common laboratory practice for similar compounds, Dimethyl Sulfoxide (DMSO) is a recommended solvent for creating a high-concentration stock solution.[7][8]
Protocol for Stock Solution Preparation (10 mg/mL):
-
Aseptic Technique: Perform all steps under sterile conditions in a biological safety cabinet.
-
Solvent Selection: Use sterile, anhydrous DMSO.
-
Calculation: Determine the required volume of DMSO to achieve a 10 mg/mL concentration. For example, to prepare a 10 mg/mL stock from 5 mg of this compound powder, you would add 500 µL of DMSO.
-
Dissolution: Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability. While specific stability data for this compound in DMSO is not publicly available, stock solutions of many antibiotics in DMSO are stable for several months when stored at -20°C.[9]
Preparation of Working Solutions:
For most in vitro experiments, the high-concentration DMSO stock solution will need to be diluted in the appropriate aqueous-based culture medium. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could cause cellular toxicity or other off-target effects, typically recommended to be below 0.5%.
Recommended Dosage for In Vitro Assays
The optimal dosage of this compound for in vitro research is highly dependent on the bacterial species being tested and the specific assay being performed. The most common starting point for determining the appropriate concentration range is the Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This compound has demonstrated potent activity against a wide range of Gram-positive bacteria. The following table summarizes the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for this compound against various bacterial species, as reported in the literature.
| Bacterial Species | Number of Isolates | MIC | MIC | Reference |
| Clostridium difficile | 50 | Not Reported | 0.25 | [10] |
| Clostridium difficile | 398 | Not Reported | 0.25 | |
| Enterococcus faecalis | 100 | 0.03 | 0.06 | [11] |
| Enterococcus faecium | 100 | 0.03 | 0.06 | [11] |
| Staphylococcus aureus (MSSA) | 100 | 0.125 | 0.125 | [11] |
| Staphylococcus aureus (MRSA) | 100 | 0.125 | 0.125 | [11] |
| Streptococcus pyogenes | 50 | 1 | 2 | [11] |
| Streptococcus pneumoniae | 100 | 4 | 8 | [11] |
| Clostridium perfringens | 100 | ≤0.015 | ≤0.015 | [11] |
| Propionibacterium acnes | 50 | 0.06 | 0.125 | [11] |
Experimental Workflow for Dosage Determination
The following diagram illustrates a logical workflow for determining the optimal dosage of this compound for your specific in vitro research application.
Caption: Workflow for determining the optimal in vitro dosage of this compound.
Detailed Protocols for Key In Vitro Assays
The following are detailed, step-by-step methodologies for key in vitro experiments to characterize the activity of this compound.
Time-Kill Assay
A time-kill assay is used to determine the rate at which an antibacterial agent kills a specific microorganism.
Protocol:
-
Bacterial Culture Preparation: Inoculate a fresh broth culture of the test organism and incubate until it reaches the early to mid-logarithmic phase of growth.
-
Inoculum Standardization: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in fresh, pre-warmed broth to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
This compound Preparation: Prepare serial dilutions of this compound in the broth at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Also, prepare a growth control tube with no this compound.
-
Incubation: Incubate all tubes at the optimal temperature for the test organism with shaking.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), remove an aliquot from each tube.
-
Serial Dilution and Plating: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS). Plate the dilutions onto appropriate agar plates.
-
Colony Counting: Incubate the plates until colonies are visible, then count the number of colony-forming units (CFUs) to determine the viable bacterial count at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the inhibitory effect of this compound on bacterial protein synthesis. A common method involves the use of a cell-free transcription-translation system.[12]
Protocol:
-
Cell-Free System: Utilize a commercially available bacterial cell-free transcription-translation system (e.g., from E. coli).
-
Reporter Plasmid: Use a plasmid encoding a reporter protein such as luciferase or green fluorescent protein (GFP) under the control of a bacterial promoter.
-
Reaction Setup: In a microplate, set up the reactions according to the manufacturer's instructions, including the cell-free extract, reaction buffer, amino acids, and the reporter plasmid.
-
This compound Addition: Add varying concentrations of this compound to the reaction wells. Include a no-inhibitor control (vehicle only, e.g., DMSO) and a positive control inhibitor of bacterial translation (e.g., chloramphenicol).
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-2 hours) to allow for transcription and translation to occur.
-
Signal Detection: Measure the expression of the reporter protein. For luciferase, add the appropriate substrate and measure luminescence. For GFP, measure fluorescence.
-
Data Analysis: Plot the reporter signal against the concentration of this compound. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits protein synthesis by 50%.
Eukaryotic Cell Cytotoxicity Assay
It is important to assess the potential toxicity of this compound against eukaryotic cells to determine its selectivity.
Protocol:
-
Cell Culture: Culture a relevant eukaryotic cell line (e.g., HeLa, HEK293, or a specific cell line relevant to your research) in the appropriate medium in a 96-well plate until the cells reach a confluent monolayer.
-
This compound Treatment: Prepare a range of this compound concentrations in the cell culture medium. It is advisable to test a broad range of concentrations, starting from the highest concentration used in your antibacterial assays and extending several-fold higher.
-
Exposure: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a relevant period, typically 24 to 72 hours, in a CO₂ incubator.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT assay, XTT assay, or a lactate dehydrogenase (LDH) release assay.
-
Data Analysis: Plot cell viability (as a percentage of the vehicle control) against the this compound concentration. Calculate the CC₅₀ (cytotoxic concentration 50%), the concentration that reduces cell viability by 50%.
Conclusion
This compound is a powerful tool for in vitro research targeting Gram-positive bacteria. Its specific mechanism of action and potent activity make it a valuable compound for studying bacterial protein synthesis and for the development of novel therapeutics. By following the guidelines and protocols outlined in this document, researchers can effectively determine the optimal dosage of this compound for their specific experimental needs, ensuring the generation of reliable and reproducible data. Careful consideration of the MIC, the specific requirements of the chosen assay, and potential off-target effects will lead to the successful application of this compound in a research setting.
References
- Leeds, J. A., Sachdeva, M., Mullin, S., Dzink-Fox, J., & LaMarche, M. J. (2012). Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571. Antimicrobial agents and chemotherapy, 56(8), 4463–4465.
- Mullane, K., et al. (2015). Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections. Antimicrobial Agents and Chemotherapy, 59(3), 1435-1440.
- Citron, D. M., Tyrrell, K. L., Horsman, S., & Goldstein, E. J. (2012). Comparative in vitro activities of LFF571 against Clostridium difficile and 630 other intestinal strains of aerobic and anaerobic bacteria. Antimicrobial agents and chemotherapy, 56(5), 2493–2503.
- Poehlsgaard, J., & Douthwaite, S. (2005). The bacterial ribosome as a target for antibiotics. Nature Reviews Microbiology, 3(11), 870-881.
- Sachdeva, M., & Leeds, J. A. (2015). Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile. Antimicrobial agents and chemotherapy, 59(5), 2573–2577.
- LaMarche, M. J., et al. (2012). Discovery of LFF571: an investigational agent for Clostridium difficile infection. Journal of medicinal chemistry, 55(5), 2376-2387.
- Wilson, D. N. (2014). Ribosome-targeting antibiotics and mechanisms of bacterial resistance. Nature Reviews Microbiology, 12(1), 35-48.
- Trzasko, A., et al. (2012). Efficacy of LFF571 in a hamster model of Clostridium difficile infection. Antimicrobial agents and chemotherapy, 56(8), 4459-4462.
- Bhansali, S., et al. (2015). A first-in-human, randomized, double-blind, placebo-controlled, single- and multiple-ascending oral dose study to assess the safety and tolerability of LFF571 in healthy volunteers. Antimicrobial agents and chemotherapy, 59(7), 3997-4004.
- Debast, S. B., et al. (2013). Antimicrobial activity of LFF571 and three treatment agents against Clostridium difficile isolates collected for a pan-European survey in 2008: clinical and therapeutic implications. Journal of antimicrobial chemotherapy, 68(7), 1579-1585.
- O'Donnell, J. A., et al. (2016). Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571. Cold Spring Harbor perspectives in medicine, 6(2), a025251.
- Orelle, C., et al. (2013). Techniques for Screening Translation Inhibitors. International journal of molecular sciences, 14(11), 22958–22980.
- Reller, L. B., et al. (2007). Time-kill kinetics of antibiotics. In Manual of Clinical Microbiology (9th ed., pp. 1225-1227). ASM Press.
-
Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]
- Wilson, D. N. (2016). The A-Z of bacterial translation inhibitors. Microbiology Spectrum, 4(5).
- Poehlsgaard, J., & Douthwaite, S. (2003). Macrolide antibiotic interaction and resistance on the bacterial ribosome. Current opinion in investigational drugs (London, England : 2000), 4(2), 144-151.
- Wilson, D. N. (2009). The A-Z of bacterial ribosome inhibitors. Critical reviews in biochemistry and molecular biology, 44(6), 393-433.
-
Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
- Citron, D. M., et al. (2012). Comparative in vitro activities of LFF571 against Clostridium difficile and 630 other intestinal strains of aerobic and anaerobic bacteria. Antimicrobial Agents and Chemotherapy, 56(5), 2493-2503.
- Leeds, J. A., et al. (2012). Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571. Antimicrobial Agents and Chemotherapy, 56(8), 4463-4465.
- Mullane, K., et al. (2015). Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections. Antimicrobial Agents and Chemotherapy, 59(3), 1435-1440.
- Sachdeva, M., & Leeds, J. A. (2015). Subinhibitory concentrations of LFF571 reduce toxin production by Clostridium difficile. Antimicrobial Agents and Chemotherapy, 59(5), 2573-2577.
- Trzasko, A., et al. (2012). Efficacy of LFF571 in a hamster model of Clostridium difficile infection. Antimicrobial Agents and Chemotherapy, 56(8), 4459-4462.
- LaMarche, M. J., et al. (2012). Discovery of LFF571: an investigational agent for Clostridium difficile infection. Journal of Medicinal Chemistry, 55(5), 2376-2387.
- Bhansali, S., et al. (2015). A first-in-human, randomized, double-blind, placebo-controlled, single- and multiple-ascending oral dose study to assess the safety and tolerability of LFF571 in healthy volunteers. Antimicrobial Agents and Chemotherapy, 59(7), 3997-4009.
- Debast, S. B., et al. (2013). Antimicrobial activity of LFF571 and three treatment agents against Clostridium difficile isolates collected for a pan-European survey in 2008: clinical and therapeutic implications. Journal of Antimicrobial Chemotherapy, 68(7), 1579-1585.
- O'Donnell, J. A., et al. (2016). Antibacterials developed to target a single organism: mechanisms and frequencies of reduced susceptibility to the novel anti-Clostridium difficile compounds fidaxomicin and LFF571. Cold Spring Harbor Perspectives in Medicine, 6(2), a025251.
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
Sources
- 1. Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for selectivity and toxicity of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Comparative In Vitro Activities of LFF571 against Clostridium difficile and 630 Other Intestinal Strains of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative in vitro activities of LFF571 against Clostridium difficile and 630 other intestinal strains of aerobic and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-571 in a Hamster Model of Clostridioides difficile Infection (CDI)
Introduction: A Targeted Approach to Combating C. difficile
Clostridioides difficile infection (CDI) is a significant cause of antibiotic-associated diarrhea and a substantial burden on healthcare systems worldwide[1][2]. The Golden Syrian hamster is a well-established and highly sensitive animal model that recapitulates key aspects of human CDI, including the development of severe disease following antibiotic-induced disruption of the gut microbiota and the potential for disease recurrence after treatment[1][3][4]. This makes it an invaluable tool for the preclinical evaluation of novel anti-CDI therapeutics.
LFF-571 is a novel, semisynthetic thiopeptide antibiotic with potent, targeted activity against a wide range of Gram-positive bacteria, including C. difficile[1][5][6]. Its mechanism of action is the inhibition of bacterial protein synthesis through binding to elongation factor Tu (EF-Tu), a crucial component of the translational machinery[5][7][8]. This targeted action, coupled with its limited systemic absorption and high concentration in the gastrointestinal tract, makes this compound a promising candidate for CDI treatment[9][10][11]. Notably, in vitro studies have shown that subinhibitory concentrations of this compound can reduce the production of toxins A and B, the primary virulence factors of C. difficile[7].
These application notes provide a comprehensive, step-by-step protocol for evaluating the efficacy of this compound in the hamster model of CDI. The protocol is grounded in published studies and is designed to ensure scientific rigor and reproducibility.
Scientific Rationale and Experimental Design
The experimental design detailed below is predicated on establishing a robust and reproducible CDI model in hamsters, followed by therapeutic intervention with this compound. The choice of each parameter is critical for the successful execution of the study.
1. Animal Model Selection: The Golden Syrian hamster is the model of choice due to its high susceptibility to CDI following antibiotic pretreatment, which closely mimics the human condition[1][3][4]. The rapid and severe disease progression in this model allows for clear and measurable endpoints.
2. Induction of Susceptibility: A single subcutaneous dose of clindamycin is administered to disrupt the hamster's native gut flora, rendering it susceptible to C. difficile colonization[1][12][13]. Clindamycin is a broad-spectrum antibiotic known to be a significant risk factor for CDI in humans.
3. Infection with C. difficile: The toxigenic strain C. difficile ATCC 43255 is a well-validated strain for use in the hamster model[1]. Infection is established via oral gavage of vegetative cells.
4. Therapeutic Intervention: Treatment with this compound is initiated 24 hours post-infection. Oral administration is the chosen route, reflecting the intended clinical application and leveraging the drug's poor systemic absorption and high gastrointestinal concentration[9][10][11]. A dose-response relationship can be established by testing multiple concentrations of this compound. Vancomycin, a standard-of-care antibiotic for CDI, is included as a comparator to benchmark the efficacy of this compound[1][6].
5. Monitoring and Endpoints: The primary endpoint is survival over a defined period, typically 21 days, to capture both the acute phase of the infection and the potential for recurrence following the cessation of treatment[1][14]. Secondary endpoints include clinical signs of disease (e.g., diarrhea, lethargy), and the presence of C. difficile toxins A and B in cecal contents at the time of death or at the end of the study[1][6].
Experimental Workflow
Caption: Experimental workflow for the hamster model of CDI.
Detailed Protocol
Materials:
-
Animals: Male Golden Syrian hamsters (e.g., from Harlan)[1].
-
C. difficile Strain: ATCC 43255[1].
-
Antibiotics:
-
Clindamycin phosphate (for injection).
-
This compound (investigational drug).
-
Vancomycin hydrochloride (for oral solution).
-
-
Media and Reagents:
-
Difco Reinforced Clostridial Medium[1].
-
Oxyrase for Broth (or similar anaerobic supplement).
-
Saline (vehicle control).
-
Reagents for toxin A/B enzyme immunoassay (EIA).
-
-
Equipment:
-
Anaerobic chamber.
-
Spectrophotometer.
-
Oral gavage needles.
-
Syringes and needles for subcutaneous injection.
-
Personal protective equipment (PPE).
-
Step-by-Step Methodology:
Part 1: Preparation of C. difficile Inoculum
-
From a frozen stock, streak C. difficile ATCC 43255 onto a suitable agar medium and incubate anaerobically at 37°C for 48 hours.
-
Inoculate a single colony into Difco Reinforced Clostridial Medium supplemented with 1% Oxyrase[1].
-
Incubate anaerobically at 37°C for 24 hours.
-
On the day of infection, measure the optical density of the culture at 600 nm (OD600).
-
Adjust the culture to an OD600 of 1.5 and then dilute it 1:10 in fresh medium[1]. This should yield a suspension of approximately 10^6 vegetative cells per 0.75 mL. The exact concentration should be confirmed by viable cell counts.
Part 2: Induction of CDI and Treatment
-
Acclimatization: House hamsters individually and allow them to acclimate for at least 5 days before the start of the experiment. Provide food and water ad libitum.
-
Day -1 (Susceptibility Induction): Administer a single subcutaneous injection of clindamycin at a dose of 10 mg/kg[1].
-
Day 0 (Infection): 24 hours after clindamycin administration, infect each hamster by oral gavage with 0.75 mL of the prepared C. difficile inoculum (~10^6 vegetative cells)[1].
-
Day 1 to Day 5 (Treatment): Begin treatment 24 hours post-infection. Administer the assigned treatment once daily for 5 consecutive days via oral gavage[1][14].
-
Group 1 (Vehicle Control): Saline.
-
Group 2 (this compound): Prepare a solution of this compound in a suitable vehicle (e.g., saline) to deliver the desired dose (e.g., 5 mg/kg)[1].
-
Group 3 (Vancomycin): Prepare a solution of vancomycin in a suitable vehicle to deliver the desired dose (e.g., 20 mg/kg)[1].
-
Optional Groups: Additional this compound dose groups (e.g., 0.2 mg/kg, 2 mg/kg) can be included to establish a dose-response curve[1][14].
-
Part 3: Monitoring and Data Collection
-
Daily Monitoring: Observe the animals at least twice daily for the duration of the study (21 days). Record survival, body weight, and clinical signs of CDI (e.g., diarrhea, lethargy, hunched posture)[15].
-
Euthanasia: Humanely euthanize animals that become moribund.
-
Sample Collection: At the time of death or at the end of the study (Day 21), collect cecal contents from each animal.
-
Toxin Analysis: Test the cecal contents for the presence of C. difficile toxins A and B using a commercially available enzyme immunoassay (EIA) kit[1].
Data Analysis and Interpretation
Survival Analysis: The primary outcome, survival, should be analyzed using the Kaplan-Meier method, and survival curves for each treatment group should be compared using the log-rank test. Cox proportional hazards regression can be used to estimate the effect of treatment on the risk of death[1][6].
Clinical Scores and Weight Change: Analyze differences in clinical scores and body weight changes between groups using appropriate statistical tests (e.g., ANOVA, Kruskal-Wallis test).
Toxin Levels: The proportion of animals positive for toxins A and B in each group should be compared using Fisher's exact test.
Expected Outcomes:
Based on published data, treatment with 5 mg/kg of this compound is expected to significantly improve survival and reduce the risk of death compared to both the vehicle control and 20 mg/kg of vancomycin[1][6][14]. A key finding is the anticipated reduction in disease recurrence in the this compound treated group compared to the vancomycin group in the post-treatment observation period[1][6].
| Treatment Group | Dose (mg/kg) | Expected End-of-Study Survival | Expected Recurrence Rate | Reference |
| Vehicle (Saline) | N/A | ~0% | N/A | [1] |
| This compound | 5 | ~70% | Low (~2%) | [1][14] |
| Vancomycin | 20 | ~37.5% | High (~38%) | [1] |
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Conclusion
The hamster model of CDI is a robust and clinically relevant system for the preclinical evaluation of novel therapeutics. The protocol outlined in these application notes provides a detailed framework for assessing the efficacy of this compound. By inhibiting bacterial protein synthesis, this compound not only demonstrates potent bactericidal activity against C. difficile but also shows promise in reducing toxin production and preventing disease recurrence. Adherence to this protocol will enable researchers to generate reliable and reproducible data to further characterize the therapeutic potential of this compound.
References
-
LaMarche, M.J., et al. (2012). Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. Antimicrobial Agents and Chemotherapy, 56(8), 4463-4465. [Link]
-
Sachdeva, M., & Leeds, J.A. (2015). Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile. Antimicrobial Agents and Chemotherapy, 59(3), 1252-1257. [Link]
-
Trzasko, A., et al. (2012). Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. Antimicrobial Agents and Chemotherapy, 56(8), 4459-4462. [Link]
-
Trzasko, A., et al. (2012). Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. ResearchGate. [Link]
-
Trzasko, A., et al. (2012). Efficacy of LFF571 in a hamster model of Clostridium difficile infection. PubMed. [Link]
-
Leeds, J.A., et al. (2012). Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571. PubMed. [Link]
-
Larson, H.E., & Borriello, S.P. (1990). Quantitative study of antibiotic-induced susceptibility to Clostridium difficile enterocecitis in hamsters. PubMed. [Link]
-
Larson, H.E., & Borriello, S.P. (1990). Quantitative study of antibiotic-induced susceptibility to Clostridium difficile enterocecitis in hamsters. Antimicrobial Agents and Chemotherapy, 34(1), 134-139. [Link]
-
Bhansali, S.G., et al. (2015). Pharmacokinetics of LFF571 and vancomycin in patients with moderate Clostridium difficile infections. PubMed. [Link]
-
Novartis Pharmaceuticals. (2020). Safety and Efficacy of Multiple Daily Dosing of Oral LFF571 in Patients With Moderate Clostridium Difficile Infections. ClinicalTrials.gov. [Link]
-
Mullane, K., et al. (2015). Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections. PubMed. [Link]
-
Citron, D.M., et al. (2012). Comparative In Vitro Activities of LFF571 against Clostridium difficile and 630 Other Intestinal Strains of Aerobic and Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 56(8), 4466-4475. [Link]
-
Gerding, D.N., & Johnson, S. (2018). Vancomycin Delays Clindamycin-Induced Fatality in the Hamster Model of Clostridioides [Clostridium] Difficile Infection. Digital Scholarship@UNLV. [Link]
-
Louie, T.J., et al. (2011). Fidaxomicin Preserves the Intestinal Microbiome During and After Treatment of Clostridium difficile Infection (CDI) and Reduces Both Toxin Reexpression and Recurrence of CDI. Clinical Infectious Diseases, 53(Suppl 2), S132-S142. [Link]
-
Vickers, R.J., et al. (2015). SMT19969 for Clostridium difficile infection (CDI): in vivo efficacy compared with fidaxomicin and vancomycin in the hamster model of CDI. Journal of Antimicrobial Chemotherapy, 70(8), 2320-2326. [Link]
-
Leeds, J.A., et al. (2016). Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571. Cold Spring Harbor Perspectives in Medicine, 6(3), a025316. [Link]
-
Bhute, S., et al. (2022). A High-Carbohydrate Diet Prolongs Dysbiosis and Clostridioides difficile Carriage and Increases Delayed Mortality in a Hamster Model of Infection. Microbiology Spectrum, 10(3), e00234-22. [Link]
-
Best, E.L., et al. (2012). Refinement of the Hamster Model of Clostridium difficile Disease. ResearchGate. [Link]
-
Heidebrecht, H.J., et al. (2021). Alteration of Intestinal Microbiome of Clostridioides difficile-Infected Hamsters during the Treatment with Specific Cow Antibodies. International Journal of Molecular Sciences, 22(12), 6475. [Link]
-
Cartman, S.T., et al. (2012). Infection of hamsters with the UK Clostridium difficile ribotype 027 outbreak strain R20291. Journal of Medical Microbiology, 61(Pt 4), 541-549. [Link]
-
Borriello, S.P., et al. (2013). Models for the study of Clostridium difficile infection. Gut Microbes, 4(3), 205-212. [Link]
-
Press, R.A., et al. (2014). A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 58(4), 2131-2137. [Link]
-
Vickers, R., et al. (2013). In Vivo Assessment of SMT19969 in a Hamster Model of Clostridium difficile Infection. Antimicrobial Agents and Chemotherapy, 57(11), 5440-5445. [Link]
-
Vickers, R.J., et al. (2015). SMT19969 for Clostridium difficile infection (CDI): in vivo efficacy compared with fidaxomicin and vancomycin in the hamster model of CDI. PubMed. [Link]
-
Baines, S.D., et al. (2013). Successful treatment of simulated Clostridium difficile infection in a human gut model by fidaxomicin first line and after vancomycin or metronidazole failure. Journal of Antimicrobial Chemotherapy, 68(12), 2883-2892. [Link]
-
Bhansali, S.G., et al. (2015). Pharmacokinetics of LFF571 and Vancomycin in Patients with Moderate Clostridium difficile Infections. Antimicrobial Agents and Chemotherapy, 59(3), 1441-1445. [Link]
-
Kint, N., et al. (2020). Treatment design of the in vivo hamster model of CDI. ResearchGate. [Link]
-
Vickers, R.J., et al. (2015). SMT19969 for Clostridium difficile infection (CDI): in vivo efficacy compared with fidaxomicin and vancomycin in the hamster model of CDI. Journal of Antimicrobial Chemotherapy, 70(8), 2320-2326. [Link]
Sources
- 1. Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alteration of Intestinal Microbiome of Clostridioides difficile-Infected Hamsters during the Treatment with Specific Cow Antibodies [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Models for the study of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of LFF571 in a hamster model of Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of LFF571 and vancomycin in patients with moderate Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Quantitative study of antibiotic-induced susceptibility to Clostridium difficile enterocecitis in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative study of antibiotic-induced susceptibility to Clostridium difficile enterocecitis in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. oasis.library.unlv.edu [oasis.library.unlv.edu]
Application Notes & Protocols: A Researcher's Guide to Lff-571 for Investigating Bacterial Protein Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling Lff-571
This compound is a semi-synthetic thiopeptide antibiotic, derived from the natural product GE2270 A.[1][2] It has emerged as a significant research tool and a potential therapeutic agent due to its potent and targeted activity against a range of Gram-positive bacteria, most notably Clostridium difficile, the leading cause of antibiotic-associated diarrhea.[2][3] this compound's journey into clinical research, including Phase II trials for C. difficile infection (CDI), underscores its efficacy and novel mechanism of action.[4][5][6] For researchers, this compound offers a precision tool to dissect a critical step in bacterial viability: protein synthesis. This guide provides an in-depth look at its mechanism and detailed protocols for its application in the laboratory.
The Molecular Mechanism of this compound: A Targeted Strike Against Translation
The antibacterial power of this compound lies in its specific inhibition of the translation elongation phase of protein synthesis.[2][3] Unlike many antibiotics that target the ribosome itself, this compound targets a crucial accessory protein: Elongation Factor Tu (EF-Tu) .
The Causality of Inhibition:
-
The Target: EF-Tu is a highly conserved GTPase essential for bacterial protein synthesis. Its primary role is to chaperone and deliver the correct aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome, a fundamental step for adding the next amino acid to the growing polypeptide chain.[7]
-
Binding and Sequestration: this compound binds with high affinity to the EF-Tu•GTP•aa-tRNA ternary complex.[8][9] The binding site for thiopeptides like this compound overlaps with the ribosome interaction domain of EF-Tu.
-
Ribosomal Blockade: By binding to this complex, this compound effectively prevents EF-Tu from productively engaging with the ribosome. This steric hindrance blocks the delivery and accommodation of the aa-tRNA into the ribosomal A-site.[2][8]
-
Translation Arrest: The inability to deliver new aa-tRNAs leads to a complete halt in the elongation cycle, arresting protein synthesis and ultimately leading to bacterial cell death.
This targeted mechanism confers high potency against susceptible bacteria and explains its narrow spectrum, which is primarily limited to Gram-positive aerobes and anaerobes.[1][8]
Caption: Mechanism of this compound action on the bacterial translation elongation cycle.
Application Notes: Leveraging this compound in Your Research
As a highly specific inhibitor, this compound is more than an antibiotic; it is a molecular probe.
-
Validating EF-Tu as a Drug Target: Use this compound as a positive control to validate screening assays aimed at discovering new inhibitors of bacterial EF-Tu.
-
Investigating Resistance Pathways: this compound is invaluable for selecting and characterizing resistance mutations. Such studies have confirmed that mutations in the tuf gene, which encodes EF-Tu, are the primary mechanism of resistance.[2][3] This provides a direct genetic link between the compound and its target.
-
Studying Downstream Cellular Effects: The specific arrest of protein synthesis allows for the study of subsequent cellular responses. For example, research has shown that this compound can reduce the production of toxins A and B by C. difficile, even at sub-inhibitory concentrations, a direct consequence of halting the synthesis of these protein toxins.[9][10]
-
Structure-Activity Relationship (SAR) Studies: As a well-characterized scaffold, this compound serves as a benchmark for medicinal chemistry efforts to design novel thiopeptides with improved properties.
Experimental Protocols: A Practical Guide
Here we provide validated, step-by-step protocols for using this compound to investigate bacterial protein synthesis.
Protocol 1: In Vitro Transcription/Translation (IVTT) Assay
Principle: This cell-free assay provides the most direct evidence of protein synthesis inhibition, bypassing confounding factors like cell wall permeability or efflux pumps. The assay measures the incorporation of a radiolabeled amino acid into a newly synthesized polypeptide, directed by a DNA template.
Expertise & Insights: The IVTT system is a clean and robust method to determine a compound's IC50 value against the core translational machinery. It serves as the foundational experiment to confirm the biochemical activity of a putative protein synthesis inhibitor.
Caption: Logical workflow for resistance selection and target identification.
Methodology:
-
Selection of Mutants:
-
Grow a large volume of the target bacterium to stationary phase.
-
Concentrate the cells and plate a high density of cells (e.g., 10⁹ - 10¹⁰ CFU) onto agar plates containing this compound at a concentration 4- to 8-fold higher than the MIC. Also, plate serial dilutions on non-selective agar to determine the total viable count.
-
Incubate the plates under appropriate conditions until colonies appear (this may take 48-72 hours).
-
-
Frequency Calculation:
-
Count the number of colonies on the selective plates and the total CFU from the non-selective plates.
-
Resistance Frequency = (Number of resistant colonies) / (Total CFU plated).
-
-
Target Gene Amplification and Sequencing:
-
Pick several independent resistant colonies.
-
Isolate genomic DNA from each mutant and from the wild-type parent strain.
-
Design primers to amplify the entire coding sequence of the tuf gene (encoding EF-Tu).
-
Perform PCR on the genomic DNA from the wild-type and mutant strains.
-
Purify the PCR products and send them for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the mutant tuf sequences with the wild-type sequence using alignment software (e.g., BLAST, ClustalW).
-
Identify any nucleotide changes that result in amino acid substitutions. The known G260E substitution in C. difficile EF-Tu serves as a key reference point. [2]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound, providing a useful reference for experimental design.
| Parameter | Organism / System | Value | Reference |
| MIC90 | Clostridium difficile | 0.25 µg/mL | [1][8] |
| MIC90 | Staphylococcus aureus (incl. MRSA) | 2 µg/mL | [1] |
| IC50 (Protein Synthesis) | C. difficile (whole cell) | ~0.06 µg/mL | [2] |
| Binding Affinity (Kd) | C. difficile EF-Tu•GDP | ~130 nM | [8] |
| Resistance Frequency | C. difficile | <4.5 × 10⁻¹¹ to 1.2 × 10⁻⁹ | [2][3] |
References
-
Healy, B., et al. (2016). Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571. Cold Spring Harbor Perspectives in Medicine. [Link]
-
Jetir. (2019). Protein synthesis inhibitor antibiotics–a review. Journal of Emerging Technologies and Innovative Research. [Link]
-
Mullane, K., et al. (2015). Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections. Antimicrobial Agents and Chemotherapy. [Link]
-
Citron, D. M., et al. (2012). Comparative In Vitro Activities of LFF571 against Clostridium difficile and 630 Other Intestinal Strains of Aerobic and Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy. [Link]
-
Leeds, J. A., et al. (2012). Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. Antimicrobial Agents and Chemotherapy. [Link]
-
Microbe Notes. (2023). Protein Synthesis Inhibitors- Definition, Examples, Inhibition, Resistance. Microbe Notes. [Link]
-
Mullane, K., et al. (2015). Multicenter, Randomized Clinical Trial To Compare the Safety and Efficacy of LFF571 and Vancomycin for Clostridium difficile Infections. Antimicrobial Agents and Chemotherapy. [Link]
-
Healy, B., et al. (2016). Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571. PubMed. [Link]
-
Novartis Pharmaceuticals. (2020). Safety and Efficacy of Multiple Daily Dosing of Oral LFF571 in Patients With Moderate Clostridium Difficile Infections. ClinicalTrials.gov. [Link]
-
Leeds, J. A., et al. (2012). Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. Antimicrobial Agents and Chemotherapy. [Link]
-
Bhansali, S., et al. (2015). Pharmacokinetics of LFF571 and vancomycin in patients with moderate Clostridium difficile infections. PubMed. [Link]
-
OpenStax. (2025). 14.4: Inhibitors of Protein Synthesis. Biology LibreTexts. [Link]
-
Leeds, J. A., et al. (2012). Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571. PubMed. [Link]
-
Wilson, D. N. (2014). Bacterial Protein Synthesis as a Target for Antibiotic Inhibition. Cold Spring Harbor Perspectives in Medicine. [Link]
-
Ke, A., et al. (2015). A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers. Antimicrobial Agents and Chemotherapy. [Link]
-
Orelle, C., et al. (2013). Tools for Characterizing Bacterial Protein Synthesis Inhibitors. Antimicrobial Agents and Chemotherapy. [Link]
-
Debast, S. B., et al. (2013). Antimicrobial activity of LFF571 and three treatment agents against Clostridium difficile isolates collected for a pan-European survey in 2008: clinical and therapeutic implications. PubMed. [Link]
-
Sachdeva, M., & Leeds, J. A. (2015). Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile. Antimicrobial Agents and Chemotherapy. [Link]
-
Sachdeva, M., & Leeds, J. A. (2015). Subinhibitory concentrations of LFF571 reduce toxin production by Clostridium difficile. Europe PMC. [Link]
Sources
- 1. Comparative In Vitro Activities of LFF571 against Clostridium difficile and 630 Other Intestinal Strains of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Subinhibitory concentrations of LFF571 reduce toxin production by Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Assessing LFF571 Susceptibility in Clostridioides difficile Isolates
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist
Introduction: LFF571 and the Clinical Imperative for C. difficile Susceptibility Testing
Clostridioides difficile infection (CDI) remains a leading cause of healthcare-associated diarrhea, with significant morbidity and mortality. The therapeutic landscape is evolving, necessitating robust methods to evaluate novel antimicrobial agents. LFF571 is a novel, semisynthetic thiopeptide antibiotic that has demonstrated potent in vitro activity against C. difficile[1][2]. Understanding its activity profile through standardized susceptibility testing is paramount for both drug development and future clinical application.
LFF571 exhibits its antibacterial effect by inhibiting a fundamental cellular process: protein synthesis. Specifically, it binds to the bacterial elongation factor Tu (EF-Tu), a crucial protein responsible for delivering aminoacyl-tRNA to the ribosome. This interaction effectively stalls peptide chain elongation, leading to bacterial growth inhibition[1][3][4][5]. A significant finding is that LFF571 can reduce C. difficile toxin production at sub-inhibitory concentrations, a desirable characteristic for mitigating the primary drivers of CDI pathology[5][6].
These application notes provide detailed, validated protocols for determining the minimum inhibitory concentration (MIC) of LFF571 against C. difficile isolates, grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI)[7][8].
Caption: Workflow for LFF571 Susceptibility Testing.
Quality Control: Ensuring a Self-Validating System
A robust quality control (QC) program is the cornerstone of trustworthy and reproducible AST results. Each batch of tests must include a reference QC strain with a known susceptibility profile.
-
Recommended QC Strain: Clostridioides difficile ATCC® 700057™
Expert Insights: The Critical Role of QC
The performance of the QC strain validates the entire testing system for a given run. This includes the biological activity of the LFF571 powder, the integrity of the media and supplements, the accuracy of the dilution series, and the proper anaerobic incubation conditions. An out-of-range QC result invalidates the test run for all clinical isolates and requires immediate troubleshooting.
Establishing Laboratory-Specific QC Ranges for LFF571
As of this writing, official CLSI-published QC ranges for LFF571 with C. difficile ATCC® 700057™ are not yet available. For novel investigational agents, it is standard practice for laboratories to establish their own internal QC ranges based on CLSI M23 guidelines, "Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters".[3][4][5][9]
Protocol for Establishing Internal QC Ranges:
-
Perform at least 20 replicate MIC tests on different days using the same standardized protocol (agar or broth dilution).
-
Use multiple lots of media and LFF571, if possible.
-
Record all MIC results. The acceptable QC range should encompass at least 95% of the observed MIC values. For dilution methods, this is typically a 3- to 5-log₂-dilution range (e.g., 0.12 - 0.5 µg/mL).
-
This process establishes a baseline for ongoing monitoring of test performance.
| Parameter | Specification |
| QC Strain | Clostridioides difficile ATCC® 700057™ |
| Test Method | Agar Dilution or Broth Microdilution |
| Acceptable MIC Range (µg/mL) | To be determined by individual laboratories. (See protocol above based on CLSI M23) [3][9] |
Data Interpretation & Summary
MIC Reporting
The result for each isolate is reported as the MIC in µg/mL.
Clinical Breakpoints
Currently, there are no established clinical breakpoints for LFF571 from regulatory bodies like CLSI or EUCAST. Breakpoints are used to categorize an isolate as Susceptible, Intermediate, or Resistant. In the absence of official breakpoints, MIC values should be reported quantitatively and can be compared to population distributions (MIC₅₀/MIC₉₀).
LFF571 In Vitro Activity Summary
Published studies provide a snapshot of LFF571's potent activity. These values serve as a useful benchmark for researchers.
| Statistic | Reported MIC (µg/mL) | Reference(s) |
| MIC₅₀ | 0.125 - 0.25 | [1] |
| MIC₉₀ | 0.25 - 0.5 | [1] |
| Overall Range | ≤0.015 - 1.0 | [1][2] |
References
-
Leeds, J. A., Sachdeva, M., Mullin, S., Dzink-Fox, J., & LaMarche, M. J. (2012). Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. Antimicrobial Agents and Chemotherapy, 56(8), 4463–4465. [Link]
-
CLSI. (2018). M23 | Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters. Clinical and Laboratory Standards Institute. [Link]
-
Leeds, J. A., et al. (2012). Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. PubMed Central, National Institutes of Health. [Link]
-
Leeds, J. A., et al. (2015). Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile. Antimicrobial Agents and Chemotherapy, 59(4), 2045-2051. [Link]
-
Miyajima, F., et al. (2017). Comparison of Clostridium Difficile Minimum Inhibitory Concentrations Obtained Using Agar Dilution vs Broth Microdilution Methods. PubMed. [Link]
-
Barboza, A. C., et al. (2013). Antimicrobial susceptibility of Brazilian Clostridium difficile strains determined by agar dilution and disk diffusion. Brazilian Journal of Infectious Diseases. [Link]
-
Kato, H., et al. (2016). Comparison of agar dilution and broth microdilution methods for Clostridium difficile antimicrobial susceptibility testing. Journal of Global Antimicrobial Resistance, 7, 147-150. [Link]
-
Baquer, F., et al. (2021). Broth Microdilution and Gradient Diffusion Strips vs. Reference Agar Dilution Method: First Evaluation for Clostridiales Species Antimicrobial Susceptibility Testing. PubMed Central, National Institutes of Health. [Link]
-
Goudarzi, M., et al. (2013). Susceptibility profile of 50 Clostridium difficile isolates by agar dilution. ResearchGate. [Link]
-
Cheng, J., et al. (2020). Antibiotic Resistances and Molecular Characteristics of Clostridioides difficile in ICUs in a Teaching Hospital From Central South China. Frontiers in Microbiology. [Link]
-
Freeman, J., et al. (2015). Antimicrobial activity of LFF571 and three treatment agents against Clostridium difficile isolates collected for a pan-European survey in 2008: clinical and therapeutic implications. Journal of Antimicrobial Chemotherapy, 70(1), 178-182. [Link]
-
LaMarche, M. J., et al. (2012). Discovery of LFF571 as an investigational agent for Clostridium difficile infection. Journal of Medicinal Chemistry, 55(5), 2376-2387. [Link]
-
Kato, H., et al. (2016). Comparison of agar dilution and broth microdilution methods for Clostridium difficile antimicrobial susceptibility testing. ResearchGate. [Link]
-
Pertel, P., et al. (2015). Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections. Antimicrobial Agents and Chemotherapy, 59(2), 985-991. [Link]
-
Novartis. (2013). Clinical Trial Summary for CLFF571X2201. [Link]
-
Pertel, P., et al. (2015). Multicenter, Randomized Clinical Trial To Compare the Safety and Efficacy of LFF571 and Vancomycin for Clostridium difficile Infections. PubMed Central, National Institutes of Health. [Link]
-
G. L. Kreis, et al. (2015). Pharmacokinetics of LFF571 and vancomycin in patients with moderate Clostridium difficile infections. Antimicrobial Agents and Chemotherapy. [Link]
-
Veloo, A. C. M., et al. (2020). Antibiotic susceptibility testing of anaerobic bacteria by broth microdilution method using the MICRONAUT-S Anaerobes MIC plates. Anaerobe, 63, 102217. [Link]
-
Pertel, P., et al. (2015). Multicenter, Randomized Clinical Trial To Compare the Safety and Efficacy of LFF571 and Vancomycin for Clostridium difficile Infections. ResearchGate. [Link]
-
CLSI. (2018). CLSI Publishes New Antimicrobial Susceptibility Testing Document. [Link]
-
Health Protection Scotland. (2017). Recommended protocol for testing for Clostridium difficile and subsequent culture. [Link]
-
Liao, C-H., et al. (2012). Characterizations of Clinical Isolates of Clostridium difficile by Toxin Genotypes and by Susceptibility to 12 Antimicrobial Agents, Including Fidaxomicin (OPT-80) and Rifaximin: a Multicenter Study in Taiwan. PubMed Central, National Institutes of Health. [Link]
-
CLSI. (2018). M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. [Link]
-
Chandrasekaran, R., & Lacy, D. B. (2017). Clostridioides difficile toxins: mechanisms of action and antitoxin therapeutics. Nature Reviews Microbiology, 15(11), 661–673. [Link]
-
CLSI. Antimicrobial Susceptibility Testing | Area of Focus. [Link]
-
McDonald, L. C., et al. (2018). Clinical Practice Guidelines for Clostridium difficile Infection in Adults and Children: 2017 Update by the Infectious Diseases Society of America (IDSA) and Society for Healthcare Epidemiology of America (SHEA). Clinical Infectious Diseases, 66(7), e1-e48. [Link]
-
Microbiologics. 0527L Clostridioides difficile derived from ATCC® 700057™ LYFO DISK*. [Link]
-
Labconsult. Clostridium difficile derived from ATCC® 700057™. [Link]
-
Kato, H., et al. (2018). Comparison of clinical severity, genotype and toxin gene expression of binary toxin-producing Clostridioides difficile clinical isolates in Japan. Journal of Medical Microbiology, 67(10), 1475-1482. [Link]
Sources
- 1. DISCOVERY OF LFF571 AS AN INVESTIGATIONAL AGENT FOR Clostridium difficile INFECTION - OAK Open Access Archive [oak.novartis.com]
- 2. researchgate.net [researchgate.net]
- 3. standards.globalspec.com [standards.globalspec.com]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M23 | Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters [clsi.org]
- 7. novctrd.com [novctrd.com]
- 8. Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medical-supply.ie [medical-supply.ie]
Application Notes and Protocols for Lff-571 Administration in Animal Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LFF571 is a novel, semisynthetic thiopeptide antibiotic with potent activity against a range of Gram-positive bacteria, including the urgent public health threat, Clostridioides difficile.[1][2][3] Developed as a derivative of the natural product GE2270 A, LFF571 exerts its antimicrobial effect through a distinct mechanism: the inhibition of bacterial protein synthesis by binding to elongation factor Tu (EF-Tu).[4][5][6] This interaction prevents the delivery of aminoacyl-tRNA to the ribosome, thereby halting peptide chain elongation.[6] This mechanism is novel among clinically studied antibiotics, suggesting a potential lack of cross-resistance with existing therapies.[5]
Preclinical evaluation of new antimicrobial agents relies heavily on in vivo animal models of infection. These models are indispensable for assessing a drug's efficacy, characterizing its pharmacokinetic/pharmacodynamic (PK/PD) profile, and establishing a safety profile before human clinical trials.[7][8] This guide provides detailed, field-proven protocols and technical insights for the administration of LFF571 in three standard, yet distinct, animal infection models. The methodologies are designed to be robust and reproducible, providing a framework for investigating LFF571's potential in treating localized, systemic, and gut-specific bacterial infections.
Chapter 1: LFF571 - Physicochemical Properties and Formulation for In Vivo Studies
A critical first step in any in vivo study is the development of a safe and effective drug formulation that ensures appropriate bioavailability for the intended route of administration.
Physicochemical Characteristics: LFF571 is a macrocyclic thiopeptide, a class of compounds known for typically poor aqueous solubility.[9][10] Medicinal chemistry efforts in the development of LFF571 focused on creating dicarboxylic acid derivatives to enhance its solubility and efficacy profile.[7][11] Despite these improvements, careful consideration of the formulation vehicle is paramount, especially for parenteral administration routes.
Storage and Handling: LFF571 should be stored as a dry powder at recommended temperatures (typically -20°C or below), protected from light and moisture. Once reconstituted, the stability of the formulation should be empirically determined, as degradation can occur in aqueous solutions. It is advisable to prepare formulations fresh for each experiment.
Protocol 1: Formulation of LFF571 for Administration
This protocol outlines methods for preparing LFF571 for both oral (PO) and intravenous (IV) administration.
A. Oral Formulation (Suspension)
Causality: For treating gastrointestinal infections like CDI, an oral formulation that remains largely within the GI tract is desirable. LFF571 has been shown to have low oral bioavailability and achieve high fecal concentrations, making it well-suited for this purpose.[3][12][13] A simple saline suspension is often sufficient and was used in the hamster CDI model.[14][15]
Materials:
-
LFF571 powder
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh the required amount of LFF571 powder based on the desired concentration and the number of animals to be dosed.
-
Transfer the powder to a sterile vial.
-
Add a small volume of sterile saline to create a slurry. Vortex thoroughly to ensure the powder is fully wetted.
-
Gradually add the remaining volume of saline while continuously vortexing to maintain a uniform suspension.
-
Visually inspect for any large, undissolved particles.
-
Just before administration, vortex the suspension vigorously to ensure homogeneity, as the compound may settle over time.
-
Administer via oral gavage using an appropriately sized feeding needle.
B. Intravenous Formulation (Solution/Vehicle-Based)
Causality: For systemic infection models (thigh, sepsis), IV administration is necessary to achieve therapeutic systemic exposure. Given LFF571's poor aqueous solubility, a vehicle or co-solvent system is required. While specific IV formulation data for LFF571 is not publicly available, studies in rats have confirmed its use via the IV route.[12] A common approach for poorly soluble compounds is to use vehicles like Polyethylene Glycol 400 (PEG400).[16]
Materials:
-
LFF571 powder
-
Polyethylene Glycol 400 (PEG400), sterile grade
-
Dimethyl Sulfoxide (DMSO), sterile grade (optional, use sparingly)
-
Sterile 0.9% saline or 5% dextrose in water (D5W)
-
Sterile vials
-
Vortex mixer and/or sonicator
Procedure (Example using a co-solvent system):
-
Determine the target concentration of LFF571. The final volume of the vehicle should be minimized to avoid toxicity. A common vehicle composition is 10-20% DMSO and 40-80% PEG400, with the remainder being saline or D5W.
-
First, attempt to dissolve the LFF571 powder in 100% PEG400.[16] Gentle warming or sonication may be required.
-
If solubility is insufficient, dissolve the LFF571 powder in a minimal volume of DMSO (e.g., 5-10% of the final volume).
-
Once dissolved in DMSO, add the PEG400 and mix thoroughly.
-
Slowly add the aqueous component (saline or D5W) dropwise while vortexing. Observe carefully for any signs of precipitation. If precipitation occurs, the formulation is not suitable and the vehicle composition must be re-optimized.
-
The final formulation should be a clear, particle-free solution.
-
Administer via tail vein injection. A vehicle-only control group is mandatory to assess any effects of the formulation itself.
Chapter 2: Murine Thigh Infection Model for Gram-Positive Pathogens
The neutropenic thigh model is a gold standard for the in vivo evaluation of an antimicrobial's efficacy against a localized, deep-seated infection.[17][18] It allows for the direct quantification of bacterial killing and is highly informative for PK/PD studies.
Causality: This model is chosen to simulate infections in immunocompromised patients. Neutropenia is induced with cyclophosphamide to remove the influence of neutrophils, thereby providing a stringent test of the drug's direct antibacterial activity.[17][18] LFF571's spectrum includes key Gram-positive pathogens like Staphylococcus aureus, making this a relevant model.[12]
Protocol 2: Neutropenic Murine Thigh Infection
Materials:
-
Cyclophosphamide
-
Sterile 0.9% saline
-
Staphylococcus aureus strain (e.g., MRSA strain USA300 or a standard strain like ATCC 29213)[17]
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
LFF571 IV formulation and vehicle control
-
Anesthetic (e.g., isoflurane)
-
Tissue homogenizer
-
Calibrated syringes and needles (27-30G)
Experimental Workflow Diagram
Caption: Workflow for the neutropenic murine thigh infection model.
Procedure:
-
Induce Neutropenia: On day -4 and day -1, administer cyclophosphamide intraperitoneally (IP) at doses of 150 mg/kg and 100 mg/kg, respectively, to render the mice neutropenic.[17]
-
Prepare Inoculum: Culture S. aureus overnight in TSB. On Day 0, dilute the culture in sterile saline to achieve a final concentration of approximately 1-5 x 10^6 CFU/mL. The exact inoculum should be confirmed by plating serial dilutions.
-
Infection: Anesthetize the mice. Inject 0.1 mL of the bacterial suspension (1-5 x 10^5 CFU) intramuscularly into the right thigh muscle.[17][19]
-
Treatment: At 2 hours post-infection, begin the treatment regimen. Administer the prepared LFF571 IV formulation or vehicle control via the tail vein. Dosing frequency will depend on the drug's half-life (a typical regimen for a comparator like vancomycin is 2, 8, and 14 hours post-inoculation).[17] Multiple dose groups should be included to determine a dose-response relationship.
-
Endpoint Analysis: At 24 hours post-infection, humanely euthanize the mice according to approved institutional protocols.
-
Aseptically excise the entire thigh muscle. Weigh the tissue.
-
Homogenize the thigh in a known volume of sterile saline (e.g., 3 mL).[17]
-
Prepare serial ten-fold dilutions of the homogenate.
-
Plate 0.1 mL of appropriate dilutions onto TSA plates in duplicate.
-
Data Analysis: Incubate plates at 37°C for 18-24 hours. Count the colonies and calculate the bacterial load as CFU per gram of thigh tissue. Efficacy is determined by the log10 CFU reduction compared to the vehicle-treated control group.
Expected Outcomes & Controls:
-
Vehicle Control: Bacterial counts should increase by 2-3 log10 CFU/gram over the 24-hour period.
-
LFF571 Treatment: A dose-dependent reduction in bacterial CFU/gram is expected. A bacteriostatic effect is indicated by no change from the initial inoculum, while a bactericidal effect is shown by a reduction.
-
0h Control: A satellite group of mice can be euthanized immediately after infection to determine the starting bacterial load.
Chapter 3: Murine Systemic Infection (Sepsis) Model
This model mimics bacteremia and sepsis, providing insights into the drug's ability to clear pathogens from the bloodstream and vital organs.[8][20]
Causality: Sepsis is a life-threatening condition where a systemic infection leads to organ dysfunction. This model tests whether LFF571 can control a disseminated infection. Intraperitoneal (IP) or intravenous (IV) injection of bacteria is used to establish a systemic infection.[20][21] Given LFF571's Gram-positive spectrum, a pathogen like S. aureus or Enterococcus faecalis is appropriate.
Protocol 3: Murine Sepsis Model
Materials:
-
6-8 week old immunocompetent mice (e.g., C57BL/6 or Balb/C)
-
S. aureus or other relevant Gram-positive pathogen
-
LFF571 IV formulation and vehicle control
-
Calibrated syringes and needles
Experimental Workflow Diagram
Caption: Workflow for the murine systemic infection (sepsis) model.
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension in saline to a concentration that induces a sublethal or lethal infection, depending on the desired endpoint. This must be determined empirically (e.g., starting with 10^7-10^8 CFU/mouse).[20][22]
-
Infection: Administer 0.1-0.2 mL of the inoculum via IP or IV injection.
-
Treatment: Begin treatment 1-2 hours post-infection. Administer LFF571 or vehicle control. The route (IV or subcutaneous) and frequency will depend on the drug's PK profile.
-
Monitoring and Endpoints:
-
Survival Study: Monitor animals at least twice daily for up to 7 days. Record survival and clinical signs of illness (piloerection, lethargy, hunched posture). The primary endpoint is the percent survival, often analyzed using a Kaplan-Meier survival curve.[8]
-
Bacterial Burden Study: At a predetermined time point (e.g., 24 or 48 hours), euthanize the animals. Aseptically collect blood, spleen, liver, and kidneys. Homogenize the organs, perform serial dilutions, and plate to determine CFU/mL of blood or CFU/gram of tissue.[8]
-
Data Interpretation:
-
Survival: Efficacy is demonstrated by a statistically significant increase in survival in LFF571-treated groups compared to the vehicle control.
-
Bacterial Burden: Efficacy is shown by a significant reduction in bacterial load in the blood and target organs of treated animals.
Chapter 4: Clostridioides difficile Infection (CDI) Hamster Model
The Golden Syrian hamster model is the most widely used and accepted model for studying CDI.[2][23] It effectively recapitulates key aspects of human disease, including antibiotic-induced susceptibility, acute disease, and recurrence.[2]
Causality: Hamsters are exquisitely sensitive to C. difficile toxins. Pre-treatment with an antibiotic like clindamycin disrupts the normal gut microbiota, allowing C. difficile to colonize and produce toxins, leading to fatal enterocolitis.[2][21] This model is ideal for testing orally administered drugs like LFF571 that target C. difficile directly in the gut.
Protocol 4: Hamster Model of CDI
Materials:
-
Male Golden Syrian hamsters (80-100 g)[21]
-
Clindamycin
-
Toxigenic C. difficile strain (e.g., a ribotype 027 strain)[24]
-
Anaerobic growth medium (e.g., reinforced clostridial medium)
-
LFF571 oral formulation
-
Vancomycin (as a comparator)[14]
-
Oral gavage needles
Procedure:
-
Induce Susceptibility: On day -1, administer a single subcutaneous injection of clindamycin (10 mg/kg).[21]
-
Infection: On day 0, challenge the hamsters by oral gavage with approximately 10^6 vegetative C. difficile cells.[2][15]
-
Treatment: Begin treatment 24 hours post-infection (Day 1). Administer LFF571 (e.g., 5 mg/kg), vancomycin (e.g., 20 mg/kg), or vehicle (saline) by oral gavage once daily for 5 days.[1][2][14]
-
Monitoring: Observe animals at least twice daily for up to 21 days for signs of CDI (diarrhea, "wet tail", lethargy, hunched posture) and record survival.[9][21]
-
Endpoint Analysis:
-
Primary Endpoint: Survival over the 21-day study period. Data are analyzed using Kaplan-Meier survival curves.
-
Recurrence: Monitor animals that survive the 5-day treatment period for signs of relapse. Recurrence is a key endpoint, as LFF571 has shown a benefit over vancomycin in this regard.[1][2]
-
Toxin Analysis: At the time of death or at the end of the study, cecal contents can be collected and tested for the presence of C. difficile toxins A and B using an ELISA kit.[14][21]
-
Data Presentation: Comparative Efficacy in Hamster CDI Model
| Treatment Group | Dose (mg/kg, PO, QD x 5d) | Acute Survival (Day 6) | Overall Survival (Day 21) | Key Finding |
| Vehicle (Saline) | N/A | ~0% | ~0% | Rapidly fatal infection |
| LFF571 | 5 | ~100% | ~90-98% | High efficacy, low recurrence [1][2] |
| Vancomycin | 20 | ~100% | ~10-60% | Protective during treatment, but high rate of fatal recurrence[1][24] |
| (Data synthesized from published studies for illustrative purposes)[1][2][24] |
Chapter 5: Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
Understanding the relationship between drug exposure (PK) and antimicrobial effect (PD) is crucial for optimizing dosing regimens.
Causality: PK/PD analysis helps identify the parameter (e.g., AUC/MIC, Cmax/MIC, or %T>MIC) that best predicts efficacy. For a drug like LFF571, which has low systemic absorption after oral dosing, PK analysis involves measuring drug concentrations in both serum (to assess safety/unintended absorption) and feces (to confirm target site exposure).[12][25]
Protocol 5: PK Sample Collection
A. Serum/Plasma Collection (for IV/systemic models):
-
Administer LFF571 via the desired route.
-
Collect blood samples (e.g., via tail vein, submandibular, or terminal cardiac puncture) at multiple time points post-dose.
-
Suggested time points for a full PK profile: pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.
-
Process blood to collect serum or plasma and store at -80°C until analysis by a validated method (e.g., LC-MS/MS).
B. Fecal Collection (for PO/CDI models):
-
House animals in metabolic cages or use a method to collect fresh fecal pellets at specified times (e.g., 24h, 48h, end of treatment).[26]
-
Weigh the fecal sample.
-
Store samples at -80°C until extraction and analysis. Fecal concentrations are typically reported as µg of drug per gram of feces.[12][25]
PK/PD Data Relationship Diagram
Caption: Relationship between Pharmacokinetics and Pharmacodynamics.
Chapter 6: Ethical Considerations in Animal Experimentation
All research involving animals must be conducted with the highest ethical standards and in compliance with institutional, national, and international guidelines.
-
Approval: All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).
-
The 3Rs: Adhere to the principles of Replacement, Reduction, and Refinement.
-
Humane Endpoints: Establish clear criteria for humane endpoints to minimize animal pain and distress. For infection models, these may include a certain percentage of weight loss, inability to ambulate, or severe clinical signs.
-
Reporting: All study details should be reported transparently to ensure reproducibility and maximize the value of the research, in accordance with guidelines such as the ARRIVE 2.0 guidelines.[4]
-
Euthanasia: Methods of euthanasia must be consistent with the most recent AVMA Guidelines for the Euthanasia of Animals.[1][5]
Conclusion
LFF571 represents a promising therapeutic candidate, particularly for C. difficile infections. The animal models and protocols detailed in this guide provide a robust framework for its continued preclinical evaluation. The hamster CDI model confirms its potent in vivo activity and superiority to vancomycin in preventing recurrence. The proposed murine thigh and sepsis models offer platforms to explore its utility against systemic Gram-positive infections, a critical step in defining its full therapeutic potential. Rigorous and ethically sound application of these models will be instrumental in advancing LFF571 through the drug development pipeline.
References
-
ARRIVE guidelines. (n.d.). Wikipedia. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). Neutropenic Mouse Thigh Model of Infection. Retrieved from [Link]
-
American Veterinary Medical Association. (n.d.). Guidelines for the euthanasia of animals. Retrieved from [Link]
-
Percie du Sert, N., Hurst, V., Ahluwalia, A., Alam, S., Avey, M. T., Baker, M., ... & Würbel, H. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS biology, 18(7), e3000410. Retrieved from [Link]
-
Trzasko, A., Leeds, J. A., Praestgaard, J., LaMarche, M. J., & McKenney, D. (2012). Efficacy of LFF571 in a hamster model of Clostridium difficile infection. Antimicrobial agents and chemotherapy, 56(8), 4459–4462. Retrieved from [Link]
-
Sachdeva, M., & Leeds, J. A. (2015). Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile. Antimicrobial agents and chemotherapy, 59(3), 1252–1257. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Neutropenic Thigh Infection Model. Retrieved from [Link]
-
Nemzek, J. A., Hugunin, K. M., & Opp, M. R. (2008). Current murine models of sepsis. Comparative medicine, 58(2), 119–126. Retrieved from [Link]
-
Leeds, J. A., & Sachdeva, M. (2016). Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571. Cold Spring Harbor perspectives in medicine, 6(11), a026999. Retrieved from [Link]
-
De, A. S., & Miller, L. G. (2021). Murine Models for Staphylococcal Infection. Current protocols, 1(3), e83. Retrieved from [Link]
-
Trzasko, A., Leeds, J. A., Praestgaard, J., LaMarche, M. J., & McKenney, D. (2012). Efficacy of LFF571 in a hamster model of Clostridium difficile infection. Antimicrobial agents and chemotherapy, 56(8), 4459–4462. Retrieved from [Link]
-
LaMarche, M. J., Leeds, J. A., Amaral, A., Brewer, J. T., Bushell, S. M., Ding, J., ... & Zhu, Q. (2012). Discovery of LFF571: an investigational agent for Clostridium difficile infection. Journal of medicinal chemistry, 55(5), 2376–2387. Retrieved from [Link]
-
Trzasko, A., Leeds, J. A., Praestgaard, J., LaMarche, M. J., & McKenney, D. (2012). Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. Antimicrobial Agents and Chemotherapy, 56(8), 4459-4462. Retrieved from [Link]
-
Mine, K., Miyairi, N., Takano, N., Mori, S., & Watanabe, N. (1972). Thiopeptin, a new feed-additive antibiotic: biological studies and field trials. Antimicrobial agents and chemotherapy, 1(6), 496–503. Retrieved from [Link]
-
Trzasko, A., Leeds, J. A., Praestgaard, J., LaMarche, M. J., & McKenney, D. (2012). Efficacy of LFF571 in a hamster model of Clostridium difficile infection. Antimicrobial agents and chemotherapy, 56(8), 4459–4462. Retrieved from [Link]
-
Trzasko, A., Leeds, J. A., Praestgaard, J., LaMarche, M. J., & McKenney, D. (2012). Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. Antimicrobial Agents and Chemotherapy, 56(8), 4459-4462. Retrieved from [Link]
-
LaMarche, M., Leeds, J., Amaral, A., Brewer, J., Bushell, S., Ding, J., ... & Zhu, Q. (2012). DISCOVERY OF LFF571 AS AN INVESTIGATIONAL AGENT FOR Clostridium difficile INFECTION. Journal of Medicinal Chemistry, 55(5), 2376-2387. Retrieved from [Link]
-
Thamm, D. H., Kurzman, I. D., King, I., Li, Z., Vail, D. M., & MacEwen, E. G. (2004). In vivo activity of a novel flavone (PK-4) against human and canine cancer cells. Clinical cancer research, 10(16), 5649–5656. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of preclinical pharmacokinetic studies that used normal and diabetic rodent models. Retrieved from [Link]
-
Bristol, J. A., Morrison, R. A., & Leeds, J. A. (2015). A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers. Antimicrobial agents and chemotherapy, 59(3), 1446–1451. Retrieved from [Link]
-
Vickers, R. J., Tillotson, G., Nathan, R., Goldstein, E. J., & Citron, D. (2015). SMT19969 for Clostridium difficile infection (CDI): in vivo efficacy compared with fidaxomicin and vancomycin in the hamster model of CDI. The Journal of antimicrobial chemotherapy, 70(8), 2346–2351. Retrieved from [Link]
-
Justo, J. A., & Zasowski, E. J. (2015). Thiopeptide Antibiotics: Retrospective and Recent Advances. Molecules, 20(12), 21104–21123. Retrieved from [Link]
-
Justo, J. A., & Zasowski, E. J. (2015). Thiopeptide Antibiotics: Retrospective and Recent Advances. Molecules, 20(12), 21104-21123. Retrieved from [Link]
-
Biotest Facility. (n.d.). Preclinical Pharmacology. Retrieved from [Link]
-
Treu, B. L., Manning, M. C., & Carpenter, J. F. (2016). Development of a stable low-dose aglycosylated antibody formulation to minimize protein loss during intravenous administration. Journal of pharmaceutical sciences, 105(3), 1103–1112. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of LFF571. LFF571 is a semisynthetic thiopeptide derived from the natural product GE2270 A. Retrieved from [Link]
-
Leeds, J. A., & Sachdeva, M. (2016). Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571. Cold Spring Harbor perspectives in medicine, 6(11), a026999. Retrieved from [Link]
-
Johnson, J. L., He, Y., & Choi, Y. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 209. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). Safety and Efficacy of Multiple Daily Dosing of Oral LFF571 in Patients With Moderate Clostridium Difficile Infections. Retrieved from [Link]
-
Bhansali, S., Pertel, P., & Leeds, J. A. (2015). Pharmacokinetics of LFF571 and vancomycin in patients with moderate Clostridium difficile infections. Antimicrobial agents and chemotherapy, 59(3), 1441–1445. Retrieved from [Link]
-
Mullane, K., Goldstein, E. J., Citron, D. M., & Pertel, P. (2015). Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections. Antimicrobial agents and chemotherapy, 59(3), 1435–1440. Retrieved from [Link]
-
Best, E. L., Freeman, J., & Wilcox, M. H. (2012). Models for the study of Clostridium difficile infection. Gut microbes, 3(2), 145–167. Retrieved from [Link]
Sources
- 1. AVMA Guidelines for the Euthanasia of Animals: 2020 Edition | OLAW [olaw.nih.gov]
- 2. Thiopeptin, a New Feed-Additive Antibiotic: Biological Studies and Field Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ARRIVE guidelines - Wikipedia [en.wikipedia.org]
- 5. Guidelines for the euthanasia of animals | American Veterinary Medical Association [avma.org]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. Discovery of LFF571: an investigational agent for Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotestfacility.com [biotestfacility.com]
- 9. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiopeptide Antibiotics: Retrospective and Recent Advances [mdpi.com]
- 11. DISCOVERY OF LFF571 AS AN INVESTIGATIONAL AGENT FOR Clostridium difficile INFECTION - OAK Open Access Archive [oak.novartis.com]
- 12. A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of LFF571 in a hamster model of Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Home | ARRIVE Guidelines [arriveguidelines.org]
- 18. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]
- 19. Thiopeptin, a New Feed Additive Antibiotic: Microbiological and Chemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dvm360.com [dvm360.com]
- 21. Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sunico.logoscorp.com [sunico.logoscorp.com]
- 23. journals.asm.org [journals.asm.org]
- 24. Pharmacokinetics of LFF571 and vancomycin in patients with moderate Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating LFF571 in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Combining LFF571
LFF571 is a novel, semisynthetic thiopeptide antibiotic that has demonstrated potent activity against a range of Gram-positive bacteria, most notably Clostridium difficile[1][2][3]. Its unique mechanism of action involves the inhibition of bacterial protein synthesis through high-affinity binding to elongation factor Tu (EF-Tu), a clinically unprecedented target[2][4][5][6]. This mode of action prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby halting the delivery of amino acids to the ribosome and arresting peptide chain elongation[7]. Given its targeted spectrum and novel mechanism, LFF571 presents a compelling backbone for combination therapy strategies aimed at overcoming antimicrobial resistance, enhancing bactericidal activity, and broadening the empirical treatment spectrum.
The use of antibiotic combinations is a cornerstone of modern infectious disease management. The primary goals of this approach are:
-
Achieving Synergy: The combined effect of two antibiotics is greater than the sum of their individual effects.
-
Preventing the Emergence of Resistance: Targeting multiple, independent cellular pathways can decrease the frequency at which spontaneous resistant mutants are selected[5].
-
Broadening the Spectrum of Activity: In polymicrobial or empirical treatment scenarios, a combination can cover a wider range of potential pathogens.
This guide provides a detailed framework and validated protocols for the systematic evaluation of LFF571 in combination with other antibiotic classes. We will delve into the causality behind experimental design, from fundamental in vitro screening to in vivo model validation, ensuring a self-validating system for trustworthy and reproducible results.
Theoretical Basis for LFF571 Combinations
The novelty of LFF571's target, EF-Tu, suggests that it is unlikely to exhibit cross-resistance with clinically used antimicrobials[1][6]. This makes it an ideal candidate for combination studies. Rational combinations can be hypothesized based on complementary mechanisms of action. For instance, pairing LFF571 with an agent that disrupts cell wall integrity could enhance the intracellular penetration of LFF571, leading to a synergistic effect.
Potential Combination Partners for LFF571:
| Antibiotic Class | Mechanism of Action | Rationale for Combination | Potential Target Pathogens |
| Beta-lactams | Inhibit cell wall synthesis | Sequential pathway inhibition; cell wall disruption may enhance LFF571 entry. | MRSA, Enterococci |
| Glycopeptides (e.g., Vancomycin) | Inhibit cell wall synthesis | Potential for synergy against difficult-to-treat Gram-positives; different targets on the same pathway. | C. difficile, MRSA |
| Aminoglycosides | Inhibit protein synthesis (30S subunit) | Targeting different steps in protein synthesis could be synergistic. | Gram-positive synergy |
| Fluoroquinolones | Inhibit DNA replication | Dual targeting of essential cellular processes (protein and DNA synthesis). | Broad-spectrum applications |
Part 1: In Vitro Synergy Assessment
The foundational step in evaluating any antibiotic combination is to determine its in vitro interaction. The two most widely accepted methods are the checkerboard microdilution assay and the time-kill curve assay.
Checkerboard Microdilution Assay
The checkerboard assay is a high-throughput method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.[8][9]
Causality and Experimental Design:
This assay systematically tests a matrix of concentrations for two drugs, allowing for the identification of the Minimum Inhibitory Concentration (MIC) of each drug, both alone and in combination[10][11]. The FIC index is calculated from these values to provide a quantitative measure of synergy, additivity, indifference, or antagonism.
Experimental Workflow: Checkerboard Assay
Caption: Workflow for the checkerboard microdilution assay.
Detailed Protocol: Checkerboard Assay
-
Preparation of Reagents:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard in cation-adjusted Mueller-Hinton Broth (CAMHB). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Prepare stock solutions of LFF571 and the second antibiotic (Drug B) at a concentration at least 4x the highest concentration to be tested.
-
-
Plate Setup:
-
Using a 96-well microtiter plate, dispense 50 µL of CAMHB into all wells.
-
In column 1, add 50 µL of the Drug B stock solution to row A. Perform 2-fold serial dilutions down the column (from row A to G), leaving row H as the drug-free control for LFF571.
-
In row A, add 50 µL of the LFF571 stock solution to column 1. Perform 2-fold serial dilutions across the row (from column 1 to 11), leaving column 12 as the drug-free control for Drug B.
-
The result is a checkerboard matrix where drug concentrations decrease down columns and across rows. Well H12 serves as the growth control.
-
-
Inoculation and Incubation:
-
Inoculate each well with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.
-
Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
-
Data Analysis and FIC Calculation:
-
Determine the MIC of each drug alone (from the wells in row H and column 12) and the MIC of the drugs in combination (the first well showing no visible growth in each row/column).
-
Calculate the FIC index for each combination using the following formula:
-
FIC of LFF571 = (MIC of LFF571 in combination) / (MIC of LFF571 alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of LFF571 + FIC of Drug B [10]
-
-
Interpretation of FIC Index:
| FIC Index (FICI) | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Time-Kill Curve Assay
While the checkerboard assay provides a static endpoint, the time-kill assay offers dynamic insight into the rate of bacterial killing over time[12]. This method is considered the gold standard for assessing bactericidal activity and synergy.
Causality and Experimental Design:
By periodically sampling and enumerating viable bacteria (CFU/mL) from cultures exposed to antibiotics alone and in combination, one can visualize the rate and extent of killing. Synergy is typically defined as a ≥2-log10 (99%) decrease in bacterial count by the combination compared to the most active single agent at a specific time point (usually 24 hours).[13][14]
Experimental Workflow: Time-Kill Assay
Caption: Workflow for the time-kill curve assay.
Detailed Protocol: Time-Kill Assay
-
Inoculum Preparation:
-
Grow the test organism to the early-to-mid logarithmic phase in CAMHB.
-
Dilute the culture to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in flasks containing fresh CAMHB.
-
-
Test Conditions:
-
Prepare flasks for each condition:
-
Growth control (no antibiotic)
-
LFF571 alone (e.g., at 1x MIC)
-
Drug B alone (e.g., at 1x MIC)
-
LFF571 + Drug B (at the same concentrations)
-
-
The concentrations used are often based on the MIC values determined previously. Sub-MIC concentrations can also be tested.
-
-
Time-Course Sampling:
-
Incubate the flasks at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform 10-fold serial dilutions of each sample in sterile saline or phosphate-buffered saline.
-
Plate the appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar) and incubate for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point. The lower limit of detection is typically 50 CFU/mL.
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy: ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: ≥ 2-log10 increase in CFU/mL with the combination compared to the least active single agent.
-
Indifference: < 2-log10 change in CFU/mL with the combination compared to the most active single agent.
-
Part 2: In Vivo Evaluation of LFF571 Combinations
Positive in vitro synergy is a promising start, but it does not guarantee efficacy in vivo.[15] Animal models are critical for validating in vitro findings and assessing the therapeutic potential of a combination in a complex biological system.
Animal Model Selection
The choice of animal model is crucial and depends on the target pathogen and site of infection. For C. difficile, the Golden Syrian hamster model is well-established and has been used to demonstrate the efficacy of LFF571 monotherapy.[16] For other pathogens, such as MRSA or Enterococcus, murine models of sepsis, thigh infection, or peritonitis are commonly used.[17][18][19]
Causality and Experimental Design:
An in vivo study must be designed to differentiate the effect of the combination from the effects of each monotherapy and the natural course of the infection. Key considerations include the pharmacokinetics (PK) of both drugs in the chosen animal model, the timing of treatment initiation relative to infection, and the selection of relevant endpoints (e.g., survival, bacterial burden). The goal is to determine if the combination provides a statistically significant benefit over the best possible monotherapy.[17]
General Protocol for In Vivo Synergy Study (Murine Thigh Infection Model)
This protocol provides a general framework. Specific parameters (animal strain, inoculum size, drug dosage) must be optimized for the specific pathogen and antibiotics being tested.
-
Animal Preparation and Infection:
-
Use immunocompetent or neutropenic mice, depending on the study's objective. Neutropenia is often induced to create a more severe infection model.
-
Grow the test pathogen to the mid-logarithmic phase.
-
Inject a defined inoculum (e.g., 10^6 - 10^7 CFU) into the thigh muscle of each mouse.
-
-
Treatment Groups:
-
Randomly assign animals to treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., saline)
-
Group 2: LFF571 monotherapy
-
Group 3: Drug B monotherapy
-
Group 4: LFF571 + Drug B combination
-
-
Administer drugs at clinically relevant doses and schedules, considering the PK/PD properties in mice. LFF571 has low oral bioavailability, so parenteral administration may be required for systemic infections.[20][21]
-
-
Endpoint Assessment:
-
At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the animals.
-
Aseptically remove the infected thigh muscle.
-
Homogenize the tissue in a sterile buffer.
-
Perform serial dilutions of the homogenate and plate on selective agar to determine the bacterial burden (CFU/gram of tissue).
-
-
Data Analysis:
-
Calculate the mean log10 CFU/g for each treatment group.
-
In vivo synergy is demonstrated if the combination treatment results in a statistically significant (e.g., P < 0.05) and substantial (e.g., ≥ 2-log10) reduction in bacterial burden compared to the most effective monotherapy group.
-
Part 3: Regulatory and Developmental Considerations
When developing a combination therapy, it is important to consider the regulatory landscape. The U.S. Food and Drug Administration (FDA) provides guidance on the development of new antibacterial therapies, including those for patients with unmet medical needs.[22][23] Nonclinical safety studies for drug combinations should assess for any unexpected toxicity arising from the interaction of the two agents.[24] Early engagement with regulatory agencies is recommended to ensure that the nonclinical and clinical development plans are adequate.
Conclusion
LFF571, with its novel mechanism of action and focused Gram-positive spectrum, is a highly promising candidate for combination therapy. The systematic application of the protocols outlined in this guide—from high-throughput in vitro screening with checkerboard assays to dynamic characterization with time-kill curves and ultimate validation in relevant in vivo models—provides a robust framework for identifying and developing synergistic LFF571-based combinations. By adhering to principles of scientific integrity and causality, researchers can generate the high-quality, self-validating data needed to advance these combinations toward clinical application.
References
-
Leeds, J. A., et al. (2012). Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. Antimicrobial Agents and Chemotherapy, 56(8), 4436–4443. [Link]
-
Leeds, J. A., et al. (2012). Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. Antimicrobial Agents and Chemotherapy. [Link]
-
Healy, J. B., et al. (2016). Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571. Cold Spring Harbor Perspectives in Medicine. [Link]
-
Leeds, J. A., et al. (2012). Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571. PubMed. [Link]
-
Chopra, I. (2015). Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile. Antimicrobial Agents and Chemotherapy. [Link]
-
Creative Diagnostics. Antimicrobial Synergy Testing/Checkerboard Assay. [Link]
-
Moody, J. A., et al. (1989). Correlation of antibiotic synergy in vitro and in vivo: use of an animal model of neutropenic gram-negative sepsis. The Journal of Infectious Diseases. [Link]
-
GARDP Revive. Checkerboard assay. [Link]
-
Bhansali, S. G., et al. (2015). Pharmacokinetics of LFF571 and Vancomycin in Patients with Moderate Clostridium difficile Infections. Antimicrobial Agents and Chemotherapy. [Link]
-
ResearchGate. Time-kill curves for single-drug and two-drug combinations. [Link]
-
Spadaro, F., et al. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX. [Link]
-
Citron, D. M., et al. (2012). Comparative In Vitro Activities of LFF571 against Clostridium difficile and 630 Other Intestinal Strains of Aerobic and Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy. [Link]
-
Mijailovic, J., et al. (2022). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. Pharmaceuticals. [Link]
-
Botelho, J., et al. (2023). Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. Antibiotics. [Link]
-
WCG. (2025). FDA's New Antibiotic Guidance: A Flexible Pathway for Urgent Therapies. [Link]
-
Montero, M. M., et al. (2021). Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates. Microbiology Spectrum. [Link]
-
Bio-protocol. Antibiotics Growth Assay (Kill Curve). [Link]
-
Bhansali, S. G., et al. (2015). Pharmacokinetics of LFF571 and vancomycin in patients with moderate Clostridium difficile infections. PubMed. [Link]
-
Kyriakidis, I., et al. (2020). In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol. BMJ Open. [Link]
-
Debast, S. B., et al. (2013). Antimicrobial activity of LFF571 and three treatment agents against Clostridium difficile isolates collected for a pan-European survey in 2008: clinical and therapeutic implications. Journal of Antimicrobial Chemotherapy. [Link]
-
ResearchGate. Time Kill assays on selected strains with antagonistic interactions. [Link]
-
ResearchGate. Time kill curve assay chart showing the synergistic effect. [Link]
-
Lázaro-Díez, M., et al. (2021). Effective antimicrobial combination in vivo treatment predicted with microcalorimetry screening. Journal of Antimicrobial Chemotherapy. [Link]
-
Buitrago, M. I., et al. (2013). A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers. Antimicrobial Agents and Chemotherapy. [Link]
-
Trzasko, A., et al. (2012). Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. Antimicrobial Agents and Chemotherapy. [Link]
-
U.S. Food and Drug Administration. (2003). Guidance for Industry #152 - Evaluating the Safety of Antimicrobial New Animal Drugs. [Link]
-
ClinicalTrials.gov. (2010). Safety and Efficacy of Multiple Daily Dosing of Oral LFF571 in Patients With Moderate Clostridium Difficile Infections. [Link]
-
U.S. Food and Drug Administration. (2013). Guidance for Industry - Antibacterial Therapies for Patients With Unmet Medical Need. [Link]
-
Mullane, K., et al. (2015). Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections. PubMed. [Link]
-
U.S. Food and Drug Administration. (2019). Coordinated Development of Antimicrobial Drugs and Antimicrobial Susceptibility Test Devices. [Link]
-
U.S. Food and Drug Administration. (2006). Nonclinical Safety Evaluation of Drug or Biologic Combinations. [Link]
-
ResearchGate. Synergy, resistance development and in-vivo antibacterial efficacy. [Link]
-
Mullane, K., et al. (2015). Multicenter, Randomized Clinical Trial To Compare the Safety and Efficacy of LFF571 and Vancomycin for Clostridium difficile Infections. ResearchGate. [Link]
Sources
- 1. Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative In Vitro Activities of LFF571 against Clostridium difficile and 630 Other Intestinal Strains of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of LFF571 and three treatment agents against Clostridium difficile isolates collected for a pan-European survey in 2008: clinical and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Checkerboard assay – REVIVE [revive.gardp.org]
- 9. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. mdpi.com [mdpi.com]
- 12. static.igem.wiki [static.igem.wiki]
- 13. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Correlation of antibiotic synergy in vitro and in vivo: use of an animal model of neutropenic gram-negative sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effective antimicrobial combination in vivo treatment predicted with microcalorimetry screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacokinetics of LFF571 and Vancomycin in Patients with Moderate Clostridium difficile Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. wcgclinical.com [wcgclinical.com]
- 23. downloads.regulations.gov [downloads.regulations.gov]
- 24. fda.gov [fda.gov]
Application Notes & Protocols: A Comprehensive Guide to Developing a Research Protocol for Lff-571 Studies
This document provides a detailed framework for developing a comprehensive research protocol for the investigational drug Lff-571. It is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel antimicrobial agents. This guide offers a structured approach, from preclinical characterization to clinical trial design, while emphasizing the scientific rationale behind each experimental choice to ensure robust and reliable data generation.
Introduction to this compound: A Novel Thiopeptide Antibiotic
This compound is a semisynthetic thiopeptide antibiotic with potent activity against a range of Gram-positive bacteria, most notably Clostridioides difficile (C. difficile), a leading cause of antibiotic-associated diarrhea.[1][2][3] Understanding its mechanism of action is fundamental to designing a relevant research protocol. This compound inhibits bacterial protein synthesis by binding to the elongation factor Tu (EF-Tu), a crucial protein involved in delivering aminoacyl-tRNA to the ribosome.[1][2][4] This targeted action prevents the elongation of the polypeptide chain, ultimately leading to bacterial cell death.[1]
A key characteristic of this compound is its narrow spectrum of activity, which is primarily directed against Gram-positive anaerobes.[5][6] This selectivity is advantageous as it suggests a reduced impact on the diverse population of Gram-negative bacteria that constitute a significant portion of the healthy gut microbiota.[5][6] The preservation of the gut microbiome is a critical consideration in the treatment of C. difficile infection (CDI), as disruption of the normal flora is a major risk factor for both initial infection and recurrence.
Preclinical Evaluation: Establishing the Foundation
The preclinical phase is critical for characterizing the safety and efficacy profile of this compound before it can be administered to humans. This stage involves a series of in vitro and in vivo studies designed to assess its antimicrobial properties, pharmacokinetic/pharmacodynamic (PK/PD) parameters, and preliminary safety.
In Vitro Studies: Characterizing Antimicrobial Activity
The initial step is to comprehensively evaluate the in vitro activity of this compound against a diverse panel of clinically relevant bacterial isolates.
2.1.1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Testing
-
Objective: To determine the potency of this compound against C. difficile and other relevant bacteria.
-
Protocol:
-
Prepare serial dilutions of this compound in appropriate broth media.
-
Inoculate the dilutions with standardized suspensions of test organisms, including a wide range of C. difficile strains (various ribotypes), other Gram-positive anaerobes, and representative Gram-negative bacteria.
-
Incubate under appropriate anaerobic or aerobic conditions.
-
Determine the MIC as the lowest concentration of this compound that inhibits visible growth.
-
To determine the MBC, subculture from wells showing no growth onto antibiotic-free agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
-
Causality: This foundational assay establishes the drug's potency and spectrum of activity. Including a diverse panel of organisms is crucial to confirm its targeted action against C. difficile while sparing other commensal bacteria.[5][6]
2.1.2. Time-Kill Kinetic Assays
-
Objective: To assess the rate at which this compound kills C. difficile.
-
Protocol:
-
Expose standardized bacterial suspensions to various concentrations of this compound (e.g., 1x, 4x, and 8x the MIC).
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), collect aliquots, perform serial dilutions, and plate on appropriate agar to determine the number of viable bacteria (CFU/mL).
-
-
Causality: This assay provides insight into whether this compound is bactericidal (causes rapid cell death) or bacteriostatic (inhibits growth). This information is critical for predicting its clinical efficacy.
2.1.3. Anti-Toxin Production Assays
-
Objective: To determine if this compound affects the production of C. difficile toxins A and B, the primary virulence factors.[2]
-
Protocol:
-
Culture toxigenic C. difficile strains in the presence of sub-inhibitory concentrations of this compound.[2]
-
At various time points, collect culture supernatants.
-
Quantify the levels of toxins A and B using methods such as enzyme-linked immunosorbent assays (ELISAs).
-
-
Causality: Since CDI symptoms are toxin-mediated, demonstrating a reduction in toxin production, even at concentrations that don't kill the bacteria, would be a significant therapeutic advantage.[2] Studies have shown that protein synthesis inhibitors can reduce toxin levels.[2]
2.1.4. Resistance Development Studies
-
Objective: To evaluate the potential for and mechanisms of resistance to this compound.
-
Protocol:
-
Spontaneous Resistance Frequency: Plate a high-density culture of C. difficile onto agar containing various concentrations of this compound to determine the frequency at which resistant mutants arise.
-
Serial Passage Studies: Sequentially expose C. difficile to sub-lethal concentrations of this compound over an extended period to select for resistant isolates.
-
Mechanism of Resistance: Sequence the tuf gene (encoding EF-Tu) in resistant isolates to identify mutations that may confer resistance.[1][3]
-
-
Causality: Understanding the likelihood and mechanisms of resistance is crucial for the long-term viability of any new antibiotic. Early identification of potential resistance mechanisms can inform clinical monitoring strategies.[1][4]
In Vivo Studies: Preclinical Efficacy and Safety
In vivo models are essential to evaluate the efficacy and safety of this compound in a living system.
2.2.1. Hamster Model of C. difficile Infection
-
Objective: To assess the efficacy of this compound in treating CDI and preventing recurrence in a well-established animal model.[7]
-
Protocol:
-
Induce CDI in Syrian golden hamsters by administering clindamycin followed by a challenge with a toxigenic strain of C. difficile.
-
Treat infected animals with this compound at various doses, vancomycin (as a positive control), or a placebo.
-
Monitor survival, clinical signs of disease (e.g., diarrhea, weight loss), and time to resolution of symptoms.
-
After the initial treatment period, observe the animals for signs of recurrence.
-
At the end of the study, collect cecal contents to measure C. difficile burden and toxin levels.[7]
-
-
Causality: The hamster model is the gold standard for preclinical evaluation of CDI therapeutics and has been shown to be predictive of clinical success.[7] Comparing this compound to vancomycin provides a benchmark for its relative efficacy.[7]
2.2.2. Pharmacokinetic (PK) Studies
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Protocol:
-
Administer single and multiple doses of this compound to healthy animals (e.g., rats, dogs).
-
Collect plasma, urine, and feces at various time points.
-
Analyze the samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
-
Causality: PK studies are essential for determining the appropriate dosing regimen. For a CDI drug, it is desirable to have low systemic absorption and high concentrations in the gastrointestinal tract, where the infection resides.[8][9]
2.2.3. Toxicology Studies
-
Objective: To assess the safety profile of this compound and identify any potential toxicities.
-
Protocol:
-
Administer escalating doses of this compound to animals (typically one rodent and one non-rodent species) for a specified duration (e.g., 14 or 28 days).
-
Monitor for adverse effects, including changes in clinical signs, body weight, food consumption, and clinical pathology parameters (hematology and clinical chemistry).
-
Perform a full histopathological examination of all major organs at the end of the study.
-
-
Causality: Toxicology studies are a regulatory requirement to ensure the safety of the drug before it can be tested in humans.
Clinical Development: Evaluation in Humans
Following a successful preclinical program, the clinical development of this compound can proceed. This phase is typically divided into three stages.
Phase I: Safety and Tolerability in Healthy Volunteers
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy human subjects.[9]
-
Design: A randomized, double-blind, placebo-controlled study.[9]
-
Protocol:
-
Enroll a small cohort of healthy volunteers.
-
Administer single ascending doses of this compound or a placebo and monitor for adverse events.
-
Collect blood and fecal samples to determine the pharmacokinetic profile.[9]
-
If the single doses are well-tolerated, proceed to multiple ascending dose cohorts.
-
-
Causality: This is the first-in-human study and is critical for establishing a safe dose range for subsequent studies in patients.[9]
Phase II: Efficacy and Dose-Ranging in Patients with CDI
-
Objective: To evaluate the efficacy, safety, and optimal dose of this compound in patients with moderate CDI.[10][11][12]
-
Design: A multicenter, randomized, active-controlled, double-blind study.[11][12]
-
Protocol:
-
Enroll patients with a confirmed diagnosis of moderate CDI.
-
Randomize patients to receive different doses of this compound or the standard of care (e.g., vancomycin).[11][12]
-
The primary endpoint is typically the clinical cure rate at the end of treatment.[12]
-
Secondary endpoints include the time to resolution of diarrhea, the rate of sustained clinical response (cure without recurrence), and the safety profile.[10]
-
-
Causality: This phase provides the first evidence of the drug's efficacy in the target patient population and helps to identify the optimal dose for further development.[13]
Phase III: Confirmatory Efficacy and Safety
-
Objective: To confirm the efficacy and safety of the selected dose of this compound in a larger patient population and to compare it to the standard of care.
-
Design: A multicenter, randomized, active-controlled, double-blind, non-inferiority trial.
-
Protocol:
-
Enroll a large number of patients with CDI.
-
Randomize patients to receive either this compound or the standard of care.
-
The primary endpoint is typically the sustained clinical response rate at a pre-specified follow-up time point (e.g., 30 days after the end of treatment).
-
Collect extensive safety data.
-
-
Causality: This is the pivotal trial that, if successful, will provide the primary evidence for seeking regulatory approval.
Data Presentation and Visualization
Clear and concise data presentation is crucial for interpreting study results.
Table 1: Example of In Vitro Activity of this compound and Comparators
| Organism (n) | Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| C. difficile (50) | This compound | 0.125 | 0.25 | 0.06-0.5 |
| Vancomycin | 1 | 2 | 0.5-4 | |
| Metronidazole | 0.5 | 2 | 0.25-8 | |
| Bacteroides fragilis group (30) | This compound | >32 | >32 | 16->32 |
| Escherichia coli (30) | This compound | >32 | >32 | >32 |
Data is illustrative and based on published findings.[5]
Diagrams
Figure 1: Mechanism of Action of this compound
Caption: this compound inhibits bacterial protein synthesis by binding to EF-Tu.
Figure 2: Preclinical to Clinical Development Workflow for this compound
Caption: Workflow for this compound from preclinical to clinical development.
Conclusion
The development of a new antimicrobial agent like this compound requires a systematic and scientifically rigorous approach. The research protocol outlined in this document provides a comprehensive framework for the evaluation of this compound, from its initial characterization to late-stage clinical trials. By following these guidelines and adhering to regulatory standards, researchers can generate the high-quality data necessary to determine the clinical utility of this compound in the treatment of Clostridioides difficile infections.
References
-
Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. (2012). Antimicrobial Agents and Chemotherapy. [Link]
-
Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile. (2015). Antimicrobial Agents and Chemotherapy. [Link]
-
Comparative In Vitro Activities of LFF571 against Clostridium difficile and 630 Other Intestinal Strains of Aerobic and Anaerobic Bacteria. (2012). Antimicrobial Agents and Chemotherapy. [Link]
-
Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571. (2012). PubMed. [Link]
-
FDA Publishes Antibacterial Drug Development Guidance. (2016). BioPharm International. [Link]
-
Pharmacokinetics of LFF571 and vancomycin in patients with moderate Clostridium difficile infections. (2015). PubMed. [Link]
-
Safety and Efficacy of Multiple Daily Dosing of Oral LFF571 in Patients With Moderate Clostridium Difficile Infections. (2020). ClinicalTrials.gov. [Link]
-
Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571. (2016). Cold Spring Harbor Perspectives in Medicine. [Link]
-
Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections. (2015). PubMed. [Link]
-
Coordinated Development of Antimicrobial Drugs and Antimicrobial Susceptibility Test Devices. (2019). FDA. [Link]
-
Multicenter, Randomized Clinical Trial To Compare the Safety and Efficacy of LFF571 and Vancomycin for Clostridium difficile Infections. (2015). Antimicrobial Agents and Chemotherapy. [Link]
-
FDA Guideline on "Microbiology Data for Systemic Antibacterial Drugs - Development, Analysis, and Presentation". (2016). ECA Academy. [Link]
-
FDA finalizes guidance on development of antimicrobial tests. (2019). MedTech Dive. [Link]
-
A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers. (2013). Antimicrobial Agents and Chemotherapy. [Link]
-
Sponsor Novartis Generic Drug Name LFF571 Therapeutic Area of Trial Infectious Diseases Approved Indication Mild and Moderate. (N/A). novctrd.com. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). NIH. [Link]
-
FDA's New Antibiotic Guidance: A Flexible Pathway for Urgent Therapies. (2025). WCG. [Link]
-
(PDF) Multicenter, Randomized Clinical Trial To Compare the Safety and Efficacy of LFF571 and Vancomycin for Clostridium difficile Infections. (2015). ResearchGate. [Link]
-
Design and Synthesis of Novel Antimicrobial Agents. (2023). PMC - PubMed Central - NIH. [Link]
-
Comparative in vitro activities of LFF571 against Clostridium difficile and 630 other intestinal strains of aerobic and anaerobic bacteria. (2012). PubMed. [Link]
-
A comprehensive derivative synthesis method for development of new antimicrobial drugs. (2024). Hokkaido University. [Link]
-
Design and Preparation of Antimicrobial Agents. (N/A). MDPI. [Link]
-
EMA guidance supports development of new antibiotics. (2022). European Medicines Agency. [Link]
-
Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. (2012). Antimicrobial Agents and Chemotherapy. [Link]
Sources
- 1. Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative In Vitro Activities of LFF571 against Clostridium difficile and 630 Other Intestinal Strains of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative in vitro activities of LFF571 against Clostridium difficile and 630 other intestinal strains of aerobic and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Pharmacokinetics of LFF571 and vancomycin in patients with moderate Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. novctrd.com [novctrd.com]
Application Notes & Protocols: Investigating LFF-571 as a Potential Therapy for Gram-Positive Infections
Abstract & Introduction
LFF-571 is a semi-synthetic thiopeptide antibiotic originally developed for the treatment of Clostridioides difficile infection (CDI)[1][2]. Its novel mechanism of action, targeting the bacterial elongation factor Tu (EF-Tu), confers potent activity against C. difficile and suggests a broader potential against other clinically significant Gram-positive pathogens[3][4][5]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to explore the therapeutic potential of this compound beyond CDI.
The rationale for this exploration is grounded in initial in vitro data demonstrating this compound's activity against a range of Gram-positive aerobes and anaerobes, including Staphylococcus aureus (including MRSA), Enterococcus faecalis, and Enterococcus faecium[6][7]. As antibiotic resistance continues to compromise existing therapies, investigating novel-scaffold compounds like this compound is a critical endeavor. These application notes provide the scientific framework and detailed, field-proven protocols for a systematic evaluation of this compound, from foundational in vitro susceptibility testing to preclinical in vivo efficacy models.
Scientific Rationale & Mechanism of Action
This compound, a derivative of the natural product GE2270 A, functions by inhibiting bacterial protein synthesis[3][8]. This is a clinically unprecedented mechanism among currently marketed antibiotics[8].
Causality of Action: this compound specifically binds to the bacterial elongation factor Tu (EF-Tu)[3][9]. EF-Tu is a highly conserved GTPase that plays an essential role in translation by delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome. By binding to EF-Tu, this compound locks it in an inactive conformation, preventing the formation of the EF-Tu–GTP–aa-tRNA ternary complex[9]. This effectively halts the elongation phase of protein synthesis, leading to bacterial growth inhibition[3][4]. This targeted action explains its potent activity against Gram-positive bacteria[4][5]. The lack of a homologous target in mammalian cells provides a basis for its selective toxicity.
Caption: Mechanism of action of this compound.
In Vitro Susceptibility Testing
The foundational step in evaluating any new antibiotic is to determine its spectrum and potency of activity in vitro. The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility[10].
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Expertise & Rationale: The broth microdilution method is the gold standard for quantitative susceptibility testing, providing a precise MIC value that is essential for subsequent PK/PD analysis and for comparing potency against other agents[10][11]. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium as its divalent cation concentration is controlled, which is critical as these ions can influence the activity of some antibiotics.
Step-by-Step Methodology:
-
Preparation of this compound Stock: Accurately weigh this compound powder and dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Self-Validation: Confirm complete dissolution visually.
-
Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in CAMHB to achieve a final concentration range (e.g., 64 µg/mL to 0.06 µg/mL). Leave wells for growth (no drug) and sterility (no bacteria) controls[11].
-
Inoculum Preparation: Culture the test organism (e.g., S. aureus ATCC 29213) on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized suspension in CAMHB so that the final inoculum density in each well will be approximately 5 x 10⁵ CFU/mL. This specific density is a CLSI standard to ensure consistent and reproducible results.
-
Inoculation: Add the diluted bacterial inoculum to each well, except for the sterility control well.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air[11].
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth)[11]. Trustworthiness: Always run a known quality control strain (e.g., S. aureus ATCC 29213) with a known MIC range for this compound to validate the assay run.
Data Presentation: Summarize results in a table.
| Organism (Strain ID) | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| S. aureus (MRSA, Strain X) | 0.125 | 1 |
| S. pneumoniae (Strain Y) | 2 | 0.5 |
| E. faecalis (VSE, Strain Z) | 4 | 2 |
| E. faecium (VRE, Strain A) | 4 | >32 |
Note: Data are illustrative. Vancomycin is included as a comparator.
Protocol 2: Time-Kill Kinetic Assay
This assay assesses the rate at which this compound kills bacteria, determining if it is bactericidal or bacteriostatic.
Expertise & Rationale: While MICs define potency, they don't describe the dynamics of bacterial killing. A time-kill assay provides this crucial information[12][13]. A bactericidal effect, typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum, is often a desirable characteristic for treating severe infections[14]. This protocol uses multiple concentrations relative to the MIC (e.g., 1x, 4x, 8x MIC) to understand concentration-dependent effects.
Step-by-Step Methodology:
-
Preparation: Prepare flasks containing CAMHB with this compound at the desired concentrations (e.g., 0x MIC, 1x MIC, 4x MIC). Also include a growth control flask (no drug).
-
Inoculum Preparation: Prepare a mid-logarithmic phase bacterial culture in CAMHB. Dilute it to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the test flasks[12].
-
Initiation and Sampling: Inoculate the test and control flasks. Immediately withdraw a sample from the growth control flask for the 0-hour time point.
-
Incubation and Time Points: Incubate all flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Enumeration: Perform serial ten-fold dilutions of each aliquot in sterile phosphate-buffered saline (PBS). Plate a defined volume of appropriate dilutions onto nutrient agar plates[13]. Self-Validation: It is critical to ensure that carryover of the antibiotic does not inhibit growth on the agar plate. If necessary, use a validated neutralizing broth or perform further dilutions.
-
Colony Counting: Incubate plates for 18-24 hours and count the colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration.
In Vivo Efficacy Assessment
Demonstrating efficacy in a relevant animal model is a critical step in preclinical development. The neutropenic mouse thigh infection model is a standardized and highly reproducible model for evaluating antibiotic efficacy against localized, deep-tissue infections[15][16][17].
Expertise & Rationale: Inducing neutropenia (using cyclophosphamide) minimizes the contribution of the host immune system, allowing for a direct assessment of the antimicrobial agent's activity[15][17][18]. This creates a high bar for efficacy and provides clear data on the drug's ability to reduce bacterial burden. The thigh muscle provides a contained and easily harvestable site for quantifying bacterial load[16].
Protocol 3: Neutropenic Murine Thigh Infection Model
Step-by-Step Methodology:
-
Animal Model: Use specific-pathogen-free female ICR or CD-1 mice (e.g., 6 weeks old, 23-27 g)[19].
-
Induction of Neutropenia: Render mice neutropenic by administering two intraperitoneal (IP) injections of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection[15][18][19]. This timing ensures profound neutropenia on the day of infection.
-
Infection: Prepare an inoculum of the test pathogen (e.g., S. aureus) in the mid-log phase. Anesthetize the mice and inject 0.1 mL of the bacterial suspension (e.g., 10⁶-10⁷ CFU/mL) into the thigh muscle[15].
-
Treatment Initiation: At a defined time post-infection (e.g., 2 hours), begin treatment. Administer this compound via a clinically relevant route (e.g., subcutaneous or oral, depending on bioavailability studies). Administer vehicle to the control group.
-
Dosing Regimen: Administer doses over a 24-hour period (e.g., every 6 or 12 hours) to mimic clinical dosing schedules.
-
Endpoint and Tissue Harvest: At 24 hours post-infection initiation, euthanize the mice. Aseptically remove the infected thigh, weigh it, and place it in a sterile tube on ice[15].
-
Quantification of Bacterial Load: Homogenize the thigh tissue in a known volume of sterile PBS. Perform serial dilutions of the homogenate, plate onto appropriate agar, and incubate to determine the CFU per gram of thigh tissue[15].
-
Data Analysis: Compare the log₁₀ CFU/g of thigh tissue between the vehicle-treated control group and the this compound-treated groups. A statistically significant reduction in bacterial load indicates in vivo efficacy.
Caption: Workflow for the neutropenic mouse thigh infection model.
PK/PD Considerations & Future Directions
While this compound exhibits low oral bioavailability and high fecal concentrations, making it ideal for CDI, systemic administration for other infections would require a different formulation and route[8][20]. Understanding its pharmacokinetic profile (absorption, distribution, metabolism, excretion) is paramount.
-
Pharmacokinetic Studies: Conduct studies in relevant animal models to determine key parameters like Cmax, Tmax, and AUC (Area Under the Curve) following systemic administration.
-
PK/PD Index: For protein synthesis inhibitors, the key pharmacodynamic driver of efficacy is often the ratio of the free drug 24-hour AUC to the MIC (fAUC/MIC). Correlating this index with the observed bacterial killing in the thigh model will be crucial for predicting human dose requirements.
Successful demonstration of in vitro potency and in vivo efficacy would warrant further investigation into additional infection models (e.g., pneumonia, sepsis), toxicity studies, and the development of a formulation suitable for systemic administration. The low frequency of resistance development observed in C. difficile is a promising feature that should also be rigorously evaluated against other Gram-positive pathogens[3][4].
References
-
Leeds, J. A., et al. (2012). Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. Antimicrobial Agents and Chemotherapy, 56(8), 4436–4443. [Link]
-
Leeds, J. A., et al. (2012). Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. Antimicrobial Agents and Chemotherapy. [Link]
-
Healy, J. B., et al. (2016). Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571. Cold Spring Harbor Perspectives in Medicine. [Link]
-
Leeds, J. A., et al. (2012). Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571. PubMed. [Link]
-
Ghannoum, M. A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]
-
Citron, D. M., et al. (2012). Comparative In Vitro Activities of LFF571 against Clostridium difficile and 630 Other Intestinal Strains of Aerobic and Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 56(5), 2493–2503. [Link]
-
Citron, D. M., et al. (2012). Comparative in vitro activities of LFF571 against Clostridium difficile and 630 other intestinal strains of aerobic and anaerobic bacteria. PubMed. [Link]
-
Ghannoum, M. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]
-
Chopra, I. (2015). Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile. Antimicrobial Agents and Chemotherapy, 59(4), 2009–2016. [Link]
-
Noble Life Sciences. (n.d.). Neutropenic Mouse Thigh Model of Infection. Noble Life Sciences. [Link]
-
Vesga, O., et al. (2016). An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics. Antimicrobial Agents and Chemotherapy, 60(5), 2642–2648. [Link]
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]
-
Zhu, Y., et al. (2018). Mouse thigh infection model. Bio-protocol. [Link]
-
Bristol, J. A., et al. (2014). A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 58(12), 7202–7208. [Link]
-
Nelson Labs. (n.d.). Time-Kill Evaluations. Nelson Labs. [Link]
-
Charles River Laboratories. (n.d.). Neutropenic Thigh Infection Model. Charles River Laboratories. [Link]
-
CLSI. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute. [Link]
-
Novartis. (n.d.). Study Results for CLFF571X2201. novctrd.com. [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma. [Link]
-
Sendi, P. (2015). Time kill assays for Streptococcus agalactiae and synergy testing. Protocols.io. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]
-
ImQuest BioSciences. (n.d.). In vivo Mouse Models of Bacterial Infection. ImQuest BioSciences. [Link]
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]
-
Mullane, K., et al. (2015). Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections. PubMed. [Link]
-
Brown, J. R., & Auclair, S. (2023). Emerging Options for the Prevention and Management of Clostridioides difficile Infection. Clinical Infectious Diseases. [Link]
-
Bhansali, S. G., et al. (2015). Pharmacokinetics of LFF571 and vancomycin in patients with moderate Clostridium difficile infections. PubMed. [Link]
-
Trzasko, M. A., et al. (2012). Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. ResearchGate. [Link]
-
Trzasko, M., et al. (2012). Efficacy of LFF571 in a hamster model of Clostridium difficile infection. PubMed. [Link]
-
ClinicalTrials.gov. (n.d.). Safety and Efficacy of Multiple Daily Dosing of Oral LFF571 in Patients With Moderate Clostridium Difficile Infections. ClinicalTrials.gov. [Link]
-
Mullane, K., et al. (2015). Multicenter, Randomized Clinical Trial To Compare the Safety and Efficacy of LFF571 and Vancomycin for Clostridium difficile Infections. Antimicrobial Agents and Chemotherapy, 59(3), 1435–1440. [Link]
Sources
- 1. novctrd.com [novctrd.com]
- 2. Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative In Vitro Activities of LFF571 against Clostridium difficile and 630 Other Intestinal Strains of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nelsonlabs.com [nelsonlabs.com]
- 14. emerypharma.com [emerypharma.com]
- 15. noblelifesci.com [noblelifesci.com]
- 16. criver.com [criver.com]
- 17. imquestbio.com [imquestbio.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of LFF571 and vancomycin in patients with moderate Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating LFF-571 Resistance in Clostridioides difficile
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the mechanisms of resistance to LFF-571 in Clostridioides difficile. This guide is designed to provide in-depth, experience-driven insights and practical troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound against C. difficile?
A1: this compound is a semisynthetic thiopeptide antibiotic that inhibits bacterial protein synthesis.[1][2][3] It specifically targets the bacterial elongation factor Tu (EF-Tu), a crucial protein responsible for delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation.[1][4][5][6] By binding to EF-Tu, this compound prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, effectively halting protein production and leading to bacterial cell death.[1][7]
Q2: What is the primary known mechanism of resistance to this compound in C. difficile?
A2: The principal mechanism of resistance to this compound in C. difficile is target modification through genetic mutations in the gene encoding elongation factor Tu (EF-Tu).[1][2][3][8] Specifically, a G260E substitution (a change from glycine to glutamic acid at position 260) in the thiopeptide-binding pocket of EF-Tu has been identified in single-step mutants with reduced susceptibility to this compound.[1][2][3] This mutation is thought to hinder the binding of this compound to its target.
Q3: How frequently does resistance to this compound emerge in C. difficile in vitro?
A3: The frequency of spontaneous single-step mutations leading to reduced susceptibility to this compound in C. difficile is low.[1][8] Reported frequencies range from <4.5 x 10⁻¹¹ to 1.2 x 10⁻⁹.[1][2][3] Interestingly, attempts to select for resistant mutants through serial passage have been unsuccessful, suggesting a different resistance development profile compared to some other antibiotics.[8][9]
Q4: Does resistance to this compound confer cross-resistance to other clinically used antibiotics for C. difficile infection?
A4: No, the identified G260E mutation in EF-Tu does not confer cross-resistance to other clinically used antimicrobials for C. difficile infection, such as vancomycin, metronidazole, or fidaxomicin.[1][2][3] This is a significant advantage, as it suggests that this compound could remain effective even in the presence of resistance to other drugs.
Q5: What is the clinical status of this compound for the treatment of C. difficile infection?
A5: this compound has undergone clinical development and was shown to be safe and effective for treating mild to moderate C. difficile infection in a phase II clinical trial.[8][10][11][12] It demonstrated noninferiority to vancomycin in achieving clinical cure.[10][11] However, the development of this compound was discontinued for reasons not publicly specified.
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against C. difficile isolates.
-
Potential Cause & Explanation: Inconsistencies in MIC values can arise from variations in experimental conditions. The anaerobic environment is critical for C. difficile growth, and even minor oxygen exposure can affect bacterial viability and drug susceptibility. The age and preparation of the inoculum are also crucial, as stationary-phase cells may exhibit different susceptibility profiles compared to actively dividing cells.
-
Troubleshooting Steps:
-
Strict Anaerobic Conditions: Ensure a consistent and strictly anaerobic environment (e.g., using an anaerobic chamber or gas-pack system) throughout the experiment, from media preparation to incubation.
-
Standardized Inoculum: Prepare the bacterial inoculum from a fresh, 24-48 hour culture on appropriate medium (e.g., Brucella agar) to ensure cells are in the logarithmic growth phase. Standardize the inoculum density using a spectrophotometer or McFarland standards.
-
Quality Control: Include a reference strain of C. difficile with a known this compound MIC in every experiment to validate the assay's accuracy and reproducibility.
-
Issue 2: Failure to select for this compound resistant mutants.
-
Potential Cause & Explanation: The low frequency of spontaneous resistance to this compound can make mutant selection challenging.[1][8] Plating an insufficient number of cells will drastically reduce the probability of isolating a resistant mutant. The concentration of this compound used for selection is also critical; too high a concentration may be lethal to all cells, while too low a concentration may not provide sufficient selective pressure.
-
Troubleshooting Steps:
-
Increase Cell Density: Plate a high density of C. difficile cells (e.g., 10⁹ to 10¹⁰ CFU/ml) onto agar plates containing this compound.[1]
-
Optimize this compound Concentration: Use a range of this compound concentrations for selection, typically 1 to 4 times the MIC of the parental strain.[1]
-
Confirm Lack of Contamination: Ensure the starting culture is pure to avoid the overgrowth of contaminating organisms that may be naturally resistant to this compound.
-
Issue 3: PCR amplification of the fusA1 gene is unsuccessful or yields non-specific products.
-
Potential Cause & Explanation: The fusA1 gene encodes EF-Tu. PCR failure can be due to suboptimal primer design, incorrect annealing temperatures, or the presence of PCR inhibitors in the genomic DNA preparation.
-
Troubleshooting Steps:
-
Primer Design: Design primers specific to the C. difficile fusA1 gene, avoiding regions of high secondary structure. Use online tools to check for primer-dimer formation and non-specific binding.
-
Gradient PCR: Perform a gradient PCR to determine the optimal annealing temperature for your specific primer set.
-
DNA Purity: Ensure the genomic DNA template is of high purity. If necessary, re-purify the DNA to remove any potential PCR inhibitors.
-
Experimental Protocols
Protocol 1: Determination of this compound Minimum Inhibitory Concentration (MIC)
This protocol outlines the agar dilution method for determining the MIC of this compound against C. difficile.
Materials:
-
Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood
-
This compound stock solution
-
C. difficile isolates
-
Anaerobic chamber or gas-pack system
-
Sterile saline
-
McFarland standards
Procedure:
-
Media Preparation: Prepare Brucella agar plates containing serial twofold dilutions of this compound. A drug-free control plate should also be prepared.
-
Inoculum Preparation: From a 24-48 hour culture of C. difficile, suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a multipoint inoculator, spot 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates under anaerobic conditions at 37°C for 48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Selection and Characterization of this compound Resistant Mutants
This protocol describes the single-step selection of C. difficile mutants with reduced susceptibility to this compound.
Materials:
-
Brucella agar plates with and without this compound
-
C. difficile parental strain
-
Anaerobic chamber or gas-pack system
-
Sterile broth
-
Spectrophotometer
Procedure:
-
Overnight Culture: Grow the parental C. difficile strain in sterile broth overnight under anaerobic conditions.
-
Cell Plating: Plate a high density of the overnight culture (approximately 10⁹ to 10¹⁰ CFU) onto Brucella agar plates containing this compound at 1x to 4x the MIC of the parental strain.[1] Also, plate serial dilutions of the culture onto drug-free plates to determine the total viable count.
-
Incubation: Incubate all plates anaerobically at 37°C for 48-72 hours.
-
Mutant Selection: Isolate colonies that grow on the this compound-containing plates.
-
Resistance Confirmation: Re-streak the selected colonies on both drug-free and this compound-containing plates to confirm their resistant phenotype.
-
MIC Determination: Determine the MIC of the confirmed resistant mutants using the agar dilution method described in Protocol 1.
-
Genetic Analysis: Extract genomic DNA from the resistant mutants and the parental strain. Amplify and sequence the fusA1 gene to identify potential mutations.
Diagrams
This compound Mechanism of Action
Caption: this compound inhibits protein synthesis by targeting EF-Tu.
Mechanism of Resistance to this compound
Caption: A mutation in fusA1 alters EF-Tu, reducing this compound binding.
Data Summary
| Parameter | Value | Reference |
| This compound Target | Elongation Factor Tu (EF-Tu) | [1][4][5] |
| Primary Resistance Mechanism | Target modification (mutation in fusA1 gene) | [1][2][3][8] |
| Key Resistance Mutation | G260E in EF-Tu | [1][2][3] |
| Frequency of Resistance | <4.5 x 10⁻¹¹ to 1.2 x 10⁻⁹ | [1][2][3] |
| Cross-resistance | No cross-resistance to vancomycin, metronidazole, fidaxomicin | [1][2][3] |
| This compound MIC₉₀ against C. difficile | 0.25 - 0.5 µg/mL | [1][13] |
References
-
Leeds, J. A., Sachdeva, M., Mullin, S., Dzink-Fox, J., & LaMarche, M. J. (2012). Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. Antimicrobial Agents and Chemotherapy, 56(8), 4463–4465. [Link]
-
Healy, J. B., & Leeds, J. A. (2016). Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571. Cold Spring Harbor Perspectives in Medicine, 6(8), a025445. [Link]
-
Leeds, J. A., Sachdeva, M., Mullin, S., Dzink-Fox, J., & LaMarche, M. J. (2012). Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571. PubMed, 56(8), 4463-5. [Link]
-
Mullane, K., Abikhaled, J., Ghabash, A., Kher, S., Krishna, G., & Shue, Y. K. (2015). Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections. Antimicrobial Agents and Chemotherapy, 59(4), 2037–2043. [Link]
-
Anantharaman, V., & Aravind, L. (2000). Analysis of antibiotic-resistant EF-Tu mutants has revealed a connection between resistance and structural elements that participate in the GTPase switching mechanism. PubMed. [Link]
-
Leeds, J. A., Sachdeva, M., Mullin, S., Dzink-Fox, J., & LaMarche, M. J. (2012). Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. Antimicrobial Agents and Chemotherapy, 56(8), 4463-4465. [Link]
-
Leeds, J. A., Le, V., Hwang, I., & Mullin, S. (2015). Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile. Antimicrobial Agents and Chemotherapy, 59(4), 2044–2049. [Link]
-
Bhansali, S. G., et al. (2013). A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 57(5), 2130–2136. [Link]
-
ClinicalTrials.gov. (2015). Safety and Efficacy of Multiple Daily Dosing of Oral LFF571 in Patients With Moderate Clostridium Difficile Infections. ClinicalTrials.gov. [Link]
-
Trzasko, A., Leeds, J. A., Praestgaard, J., LaMarche, M. J., & David, D. (2012). Efficacy of LFF571 in a hamster model of Clostridium difficile infection. Antimicrobial Agents and Chemotherapy, 56(8), 4459–4462. [Link]
-
Debast, S. B., et al. (2013). Antimicrobial activity of LFF571 and three treatment agents against Clostridium difficile isolates collected for a pan-European survey in 2008: clinical and therapeutic implications. Journal of Antimicrobial Chemotherapy, 68(8), 1835–1840. [Link]
-
Mullane, K., et al. (2015). Multicenter, Randomized Clinical Trial To Compare the Safety and Efficacy of LFF571 and Vancomycin for Clostridium difficile Infections. Antimicrobial Agents and Chemotherapy, 59(4), 2037-2043. [Link]
-
Leeds, J. A., et al. (2014). In vitro selection, via serial passage, of Clostridium difficile mutants with reduced susceptibility to fidaxomicin or vancomycin. Journal of Antimicrobial Chemotherapy, 69(11), 2955–2960. [Link]
-
Trzasko, A., et al. (2012). Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. Antimicrobial Agents and Chemotherapy, 56(8), 4459-4462. [Link]
-
Sohmen, D., & Wilson, D. N. (2014). Elfamycins: Inhibitors of Elongation Factor-Tu. Pharmaceuticals, 7(5), 559–577. [Link]
-
Patsnap Synapse. (2024). What are EF-Tu inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Mullane, K., et al. (2015). Multicenter, Randomized Clinical Trial To Compare the Safety and Efficacy of LFF571 and Vancomycin for Clostridium difficile Infections. Antimicrobial Agents and Chemotherapy, 59(4), 2037-2043. [Link]
Sources
- 1. Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. What are EF-Tu inhibitors and how do they work? [synapse.patsnap.com]
- 7. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro selection, via serial passage, of Clostridium difficile mutants with reduced susceptibility to fidaxomicin or vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multicenter, Randomized Clinical Trial To Compare the Safety and Efficacy of LFF571 and Vancomycin for Clostridium difficile Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Characterizing the G260E Substitution in the Lff-571 Binding Pocket of Elongation Factor Tu (EF-Tu)
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers investigating the G260E substitution within the binding pocket of Elongation Factor Tu (EF-Tu), a key mechanism of resistance to the novel thiopeptide antibiotic, Lff-571. Here, we address common experimental challenges through a series of frequently asked questions, detailed protocols, and troubleshooting advice designed for drug development professionals and molecular biologists.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the mechanism of action of this compound, and why is the G260E substitution significant?
A1: Mechanism and Significance
This compound is a novel, semisynthetic thiopeptide antibiotic with potent activity against Gram-positive bacteria, including Clostridium difficile.[1][2] Its mechanism of action is the inhibition of bacterial protein synthesis.[3][4] this compound achieves this by binding to the bacterial Elongation Factor Tu (EF-Tu), a crucial GTPase that delivers aminoacyl-tRNA (aa-tRNA) to the ribosome during translation.[1][4][5] By binding to a specific pocket on EF-Tu, this compound physically blocks the factor from forming a complex with aa-tRNA, thereby halting protein elongation and leading to bacterial cell death.[3][4]
The G260E substitution is a clinically relevant mutation identified in this compound-resistant strains of C. difficile.[1][6] This single amino acid change—from a small, nonpolar Glycine (G) to a larger, negatively charged Glutamic acid (E) at position 260—occurs directly within the thiopeptide-binding pocket of EF-Tu.[1][6] This substitution is highly significant because it sterically and electrostatically hinders the binding of this compound, drastically reducing the drug's affinity for its target. This leads to a significant increase in the minimum inhibitory concentration (MIC) and confers a drug-resistant phenotype.[1] Understanding this mutation is critical for developing next-generation inhibitors and for monitoring clinical resistance.
Q2: My bacterial isolate shows reduced susceptibility to this compound. How can I definitively check for the G260E mutation?
A2: Genetic Confirmation via Sequencing
The most direct method to confirm the presence of the G260E mutation is by sequencing the gene encoding EF-Tu (tuf gene) from your resistant isolate and comparing it to the sequence from the parental, susceptible strain. This process involves three core steps: genomic DNA extraction, PCR amplification of the target gene, and Sanger sequencing.
Experimental Protocol: Gene Sequencing
-
Genomic DNA (gDNA) Extraction: Isolate high-quality gDNA from both the this compound resistant and the parental susceptible strains using a standard commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit). Quantify the DNA and assess its purity (A260/A280 ratio ~1.8).
-
Primer Design: Design PCR primers that flank the codon for Glycine 260 in the tuf gene. Ensure the amplicon size is suitable for Sanger sequencing (typically 400-800 bp).
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the target region from the gDNA of both strains.
-
Purification and Sequencing: Purify the PCR products to remove primers and dNTPs. Send the purified products for bidirectional Sanger sequencing using your forward and reverse PCR primers.
-
Sequence Analysis: Align the sequencing results from the resistant and susceptible strains using alignment software (e.g., SnapGene, Geneious). A GGC (Glycine) codon in the susceptible strain changed to either GAG or GAA (Glutamic Acid) in the resistant strain confirms the G260E substitution.
Q3: I need to study this mutation biochemically. How do I create the G260E mutant EF-Tu protein from a wild-type expression plasmid?
A3: Site-Directed Mutagenesis (SDM)
To study the G260E mutant protein in vitro, you must first introduce the specific mutation into the wild-type EF-Tu gene contained within an expression plasmid. Site-directed mutagenesis is the standard technique for this.[7][8] The QuikChange method (developed by Stratagene) is a widely used, reliable PCR-based approach.[9][10]
Causality Behind the Method: This technique uses a pair of complementary mutagenic primers that contain the desired GGC-to-GAG mutation. A high-fidelity DNA polymerase amplifies the entire plasmid, incorporating these primers and creating a new, mutated, circular plasmid. A key step is the subsequent digestion with the DpnI restriction enzyme. DpnI specifically cleaves methylated DNA.[10] Since the template plasmid isolated from E. coli is methylated and the newly synthesized PCR product is not, DpnI selectively destroys the original wild-type template, ensuring that a high percentage of transformed colonies will contain the desired mutation.[10]
Protocol: Site-Directed Mutagenesis
-
Primer Design: Design two complementary primers, 25-45 bases in length, containing the desired mutation in the center.[9] Follow the guidelines in the table below.
| Parameter | Guideline | Rationale |
| Length | 25-45 bases | Provides sufficient specificity and binding energy. |
| Mutation Position | Centered | Ensures stable primer annealing on both sides of the mismatch. |
| GC Content | Minimum 40% | Promotes stable primer-template hybridization.[9] |
| Melting Temp (Tm) | ≥ 78°C | Required for the high annealing temperatures used in this PCR method.[9] |
| 3' End | Terminate in G or C | A "GC clamp" at the 3' end enhances binding and polymerase initiation.[9] |
-
PCR Reaction: Set up the PCR reaction using a high-fidelity polymerase (e.g., Pfu Turbo, Phusion) to minimize secondary mutations.[9][11] Use a low number of cycles (12-18) as amplification is exponential.[9]
-
Initial Denaturation: 95°C for 1 minute
-
18 Cycles:
-
Denaturation: 95°C for 50 seconds
-
Annealing: 60°C for 50 seconds
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final Extension: 68°C for 7 minutes
-
-
DpnI Digestion: Add 1 µL of DpnI directly to the PCR reaction and incubate at 37°C for 1-2 hours to digest the parental plasmid DNA.[9][10]
-
Transformation: Transform competent E. coli cells (e.g., XL1-Blue) with 1-2 µL of the DpnI-treated reaction.
-
Verification (Self-Validation): Pick several colonies, grow overnight cultures, and isolate the plasmid DNA (miniprep). Crucially, you must send the entire EF-Tu gene from your putative mutant plasmids for sequencing. This validates that you have the correct G260E mutation and no unintended mutations elsewhere in the gene.
Troubleshooting Site-Directed Mutagenesis
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| No/Few Colonies | Poor PCR amplification; Inefficient transformation; DpnI digested the product. | Verify PCR product on a gel. Use highly competent cells. Ensure your plasmid was grown in a dam+ E. coli strain for methylation. |
| All Colonies are Wild-Type | Incomplete DpnI digestion. | Increase DpnI incubation time to 3-4 hours or use more enzyme. Ensure PCR template is from a dam+ strain.[10] |
| Secondary Mutations Found | Low-fidelity polymerase; Too many PCR cycles. | Always use a proofreading polymerase like Pfu or Phusion.[11] Do not exceed 18 cycles of amplification. |
Q4: How can I quantitatively measure the impact of the G260E substitution on this compound binding affinity?
A4: Biophysical Binding Assays
To quantify the change in binding affinity, you need to express and purify both wild-type (WT) and G260E mutant EF-Tu proteins. Subsequently, you can use biophysical techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to measure the binding constant (Kd) of this compound to each protein variant.
Protein Expression & Purification:
-
Transform your verified WT and G260E EF-Tu expression plasmids into an E. coli expression strain (e.g., BL21(DE3)).
-
Grow cultures to mid-log phase (OD600 ~0.6-0.8) and induce protein expression with IPTG.
-
Harvest the cells, lyse them, and purify the EF-Tu protein, typically using an affinity tag (e.g., N-terminal His-tag) followed by Nickel-NTA affinity chromatography.[12][13]
-
Perform a final polishing step (e.g., size-exclusion chromatography) to ensure high purity and proper folding.
Binding Affinity Measurement:
| Technique | Principle | Key Outputs | Rationale |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event in solution. | Kd (Affinity), n (Stoichiometry), ΔH (Enthalpy), ΔS (Entropy) | Gold-standard, label-free solution-based method providing a complete thermodynamic profile of the interaction.[14] |
| Surface Plasmon Resonance (SPR) | Detects binding by measuring changes in refractive index as an analyte (this compound) flows over a sensor chip with the protein immobilized.[15][16] | Kd (Affinity), kon (Association Rate), koff (Dissociation Rate) | Provides real-time kinetic data, which can be valuable for understanding drug residence time.[17] |
Expected Outcome: The G260E substitution is expected to cause a significant increase in the dissociation constant (Kd) for this compound binding, indicating much weaker affinity. For example, if the Kd for WT EF-Tu is in the nanomolar (nM) range, the Kd for the G260E mutant could shift to the micromolar (µM) range or higher, quantitatively confirming the mechanism of resistance.[5]
References
-
Leeds, J. A., Sachdeva, M., Mullin, S., Dzink-Fox, J., & LaMarche, M. J. (2012). Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. Antimicrobial Agents and Chemotherapy, 56(8), 4463–4465. [Link]
-
Leeds, J. A., et al. (2012). Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571. PubMed. [Link]
-
Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. PubMed. [Link]
-
Ohmori, N., et al. (2018). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]
-
Burgess, R. R. (2014). Expression and purification of membrane proteins. PubMed. [Link]
-
The Wolfson Centre for Applied Structural Biology. Expression and Purification of Membrane Proteins. Hebrew University of Jerusalem. [Link]
-
TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments Website. [Link]
-
iGEM. (2007). Site Directed Mutagenesis Protocol. iGEM Registry. [Link]
-
BioInnovatise. (2025). Site Directed Mutagenesis Protocol. BioInnovatise, Inc. [Link]
-
Healy, J. B., et al. (2016). Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571. Cold Spring Harbor Perspectives in Medicine. [Link]
-
Visser, M., et al. (2017). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. PubMed. [Link]
-
Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development. Khan Academy. [Link]
-
ResearchGate. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. ResearchGate. [Link]
-
Warwick, T. (2024). Working with Membrane Proteins: 12 Simple Tips for Success. Bitesize Bio. [Link]
-
Thermo Fisher Scientific. (2025). Optimizing Expression & Purification Workflows for Membrane Proteins. YouTube. [Link]
-
Navratilova, I., et al. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. [Link]
-
Sachdeva, M., & Leeds, J. A. (2015). Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile. Antimicrobial Agents and Chemotherapy, 59(4), 2004–2011. [Link]
-
ResearchGate. (2012). Chemical structure of LFF571. ResearchGate. [Link]
-
Protocols.io. (2020). Site-directed mutagenesis. Protocols.io. [Link]
-
Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. [Link]
-
ResearchGate. (2025). High-Throughput Kinase Assay Based on Surface Plasmon Resonance. ResearchGate. [Link]
-
LaMarche, M. J., et al. (2013). A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 57(9), 4381–4386. [Link]
-
Oxford Academic. (2023). Recent computational advances in the identification of cryptic binding sites for drug discovery. Briefings in Bioinformatics. [Link]
-
ASM Journals. (2015). Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile. Antimicrobial Agents and Chemotherapy. [Link]
-
PubMed Central. (2012). Identification of binding pockets in protein structures using a knowledge-based potential derived from local structural similarities. BMC Bioinformatics. [Link]
-
Jubilant Biosys. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. Jubilant Biosys. [Link]
-
PubMed Central. (2013). Identification and analysis of conserved pockets on protein surfaces. BMC Bioinformatics. [Link]
-
PubMed Central. (2012). An approach to identifying drug resistance associated mutations in bacterial strains. BMC Bioinformatics. [Link]
-
Amanote Research. (2019). Identification of Amino Acids in the Binding Pocket. Amanote. [Link]
-
MDPI. (2021). A Study on the Effect of the Substituent against PAK4 Inhibition Using In Silico Methods. Molecules. [Link]
-
CDC. (2024). Molecular Detection of Drug Resistance (MDDR) in Mycobacterium tuberculosis Complex by DNA Sequencing User Guide. Centers for Disease Control and Prevention. [Link]
-
PubMed Central. (2021). Drug target elucidation through isolation and analysis of drug-resistant mutants in Cryptococcus neoformans. STAR Protocols. [Link]
-
HIV i-Base. (2025). How to interpret resistance tests. HIV i-Base. [Link]
-
Clinical Info HIV.gov. (2023). Laboratory Testing: Drug-Resistance Testing. National Institutes of Health. [Link]
Sources
- 1. Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioinnovatise.com [bioinnovatise.com]
- 8. Site-directed mutagenesis [protocols.io]
- 9. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 10. static.igem.org [static.igem.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Expression and purification of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Something went wrong... [wolfson.huji.ac.il]
- 14. Khan Academy [khanacademy.org]
- 15. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Lff-571 Experiments: Technical Support and Troubleshooting Guide
Welcome to the technical support center for Lff-571, a novel semisynthetic thiopeptide antibiotic. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this compound in your experiments. Here, we will address common issues you might encounter, offering not just solutions but also the underlying scientific reasoning to empower your research.
I. Understanding this compound: Mechanism of Action
This compound is a potent inhibitor of Gram-positive bacteria, with a specific and well-defined mechanism of action. It targets the bacterial elongation factor Tu (EF-Tu), a crucial protein in the translation process.[1][2] By binding to EF-Tu, this compound prevents the delivery of aminoacyl-tRNA to the ribosome, thereby halting protein synthesis.[1][3] This targeted action makes this compound a valuable tool for studying bacterial protein synthesis and a promising therapeutic agent against infections like Clostridium difficile.[4][5]
Caption: Mechanism of action of this compound.
II. FAQs and Troubleshooting
A. General Preparation and Handling
Question 1: I am having trouble dissolving this compound. What is the recommended solvent and procedure?
-
Answer: this compound is a semisynthetic thiopeptide and, like many complex molecules, may have limited aqueous solubility.[6] For in vitro experiments, it is recommended to prepare a stock solution in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Ensure you are using a high-purity grade of DMSO. To prepare the stock solution, add the appropriate volume of DMSO to the this compound powder to achieve a high concentration (e.g., 10-50 mg/mL). Gently vortex or sonicate at room temperature until the compound is fully dissolved. For your final experimental concentrations, dilute the stock solution in your culture medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. It is best practice to keep the final DMSO concentration below 0.5%.
Question 2: How should I store this compound to ensure its stability?
-
Answer: For long-term storage, this compound powder should be kept at -20°C or lower, protected from light and moisture. Once dissolved in DMSO, the stock solution should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Under these conditions, the stock solution should be stable for several months. For working solutions diluted in aqueous media, it is recommended to prepare them fresh for each experiment.
B. In Vitro Susceptibility Testing (e.g., MIC Determination)
Question 3: My MIC values for this compound against C. difficile are inconsistent between experiments. What could be the cause?
-
Answer: Inconsistent Minimum Inhibitory Concentration (MIC) values can arise from several factors. Here is a troubleshooting workflow to help you identify the issue:
Caption: Troubleshooting workflow for inconsistent MIC values.
-
Inoculum Preparation: The density of the bacterial inoculum is critical. Ensure you are standardizing your inoculum to a 0.5 McFarland standard before each experiment.
-
This compound Preparation: As mentioned, prepare fresh dilutions of this compound from a frozen stock for each experiment. Serial dilutions should be performed carefully.
-
Incubation Conditions: C. difficile is an obligate anaerobe. Ensure your anaerobic chamber or jars are functioning correctly and maintaining a strict anaerobic environment.
-
Quality Control: Include a reference strain of C. difficile (e.g., ATCC 700057) with a known this compound MIC in each assay to validate your experimental setup.[7]
-
Question 4: I am observing reduced susceptibility to this compound in my C. difficile isolates after repeated exposure. Is this expected?
-
Answer: Yes, it is possible to select for mutants with reduced susceptibility to this compound in a single step in vitro.[2][4] This is often due to mutations in the gene encoding EF-Tu, specifically in the thiopeptide-binding pocket.[1][2] For example, a G260E substitution in EF-Tu has been shown to confer reduced susceptibility.[1] However, it is important to note that this mutation does not typically confer cross-resistance to other clinically used antimicrobials.[2] If you are performing experiments involving prolonged exposure to this compound, it is advisable to sequence the tuf gene (encoding EF-Tu) of any resistant isolates to confirm the mechanism of resistance.
C. In Vivo Experiments
Question 5: I am not seeing the expected efficacy of this compound in my hamster model of C. difficile infection. What could be the problem?
-
Answer: Several factors can influence the in vivo efficacy of this compound. Consider the following:
-
Dosage and Administration: In a hamster model, an oral dose of 5 mg/kg of this compound has been shown to be more efficacious than 20 mg/kg of vancomycin.[8][9][10] Ensure you are using an appropriate dose and that the oral gavage is being administered correctly to ensure delivery to the gastrointestinal tract.
-
Drug Formulation: For oral administration, this compound should be formulated in a suitable vehicle. The choice of vehicle can impact the stability and bioavailability of the compound in the gut.
-
Severity of Infection: The timing of treatment initiation is crucial. In published studies, treatment was typically initiated 24 hours post-infection.[8][9][10] Delaying treatment may lead to a more severe infection that is harder to clear.
-
Pharmacokinetics: this compound has low oral bioavailability and achieves high concentrations in the feces.[4][11] This is ideal for treating a gastrointestinal infection like CDI. However, if you suspect issues with drug delivery or stability in the gut, you could consider measuring the concentration of this compound in the fecal samples of your experimental animals.
-
Question 6: I am concerned about potential off-target effects or toxicity of this compound in my animal studies. What is known about its safety profile?
-
Answer: this compound has been shown to be generally safe and well-tolerated in healthy human volunteers with limited systemic exposure.[11] The highest serum concentration observed in humans after multiple high doses was very low.[11][12] This minimal systemic absorption contributes to its favorable safety profile for treating gastrointestinal infections. In clinical trials, the incidence of adverse events was comparable to that of vancomycin.[5][13] However, as with any experimental compound, it is essential to monitor your animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of gastrointestinal distress.
D. Mechanism of Action Studies
Question 7: How can I confirm that this compound is inhibiting protein synthesis in my bacterial strain?
-
Answer: A common method to assess the inhibition of protein synthesis is to measure the incorporation of a radiolabeled amino acid, such as [3H]leucine, into newly synthesized proteins.[1] You would treat your bacterial culture with varying concentrations of this compound and then add the radiolabeled leucine. After a set incubation period, you would precipitate the proteins and measure the amount of incorporated radioactivity. A dose-dependent decrease in radioactivity would indicate inhibition of protein synthesis. As a control, you can perform similar assays for cell wall synthesis (using [3H]UDP-GlcNAc) or DNA/RNA synthesis, where this compound should show no inhibitory effect.[1]
Question 8: Can this compound affect other cellular processes besides protein synthesis?
-
Answer: The primary and well-documented mechanism of action of this compound is the inhibition of protein synthesis via binding to EF-Tu.[1][3] Studies have shown no significant inhibition of other biosynthetic pathways.[1][7] However, it is worth noting that at sub-inhibitory concentrations, this compound can reduce the production of toxins A and B by C. difficile.[3][14][15] This is likely a direct consequence of the reduction in overall protein synthesis. When investigating a novel compound, it is always good practice to consider the possibility of off-target effects, though for this compound, the specificity for EF-Tu is well-established.
III. Quantitative Data Summary
Table 1: In Vitro Activity of this compound Against Clostridium difficile
| Antibiotic | MIC90 (µg/mL) | Reference |
| This compound | 0.25 - 0.5 | [1][11] |
| Vancomycin | 1.0 - 2.0 | [11] |
| Metronidazole | 0.5 - 2.0 | [11] |
Table 2: Recommended Dosage in Hamster Model of CDI
| Compound | Dosage (mg/kg) | Efficacy | Reference |
| This compound | 5 | More efficacious than vancomycin with fewer recurrences | [8][9][10][16] |
| Vancomycin | 20 | Standard of care comparator | [8][9][10][16] |
IV. Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Prepare Bacterial Inoculum: From an overnight culture of C. difficile on a suitable agar plate, suspend several colonies in sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Perform two-fold serial dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium for anaerobic bacteria.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate under strict anaerobic conditions at 37°C for 24-48 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: In Vivo Efficacy in Hamster Model of CDI
-
Animal Acclimatization: Acclimatize Golden Syrian hamsters for at least 3 days before the experiment.
-
Induction of CDI: Administer an appropriate antibiotic (e.g., clindamycin) to disrupt the normal gut flora. The following day, challenge the hamsters with a toxigenic strain of C. difficile via oral gavage.
-
Treatment: 24 hours post-infection, begin treatment with this compound (e.g., 5 mg/kg) or a vehicle control, administered once daily via oral gavage for a specified duration (e.g., 5 days).
-
Monitoring: Monitor the animals daily for signs of CDI (e.g., diarrhea, weight loss) and survival for a predefined period (e.g., 21 days).
-
Endpoint Analysis: At the end of the study or at the time of euthanasia, cecal contents can be collected to test for the presence of C. difficile toxins A and B.[8][9][10]
V. References
-
Leeds, J. A., Sachdeva, M., Mullin, S., Dzink-Fox, J., & LaMarche, M. J. (2012). Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. Antimicrobial Agents and Chemotherapy, 56(8), 4463–4465. [Link]
-
Leeds, J. A., Sachdeva, M., Mullin, S., Dzink-Fox, J., & LaMarche, M. J. (2012). Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571. PubMed, 22644023. [Link]
-
Leeds, J. A., & LaMarche, M. J. (2016). Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571. Cold Spring Harbor Perspectives in Medicine, 6(2), a026981. [Link]
-
Sachdeva, M., & Leeds, J. A. (2015). Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile. Antimicrobial Agents and Chemotherapy, 59(4), 2008–2015. [Link]
-
Brebner, H., et al. (2014). A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 58(4), 2044–2051. [Link]
-
Trzasko, A., Leeds, J. A., Praestgaard, J., LaMarche, M. J., & McKenney, D. (2012). Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. ResearchGate. [Link]
-
Trzasko, A., Leeds, J. A., Praestgaard, J., LaMarche, M. J., & McKenney, D. (2012). Efficacy of LFF571 in a hamster model of Clostridium difficile infection. PubMed, 22644020. [Link]
-
Sachdeva, M., & Leeds, J. A. (2015). Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile. ASM Journals. [Link]
-
Trzasko, A., Leeds, J. A., Praestgaard, J., LaMarche, M. J., & McKenney, D. (2012). Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. Antimicrobial Agents and Chemotherapy, 56(8), 4459–4462. [Link]
-
Sachdeva, M., & Leeds, J. A. (2015). Subinhibitory concentrations of LFF571 reduce toxin production by Clostridium difficile. Antimicrobial Agents and Chemotherapy. [Link]
-
Trzasko, A., Leeds, J. A., Praestgaard, J., LaMarche, M. J., & McKenney, D. (2012). Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. ASM Journals. [Link]
-
Peng, Z., Ling, L., Stratton, C. W., Li, C., & Tang, Y. W. (2018). Chemical structure of LFF571. LFF571 is a semisynthetic thiopeptide derived from the natural product GE2270 A. ResearchGate. [Link]
-
Citron, D. M., Tyrrell, K. L., & Goldstein, E. J. C. (2012). Comparative in vitro activities of LFF571 against Clostridium difficile and 630 other intestinal strains of aerobic and anaerobic bacteria. PubMed, 22508298. [Link]
-
Citron, D. M., Tyrrell, K. L., & Goldstein, E. J. C. (2012). Comparative In Vitro Activities of LFF571 against Clostridium difficile and 630 Other Intestinal Strains of Aerobic and Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 56(7), 3929–3939. [Link]
-
Leeds, J. A., & LaMarche, M. J. (2016). Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571. PubMed, 26830076. [Link]
-
Zhang, L., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology. [Link]
-
Mullane, K. M., et al. (2015). Multicenter, Randomized Clinical Trial To Compare the Safety and Efficacy of LFF571 and Vancomycin for Clostridium difficile Infections. Antimicrobial Agents and Chemotherapy, 59(3), 1435–1440. [Link]
-
Assay Technology. (n.d.). 571 Aldehyde/Formaldehyde Monitor. Assay Technology. [Link]
-
Mullane, K. M., et al. (2015). Multicenter, Randomized Clinical Trial To Compare the Safety and Efficacy of LFF571 and Vancomycin for Clostridium difficile Infections. ResearchGate. [Link]
-
Brebner, H., et al. (2014). Pharmacokinetics of LFF571 and vancomycin in patients with moderate Clostridium difficile infections. PubMed, 25155589. [Link]
-
Mullane, K., et al. (2015). Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections. PubMed, 25561339. [Link]
-
Assay Technology. (2024). The Assay Technology 571 Formaldehyde Monitor. Assay Technology. [Link]
-
Assay Technology. (n.d.). 571 Badge Formaldehyde Background Level. Assay Technology. [Link]
-
Occupational Safety and Health Administration. (2004). Aldehyde monitor. OSHA. [Link]
Sources
- 1. Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicenter, Randomized Clinical Trial To Compare the Safety and Efficacy of LFF571 and Vancomycin for Clostridium difficile Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Comparative In Vitro Activities of LFF571 against Clostridium difficile and 630 Other Intestinal Strains of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of LFF571 in a hamster model of Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of LFF571 and vancomycin in patients with moderate Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Subinhibitory concentrations of LFF571 reduce toxin production by Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
Lff-571 Preclinical Optimization: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers working with Lff-571, a novel semisynthetic thiopeptide antibiotic. As a potent inhibitor of the bacterial elongation factor Tu (EF-Tu), this compound has shown significant promise in preclinical models, particularly for Clostridioides difficile infection (CDI)[1][2][3][4]. This document is structured to address common and complex challenges encountered during preclinical development, ensuring that your experiments are built on a foundation of scientific rigor and validated methodologies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common inquiries about this compound to quickly orient researchers.
Q1: What is the precise mechanism of action for this compound?
A1: this compound is a potent inhibitor of bacterial protein synthesis. It specifically binds to the bacterial elongation factor Tu (EF-Tu)[1][2][5]. This binding event prevents EF-Tu from delivering aminoacyl-tRNA (aa-tRNA) to the ribosome, thereby halting the translation process and inhibiting bacterial growth[1][5]. This mechanism is highly specific to prokaryotic ribosomes, forming the basis of its therapeutic window.
Q2: What is the primary preclinical application of this compound?
A2: this compound is primarily investigated for the treatment of Clostridioides difficile infections (CDI)[6][7]. Preclinical studies, particularly in the hamster model of CDI, have demonstrated its efficacy in reducing mortality and, notably, decreasing the risk of disease recurrence compared to standard-of-care agents like vancomycin[3][4][8].
Q3: What are the typical MIC90 values for this compound against C. difficile?
A3: Multiple studies have established potent in vitro activity. The MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) for this compound against C. difficile typically ranges from 0.25 to 0.5 µg/mL[9][10]. This makes it more potent in vitro than both vancomycin and metronidazole[10].
Q4: How should I prepare this compound for in vivo oral administration?
A4: For preclinical oral dosing in animal models like hamsters, this compound can be administered as a suspension in saline[3][8]. Given its low systemic absorption, ensuring a uniform and stable suspension is critical for consistent delivery to the gastrointestinal tract. See Protocol 1 for a detailed formulation procedure.
Q5: I'm observing lower-than-expected efficacy in my in vivo model. What are the first troubleshooting steps?
A5: First, verify the formulation: ensure the compound is properly suspended and the dose is accurate. Second, confirm the infection severity in your model, as hypervirulent strains may require dose adjustments. Third, assess the health status of the animals, as underlying conditions can impact outcomes. Finally, review the timing of treatment initiation relative to infection, which is a critical parameter[3][8]. For a comprehensive breakdown, refer to the Troubleshooting Guide below.
Part 2: In-Depth Troubleshooting Guide
This section uses a problem-and-solution format to tackle specific experimental hurdles.
Issue 1: High Variability or Poor Reproducibility in In Vitro MIC Assays
Question: My MIC results for this compound against C. difficile are inconsistent across experiments. What are the likely causes and solutions?
Answer: Variability in MIC assays for anaerobic bacteria like C. difficile can stem from multiple factors related to the compound, the organism, or the assay conditions.
-
Plausible Cause A: Compound Solubility and Stability
-
Why it Matters: this compound, like many complex small molecules, may have limited solubility in aqueous media. If the compound precipitates in the assay medium, the effective concentration will be lower and more variable than intended.
-
Troubleshooting Steps:
-
Stock Solution Check: Always prepare fresh stock solutions in 100% DMSO. Visually inspect for any particulates.
-
Working Dilution Protocol: When diluting the stock into your anaerobic broth, ensure rapid and thorough mixing to prevent precipitation. Avoid "shock" precipitation by performing serial dilutions.
-
Solubility Limit: Do not exceed a final DMSO concentration of 1% in your assay, as higher levels can be bacteriostatic and affect results.
-
-
-
Plausible Cause B: Anaerobic Conditions
-
Why it Matters: C. difficile is a strict anaerobe. Inconsistent or incomplete removal of oxygen will lead to poor growth, making it difficult to determine the true MIC.
-
Troubleshooting Steps:
-
Chamber Integrity: Regularly check the seals and catalyst packs of your anaerobic chamber. Use an anaerobic indicator strip (e.g., resazurin) in every experiment to confirm conditions.
-
Pre-reduced Media: Ensure all media and diluents are pre-reduced by placing them in the anaerobic chamber for at least 24 hours before use.
-
Inoculum Viability: Use a fresh, actively growing culture of C. difficile for your inoculum to ensure robust growth in the control wells.
-
-
-
Plausible Cause C: Inoculum Density
-
Why it Matters: The final inoculum concentration is standardized for a reason. Too high an inoculum can overwhelm the antibiotic, leading to falsely elevated MICs. Too low an inoculum can result in poor growth or falsely low MICs.
-
Troubleshooting Steps:
-
Standardize Inoculum: Carefully standardize your bacterial suspension to a 0.5 McFarland standard before dilution to the final target concentration (typically 5 x 10^5 CFU/mL).
-
Plate Counts: Periodically perform viable plate counts from your inoculum to verify that your McFarland standard corresponds to the correct CFU/mL.
-
-
Caption: Troubleshooting workflow for inconsistent MIC assays.
Issue 2: Suboptimal Efficacy or High Mortality in the Hamster Model of CDI
Question: My this compound treated group in the hamster CDI model is not showing the expected survival benefit seen in publications. What's going wrong?
Answer: The hamster model of CDI is robust but sensitive to several key parameters. A failure to replicate published efficacy often points to issues with the drug formulation, infection severity, or animal handling.
-
Plausible Cause A: Inadequate Drug Formulation and Dosing
-
Why it Matters: this compound is administered orally and has low systemic absorption; its efficacy depends entirely on achieving sufficient concentration at the site of infection in the gut[10]. An improper formulation can lead to underdosing.
-
Troubleshooting Steps:
-
Formulation Homogeneity: Ensure your saline suspension is uniform. Vortex vigorously before drawing each dose. Consider adding a small amount of a pharmaceutically acceptable suspending agent if settling is rapid.
-
Oral Gavage Technique: Confirm that your oral gavage technique is accurate and non-injurious. Improper technique can cause stress or aspiration, confounding the results. Ensure the full dose is delivered.
-
Dose Verification: In a pilot study, consider collecting fecal samples post-dosing to analyze this compound concentration, confirming gut exposure[10].
-
-
-
Plausible Cause B: Infection Severity and Timing
-
Why it Matters: The hamster model's severity is dictated by the C. difficile strain, the clindamycin pre-treatment, and the infectious dose. Treatment must be initiated promptly after infection is established[3].
-
Troubleshooting Steps:
-
Strain Virulence: Confirm the virulence of the C. difficile strain you are using. If using a hypervirulent strain (e.g., NAP1/BI/027), the standard 5 mg/kg dose of this compound may be insufficient, and a dose-response study may be needed[3][8].
-
Clindamycin Dose: The dose and timing of clindamycin used to induce susceptibility are critical. Ensure this is consistent with established protocols.
-
Treatment Initiation: Treatment in published studies is typically initiated 24 hours post-infection[3][8]. Delaying treatment can result in irreversible gut pathology and high mortality, regardless of the antibiotic's potency.
-
-
-
Plausible Cause C: Animal Health and Microbiome
-
Why it Matters: The baseline gut microbiota of the animals can influence susceptibility to CDI. Furthermore, stress from shipping, handling, or housing can impact immune status and study outcomes.
-
Troubleshooting Steps:
-
Acclimation Period: Ensure animals have an adequate acclimation period (e.g., 7 days) upon arrival before starting any procedures.
-
Source Consistency: Use animals from a single, reputable vendor to minimize variability in the baseline gut flora.
-
Monitor for Stress: Observe animals for signs of stress. Implement refined handling techniques and appropriate housing conditions to minimize confounding variables.
-
-
Sources
- 1. Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of LFF571 in a hamster model of Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. novctrd.com [novctrd.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative In Vitro Activities of LFF571 against Clostridium difficile and 630 Other Intestinal Strains of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Lff-571 Technical Support Center: Stability and Storage Guide
Introduction
Welcome to the technical support guide for Lff-571, a novel semisynthetic thiopeptide antibiotic. This document is designed for researchers, scientists, and drug development professionals to provide essential information regarding the stability and proper storage of this compound. As a novel compound, comprehensive public data on its stability profile is limited. Therefore, this guide synthesizes established principles for handling peptide-like and thiopeptide antibiotics with practical, field-proven insights to ensure the integrity of your experiments. The protocols and recommendations provided herein are designed to be self-validating systems for your laboratory.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses potential questions and issues you may encounter when working with this compound.
Q1: I have just received lyophilized this compound. What are the immediate storage recommendations?
A1: Upon receipt, we recommend storing the lyophilized this compound powder at -20°C or, for long-term storage, at -80°C.[1][2][3] The container should be kept tightly sealed and protected from light.[1][4] this compound, like many peptide-based molecules, may be hygroscopic. To prevent moisture absorption, which can compromise stability, allow the vial to equilibrate to room temperature in a desiccator before opening.[4][5]
Q2: What is the recommended procedure for reconstituting lyophilized this compound?
A2: Due to the lack of specific public data on this compound's solubility, a cautious and systematic approach is advised. Thiopeptide antibiotics can have limited solubility.[6] We recommend first attempting to dissolve a small test amount of the compound. Based on general practices for peptide-like molecules, start with sterile, purified water (e.g., water for injection or HPLC-grade water). If solubility is an issue, you may need to explore biocompatible organic solvents such as DMSO or DMF, followed by dilution into your aqueous experimental buffer.[2] When diluting, add the organic stock solution dropwise to the agitated aqueous buffer to prevent precipitation.[4]
Q3: I've prepared a stock solution of this compound. How should I store it and for how long?
A3: Storing peptides or antibiotics in solution for extended periods is not recommended due to a higher risk of degradation compared to the lyophilized form.[1][5] Once reconstituted, your stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.[1][2] These aliquots should be stored at -20°C or -80°C.[2][7] The stability of antibiotic solutions can be a matter of days to weeks, even when frozen.[7][8] For critical experiments, it is best to use freshly prepared solutions or to conduct an in-house stability assessment for your specific solvent and storage conditions.
Q4: My this compound solution has changed color/appears cloudy. What should I do?
A4: A change in color or the appearance of turbidity can indicate degradation, precipitation, or contamination. Do not use the solution for your experiments. This could be due to several factors, including pH shifts, oxidation, or microbial growth. Thiopeptide antibiotics contain residues that can be sensitive to oxidation.[1][2] When preparing solutions, using degassed buffers can be beneficial.[2] We recommend preparing a fresh stock solution, ensuring that the solvent is of high purity and the final pH is within a stable range, generally between pH 5-6 for many peptides.[3]
Q5: How can I be sure that my stored this compound is still active?
A5: The most reliable way to confirm the activity of your stored this compound is through a functional assay, such as determining the Minimum Inhibitory Concentration (MIC) against a susceptible bacterial strain like Clostridium difficile. If you observe a significant increase in the MIC compared to a freshly prepared standard, it is likely that your compound has degraded. Alternatively, analytical methods like HPLC can be used to assess the purity of your sample over time by monitoring the appearance of degradation peaks.
General Storage and Handling Recommendations
The following table summarizes best-practice recommendations for the storage and handling of research compounds like this compound in the absence of specific manufacturer data.
| Form | Storage Condition | Temperature | Precautions |
| Lyophilized Powder (Long-term) | Tightly sealed vial, desiccated | -80°C | Protect from light; allow to warm to room temperature in a desiccator before opening.[1][3][5] |
| Lyophilized Powder (Short-term) | Tightly sealed vial, desiccated | -20°C | Protect from light.[1][2] |
| Reconstituted Stock Solution | Single-use aliquots | -80°C | Avoid repeated freeze-thaw cycles; use sterile buffers (pH 5-6).[1][2] |
| Working Dilutions | Sterile tubes | 2-8°C | Prepare fresh daily for experiments; stability in media at 37°C is often very limited.[8] |
Experimental Protocols
Protocol 1: Preliminary Solubility Assessment of this compound
Objective: To determine a suitable solvent for reconstituting lyophilized this compound.
Materials:
-
Lyophilized this compound
-
Sterile, purified water
-
Dimethyl sulfoxide (DMSO), high purity
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.
-
Weigh out a small, non-critical amount of the powder (e.g., 1 mg) into a microcentrifuge tube.
-
Add a defined volume of sterile, purified water to achieve a target concentration (e.g., 100 µL for a 10 mg/mL solution).
-
Vortex the tube for 30 seconds. Visually inspect for complete dissolution.
-
If the powder is not fully dissolved, sonication for a few minutes may be attempted.[5]
-
If solubility in water is poor, repeat steps 2-4 with a fresh sample using 100% DMSO.
-
Once dissolved in DMSO, assess the possibility of diluting into an aqueous buffer for your experiment. Slowly add the DMSO stock to your buffer with gentle mixing. Observe for any signs of precipitation.
Protocol 2: In-House "In-Use" Stability Assessment
Objective: To estimate the stability of a reconstituted this compound solution under your specific experimental conditions.
Materials:
-
Reconstituted this compound stock solution
-
Your experimental culture medium or buffer
-
Incubator at the experimental temperature (e.g., 37°C)
-
Method for assessing antibiotic activity (e.g., MIC assay) or purity (e.g., HPLC)
Procedure:
-
Prepare a working solution of this compound in your experimental medium at the concentration you will be using.
-
At time zero (immediately after preparation), take an aliquot and assess its activity or purity. This will be your baseline.
-
Place the remaining working solution in the incubator under your standard experimental conditions.
-
At defined time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots and assess their activity or purity.
-
Compare the results over time to the baseline measurement. A significant loss of activity or purity will indicate the timeframe within which the solution is stable under your "in-use" conditions. This is particularly important as the stability of antibiotics in culture media at 37°C can be limited.[8]
Visual Logic Guides
The following diagrams illustrate key decision-making processes for handling a novel compound like this compound.
Caption: Workflow for initial handling and reconstitution of this compound.
Caption: Troubleshooting guide for this compound stability issues.
References
-
Understanding Peptide Lyophilized Powder: Benefits and Handling. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Peptide Storage and Handling Guidelines. GenScript. [Link]
-
Storage and Handling of Peptides. AAPPTEC. [Link]
-
An Overview of Antibiotic Solubility Based on Reconstitution Time. IISTR Journals. [Link]
-
Bioinformatic expansion and discovery of thiopeptide antibiotics. PMC - PubMed Central. [Link]
-
Thiopeptide Antibiotics: Retrospective and Recent Advances. PMC - PubMed Central. [Link]
-
Thiopeptide Antibiotics: Retrospective and Recent Advances. MDPI. [Link]
-
Thiopeptide antibiotics: retrospective and recent advances. PubMed. [Link]
-
Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C. NIH. [Link]
-
Solution structures of thiopeptide antibiotics. ResearchGate. [Link]
-
How to Prepare, Administer and Store Oral Liquid Antibiotics. National University Hospital Singapore. [Link]
-
Peptide Handling, dissolution & Storage. NIBSC. [Link]
-
How can we store the culture media containing antibiotics?. ResearchGate. [Link]
Sources
- 1. genscript.com [genscript.com]
- 2. peptide.com [peptide.com]
- 3. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. Thiopeptide antibiotics: retrospective and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Labyrinth of Lff-571: A Technical Support Guide
Welcome to the technical support center for Lff-571. As a novel semisynthetic thiopeptide antibiotic, this compound presents exciting opportunities for research, particularly in the context of Clostridium difficile infections.[1][2][3] However, its complex structure, characteristic of the thiopeptide class, can present challenges in achieving and maintaining solubility for in vitro and in vivo experiments.[4][5][6] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource to overcome these challenges, ensuring the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and solubility of this compound.
1. What is the recommended solvent for preparing a stock solution of this compound?
Based on available supplier data and common laboratory practice for poorly soluble compounds, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1][7]
2. Why is my this compound precipitating when I dilute my DMSO stock solution in aqueous media?
This is a common phenomenon known as "DMSO crash-out." this compound is significantly less soluble in aqueous buffers than in DMSO. When the DMSO stock is diluted into an aqueous medium (e.g., cell culture media, PBS), the solvent environment abruptly changes, causing the compound to precipitate out of solution.[7][8]
3. What is the maximum recommended final concentration of DMSO in my cell-based assays?
To minimize cellular toxicity and off-target effects, the final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%.[9] It is crucial to include a vehicle control (media with the same final DMSO concentration) in all experiments to account for any solvent effects.[9]
4. How does pH affect the solubility of this compound?
This compound was specifically designed with dicarboxylic acid moieties to improve its aqueous solubility compared to its parent compound, GE2270 A.[10] The presence of these acidic groups means that the solubility of this compound is pH-dependent. At a higher pH (more alkaline), the carboxylic acid groups will be deprotonated, resulting in a charged and more water-soluble molecule.[11][12][13] Conversely, at a lower pH (more acidic), the compound will be in its less soluble, protonated form.
5. How should I store my this compound stock solution?
This compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[7][9]
Troubleshooting Guide: From Precipitation to Reliable Results
This section provides a systematic approach to diagnosing and solving common solubility issues encountered with this compound.
Issue 1: this compound powder is difficult to dissolve in DMSO.
-
Potential Cause 1: Suboptimal DMSO quality. DMSO is hygroscopic and can absorb water from the atmosphere, which will reduce its solvating power for hydrophobic compounds.[7]
-
Solution: Always use anhydrous, high-purity DMSO.[7] Store it in a tightly sealed container in a dry environment.
-
-
Potential Cause 2: Insufficient energy to break the crystal lattice. The compound may require more than simple mixing to dissolve completely.
Issue 2: Precipitation occurs immediately upon dilution of the DMSO stock into aqueous buffer.
-
Potential Cause: Exceeding the aqueous solubility limit. The final concentration of this compound in your aqueous solution is too high.
-
Solution:
-
Step-wise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of your aqueous buffer while vortexing, then add this intermediate dilution to the final volume.
-
Reduce Final Concentration: If possible, lower the final working concentration of this compound in your experiment.
-
Increase Final DMSO Concentration: While keeping it below the toxic threshold for your cells (ideally <0.5%), a slightly higher final DMSO concentration (e.g., 0.2% vs. 0.1%) may help maintain solubility.
-
-
Issue 3: The solution appears cloudy or hazy after dilution.
-
Potential Cause: Formation of micro-precipitates. Even if large crystals are not visible, the compound may be forming fine precipitates that can scatter light and affect assay results.
-
Solution:
-
Pre-warm the Aqueous Medium: Warming your cell culture medium or buffer to 37°C before adding the this compound stock can sometimes improve solubility.[7]
-
Use of Solubilizing Excipients: For challenging situations, consider the use of excipients. These should be tested for compatibility with your assay system.
-
-
Experimental Protocols: Best Practices for this compound Solubilization
Adhering to a standardized protocol is key to achieving reproducible results.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 1366.61 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound in a sterile tube. For 1 mL of a 10 mM stock, you will need 1.37 mg.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound into Aqueous Medium for Cell-Based Assays
Objective: To prepare a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Procedure:
-
Thaw a single-use aliquot of your 10 mM this compound stock solution in DMSO at room temperature.
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed (37°C) cell culture medium. This creates a 100 µM solution in 1% DMSO. Vortex gently immediately after adding the stock.
-
Add 10 µL of the 100 µM intermediate dilution to 90 µL of pre-warmed cell culture medium in your assay plate. This will give you a final concentration of 10 µM this compound and 0.1% DMSO.
Visualizing the Workflow
A systematic approach can help in troubleshooting solubility issues.
Caption: A decision-tree workflow for preparing and troubleshooting this compound solutions.
Understanding the Physicochemical Rationale
The solubility challenges of this compound stem from its large, complex, and relatively hydrophobic core structure, typical of thiopeptide antibiotics.[4][6] The inclusion of dicarboxylic acid side chains was a deliberate medicinal chemistry strategy to improve its physicochemical properties.[10]
Caption: The effect of pH on the ionization state and solubility of this compound.
By understanding the chemical principles governing its solubility, researchers can proactively design experiments that mitigate these challenges, leading to more accurate and reliable data in the investigation of this promising antibiotic candidate.
References
-
pH and Solubility - AP Chem | Fiveable. (n.d.). Retrieved January 16, 2026, from [Link]
-
Thiopeptides: antibiotics with unique chemical structures and diverse biological activities. (2020). PubMed. Retrieved January 16, 2026, from [Link]
-
Therapies from Thiopeptides. (2023). MDPI. Retrieved January 16, 2026, from [Link]
-
Solubilizer Excipients - Protheragen. (n.d.). Retrieved January 16, 2026, from [Link]
-
How does pH affect water solubility of organic acids (or acids in general)? (2012). Reddit. Retrieved January 16, 2026, from [Link]
-
Thiopeptides: antibiotics with unique chemical structures and diverse biological activities. (n.d.). Retrieved January 16, 2026, from [Link]
-
The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
-
Target-oriented design and biosynthesis of thiostrepton-derived thiopeptide antibiotics with improved pharmaceutical properties. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 16, 2026, from [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Thiopeptide antibiotics: retrospective and recent advances. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
17.6 pH Effects on Solubility. (2022). YouTube. Retrieved January 16, 2026, from [Link]
-
How Does pH Impact Ionic Compound Solubility? (2025). YouTube. Retrieved January 16, 2026, from [Link]
-
Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review. Retrieved January 16, 2026, from [Link]
-
How do I avoid precipitation of DMSO soluble compounds in water based culture media? (2015). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. Retrieved January 16, 2026, from [Link]
-
Excipients for Solubility and Bioavailability Enhancement. (2020). Gattefossé. Retrieved January 16, 2026, from [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]
-
In silico screening of dicarboxylic acids for cocrystallization with phenylpiperazine derivatives based on both cocrystallization propensity and solubility advantage. (2017). PMC - NIH. Retrieved January 16, 2026, from [Link]
-
Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025). Patsnap Eureka. Retrieved January 16, 2026, from [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]
-
How to tackle compound solubility issue. (2022). Reddit. Retrieved January 16, 2026, from [Link]
-
Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. (2024). Retrieved January 16, 2026, from [Link]
-
Studies of solubility of dicarboxilic acid mixtures in organic solvents. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]
-
DISCOVERY OF LFF571 AS AN INVESTIGATIONAL AGENT FOR Clostridium difficile INFECTION. (2015). Novartis OAK. Retrieved January 16, 2026, from [Link]
-
Comparative in vitro activities of LFF571 against Clostridium difficile and 630 other intestinal strains of aerobic and anaerobic bacteria. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Chemical structure of LFF571. LFF571 is a semisynthetic thiopeptide derived from the natural product GE2270 A. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
This compound. (n.d.). precisionFDA. Retrieved January 16, 2026, from [Link]
-
Antibiotic GE2270 A: A novel inhibitor of bacterial protein synthesis. I. Isolation and characterization. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019). MDPI. Retrieved January 16, 2026, from [Link]
-
Compund dilution in DMSO. (2025). Reddit. Retrieved January 16, 2026, from [Link]
-
Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
(PDF) Compound Precipitation in High-Concentration DMSO Solutions. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile. (2015). PMC - NIH. Retrieved January 16, 2026, from [Link]
-
This compound | C60H63N13O13S6 | CID 42638236. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. (2012). ASM Journals. Retrieved January 16, 2026, from [Link]
-
Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. (2023). ADMET and DMPK - IAPC Journals. Retrieved January 16, 2026, from [Link]
-
Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]
-
Peptide Solubility Guidelines. (n.d.). Retrieved January 16, 2026, from [Link]
-
Free Energy Perturbation Approach for Accurate Crystalline Aqueous Solubility Predictions. (2023). Retrieved January 16, 2026, from [Link]
-
A Computational Model for the Prediction of Aqueous Solubility That Includes Crystal Packing, Intrinsic Solubility, and Ionization Effects. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
Sources
- 1. abmole.com [abmole.com]
- 2. Comparative in vitro activities of LFF571 against Clostridium difficile and 630 other intestinal strains of aerobic and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiopeptides: antibiotics with unique chemical structures and diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thiopeptides: antibiotics with unique chemical... [experts.mcmaster.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. DISCOVERY OF LFF571 AS AN INVESTIGATIONAL AGENT FOR Clostridium difficile INFECTION - OAK Open Access Archive [oak.novartis.com]
- 11. fiveable.me [fiveable.me]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Solubilizer Excipients - Protheragen [protheragen.ai]
Technical Support Center: Enhancing the Therapeutic Index of Lff-571
Welcome to the technical support resource for researchers engaged in the development and optimization of Lff-571. This guide provides in-depth, experience-driven insights and actionable protocols to address common challenges encountered during experiments aimed at improving the therapeutic index of this promising thiopeptide antibiotic.
Foundational Understanding: this compound and its Therapeutic Index
This compound is a semisynthetic thiopeptide antibiotic that demonstrates potent activity against a range of Gram-positive bacteria, most notably Clostridium difficile.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis through binding to the elongation factor Tu (EF-Tu), a clinically unprecedented target.[3] For its primary indication, the treatment of C. difficile infections (CDI), this compound exhibits a favorable therapeutic index. This is largely attributed to its low oral bioavailability, which results in minimal systemic exposure and high concentrations within the gastrointestinal tract where the infection resides.[1][4][5] Clinical studies have shown that this compound is generally well-tolerated, with the most common adverse events being mild gastrointestinal issues, similar in frequency to placebo.[1]
However, "improving the therapeutic index" can be approached from two distinct perspectives:
-
Optimizing for Localized Infections (e.g., CDI): This involves enhancing the drug's efficacy at the site of infection while maintaining or reducing its already low systemic absorption and any potential local toxicity.
-
Repurposing for Systemic Infections: This would necessitate significant modifications to increase systemic bioavailability and ensure safety at therapeutically relevant plasma concentrations.
This guide will address both scenarios, providing a comprehensive resource for a wide range of research objectives.
Frequently Asked Questions & Troubleshooting Guides
Part 1: Strategies for Enhancing Local Efficacy and Safety
Question 1: My in vitro efficacy data for this compound is promising, but I'm concerned about its stability in the gut. How can I assess and potentially improve its stability in simulated gastrointestinal conditions?
Answer:
This is a critical consideration, as the chemical and enzymatic environment of the stomach and intestines can impact the availability of this compound at the site of infection.
Underlying Causality: The acidic environment of the stomach and the presence of various digestive enzymes in the intestine can lead to the degradation of peptide-based drugs. Ensuring stability is key to maximizing local concentration and efficacy.
Troubleshooting Workflow:
Caption: Workflow for assessing and improving this compound stability.
Experimental Protocols:
-
Protocol 1: this compound Stability in Simulated Gastric and Intestinal Fluids
-
Prepare Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF): Prepare SGF (e.g., pH 1.2 with pepsin) and SIF (e.g., pH 6.8 with pancreatin) according to standard pharmacopeial guidelines.[6][7]
-
Incubation: Dissolve this compound in SGF and SIF to a known concentration. Incubate the solutions at 37°C with gentle agitation.
-
Time-Point Sampling: At various time points (e.g., 0, 30, 60, 120 minutes), withdraw aliquots of the solutions.
-
Quench Reaction: Immediately quench the enzymatic activity by adding a suitable organic solvent (e.g., ice-cold methanol).
-
Quantification: Analyze the concentration of intact this compound in each sample using a validated HPLC or LC-MS/MS method.[2][8]
-
Data Analysis: Plot the concentration of this compound over time to determine its degradation kinetics.
-
-
Protocol 2: Nanoparticle Encapsulation of this compound
-
Rationale: Encapsulating this compound in nanoparticles can protect it from the harsh GI environment and potentially offer controlled release.[9][10][11][12] Solid lipid nanoparticles (SLNs) or polymeric nanoparticles (e.g., PLGA) are suitable choices due to their biocompatibility.[10][11]
-
Method: The double emulsion method is often suitable for encapsulating peptide-like molecules.[10]
-
Characterization: Characterize the resulting nanoparticles for size, zeta potential, and encapsulation efficiency.[10]
-
In Vitro Release: Perform in vitro release studies in SGF and SIF to confirm the protective effect and release profile of the formulation.
-
Question 2: How can I be sure that any observed toxicity is due to this compound itself and not an off-target effect?
Answer:
While this compound has a good safety profile, it's essential to confirm that its cytotoxic effects are specific to its intended target, especially when exploring new formulations or higher concentrations.
Underlying Causality: The primary target of this compound is the bacterial EF-Tu.[1][2] It should have minimal activity against mammalian cells, which have a structurally different elongation factor. Any observed cytotoxicity in mammalian cells would likely be an off-target effect.
Troubleshooting Workflow:
Caption: Workflow for investigating potential off-target toxicity.
Experimental Protocol:
-
Protocol 3: MTT Assay for In Vitro Cytotoxicity
-
Cell Culture: Plate mammalian cells (e.g., Caco-2, HepG2) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a relevant period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.[13][14][15][16][17]
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Part 2: Strategies for Systemic Delivery and Bioavailability Enhancement
Question 3: I want to explore the potential of this compound for systemic infections, but its oral bioavailability is very low. What are the primary strategies I should investigate to improve its absorption?
Answer:
Overcoming the low oral bioavailability of a peptide-like molecule like this compound is a significant challenge, but several strategies can be employed.
Underlying Causality: The low oral bioavailability is due to a combination of factors, including its physicochemical properties (e.g., size, charge), enzymatic degradation in the GI tract, and poor permeability across the intestinal epithelium.[3][18][19][20]
Troubleshooting Workflow:
Caption: Workflow for improving systemic bioavailability of this compound.
Experimental Protocols:
-
Protocol 4: Caco-2 Permeability Assay for Intestinal Absorption
-
Cell Culture: Culture Caco-2 cells on semipermeable supports in trans-well plates for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[1][5][21][22][23]
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[21]
-
Permeability Assay:
-
A-B (Apical to Basolateral): Add this compound (or its modified version) to the apical side (representing the gut lumen).
-
B-A (Basolateral to Apical): In a separate set of wells, add the compound to the basolateral side (representing the blood).
-
-
Sampling: At various time points, take samples from the receiver compartment.
-
Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.[21]
-
-
Protocol 5: Site-Directed Mutagenesis of this compound Biosynthetic Genes
-
Rationale: Thiopeptides are ribosomally synthesized and post-translationally modified peptides (RiPPs).[18][19][20][21] By modifying the precursor peptide gene or the modifying enzymes, it is possible to create novel analogs with altered physicochemical properties.[18][19][21]
-
Identify the Biosynthetic Gene Cluster (BGC): Locate the BGC responsible for this compound production in the host strain.
-
Primer Design: Design mutagenic primers to introduce specific amino acid substitutions in the precursor peptide or to inactivate/modify tailoring enzymes.[24][25][26][27]
-
Mutagenesis: Use a high-fidelity polymerase to perform PCR-based site-directed mutagenesis on a plasmid containing the BGC.[24][25][27]
-
Template Removal: Digest the parental, methylated template DNA with DpnI.[24][25][26]
-
Transformation and Expression: Transform the mutated plasmid into a suitable expression host.
-
Analog Production and Purification: Culture the engineered strain and purify the novel this compound analog.
-
Characterization: Confirm the structure of the new analog using mass spectrometry and NMR.
-
Question 4: Once I have a systemically available version of this compound, how do I evaluate its efficacy and therapeutic index in vivo?
Answer:
This requires a shift from localized infection models to systemic infection models and a thorough pharmacokinetic/pharmacodynamic (PK/PD) analysis.
Underlying Causality: For a systemic infection, the drug must reach and maintain a sufficient concentration at the site of infection (e.g., blood, tissues) to be effective, without causing unacceptable toxicity. The therapeutic index is a quantitative measure of this balance.
Troubleshooting Workflow:
Caption: Workflow for in vivo evaluation of systemic this compound analogs.
Experimental Protocols:
-
Protocol 6: Murine Model of Systemic Gram-Positive Infection
-
Animal Model: Use a suitable mouse strain (e.g., CD-1 or BALB/c).
-
Infection: Induce a localized systemic infection, for example, by intramuscular injection of a clinically relevant Gram-positive pathogen (e.g., Staphylococcus aureus) into the thigh.[28][29][30][31]
-
Treatment: At a specified time post-infection, administer the this compound analog via a systemic route (e.g., intravenous or subcutaneous injection) at various doses. Include a vehicle control group.
-
Endpoint: After a defined treatment period, euthanize the animals, harvest the infected tissue (e.g., thigh muscle), and homogenize.
-
Bacterial Load Quantification: Perform serial dilutions of the tissue homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Data Analysis: Compare the bacterial load in the treated groups to the control group to determine the efficacy of the this compound analog.
-
-
Protocol 7: Analytical Method for this compound Quantification in Biological Matrices
-
Rationale: Accurate quantification of the drug in plasma, tissue, and feces is essential for pharmacokinetic analysis. This typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its sensitivity and specificity.[32][33][34][35][36]
-
Sample Preparation:
-
Plasma/Serum: Perform protein precipitation with a solvent like acetonitrile.
-
Tissue Homogenates: Use a suitable extraction method, which may involve homogenization followed by protein precipitation or solid-phase extraction.
-
-
Chromatography: Use a C18 reverse-phase HPLC column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard need to be determined.
-
Validation: Validate the method for linearity, accuracy, precision, and recovery according to regulatory guidelines.
-
Data Summary Tables
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Healthy Volunteers (Single Dose) | Healthy Volunteers (Multiple Doses) | Patients with C. difficile Infection | Reference |
| Dose | Up to 1,000 mg | Up to 200 mg q6h for 10 days | 200 mg qid for 10 days | [1][4][5] |
| Max Serum Conc. (Cmax) | Up to 3.17 ng/mL | Up to 3.2 ng/mL | Up to 41.7 ng/mL | [1][4][5] |
| Fecal Concentration | High (not specified) | High (steady-state) | 107 - 12,900 µg/g | [1][4][5] |
Table 2: In Vitro Potency of this compound against C. difficile
| Parameter | Value | Reference |
| MIC90 | 0.25 - 0.5 µg/mL | [1] |
| Mechanism of Action | Inhibition of Elongation Factor Tu (EF-Tu) | [1][2] |
References
-
Bhansali, S., et al. (2015). A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 59(3), 1441-1445. [Link]
-
Pertel, P., et al. (2015). Pharmacokinetics of LFF571 and vancomycin in patients with moderate Clostridium difficile infections. Antimicrobial Agents and Chemotherapy, 59(3), 1441-5. [Link]
-
Pertel, P., et al. (2015). Pharmacokinetics of LFF571 and Vancomycin in Patients with Moderate Clostridium difficile Infections. Antimicrobial Agents and Chemotherapy, 59(3), 1441-1445. [Link]
-
Zhang, Q., & Liu, W. (2017). Bio-inspired engineering of thiopeptide antibiotics advances the expansion of molecular diversity and utility. Current Opinion in Biotechnology, 48, 210-219. [Link]
-
Schipper, J. L., & Mitchell, D. A. (2017). Elucidating and engineering thiopeptide biosynthesis. Journal of Industrial Microbiology & Biotechnology, 44(4-5), 545-554. [Link]
-
Vinogradov, A., & Suga, H. (2020). Introduction to Thiopeptides: Biological Activity, Biosynthesis, and Strategies for Functional Reprogramming. Cell Chemical Biology, 27(8), 941-954. [Link]
-
Leeds, J. A., et al. (2015). Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571. Cold Spring Harbor Perspectives in Medicine, 5(11), a025321. [Link]
-
Zhang, Q., & Liu, W. (2013). Biosynthesis of thiopeptide antibiotics and their pathway engineering. Natural Product Reports, 30(2), 218-226. [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Lin, R. T., & Kao, M. C. (1995). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Journal of Ocular Pharmacology and Therapeutics, 11(2), 115-124. [Link]
-
van Meerloo, J., et al. (2011). Cell Sensitivity Assays: The MTT Assay. In Cancer Cell Culture. Humana Press. [Link]
-
Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 3(16), 2063-2077. [Link]
-
Lin, R. T., & Kao, M. C. (1995). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Semantic Scholar. [Link]
-
Unutkan, T., et al. (2018). Development of an Analytical Method for the Determination of Amoxicillin in Commercial Drugs and Wastewater Samples, and Assessing its Stability in Simulated Gastric Digestion. Journal of Chromatographic Science, 56(1), 36-40. [Link]
-
Unutkan, T., et al. (2018). Development of an Analytical Method for the Determination of Amoxicillin in Commercial Drugs and Wastewater Samples, and Assessing its Stability in Simulated Gastric Digestion. Journal of Chromatographic Science, 56(1), 36-40. [Link]
-
Wang, H., et al. (2016). Site-Directed Mutagenesis of Large Biosynthetic Gene Clusters via Oligonucleotide Recombineering and CRISPR/Cas9 Targeting. ACS Synthetic Biology, 5(8), 845-854. [Link]
-
Creative Bioarray. (n.d.). Chemical Stability Assays. [Link]
-
Almog, R., et al. (2021). Systemic efficacy studies using mouse infection models. ResearchGate. [Link]
-
Lee, H., et al. (2023). Analysis of changes in antibiotic resistance in the human body using an in vitro digestion model incorporating human gut microbiota. Scientific Reports, 13(1), 7943. [Link]
-
Food and Drug Administration. (2020). FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development. Antimicrobial Agents and Chemotherapy, 64(12), e01832-20. [Link]
-
Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462. [Link]
-
iGEM. (n.d.). Site Directed Mutagenesis Protocol. [Link]
-
Gellatly, K. J., et al. (2020). Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains. mSphere, 5(4), e00588-20. [Link]
-
Liu, H., & Naismith, J. H. (2008). Modified Site-directed Mutagenesis Protocol. ResearchGate. [Link]
-
Zak, O., & O'Reilly, T. (1990). Animal models as predictors of the safety and efficacy of antibiotics. European Journal of Clinical Microbiology & Infectious Diseases, 9(7), 472-478. [Link]
-
Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. ResearchGate. [Link]
-
Assay Genie. (n.d.). Site Directed Mutagenesis Protocol. [Link]
-
Zheng, L., et al. (2004). An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol. Nucleic Acids Research, 32(14), e115. [Link]
-
Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462. [Link]
-
Mhone, T. A., et al. (2022). Phage stability in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). ResearchGate. [Link]
-
Wang, G., et al. (2022). Nanostructured Antimicrobial Peptides: Crucial Steps of Overcoming the Bottleneck for Clinics. Frontiers in Bioengineering and Biotechnology, 10, 856982. [Link]
-
Fasihi, H., et al. (2024). Antibiotics-encapsulated nanoparticles as an antimicrobial agent in the treatment of wound infection. BMC Microbiology, 24(1), 1-10. [Link]
-
Pletzer, D., et al. (2018). New Mouse Model for Chronic Infections by Gram-Negative Bacteria Enabling the Study of Anti-Infective Efficacy and Host-Microbe Interactions. mBio, 9(4), e01112-18. [Link]
-
Chen, P., et al. (2021). Nanoparticles Enable Efficient Delivery of Antimicrobial Peptides for the Treatment of Deep Infections. Nano-Micro Letters, 13(1), 1-21. [Link]
-
Markwalter, C. E., et al. (2022). Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles. JoVE (Journal of Visualized Experiments), (187), e58757. [Link]
-
de la Fuente-Nunez, C. (2019). Nanomedicines for the Delivery of Antimicrobial Peptides (AMPs). MDPI. [Link]
-
da Silva, B. C. M., et al. (2025). Analytical Methods for Daptomycin Determination: Applications in Biological Matrices and Pharmaceutical Formulations. Journal of Pharmaceutical and Biomedical Analysis, 115089. [Link]
-
Gonçalves-Junior, V., et al. (2023). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning. Toxics, 11(10), 864. [Link]
Sources
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Analysis of changes in antibiotic resistance in the human body using an in vitro digestion model incorporating human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an Analytical Method for the Determination of Amoxicillin in Commercial Drugs and Wastewater Samples, and Assessing its Stability in Simulated Gastric Digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanostructured Antimicrobial Peptides: Crucial Steps of Overcoming the Bottleneck for Clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiotics-encapsulated nanoparticles as an antimicrobial agent in the treatment of wound infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. mdpi.com [mdpi.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Using MTT Viability Assay to Test the Cytotoxicity of Antibiotics and Steroid to Cultured Porcine Corneal Endothelial Cells | Semantic Scholar [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. enamine.net [enamine.net]
- 22. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ovid.com [ovid.com]
- 24. static.igem.org [static.igem.org]
- 25. researchgate.net [researchgate.net]
- 26. assaygenie.com [assaygenie.com]
- 27. An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. journals.asm.org [journals.asm.org]
- 30. Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Animal models as predictors of the safety and efficacy of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
- 34. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Analytical Methods for Daptomycin Determination: Applications in Biological Matrices and Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
LFF-571 Technical Resource Hub: A Guide to Dosage and Administration
A Foreword from the Senior Application Scientist:
Welcome to the technical resource center for Lff-571. Although the clinical development of this compound was discontinued, its unique mechanism of action as a thiopeptide antibiotic targeting elongation factor Tu (EF-Tu) continues to make it a compound of interest for researchers studying novel antimicrobial strategies, particularly for Clostridioides difficile infection (CDI).[1][2] This guide is designed for you—the researcher, scientist, and drug development professional. My goal is not to provide a rigid set of instructions, but to offer a framework for refining dosage and administration based on the compound's known properties and established principles of antimicrobial pharmacodynamics. Here, we will explore the causality behind experimental choices, troubleshoot common hurdles, and provide validated protocols to ensure the integrity of your research.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common initial questions regarding this compound.
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent, semi-synthetic thiopeptide antibiotic that inhibits bacterial protein synthesis.[1][3] It specifically binds to the prokaryotic translation elongation factor Tu (EF-Tu), preventing it from delivering aminoacyl-tRNA to the ribosome, thereby halting peptide chain elongation.[2][4]
Q2: What is a typical in vitro starting concentration or MIC range for this compound against C. difficile? A2: this compound has demonstrated potent in vitro activity against C. difficile. Published studies report a Minimum Inhibitory Concentration required to inhibit 90% of organisms (MIC₉₀) to be between 0.25 and 0.5 µg/mL.[1][5] Therefore, a sensible starting point for in vitro susceptibility testing would be a concentration range that brackets these values (e.g., from 0.06 to 4 µg/mL).
Q3: this compound is intended for CDI. Is it orally bioavailable? A3: No, this compound has very limited systemic absorption when administered orally.[6] This is a key feature for its intended use against CDI. In human studies, serum concentrations were minimal (often near or below the lower limit of quantification of 0.5 ng/mL), while fecal concentrations were very high, ranging from 181 µg/g to 8,720 µg/g.[6][7] This ensures the drug is concentrated at the site of infection in the gastrointestinal tract.
Q4: How does food affect the administration of this compound? A4: In early clinical trials with healthy volunteers, single ascending doses were administered with a high-fat meal, while multiple-dose cohorts were dosed without regard to food.[6][8] Given its minimal systemic absorption and high intraluminal concentration, the effect of food is likely negligible on its efficacy against C. difficile. For experimental consistency, it is advisable to standardize administration protocols (e.g., always with or without food).
Q5: Can this compound affect toxin production by C. difficile at sub-inhibitory concentrations? A5: Yes. As a protein synthesis inhibitor, this compound has been shown to reduce C. difficile toxin levels in culture supernatants, even at concentrations below the MIC.[4] This is a significant finding, as reducing toxin load is hypothesized to be beneficial in alleviating clinical symptoms.[4] This contrasts with some cell wall synthesis inhibitors, which were observed to potentially increase toxin levels in certain strains.[4]
Part 2: In-Depth Troubleshooting Guides
This section addresses specific challenges you may encounter during your experiments in a question-and-answer format, emphasizing the logic behind each troubleshooting step.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
Q: My MIC results for this compound against the same C. difficile strain are inconsistent across experiments. What are the likely causes and how can I fix this?
A: High variability in MIC assays is a common issue that can almost always be traced back to procedural inconsistencies. For most standardized broth microdilution methods, results should be within +/- one twofold dilution of the modal MIC.[9] Let's break down the most common sources of error.
-
Causality & Solution Workflow:
The integrity of an MIC assay rests on three pillars: the inoculum, the antibiotic preparation, and the incubation environment. A flaw in any one of these can lead to unreliable results.
dot graph Troubleshooting_MIC { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node Definitions Start [label="High MIC Variability Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inoculum [label="Inoculum Preparation", fillcolor="#FBBC05", fontcolor="#202124"]; Antibiotic [label="Antibiotic Preparation", fillcolor="#FBBC05", fontcolor="#202124"]; Environment [label="Incubation Environment", fillcolor="#FBBC05", fontcolor="#202124"]; CheckDensity [label="Verify Inoculum Density\n(e.g., 0.5 McFarland)", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckPhase [label="Use Log-Phase Growth Culture?", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckStock [label="Verify Stock Concentration\n& Storage", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckDilution [label="Check Serial Dilution Accuracy", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckAtmosphere [label="Ensure Strict Anaerobic\nConditions", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckTimeTemp [label="Standardize Incubation\nTime & Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; QC_Strain [label="Run QC Strain (e.g., ATCC® 700057™)\nConcurrently", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Consistent MIC Results", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Inoculum; Start -> Antibiotic; Start -> Environment; Inoculum -> CheckDensity [label="Density is critical"]; Inoculum -> CheckPhase [label="Growth phase matters"]; Antibiotic -> CheckStock [label="Degradation risk"]; Antibiotic -> CheckDilution [label="Cumulative error"]; Environment -> CheckAtmosphere [label="C. difficile is an obligate anaerobe"]; Environment -> CheckTimeTemp [label="Growth rate dependency"]; CheckDensity -> QC_Strain; CheckPhase -> QC_Strain; CheckStock -> QC_Strain; CheckDilution -> QC_Strain; CheckAtmosphere -> QC_Strain; CheckTimeTemp -> QC_Strain; QC_Strain -> Result [label="If QC is in range,\nprocess is validated"]; }
Workflow for troubleshooting MIC variability.
-
Inoculum Density: C. difficile is sensitive to inoculum effects. A higher-than-standard bacterial density can result in an artificially elevated MIC.
-
Validation Checkpoint: Always standardize your inoculum to a 0.5 McFarland standard. This ensures the initial bacterial load is consistent experiment-to-experiment.[10]
-
-
Growth Phase: Bacteria in stationary phase can be less susceptible to antibiotics.
-
Validation Checkpoint: Prepare your inoculum from a fresh, actively growing culture (logarithmic phase) to ensure uniform susceptibility.
-
-
This compound Stock and Dilutions: this compound, like any compound, can degrade if stored improperly. Furthermore, small errors in serial dilutions can compound, leading to significant concentration inaccuracies.
-
Validation Checkpoint: Prepare fresh stock solutions of this compound. Use calibrated pipettes and a consistent technique for all serial dilutions. Aliquot and store stocks at -80°C to prevent degradation from freeze-thaw cycles.
-
-
Anaerobic Conditions: As an obligate anaerobe, any oxygen exposure can stress C. difficile and affect its growth and susceptibility.
-
Validation Checkpoint: Ensure your anaerobic chamber or gas jar system is functioning correctly. Use anaerobic indicators to confirm the environment is appropriate throughout the incubation period.
-
Issue 2: Poor Correlation Between In Vitro Activity and In Vivo Efficacy
Q: this compound shows a potent MIC of 0.25 µg/mL in my assays, but when I administer it in my hamster model of CDI, the efficacy is lower than expected. What's the disconnect?
A: This is a classic pharmacokinetics/pharmacodynamics (PK/PD) challenge. An MIC is a static measurement in an ideal medium, whereas an in vivo environment is dynamic. The key is to ensure that the concentration of free, active this compound at the site of infection (the gut lumen) remains above the MIC for a sufficient duration.
-
Causality & Solution Workflow:
Efficacy depends on the relationship between exposure (PK) and potency (PD). For protein synthesis inhibitors like this compound, the critical PK/PD index is often the time the concentration remains above the MIC (T > MIC).[11]
dot graph PKPD_Troubleshooting { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node Definitions Start [label="Poor In Vivo Efficacy", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PK_Issue [label="Pharmacokinetics (PK)\n'What the body does to the drug'", fillcolor="#FBBC05", fontcolor="#202124"]; PD_Issue [label="Pharmacodynamics (PD)\n'What the drug does to the bug'", fillcolor="#FBBC05", fontcolor="#202124"]; MeasureFecal [label="Measure this compound Fecal\nConcentrations", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckBinding [label="Assess Binding to Fecal\nMatter / Inactivation", fillcolor="#F1F3F4", fontcolor="#202124"]; ConfirmMIC [label="Re-confirm MIC in Relevant\nIn Vivo-like Media", fillcolor="#F1F3F4", fontcolor="#202124"]; DoseFraction [label="Perform Dose Fractionation Study\n(Varying dose & frequency)", fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize [label="Optimize Dosing Regimen\n(e.g., Increase Frequency)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Improved In Vivo Efficacy", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> PK_Issue; Start -> PD_Issue; PK_Issue -> MeasureFecal [label="Is the drug reaching the target?"]; PK_Issue -> CheckBinding [label="Is the drug still active?"]; PD_Issue -> ConfirmMIC [label="Is the MIC value relevant?"]; MeasureFecal -> DoseFraction; CheckBinding -> DoseFraction; ConfirmMIC -> DoseFraction; DoseFraction -> Optimize [label="Identify optimal\nPK/PD index"]; Optimize -> Result; }
PK/PD workflow for optimizing in vivo efficacy.
-
Confirm Drug Exposure: First, verify that this compound is present in the gut at the expected concentrations.
-
Experimental Step: Collect fecal pellets from treated animals at various time points and quantify the concentration of this compound using LC-MS/MS. Compare this to published data. Human studies showed fecal levels were 362 to 34,800 times the MIC₉₀.[6] Your animal model should show similarly high multiples.
-
-
Assess Drug Activity in the Gut Matrix: The standard growth medium used for MIC testing is very different from the gut lumen. This compound could potentially be inactivated or bound by components in the fecal matter.
-
Experimental Step: Perform an MIC assay using a medium supplemented with a sterile fecal slurry from your test animals. A significant increase in the MIC in this matrix would suggest inactivation is occurring.
-
-
Optimize the Dosing Regimen: A single daily dose, even if high, might not maintain concentrations above the MIC for the entire dosing interval.
-
Experimental Step: Conduct a dose fractionation study. Administer the same total daily dose but vary the frequency (e.g., 20 mg/kg once daily vs. 10 mg/kg twice daily vs. 5 mg/kg four times daily). A hamster model showed high efficacy with 5 mg/kg of this compound, which was more effective than 20 mg/kg of vancomycin.[12] If more frequent dosing improves outcomes, it confirms the importance of the T > MIC parameter.[13]
-
Part 3: Key Experimental Protocols
These protocols are provided as a foundation. Always include appropriate controls to validate your results.
Protocol 1: Broth Microdilution MIC Assay for this compound against C. difficile
This protocol is adapted from CLSI guidelines for anaerobic bacteria.
Objective: To determine the minimum inhibitory concentration (MIC) of this compound that inhibits the visible growth of C. difficile.
Materials:
-
This compound powder
-
DMSO (for stock solution)
-
96-well microtiter plates
-
Pre-reduced, supplemented Brucella broth
-
C. difficile strain (e.g., ATCC® 9689™) and a QC strain
-
0.5 McFarland turbidity standard
-
Anaerobic incubation system
Procedure:
-
This compound Preparation: a. Prepare a 1 mg/mL stock solution of this compound in DMSO. b. Perform serial twofold dilutions in supplemented Brucella broth to create working solutions at 2x the final desired concentrations (e.g., from 8 µg/mL down to 0.125 µg/mL).
-
Inoculum Preparation: a. From a 24-48 hour culture plate, suspend C. difficile colonies in pre-reduced broth to match the turbidity of a 0.5 McFarland standard. b. Dilute this suspension according to your laboratory's validated procedure to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Plate Inoculation: a. Add 50 µL of the 2x this compound dilutions to the wells of a 96-well plate. b. Add 50 µL of the prepared bacterial inoculum to each well. This brings the total volume to 100 µL and the antibiotic concentrations to their final 1x values. c. Validation Checkpoint: Include a growth control well (bacteria, no drug) and a sterility control well (broth, no bacteria).[10]
-
Incubation: a. Place the plates in an anaerobic chamber or jar. b. Incubate at 37°C for 48 hours.
-
Reading the Results: a. After incubation, examine the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of this compound at which there is no visible growth.
Expected Outcome: The growth control should be turbid, and the sterility control should be clear. The MIC value should be reproducible within a +/- one twofold dilution range in subsequent experiments.[9]
Part 4: Data Summary & Reference Tables
Table 1: this compound Pharmacokinetic Parameters (Human Data)
| Parameter | Healthy Volunteers | Patients with CDI | Reference(s) |
| Dosing Regimen | Up to 200 mg Q6H for 10 days | 200 mg QID for 10 days | [6][8][14] |
| Peak Serum Conc. (Cₘₐₓ) | ~3.2 ng/mL (highest observed) | ~41.7 ng/mL (highest observed) | [6][14][15] |
| Systemic Exposure | Minimal | Limited, but higher than healthy | [6][16] |
| Fecal Concentration | 181 - 8,720 µg/g | 107 - 12,900 µg/g | [6][7] |
| Comment | High fecal concentration and minimal serum levels support its use for CDI. The slightly higher serum levels in patients may be due to gut inflammation. | [16] |
Table 2: In Vitro Potency of this compound
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Mechanism of Action | Reference(s) |
| Clostridioides difficile | N/A | 0.25 - 0.5 | Inhibition of Elongation Factor Tu (EF-Tu) | [1][5] |
| 50% Inhibitory Conc. (IC₅₀) | 0.06 (for protein synthesis) | N/A | Inhibition of [³H]leucine incorporation | [1] |
References
-
Leeds, J. A., et al. (2012). Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. Antimicrobial Agents and Chemotherapy, 56(8), 4438–4441. Available at: [Link]
-
LaMarche, M. J., et al. (2012). Discovery of LFF571: an investigational agent for Clostridium difficile infection. Journal of Medicinal Chemistry, 55(5), 2386-2397. Available at: [Link]
-
Lippa, A. M., et al. (2012). A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 56(11), 5946–5951. Available at: [Link]
-
Healy, D. P., et al. (2016). Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571. Cold Spring Harbor Perspectives in Medicine, 6(11), a026952. Available at: [Link]
-
Mullane, K., et al. (2015). Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections. Antimicrobial Agents and Chemotherapy, 59(3), 1435-1440. Available at: [Link]
-
Bhansali, S. G., et al. (2015). Pharmacokinetics of LFF571 and vancomycin in patients with moderate Clostridium difficile infections. Antimicrobial Agents and Chemotherapy, 59(3), 1441-1445. Available at: [Link]
-
Novartis Pharmaceuticals. (2020). Safety and Efficacy of Multiple Daily Dosing of Oral LFF571 in Patients With Moderate Clostridium Difficile Infections. ClinicalTrials.gov. Available at: [Link]
-
Bhansali, S. G., et al. (2015). Pharmacokinetics of LFF571 and Vancomycin in Patients with Moderate Clostridium difficile Infections. Antimicrobial Agents and Chemotherapy, 59(3), 1441-1445. Available at: [Link]
-
Leeds, J. A., et al. (2012). Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571. PubMed. Available at: [Link]
-
Sader, H. S., et al. (2012). Optimizing dosage to prevent emergence of resistance - lessons from in vitro models. PubMed. Available at: [Link]
-
Mullane, K., et al. (2015). Multicenter, Randomized Clinical Trial To Compare the Safety and Efficacy of LFF571 and Vancomycin for Clostridium difficile Infections. Antimicrobial Agents and Chemotherapy, 59(3), 1435-1440. Available at: [Link]
-
Bhansali, S. G., et al. (2015). Pharmacokinetics of LFF571 and Vancomycin in Patients with Moderate Clostridium difficile Infections. Antimicrobial Agents and Chemotherapy, 59(3), 1441-1445. Available at: [Link]
-
Trzasko, M., et al. (2012). Efficacy of LFF571 in a hamster model of Clostridium difficile infection. Antimicrobial Agents and Chemotherapy, 56(8), 4442-4447. Available at: [Link]
-
Chilton, C. H., et al. (2015). Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile. Antimicrobial Agents and Chemotherapy, 59(3), 1429-1434. Available at: [Link]
-
Bhansali, S. G., et al. (2015). Pharmacokinetics of LFF571 and Vancomycin in Patients with Moderate Clostridium difficile Infections. Semantic Scholar. Available at: [Link]
-
MacGowan, A. P., & Bowker, K. E. (2002). use of in vitro pharmacodynamic models of infection to optimize fluoroquinolone dosing regimens. Journal of Antimicrobial Chemotherapy, 49(2), 245-250. Available at: [Link]
-
Lippa, A. M., et al. (2012). A first-in-human, randomized, double-blind, placebo-controlled, single- and multiple-ascending oral dose study to assess the safety and tolerability of LFF571 in healthy volunteers. PubMed. Available at: [Link]
-
Lodise, T. P., & Drusano, G. L. (2014). OPTIMIZING ANTIMICROBIAL PHARMACODYNAMICS: A GUIDE FOR YOUR STEWARDSHIP PROGRAM. Revista Médica Clínica Las Condes, 25(4), 681-694. Available at: [Link]
-
Papich, M. G. (2012). Antimicrobial dosing: Strategies to optimize your dose regimen. DVM360. Available at: [Link]
-
Browne, A. S., et al. (2020). Optimising efficacy of antibiotics against systemic infection by varying dosage quantities and times. PLOS Computational Biology, 16(8), e1008037. Available at: [Link]
-
LaMarche, M. J., et al. (2012). Discovery of LFF571: an investigational agent for Clostridium difficile infection. PubMed. Available at: [Link]
-
Bhansali, S. G., et al. (2015). Pharmacokinetics of LFF571 and Vancomycin in Patients with Moderate Clostridium difficile Infections. Antimicrobial Agents and Chemotherapy, 59(3), 1441-1445. Available at: [Link]
-
Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance. ResearchGate. Available at: [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. MIS. Available at: [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX US. Available at: [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. BMG LABTECH. Available at: [Link]
Sources
- 1. Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of LFF571 and Vancomycin in Patients with Moderate Clostridium difficile Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A first-in-human, randomized, double-blind, placebo-controlled, single- and multiple-ascending oral dose study to assess the safety and tolerability of LFF571 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. dvm360.com [dvm360.com]
- 12. Efficacy of LFF571 in a hamster model of Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. OPTIMIZING ANTIMICROBIAL PHARMACODYNAMICS: A GUIDE FOR YOUR STEWARDSHIP PROGRAM | Revista Médica Clínica Las Condes [elsevier.es]
- 14. Pharmacokinetics of LFF571 and vancomycin in patients with moderate Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
Lff-571 Technical Support Center: A Guide to Navigating Experimental Variability
Welcome to the technical support center for Lff-571. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on addressing variability in experimental results when working with this novel thiopeptide antibiotic. As a potent inhibitor of bacterial protein synthesis, this compound offers significant opportunities for research and development, particularly in the context of Clostridium difficile infections. However, like many small molecule inhibitors, its effective use in vitro requires a nuanced understanding of its properties and potential experimental pitfalls.
This guide moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to design robust, reproducible assays. We will explore the common sources of variability and provide systematic troubleshooting strategies to ensure the integrity and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a semi-synthetic thiopeptide antibiotic that inhibits bacterial protein synthesis. It specifically binds to the bacterial elongation factor Tu (EF-Tu), a crucial protein responsible for delivering aminoacyl-tRNA to the ribosome.[1] By binding to EF-Tu, this compound prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby halting the elongation phase of translation.[1]
Q2: What is the primary spectrum of activity for this compound?
A2: this compound demonstrates potent activity against a range of Gram-positive aerobic and anaerobic bacteria, with particularly strong efficacy against Clostridium difficile.[1] Its activity against Gram-negative bacteria is generally moderate to weak.
Q3: Are there known resistance mechanisms to this compound?
A3: Yes, resistance to this compound can arise from specific mutations in the gene encoding EF-Tu. These mutations typically occur in the thiopeptide-binding pocket of the protein, reducing the binding affinity of this compound.
Q4: What are the general solubility characteristics of thiopeptide antibiotics like this compound?
A4: Thiopeptide antibiotics as a class are known for their generally poor aqueous solubility.[2][3] This is a critical factor to consider in experimental design, as undissolved compound can lead to significant variability in effective concentrations. This compound was specifically designed as a derivative of the natural product GE2270 A to have improved aqueous solubility, but careful preparation of stock and working solutions is still paramount.
Troubleshooting Guide: Addressing Inconsistent this compound Activity
This guide is structured in a question-and-answer format to directly address common issues encountered during in vitro experiments with this compound.
Section 1: Compound-Related Issues
Q5: I am observing lower than expected or no activity of this compound in my assay. What should I check first?
A5: The first step is to verify the integrity and concentration of your this compound solutions. Given that thiopeptides can have solubility challenges, this is the most common source of inactivity.
-
Causality: If this compound is not fully dissolved, its effective concentration in the assay will be significantly lower than the calculated concentration, leading to a diminished or absent biological effect.
-
Troubleshooting Workflow:
-
Stock Solution Verification:
-
Ensure your stock solution is prepared in an appropriate solvent, such as 100% DMSO, at a concentration that ensures complete dissolution.
-
Visually inspect the stock solution for any precipitate. If observed, gentle warming (e.g., 37°C water bath) and vortexing may be required.
-
Avoid repeated freeze-thaw cycles by aliquoting stock solutions into single-use vials for storage at -20°C or -80°C.
-
-
Working Solution Preparation:
-
When preparing working solutions, dilute the DMSO stock into your aqueous assay buffer. Pay close attention to the final DMSO concentration, which should typically be below 0.5% to avoid solvent-induced artifacts.
-
Perform a solubility test for your specific assay medium.
-
-
-
Protocol: Visual Solubility Assessment
-
Prepare a series of dilutions of your this compound stock solution in your final assay buffer, covering the concentration range you plan to test.
-
Incubate these solutions under the same conditions as your experiment (e.g., 37°C, 5% CO2) for 1-2 hours.
-
Visually inspect each tube against a dark background for any signs of precipitation or cloudiness. If precipitation is observed at a certain concentration, you should consider that the upper limit of solubility for your experimental conditions.
-
Section 2: Assay System and Protocol-Related Issues
Q6: My results with this compound are highly variable between replicate plates or experiments. What could be the cause?
A6: Inter-experimental variability often points to inconsistencies in the assay setup or the biological system itself.
-
Causality: As a translation inhibitor, the efficacy of this compound is dependent on the metabolic state and growth phase of the bacteria. Variations in inoculum density, incubation time, or media composition can significantly impact the observed potency.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inter-experimental variability.
-
Key Areas for Standardization:
| Parameter | Recommendation | Rationale |
| Bacterial Inoculum | Always use a fresh overnight culture diluted to a standardized starting optical density (OD600) in the logarithmic growth phase. | Bacteria in log phase are actively translating proteins, making them most susceptible to translation inhibitors. Stationary phase bacteria may show reduced sensitivity. |
| Incubation Time | Define and strictly adhere to a fixed incubation time for all experiments. | The apparent potency of this compound can change with incubation time. Shorter times may not allow for the full effect to be observed, while longer times can be confounded by nutrient depletion or bacterial death. |
| Media Composition | Use the same batch of growth medium and supplements for a set of comparative experiments. | Variations in media components can affect bacterial growth rates and the stability or activity of this compound. |
| Final DMSO Concentration | Ensure the final concentration of DMSO is consistent across all wells, including controls. | High concentrations of DMSO can inhibit bacterial growth, confounding the results. |
Section 3: Target Engagement and Cellular Effects
Q7: How can I confirm that the observed effect in my experiment is due to the inhibition of translation by this compound?
A7: Confirming on-target activity is crucial for validating your results. This involves demonstrating that this compound is indeed inhibiting protein synthesis in your experimental system.
-
Causality: An observed phenotype, such as reduced bacterial growth, could be due to off-target effects or compound toxicity. Directly measuring the inhibition of protein synthesis provides evidence of on-target engagement.
-
Protocol: In Vitro Translation Inhibition Assay
This assay directly measures the ability of this compound to inhibit the synthesis of a reporter protein in a cell-free system.
-
System Setup: Utilize a commercial in vitro transcription/translation kit (e.g., PURExpress®), which contains all the necessary components for protein synthesis.[4]
-
Reporter Gene: Use a plasmid encoding a readily detectable reporter protein, such as luciferase or green fluorescent protein (GFP).
-
This compound Titration: Add a range of this compound concentrations to the reactions. Include a vehicle control (DMSO) and a positive control translation inhibitor (e.g., tetracycline).
-
Incubation: Incubate the reactions according to the manufacturer's protocol to allow for protein synthesis.
-
Readout: Measure the reporter signal (luminescence or fluorescence).
-
Analysis: Plot the reporter signal against the this compound concentration to generate a dose-response curve and calculate the IC50 value. A dose-dependent decrease in the reporter signal confirms the inhibition of translation.
-
-
Signaling Pathway Visualization:
Caption: Mechanism of this compound translation inhibition.
References
-
Mullane, K., et al. (2015). Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections. Antimicrobial Agents and Chemotherapy, 59(3), 1435-1440. Available at: [Link]
-
Just-Baringo, X., et al. (2014). Thiopeptide Antibiotics: Retrospective and Recent Advances. Marine Drugs, 12(1), 317-351. Available at: [Link]
-
Boyaci, H., et al. (2019). Thiopeptides: antibiotics with unique chemical structures and diverse biological activities. Applied Microbiology and Biotechnology, 103(13), 5147-5157. Available at: [Link]
-
LaMarche, M. J., et al. (2012). Discovery of LFF571: an investigational agent for Clostridium difficile infection. Journal of Medicinal Chemistry, 55(5), 2376-2387. Available at: [Link]
-
Trzasko, A., et al. (2012). Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. Antimicrobial Agents and Chemotherapy, 56(8), 4466-4471. Available at: [Link]
-
Zolova, J., et al. (2016). Techniques for Screening Translation Inhibitors. Molecules, 21(7), 839. Available at: [Link]
-
Bagley, M. C., et al. (2005). Thiopeptide Antibiotics. Chemical Reviews, 105(2), 685-714. Available at: [Link]
-
Osterman, I. A., et al. (2020). Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin. Nucleic Acids Research, 48(10), 5739-5751. Available at: [Link]
-
Shimizu, Y., et al. (2001). Cell-free translation reconstituted with purified components. Nature Biotechnology, 19(8), 751-755. Available at: [Link]
-
Novartis Clinical Trials. (2015). Safety and Efficacy of Multiple Daily Dosing of Oral LFF571 in Patients With Moderate Clostridium Difficile Infections. ClinicalTrials.gov. Available at: [Link]
Sources
- 1. A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiopeptide Antibiotics: Retrospective and Recent Advances [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide for Drug Development Professionals: LFF-571 vs. Vancomycin for Clostridioides difficile Infections
This guide provides an in-depth, objective comparison of the investigational thiopeptide antibiotic LFF-571 and the long-standing standard of care, vancomycin, for the treatment of Clostridioides difficile infection (CDI). It is designed for researchers, scientists, and drug development professionals, synthesizing preclinical data, clinical trial outcomes, and key experimental methodologies to inform future research and development.
Introduction: The Evolving Landscape of CDI Treatment
Clostridioides difficile infection remains a significant challenge in healthcare settings, characterized by debilitating diarrhea and a high propensity for recurrence. For decades, oral vancomycin has been a cornerstone of CDI treatment.[1][2] Its efficacy is primarily due to its poor absorption in the gastrointestinal tract, which allows for high luminal concentrations that inhibit the cell wall synthesis of vegetative C. difficile.[3][4] However, the disruption of the normal gut microbiota by broad-spectrum antibiotics is a primary driver of CDI, and recurrence after standard therapy is a major clinical problem.[5][6][7] This challenge has spurred the development of novel agents like this compound, a semisynthetic thiopeptide, designed for potent and targeted activity against C. difficile.[5]
Differentiated Mechanisms of Action
A fundamental distinction between this compound and vancomycin lies in their molecular targets. This difference has significant implications for their antibacterial spectrum and potential impact on the gut microbiome.
Vancomycin: A Glycopeptide Antibiotic Vancomycin's bactericidal effect stems from its ability to inhibit bacterial cell wall biosynthesis.[3][4] It forms hydrogen bonds with the D-Ala-D-Ala terminal moieties of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall integrity.[8] This action is specific to Gram-positive bacteria.
This compound: A Thiopeptide Translation Inhibitor this compound represents a different class of antibiotics. It is a derivative of the natural metabolite GE2270 A and functions by inhibiting bacterial protein synthesis.[9][10] Specifically, this compound binds to the bacterial elongation factor Tu (EF-Tu), a crucial GTPase that delivers aminoacyl-tRNA (aa-tRNA) to the ribosome.[9][11][12][13] By preventing the formation of the EF-Tu-aa-tRNA complex, this compound effectively halts peptide chain elongation and, consequently, protein production.[11][13]
Figure 2. Workflow for assessing CDI clinical trial endpoints.
Conclusion and Future Directions
This compound is a potent, narrow-spectrum antibiotic that inhibits protein synthesis in C. difficile. Preclinical data demonstrated superior efficacy and reduced recurrence compared to vancomycin in animal models. [14][15][16]A Phase 2 clinical trial established its noninferiority to vancomycin in achieving clinical cure at the end of therapy, with a favorable safety profile and a signal toward reduced recurrence. [5][6] The key theoretical advantage of this compound lies in its targeted mechanism and narrow spectrum, which may better preserve the gut microbiota, a critical factor in preventing CDI recurrence. While the Phase 2 trial results are promising, larger Phase 3 trials would be necessary to definitively establish superiority over vancomycin, particularly for the crucial endpoint of sustained clinical response. For drug development professionals, this compound exemplifies a targeted approach to antimicrobial development that balances potent pathogen inhibition with the preservation of the host microbiome, a paradigm of increasing importance in infectious disease research.
References
-
Title: Efficacy of LFF571 in a hamster model of Clostridium difficile infection. Source: PubMed URL: [Link]
-
Title: Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections. Source: PubMed URL: [Link]
-
Title: Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: What is the role of Vancomycin in treating Clostridioides difficile (C. diff) infection? Source: Dr.Oracle URL: [Link]
-
Title: Multicenter, Randomized Clinical Trial To Compare the Safety and Efficacy of LFF571 and Vancomycin for Clostridium difficile Infections. Source: ASM Journals URL: [Link]
-
Title: Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571. Source: PubMed URL: [Link]
-
Title: Clostridioides (Clostridium) Difficile Colitis Medication. Source: Medscape URL: [Link]
-
Title: Subinhibitory concentrations of LFF571 reduce toxin production by Clostridium difficile. Source: American Society for Microbiology URL: [Link]
-
Title: (PDF) Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. Source: ResearchGate URL: [Link]
-
Title: Enhanced Efficacy of High Dose Oral Vancomycin Therapy in Clostridium difficile Diarrhea for Hospitalized Adults Not Responsive to Conventional Oral Vancomycin Therapy: Antibiotic Stewardship Implications. Source: MDPI URL: [Link]
-
Title: Effectiveness of Oral Vancomycin in Preventing C diff Remains Uncertain after Trial. Source: Atlas Infectious Disease Practice URL: [Link]
-
Title: Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. Source: ASM Journals URL: [Link]
-
Title: The Clinical Efficacy, Safety, and Tolerability of Vancomycin for the Treatment of Recurrent Clostridioides difficile Infection – A Systematic Review. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Pharmacokinetics of LFF571 and vancomycin in patients with moderate Clostridium difficile infections. Source: PubMed URL: [Link]
-
Title: Sustained Clinical Response as an Endpoint in Treatment Trials of Clostridium difficile-Associated Diarrhea. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Comparative In Vitro Activities of LFF571 against Clostridium difficile and 630 Other Intestinal Strains of Aerobic and Anaerobic Bacteria. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Oral Vancomycin for C. difficile. Source: withpower.com URL: [Link]
-
Title: What is the relationship between Clostridioides difficile (C. diff) ribotype 027 and vancomycin (vancomycin hydrochloride)? Source: Dr.Oracle URL: [Link]
-
Title: Pharmacokinetics of LFF571 and Vancomycin in Patients with Moderate Clostridium difficile Infections. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Vancomycin for Clostridium difficile. Source: Patient.info URL: [Link]
-
Title: Genetic Mechanisms of Vancomycin Resistance in Clostridioides difficile: A Systematic Review. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Safety and Efficacy of Multiple Daily Dosing of Oral LFF571 in Patients With Moderate Clostridium Difficile Infections. Source: ClinicalTrials.gov URL: [Link]
-
Title: A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Treatment of Clostridium difficile infection: recent trial results. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Multi-center, randomized, evaluator-blind, active-controlled, parallel-group design to determine safety, tolerability, and efficacy of multiple daily administration of LFF571. Source: novctrd.com URL: [Link]
-
Title: Randomized, Double-Blind, Phase 3 Safety and Efficacy Study of Ridinilazole Versus Vancomycin for Treatment of Clostridioides difficile Infection: Clinical Outcomes With Microbiome and Metabolome Correlates of Response. Source: Oxford Academic URL: [Link]
-
Title: C. Difficile Infection Clinical Trials. Source: Mayo Clinic Research URL: [Link]
-
Title: Comparative in vitro activities of LFF571 against Clostridium difficile and 630 other intestinal strains of aerobic and anaerobic bacteria. Source: PubMed URL: [Link]
Sources
- 1. The Clinical Efficacy, Safety, and Tolerability of Vancomycin for the Treatment of Recurrent Clostridioides difficile Infection – A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patient.info [patient.info]
- 3. droracle.ai [droracle.ai]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Sustained Clinical Response as an Endpoint in Treatment Trials of Clostridium difficile-Associated Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic Mechanisms of Vancomycin Resistance in Clostridioides difficile: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Subinhibitory concentrations of LFF571 reduce toxin production by Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of LFF571 in a hamster model of Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the In Vitro Activity of Lff-571 Against Clinical Isolates
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro activity of Lff-571, a novel thiopeptide antibiotic, against a diverse panel of clinical anaerobic isolates. We will delve into the scientific rationale behind the experimental design, present detailed protocols based on established standards, and offer a comparative analysis of this compound's performance against key antibiotics used in the treatment of anaerobic infections, particularly those caused by Clostridioides difficile.
Introduction: The Clinical Need and this compound's Mechanism of Action
The rising incidence of antimicrobial resistance among anaerobic bacteria, coupled with the challenges in treating infections like C. difficile infection (CDI), underscores the urgent need for novel therapeutic agents. This compound has emerged as a promising candidate, demonstrating potent activity against a range of Gram-positive anaerobes.[1]
This compound is a semi-synthetic thiopeptide that exerts its antibacterial effect by inhibiting protein synthesis.[2] It specifically targets the bacterial elongation factor Tu (EF-Tu), a crucial protein involved in delivering aminoacyl-tRNA to the ribosome.[2] By binding to EF-Tu, this compound effectively stalls protein production, leading to bacterial cell death. This unique mechanism of action makes it an attractive candidate for treating infections caused by multidrug-resistant pathogens.
Comparative In Vitro Activity of this compound
A critical step in evaluating a new antimicrobial agent is to compare its in vitro potency against that of existing therapies. The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and comparator antibiotics against key anaerobic clinical isolates. The data presented here is compiled from a comprehensive study by Citron et al. (2012), which provides a robust dataset for comparison.
Table 1: Comparative Activity Against Clostridioides difficile
| Antimicrobial Agent | No. of Strains Tested | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | 50 | 0.06 - 0.25 | 0.125 | 0.25 |
| Vancomycin | 50 | 0.25 - 2 | 1 | 2 |
| Metronidazole | 50 | 0.25 - 2 | 0.5 | 2 |
| Fidaxomicin | 50 | 0.03 - 0.5 | 0.125 | 0.5 |
Data sourced from Citron et al., 2012.
Table 2: Comparative Activity Against Other Gram-Positive Anaerobes
| Organism | Antimicrobial Agent | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Clostridium perfringens | This compound | 20 | ≤0.015 - 0.03 | 0.03 | 0.03 |
| Vancomycin | 20 | 0.25 - 1 | 0.5 | 1 | |
| Metronidazole | 20 | 0.25 - 4 | 1 | 4 | |
| Fidaxomicin | 20 | ≤0.015 | ≤0.015 | ≤0.015 | |
| Finegoldia magna | This compound | 10 | ≤0.015 - 0.03 | ≤0.015 | 0.03 |
| Vancomycin | 10 | ≤0.12 - 0.5 | 0.25 | 0.5 | |
| Metronidazole | 10 | 0.25 - 1 | 0.5 | 1 | |
| Peptostreptococcus anaerobius | This compound | 10 | ≤0.015 | ≤0.015 | ≤0.015 |
| Vancomycin | 10 | 0.25 - 1 | 0.5 | 1 | |
| Metronidazole | 10 | 0.25 - 1 | 0.5 | 1 |
Data sourced from Citron et al., 2012.
Table 3: Comparative Activity Against Gram-Negative Anaerobes
| Organism | Antimicrobial Agent | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis | This compound | 20 | 8 - >32 | 32 | >32 |
| Vancomycin | 20 | 4 - >128 | 32 | 64 | |
| Metronidazole | 20 | 0.5 - 2 | 1 | 1 | |
| Prevotella spp. | This compound | 20 | 4 - >32 | 16 | 32 |
| Vancomycin | 20 | ≤0.12 - >128 | 0.25 | 64 | |
| Metronidazole | 20 | ≤0.12 - 1 | 0.25 | 0.5 |
Data sourced from Citron et al., 2012.
Experimental Protocol: Agar Dilution Susceptibility Testing
To ensure the generation of accurate and reproducible data, adherence to a standardized methodology is paramount. The Clinical and Laboratory Standards Institute (CLSI) M11 standard provides the reference method for antimicrobial susceptibility testing of anaerobic bacteria, with the agar dilution method being the "gold standard".[3][4][5][6]
The Rationale for Agar Dilution
The agar dilution method is preferred for several reasons:
-
Accuracy and Reproducibility: It is considered the most accurate and reproducible method for determining the MIC of anaerobic bacteria.
-
Gold Standard: It serves as the reference method against which other susceptibility testing methods are compared.[4][5][6]
-
Flexibility: It allows for the testing of a large number of isolates simultaneously against a range of antimicrobial concentrations.
Experimental Workflow Diagram
Caption: Agar dilution susceptibility testing workflow.
Step-by-Step Methodology
1. Media Preparation:
-
Prepare Brucella agar supplemented with 5% laked sheep blood, 5 µg/mL hemin, and 1 µg/mL vitamin K1, as recommended by the CLSI M11 standard.
-
Autoclave the medium and cool to 50°C in a water bath.
2. Antibiotic Plate Preparation:
-
Prepare stock solutions of this compound and comparator antibiotics (vancomycin, metronidazole, fidaxomicin) at appropriate concentrations.
-
Perform two-fold serial dilutions of each antibiotic.
-
Add 2 mL of each antibiotic dilution to 18 mL of molten, cooled Brucella agar to achieve the final desired concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a growth control plate containing no antibiotic.
3. Inoculum Preparation:
-
Subculture the clinical isolates and quality control strains from frozen stocks onto supplemented Brucella agar plates and incubate anaerobically for 48 hours at 37°C.
-
From the fresh culture, prepare a bacterial suspension in a suitable broth (e.g., thioglycollate broth) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.
4. Inoculation:
-
Using a Steers replicator, inoculate the prepared antibiotic-containing agar plates and the growth control plate with the bacterial suspensions. Each prong of the replicator will deliver approximately 1-2 µL of the inoculum, resulting in about 10⁵ CFU per spot.
5. Incubation:
-
Incubate the inoculated plates in an anaerobic chamber or jar at 37°C for 48 hours.
6. Reading and Interpretation:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth, disregarding a faint haze or a single colony.
Quality Control: Ensuring Data Integrity
A robust quality control (QC) program is essential for the validity of any antimicrobial susceptibility testing. This involves the use of well-characterized reference strains with known MIC ranges to ensure that the test system is performing correctly.
Recommended Quality Control Strains
-
Bacteroides fragilis ATCC 25285: A Gram-negative anaerobe commonly used for QC of a wide range of antimicrobials.[7]
-
Clostridioides difficile ATCC 700057: A non-toxigenic strain specifically recommended for QC of agents tested against C. difficile.[8]
Table 4: Quality Control Ranges for Reference Strains
| Antimicrobial Agent | QC Strain | Acceptable MIC Range (µg/mL) |
| Metronidazole | B. fragilis ATCC 25285 | 0.5 - 2 |
| Vancomycin | C. difficile ATCC 700057 | 0.5 - 2 |
| Fidaxomicin | C. difficile ATCC 700057 | 0.06 - 0.25 |
Acceptable QC ranges are based on CLSI M100 documents and published studies.[8][9]
Quality Control Workflow Diagram
Caption: Quality control workflow for anaerobic AST.
Conclusion
This guide provides a comprehensive framework for the in vitro validation of this compound against clinical anaerobic isolates. By adhering to the standardized CLSI M11 agar dilution method and implementing a rigorous quality control program, researchers can generate reliable and comparable data. The comparative data presented herein demonstrates the potent activity of this compound, particularly against Clostridioides difficile and other Gram-positive anaerobes, highlighting its potential as a valuable new therapeutic option.
References
-
Leeds, J. A., et al. (2012). Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. Antimicrobial Agents and Chemotherapy, 56(8), 4463–4465. [Link]
-
Citron, D. M., et al. (2012). Comparative In Vitro Activities of LFF571 against Clostridium difficile and 630 Other Intestinal Strains of Aerobic and Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 56(5), 2493–2503. [Link]
-
LaMarche, M. J., et al. (2012). Discovery of LFF571: An Investigational Agent for Clostridium difficile Infection. Journal of Medicinal Chemistry, 55(5), 2376–2387. [Link]
-
Clinical and Laboratory Standards Institute. (2018). M11 - Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. CLSI. [Link]
- Hecht, D. W. (2007). In vitro susceptibility testing of anaerobic bacteria.
-
Gargis, A. S., et al. (2023). Reference Susceptibility Testing and Genomic Surveillance of Clostridioides difficile, United States, 2012–17. Clinical Infectious Diseases, 76(5), 891–899. [Link]
-
Bhansali, S. G., et al. (2015). A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 59(3), 1441–1445. [Link]
-
Mullane, K., et al. (2015). Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections. Antimicrobial Agents and Chemotherapy, 59(3), 1435–1440. [Link]
-
U.S. Food and Drug Administration. (2019). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard—Eighth Edition. FDA. [Link]
-
Clinical and Laboratory Standards Institute. (2012). M11-A8 - Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard—Eighth Edition. ANSI Webstore. [Link]
-
Clinical and Laboratory Standards Institute. (2007). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard Seventh Edition. Regulations.gov. [Link]
-
Peláez, T., et al. (2002). Reassessment of Clostridium difficile Susceptibility to Metronidazole and Vancomycin. Antimicrobial Agents and Chemotherapy, 46(6), 1647–1650. [Link]
-
Lee, Y., et al. (2014). Antimicrobial Susceptibility of Clinical Isolates of Bacteroides fragilis Group Organisms Recovered from 2009 to 2012 in a Korean Hospital. Annals of Laboratory Medicine, 34(3), 211–216. [Link]
-
Goldstein, E. J. C., et al. (2012). Comparative Susceptibilities to Fidaxomicin (OPT-80) of Isolates Collected at Baseline, Recurrence, and Failure from Patients in Two Phase III Trials of Fidaxomicin against Clostridium difficile Infection. Antimicrobial Agents and Chemotherapy, 56(6), 2913–2919. [Link]
-
Goldstein, E. J. C., et al. (2011). Antimicrobial Activities of Fidaxomicin. Clinical Infectious Diseases, 52(Supplement_1), S24–S28. [Link]
-
Clinical and Laboratory Standards Institute. (2026). M100 - Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
-
U.S. Food and Drug Administration. (2011). DIFICID (fidaxomicin) tablets Label. FDA. [Link]
-
Goldstein, E. J. C., et al. (2016). Impact of Variations in Test Method Parameters on In Vitro Activity of Surotomycin against Clostridium difficile and Surotomycin Quality Control Limits for Broth Microdilution and Agar Dilution Susceptibility Testing. Antimicrobial Agents and Chemotherapy, 60(5), 3175–3178. [Link]
-
Lepe, J. A., et al. (2019). Reduced Susceptibility to Metronidazole Is Associated With Initial Clinical Failure in Clostridioides difficile Infection. Open Forum Infectious Diseases, 6(11), ofz443. [Link]
-
IHMA. (2016). Anaerobe Cumulative Antibiogram Archived From CLSI Document M100 Since 2025. IHMA. [Link]
-
Snydman, D. R., et al. (2007). National Survey on the Susceptibility of Bacteroides fragilis Group: Report and Analysis of Trends in the United States from 1997 to 2004. Antimicrobial Agents and Chemotherapy, 51(5), 1649–1655. [Link]
-
Karlowsky, J. A., et al. (2022). Fidaxomicin for the Treatment of Clostridioides difficile Infection in Adult Patients: An Update on Results from Randomized Controlled Trials. Journal of Clinical Medicine, 11(20), 6176. [Link]
-
Po-Yu, L., et al. (2012). Characterizations of Clinical Isolates of Clostridium difficile by Toxin Genotypes and by Susceptibility to 12 Antimicrobial Agents, Including Fidaxomicin (OPT-80) and Rifaximin: a Multicenter Study in Taiwan. Antimicrobial Agents and Chemotherapy, 56(8), 4050–4055. [Link]
-
Zain, J. R. M., et al. (2022). Effects of Inoculum, pH, and Cations on the In Vitro Activity of Fidaxomicin (OPT-80, PAR-101) against Clostridium difficile. Antimicrobial Agents and Chemotherapy, 56(1), 479–481. [Link]
-
Zhanel, G. G., et al. (2015). Fidaxomicin: A novel agent for the treatment of Clostridium difficile infection. The Canadian Journal of Infectious Diseases & Medical Microbiology, 26(6), 305–310. [Link]
-
Boyanova, L., et al. (2021). Antimicrobial Resistance in Clostridium and Brachyspira spp. and Other Anaerobes. Microorganisms, 9(12), 2465. [Link]
-
D'Agostino, C., et al. (2020). Clinico-microbiological profile of Bacteroides fragilis with focus on molecular detection of emerging resistance. The Indian Journal of Medical Research, 151(2 & 3), 209–216. [Link]
-
BacDive. Bacteroides fragilis (DSM 2151, ATCC 25285, JCM 11019). BacDive. [Link]
-
Sutter, V. L., et al. (1972). Susceptibility of Bacteroides fragilis to Six Antibiotics Determined by Standardized Antimicrobial Disc Susceptibility Testing. Antimicrobial Agents and Chemotherapy, 2(3), 188–193. [Link]
-
van Winkelhoff, A. J., et al. (1986). Vancomycin as a selective agent for isolation of Bacteroides species. Journal of Clinical Microbiology, 24(6), 1282–1284. [Link]
-
Reig, M., et al. (2019). Surveillance of Antimicrobial Susceptibility of Anaerobe Clinical Isolates in Southeast Austria: Bacteroides fragilis Group Is on the Fast Track to Resistance. Antibiotics, 8(4), 188. [Link]
-
Dagher, C., et al. (2014). Prevalence and antibiotic susceptibility of Bacteroides fragilis group isolated from stool samples in North Lebanon. Journal of Infection in Developing Countries, 8(10), 1316–1322. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
- 7. Clinico-microbiological profile of Bacteroides fragilis with focus on molecular detection of emerging resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Variations in Test Method Parameters on In Vitro Activity of Surotomycin against Clostridium difficile and Surotomycin Quality Control Limits for Broth Microdilution and Agar Dilution Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Analysis of Lff-571 Against Key Gram-Positive Pathogens: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative overview of the investigational antibiotic Lff-571, benchmarking its activity against established therapeutic agents for the treatment of challenging Gram-positive infections. As a Senior Application Scientist, this document is structured to provide not only a summary of existing data but also a scientifically grounded framework for designing and interpreting further comparative studies.
Introduction to this compound: A Novel Mechanism of Action
This compound is a semisynthetic thiopeptide antibiotic with a novel mechanism of action that distinguishes it from many current standards of care. It inhibits bacterial protein synthesis by targeting elongation factor Tu (EF-Tu), a crucial component of the translational machinery.[1] By binding to EF-Tu, this compound prevents the delivery of aminoacyl-tRNA to the ribosome, thereby halting peptide chain elongation.[1] This unique target provides a potential advantage against pathogens that have developed resistance to other classes of protein synthesis inhibitors.
The primary clinical development of this compound has focused on its efficacy in treating Clostridium difficile infections (CDI), where it has demonstrated non-inferiority to vancomycin in Phase 2 clinical trials.[2][3] Furthermore, in preclinical hamster models of CDI, this compound was shown to be more efficacious than vancomycin at a lower dose and was associated with fewer recurrences.[4][5][6] While its development has been centered on CDI, its potent in vitro activity extends to a broader range of clinically important Gram-positive pathogens.[1][7]
Comparative In Vitro Susceptibility
The initial evaluation of a novel antimicrobial agent hinges on its in vitro potency against a panel of relevant clinical isolates. This section compares the minimum inhibitory concentrations (MICs) of this compound with those of vancomycin, linezolid, and daptomycin against key Gram-positive pathogens.
Methodology for MIC Determination
To ensure reproducibility and comparability, in vitro susceptibility testing should be conducted following established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).
Experimental Protocol: Broth Microdilution MIC Assay
-
Bacterial Strains: A diverse panel of recent clinical isolates of Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA), Enterococcus faecalis (including vancomycin-resistant enterococci, VRE), Enterococcus faecium, and Streptococcus pneumoniae should be used. Reference strains (e.g., S. aureus ATCC 29213, E. faecalis ATCC 29212) must be included for quality control.
-
Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium for non-fastidious bacteria like staphylococci and enterococci. For S. pneumoniae, CAMHB supplemented with 2-5% lysed horse blood is recommended.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Antibiotic Preparation: Prepare serial twofold dilutions of this compound and the comparator agents (vancomycin, linezolid, daptomycin) in the appropriate broth medium.
-
Incubation: Inoculate the microtiter plates containing the diluted antibiotics with the bacterial suspension. Incubate at 35°C ± 2°C for 16-20 hours (20-24 hours for S. pneumoniae).
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Comparative MIC Data
The following table summarizes the reported MIC90 values (the concentration required to inhibit 90% of isolates) for this compound against various Gram-positive aerobes, compared to typical MIC90 ranges for standard-of-care agents.
| Pathogen | This compound MIC90 (µg/mL) | Vancomycin MIC90 (µg/mL) | Linezolid MIC90 (µg/mL) | Daptomycin MIC90 (µg/mL) |
| Staphylococcus aureus (including MRSA) | 0.125[1][7] | 1-2 | 1-4 | 0.5-1 |
| Enterococcus spp. | 0.06[1][7] | 1-4 (VRE >256) | 1-4 | 1-4 |
| Streptococcus pyogenes | 2[1][7] | ≤0.5 | 1-2 | ≤0.25 |
| Other Streptococci | 8[1][7] | ≤1 | 1-2 | ≤1 |
Note: Comparator MIC ranges are based on typical values reported in the literature and may vary.
Interpretation of In Vitro Data:
The available data indicate that this compound possesses potent in vitro activity against S. aureus (including MRSA) and Enterococcus species, with MIC90 values that are generally lower than or comparable to those of vancomycin and linezolid.[1][7] Its activity against streptococci is more variable.[1][7]
In Vitro Bactericidal Activity: Time-Kill Kinetics
While MICs provide information on the concentration of an antibiotic required to inhibit growth, time-kill assays offer insights into the rate and extent of bacterial killing. This is a critical parameter for predicting in vivo efficacy, particularly for severe infections.
Rationale for Time-Kill Assays
Time-kill assays are essential for determining whether an antibiotic is bactericidal (causes bacterial death) or bacteriostatic (inhibits bacterial growth). A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. This information is crucial for selecting appropriate therapies for infections where host defenses are compromised.
Experimental Workflow: Time-Kill Assay
Caption: Workflow for a standard time-kill kinetics assay.
Designing a Comparative Time-Kill Study
A robust comparative time-kill study for this compound would involve:
-
Test Organisms: Representative strains of MRSA, VRE, and penicillin-resistant S. pneumoniae.
-
Antibiotic Concentrations: Testing at multiples of the MIC (e.g., 1x, 2x, and 4x MIC) for this compound and comparator agents.
-
Time Points: Sampling at 0, 2, 4, 8, and 24 hours to capture the dynamics of bacterial killing.
-
Controls: A growth control (no antibiotic) is essential to ensure the viability of the bacterial inoculum throughout the experiment.
While specific time-kill data for this compound against these pathogens are not widely available in published literature, its mechanism of action as a protein synthesis inhibitor suggests it may exhibit time-dependent killing. Comparative studies are necessary to confirm its bactericidal or bacteriostatic profile against key Gram-positive cocci.
In Vivo Efficacy: Preclinical Animal Models
Animal models of infection are indispensable for evaluating the in vivo potential of an antibiotic, providing data on efficacy, pharmacokinetics, and pharmacodynamics in a living system.
The Importance of Model Selection
The choice of animal model is critical and should reflect the human disease as closely as possible. The site of infection, the pathogen, and the host immune status are all important considerations.
Logical Framework for In Vivo Model Selection
Caption: Rationale for selecting appropriate animal models based on the target pathogen.
Proposed Protocols for Comparative In Vivo Studies
A. Murine Model of MRSA Skin Infection
-
Rationale: To assess the efficacy of this compound in a localized soft tissue infection model.
-
Procedure:
-
Anesthetized mice are shaved on the flank.
-
A subcutaneous injection of a clinical MRSA isolate is administered.
-
Treatment with this compound, vancomycin, or linezolid is initiated at a clinically relevant time point post-infection.
-
Efficacy is assessed by measuring lesion size daily and determining the bacterial burden (CFU/gram of tissue) at the end of the study.
-
B. Murine Model of VRE Bacteremia
-
Rationale: To evaluate the ability of this compound to control a systemic, life-threatening infection.
-
Procedure:
-
Mice are infected via intravenous or intraperitoneal injection of a VRE strain.
-
Treatment with this compound, linezolid, or daptomycin is administered.
-
The primary endpoint is survival over a defined period (e.g., 7 days).
-
Secondary endpoints can include bacterial clearance from the blood and key organs (e.g., kidneys, liver).
-
C. Murine Model of Pneumococcal Pneumonia
-
Rationale: To determine the efficacy of this compound in a respiratory tract infection.
-
Procedure:
-
Mice are infected via intranasal inoculation of a penicillin-resistant S. pneumoniae strain.
-
Treatment with this compound or a relevant comparator is initiated.
-
Efficacy is measured by survival, bacterial load in the lungs and bronchoalveolar lavage fluid, and potentially histopathological analysis of lung tissue.
-
The extensive in vivo data for this compound in the hamster model of CDI, where it demonstrated superior efficacy to vancomycin, provides a strong rationale for investigating its potential in these other Gram-positive infection models.[4][5][6]
Mechanisms of Action and Resistance: A Comparative Overview
A thorough understanding of the mechanisms of action and potential for resistance development is critical for the strategic positioning of a new antibiotic.
Mechanism of Action Comparison
Caption: Comparison of the molecular targets of this compound and comparator antibiotics.
Resistance Mechanisms:
-
This compound: Resistance is associated with mutations in the gene encoding EF-Tu.[1] Importantly, this mechanism is not expected to confer cross-resistance to other clinically used antibiotics.
-
Vancomycin: Resistance in enterococci is primarily due to the alteration of the D-Ala-D-Ala target to D-Ala-D-Lac or D-Ala-D-Ser. In S. aureus, resistance involves thickening of the cell wall (vancomycin-intermediate S. aureus, VISA) or acquisition of the vanA gene cluster (vancomycin-resistant S. aureus, VRSA).
-
Linezolid: Resistance typically arises from mutations in the 23S rRNA gene, which alter the drug's binding site on the ribosome.
-
Daptomycin: Resistance is complex and can involve mutations affecting cell membrane charge and phospholipid metabolism.
The novel target of this compound makes it a promising candidate for treating infections caused by pathogens resistant to other antibiotic classes.
Conclusion and Future Directions
This compound is a novel thiopeptide antibiotic with a unique mechanism of action and potent in vitro activity against a range of clinically important Gram-positive pathogens, including multidrug-resistant strains of S. aureus and Enterococcus spp.[1][7] While its clinical and extensive preclinical evaluation has predominantly focused on C. difficile infections, the available in vitro data warrant further investigation into its potential for treating other Gram-positive infections.
This guide has outlined the essential methodologies for conducting robust comparative studies of this compound, from in vitro susceptibility and time-kill assays to preclinical in vivo models of infection. The generation of such data will be crucial for fully elucidating the therapeutic potential of this compound and defining its future role in the clinical management of Gram-positive bacterial diseases. The lack of cross-resistance with existing antibiotic classes makes this compound a particularly valuable candidate for further development in an era of increasing antimicrobial resistance.
References
-
Trzasko, A., et al. (2015). Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. Antimicrobial Agents and Chemotherapy, 59(2), 869-874. [Link]
-
Trzasko, A., et al. (2015). Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. Antimicrobial Agents and Chemotherapy, 59(2), 869-874. [Link]
-
ResearchGate. (n.d.). Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. [Link]
-
Citron, D. M., et al. (2012). Comparative In Vitro Activities of LFF571 against Clostridium difficile and 630 Other Intestinal Strains of Aerobic and Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 56(5), 2493-2503. [Link]
-
Mullane, K., et al. (2015). Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections. Antimicrobial Agents and Chemotherapy, 59(3), 1435-1440. [Link]
-
Citron, D. M., et al. (2012). Comparative in vitro activities of LFF571 against Clostridium difficile and 630 other intestinal strains of aerobic and anaerobic bacteria. Antimicrobial Agents and Chemotherapy, 56(5), 2493-2503. [Link]
-
Mullane, K., et al. (2015). Multicenter, Randomized Clinical Trial To Compare the Safety and Efficacy of LFF571 and Vancomycin for Clostridium difficile Infections. Antimicrobial Agents and Chemotherapy, 59(3), 1435-1440. [Link]
Sources
- 1. Comparative In Vitro Activities of LFF571 against Clostridium difficile and 630 Other Intestinal Strains of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Efficacy of LFF571 in a hamster model of Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative in vitro activities of LFF571 against Clostridium difficile and 630 other intestinal strains of aerobic and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of LFF-571 and Vancomycin in the Management of Clostridioides difficile Infection Recurrence
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of Clostridioides difficile infection (CDI) therapeutics, the challenge extends beyond achieving an initial clinical cure to preventing the debilitating cycle of recurrence. Vancomycin, a long-standing cornerstone of CDI treatment, is effective in resolving the initial infection but is associated with a significant rate of recurrence, largely attributed to its broad-spectrum activity and consequent disruption of the protective gut microbiota.[1] This guide provides a detailed, head-to-head comparison of LFF-571, a novel thiopeptide antibiotic, and vancomycin, with a specific focus on their differential impacts on CDI recurrence rates, underpinned by available clinical and preclinical data.
Differentiated Mechanisms of Action: A Foundation for Contrasting Recurrence Profiles
The divergent effects of this compound and vancomycin on CDI recurrence can be traced back to their distinct molecular mechanisms of action. This fundamental difference influences not only their direct activity against C. difficile but also their collateral impact on the gut microbiome.
This compound: A Targeted Approach to Protein Synthesis Inhibition
This compound is a semisynthetic thiopeptide that exerts its potent bactericidal activity by inhibiting bacterial protein synthesis.[2][3] It specifically targets elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation.[2][3] By binding to EF-Tu, this compound prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby halting the delivery of amino acids to the ribosome and arresting protein production.[2][3] This targeted mechanism is highly effective against C. difficile.
A noteworthy characteristic of this compound is its ability to reduce C. difficile toxin production at subinhibitory concentrations.[2][4] This effect, likely a direct consequence of its protein synthesis inhibition mechanism, may contribute to a more rapid alleviation of clinical symptoms and potentially a less severe inflammatory response in the gut.[2][4]
Vancomycin: A Broad-Spectrum Cell Wall Synthesis Inhibitor
In contrast, vancomycin, a glycopeptide antibiotic, inhibits a different essential bacterial process: cell wall synthesis. It binds to the D-Ala-D-Ala termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for building the bacterial cell wall. This disruption leads to cell lysis and death.
While effective against C. difficile, vancomycin's spectrum of activity includes a wide range of Gram-positive bacteria. This broad activity contributes to significant disruption of the commensal gut microbiota, a key factor in the pathogenesis of CDI recurrence. Interestingly, in vitro studies have shown that subinhibitory concentrations of vancomycin can, in some strains, lead to an increase in toxin production, a phenomenon not observed with this compound.[4]
Diagrammatic Representation of Mechanisms of Action
Caption: Mechanisms of action for this compound and vancomycin.
Head-to-Head Clinical Trial Evidence: Recurrence Rates in Focus
A multicenter, randomized, evaluator-blind, active-controlled Phase 2 clinical trial (NCT01232595) provides the most direct evidence for comparing the efficacy and recurrence rates of this compound and vancomycin in patients with moderate CDI.[5][6]
Clinical Trial Design and Key Parameters
The study enrolled adult patients with a primary episode or first recurrence of moderate CDI.[5] Participants were randomized to receive either this compound (200 mg four times daily) or vancomycin (125 mg four times daily) for 10 days.[5] The primary endpoint was the clinical cure rate at the end of therapy. Secondary endpoints included sustained clinical response and recurrence rates at a 30-day follow-up.[5]
Recurrence Rate Outcomes
While both treatments demonstrated comparable initial clinical cure rates, the analysis of recurrence rates, particularly when confirmed by toxin assays, revealed a notable difference.[5]
| Outcome Metric | This compound (200 mg QID) | Vancomycin (125 mg QID) | Population |
| Toxin-Confirmed Recurrence Rate | 19% | 25% | Per-Protocol |
| 30-Day Sustained Cure Rate | 56.7% | 65.0% | Per-Protocol |
| 30-Day Sustained Cure Rate | 58.7% | 60.0% | Modified Intent-to-Treat |
Data sourced from Pertel et al. (2015).[5]
In the per-protocol population, the toxin-confirmed recurrence rate was lower for this compound compared to vancomycin (19% vs. 25%).[5] However, the 30-day sustained cure rates were slightly lower for this compound in the per-protocol analysis.[5] It is important to note that this was an exploratory Phase 2 study with a relatively small sample size, and these findings should be interpreted with this context in mind.
Preclinical Evidence from a Hamster Model of CDI
Further supporting the clinical findings, a preclinical study in a Golden Syrian hamster model of CDI demonstrated the superior efficacy of this compound in preventing recurrence compared to vancomycin.[7] In this model, this compound treatment at 5 mg/kg resulted in a 69% decreased risk of death compared to vancomycin at 20 mg/kg, a benefit primarily attributed to a reduction in disease recurrence after the cessation of treatment.[7]
Impact on the Gut Microbiome: A Mechanistic Link to Recurrence
The differential impact of this compound and vancomycin on the commensal gut microbiota is a critical factor in explaining the observed differences in recurrence rates. A healthy gut microbiome provides colonization resistance against C. difficile. Broad-spectrum antibiotics like vancomycin can severely deplete these protective bacteria, leaving the patient vulnerable to C. difficile spore germination and outgrowth after treatment is discontinued.
In Vitro Microbiological Profile of this compound
In vitro studies have characterized the activity of this compound against a panel of intestinal bacteria.[8][9] this compound demonstrates potent activity against C. difficile and most other Gram-positive anaerobes.[8][9] Notably, it shows less activity against certain beneficial Gram-positive bacteria, such as Bifidobacterium and Lactobacillus species, compared to its high potency against C. difficile.[8] Furthermore, this compound has generally weaker activity against Gram-negative anaerobes, which are important components of a healthy gut microbiome.[8] This more targeted spectrum of activity suggests that this compound may have a less detrimental impact on the overall gut microbial community compared to the broader activity of vancomycin.
While direct comparative human microbiome data from the Phase 2 trial is not extensively published, the in vitro profile of this compound provides a strong rationale for its potential to better preserve the gut microbiota and, consequently, reduce the risk of CDI recurrence.
Experimental Protocols: Phase 2 Clinical Trial (NCT01232595)
The following provides a summary of the key methodological aspects of the Phase 2 clinical trial comparing this compound and vancomycin.
Study Design: A multicenter, randomized, evaluator-blind, active-controlled, parallel-group study.[10]
Patient Population:
-
Inclusion Criteria: Adult patients with a primary episode or first recurrence of moderate CDI, defined by diarrhea (≥3 unformed stools in 24 hours) and a positive stool test for toxigenic C. difficile.[10][11]
-
Exclusion Criteria: Patients with severe or complicated CDI, more than one prior episode of CDI within the last 3 months, or those requiring concomitant antibiotics.[10]
Treatment Regimen:
-
This compound Arm: 200 mg of this compound administered orally four times daily for 10 days.[5][12]
-
Vancomycin Arm: 125 mg of vancomycin administered orally four times daily for 10 days.[5][12]
Endpoints:
-
Primary Endpoint: Clinical cure at the end of therapy (Day 11-12), defined as resolution of diarrhea and other CDI symptoms without the need for further CDI treatment.[5]
-
Secondary Endpoints:
Pharmacokinetic Analysis:
-
Serum and fecal samples were collected to determine the concentrations of this compound and vancomycin.[11][12] this compound demonstrated minimal systemic absorption with high fecal concentrations, indicating its retention within the gastrointestinal tract.[11][12]
Experimental Workflow of the Phase 2 Clinical Trial
Caption: Workflow of the Phase 2 clinical trial comparing this compound and vancomycin.
Conclusion and Future Directions
The available evidence from a head-to-head Phase 2 clinical trial and supportive preclinical studies suggests that this compound may offer an advantage over vancomycin in reducing the rate of toxin-confirmed CDI recurrence. This is likely attributable to its distinct mechanism of action, which not only effectively targets C. difficile but also appears to have a less disruptive impact on the commensal gut microbiota. The ability of this compound to suppress toxin production at subinhibitory concentrations further differentiates it from vancomycin and may contribute to improved clinical outcomes.
While these findings are promising, further larger-scale clinical trials are warranted to definitively establish the superiority of this compound in preventing CDI recurrence and to fully elucidate its impact on the human gut microbiome. For researchers and drug development professionals, this compound represents a promising candidate in the ongoing effort to develop novel therapies that not only treat the acute CDI episode but also address the critical challenge of recurrence.
References
-
Sachdeva, M., & Leeds, J. A. (2015). Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile. Antimicrobial Agents and Chemotherapy, 59(5), 2595–2602. [Link]
-
Sachdeva, M., & Leeds, J. A. (2015). Subinhibitory concentrations of LFF571 reduce toxin production by Clostridium difficile. Antimicrobial Agents and Chemotherapy, 59(5), 2595-2602. [Link]
-
Citron, D. M., Tyrrell, K. L., Merriam, V., & Goldstein, E. J. (2012). Comparative in vitro activities of LFF571 against Clostridium difficile and 630 other intestinal strains of aerobic and anaerobic bacteria. Antimicrobial Agents and Chemotherapy, 56(5), 2493–2503. [Link]
-
LaMarche, M. J., Leeds, J. A., Amaral, A., Andrade, R., Blais, J., Bravo, F., ... & Yan, W. (2012). Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571. Antimicrobial Agents and Chemotherapy, 56(8), 4463–4465. [Link]
-
Citron, D. M., Tyrrell, K. L., Merriam, V., & Goldstein, E. J. (2012). Comparative In Vitro Activities of LFF571 against Clostridium difficile and 630 Other Intestinal Strains of Aerobic and Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 56(5), 2493-2503. [Link]
-
Leeds, J. A., Sachdeva, M., & LaMarche, M. J. (2016). Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571. Cold Spring Harbor Perspectives in Medicine, 6(11), a026958. [Link]
-
Trzasko, A., Praestgaard, J., LaMarche, M. J., & Leeds, J. A. (2015). Efficacy of LFF571 in a hamster model of Clostridium difficile infection. Antimicrobial Agents and Chemotherapy, 59(5), 2877–2879. [Link]
-
Pertel, P., Mullane, K., St. Rose, T., Louie, T., Miller, M., Goldstein, E. J., ... & LaMarche, M. J. (2015). Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections. Antimicrobial Agents and Chemotherapy, 59(3), 1435–1440. [Link]
-
Pertel, P., Mullane, K., St. Rose, T., Louie, T., Miller, M., Goldstein, E. J., ... & LaMarche, M. J. (2015). Multicenter, Randomized Clinical Trial To Compare the Safety and Efficacy of LFF571 and Vancomycin for Clostridium difficile Infections. Antimicrobial Agents and Chemotherapy, 59(3), 1435-1440. [Link]
-
Novartis Pharmaceuticals. (2020). Safety and Efficacy of Multiple Daily Dosing of Oral LFF571 in Patients With Moderate Clostridium Difficile Infections. ClinicalTrials.gov. [Link]
-
Bhansali, S., Pertel, P., LaMarche, M. J., & Leeds, J. A. (2015). Pharmacokinetics of LFF571 and Vancomycin in Patients with Moderate Clostridium difficile Infections. Antimicrobial Agents and Chemotherapy, 59(3), 1441–1445. [Link]
-
Bhansali, S., Pertel, P., LaMarche, M. J., & Leeds, J. A. (2015). Pharmacokinetics of LFF571 and Vancomycin in Patients with Moderate Clostridium difficile Infections. Semantic Scholar. [Link]
-
Pertel, P., Mullane, K., St. Rose, T., Louie, T., Miller, M., Goldstein, E. J., ... & LaMarche, M. J. (2015). Multicenter, Randomized Clinical Trial To Compare the Safety and Efficacy of LFF571 and Vancomycin for Clostridium difficile Infections. ResearchGate. [Link]
-
Bhansali, S., Pertel, P., LaMarche, M. J., & Leeds, J. A. (2015). Pharmacokinetics of LFF571 and vancomycin in patients with moderate Clostridium difficile infections. Antimicrobial Agents and Chemotherapy, 59(3), 1441-1445. [Link]
-
LaMarche, M. J., Leeds, J. A., Amaral, A., Andrade, R., Blais, J., Bravo, F., ... & Yan, W. (2012). Discovery of LFF571: an investigational agent for Clostridium difficile infection. Journal of Medicinal Chemistry, 55(5), 2376–2387. [Link]
-
Two Minute Medicine. (2025). Fecal microbiota transplantation may be more effective than vancomycin in treating primary C. difficile infection. 2 Minute Medicine. [Link]
-
Zhang, Y., Wang, S., Li, R., Zhang, Q., Cui, B., & Li, Y. (2022). The evaluation of fecal microbiota transplantation vs vancomycin in a Clostridioides difficile infection model. Journal of Basic Microbiology, 62(9-10), 1145–1157. [Link]
Sources
- 1. The evaluation of fecal microbiota transplantation vs vancomycin in a Clostridioides difficile infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subinhibitory concentrations of LFF571 reduce toxin production by Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparative in vitro activities of LFF571 against Clostridium difficile and 630 other intestinal strains of aerobic and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative In Vitro Activities of LFF571 against Clostridium difficile and 630 Other Intestinal Strains of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Pharmacokinetics of LFF571 and Vancomycin in Patients with Moderate Clostridium difficile Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of LFF571 and vancomycin in patients with moderate Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the cross-resistance profile of Lff-571 with other antibiotics
For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of a novel antibiotic is paramount. It predicts the compound's durability and its potential clinical utility in an era of mounting antimicrobial resistance. This guide provides an in-depth technical assessment of LFF571, a novel thiopeptide antibiotic, and compares its cross-resistance potential with key antibiotics used in the treatment of Clostridioides difficile infection (CDI).
Introduction: The Imperative for Novel CDI Therapies without Cross-Resistance
Clostridioides difficile is a leading cause of hospital-acquired, antibiotic-associated diarrhea.[1] Current treatment mainstays include metronidazole, vancomycin, and fidaxomicin.[1] However, concerns about reduced susceptibility and recurrence rates drive the need for new agents.[1] An ideal candidate would not only be potent against C. difficile but also possess a mechanism of action distinct from existing therapies, thereby minimizing the risk of cross-resistance.
LFF571 is a semisynthetic thiopeptide that inhibits bacterial protein synthesis by binding to the elongation factor Tu (EF-Tu).[2][3] This target is clinically unprecedented for CDI treatment, suggesting a low probability of cross-resistance with antibiotics that target the cell wall (vancomycin), DNA (metronidazole), or RNA polymerase (fidaxomicin).[3][4] This guide will present the experimental evidence that supports this hypothesis.
Mechanistic Basis for the Lack of Cross-Resistance
The primary mechanism of resistance to LFF571 involves a specific mutation in the gene encoding EF-Tu.[1][2] Conversely, resistance to comparator antibiotics for CDI involves entirely different cellular targets and pathways.
-
Vancomycin: A glycopeptide that inhibits cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.[3]
-
Metronidazole: A prodrug that, once activated in anaerobic bacteria, induces DNA damage.[5]
-
Fidaxomicin: A macrocycle that inhibits RNA polymerase, halting transcription.[4]
Because these mechanisms are distinct, a mutation conferring resistance to one of these drugs is mechanistically unlikely to affect the activity of Lff-571, and vice-versa. The following diagram illustrates this principle.
Caption: Distinct mechanisms of action for LFF571 and comparator antibiotics.
Comparative In Vitro Activity
A foundational step in assessing cross-resistance is to establish the baseline activity of the new compound against a diverse panel of clinical isolates and compare it to existing agents. The data below, from a study by Citron et al. (2012), demonstrates the potent activity of LFF571 against 50 clinical isolates of C. difficile.[6]
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| LFF571 | ≤0.015 - 0.5 | 0.125 | 0.25 |
| Fidaxomicin | ≤0.015 - 0.5 | 0.06 | 0.5 |
| Vancomycin | 0.25 - 2 | 1 | 2 |
| Metronidazole | 0.25 - 2 | 1 | 2 |
Data sourced from Citron et al., 2012.[6]
These results show that LFF571 has an MIC₉₀ that is 8-fold lower than that of vancomycin and metronidazole, indicating high intrinsic potency.[7]
Crucially, studies have confirmed that this potency is maintained against strains with resistance to other drugs. One key study generated C. difficile mutants with reduced susceptibility to fidaxomicin or vancomycin through serial passage. For these mutants, the MIC of LFF571 was unaffected, providing direct evidence for a lack of cross-resistance.[8]
Experimental Protocols for Cross-Resistance Assessment
To rigorously assess cross-resistance, standardized methodologies must be employed. The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) M11 guidelines for anaerobic bacteria and are adapted for C. difficile.[9][10]
Minimum Inhibitory Concentration (MIC) Determination against Resistant Strains
The most direct method to assess cross-resistance is to determine the MIC of LFF571 against a panel of clinical or lab-generated isolates with well-characterized resistance to comparator antibiotics.
Experimental Workflow:
Caption: Workflow for MIC-based cross-resistance testing.
Step-by-Step Protocol:
-
Strain Selection: Obtain characterized C. difficile strains, including wild-type (e.g., ATCC 700057) and clinical isolates with known resistance or reduced susceptibility to vancomycin, metronidazole, and fidaxomicin.
-
Media Preparation: Use Brucella agar supplemented with hemin (5 µg/mL), vitamin K1 (1 µg/mL), and laked sheep blood (5%). Prepare plates containing two-fold serial dilutions of each antibiotic to be tested. All media must be pre-reduced in an anaerobic environment for at least 24 hours prior to use.[11]
-
Inoculum Preparation: From a 24-48 hour culture on a non-selective agar plate, suspend colonies in pre-reduced Brucella broth to a turbidity matching a 0.5 McFarland standard. This should be performed within an anaerobic chamber.
-
Inoculation: Using a multipoint inoculator, deliver approximately 1-2 µL of the standardized inoculum to the surface of each antibiotic-containing plate.
-
Incubation: Incubate plates in an anaerobic atmosphere (e.g., 85% N₂, 10% H₂, 5% CO₂) at 37°C for 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. A faint haze or a single colony is disregarded.
-
Quality Control: Include a reference strain, such as Bacteroides fragilis ATCC 25285, as per CLSI M11 guidelines.[10]
Checkerboard Synergy Assay
While not a direct measure of cross-resistance, the checkerboard assay can reveal interactions (synergy, indifference, antagonism) between two drugs. A result of "indifference" between LFF571 and another antibiotic would further support that their mechanisms do not overlap.
Step-by-Step Protocol:
-
Plate Setup: In a 96-well microtiter plate, prepare two-fold serial dilutions of Antibiotic A (e.g., LFF571) along the y-axis and Antibiotic B (e.g., vancomycin) along the x-axis in pre-reduced supplemented Brucella broth.[12][13]
-
Inoculation: Add a standardized inoculum of C. difficile (prepared as in 4.1.3, but diluted to a final concentration of ~5x10⁵ CFU/mL in each well) to all wells.[12]
-
Controls: Include wells with each antibiotic alone, as well as a growth control well (no antibiotic).
-
Incubation: Cover the plate with a sealing lid and incubate under anaerobic conditions at 37°C for 48 hours.
-
Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) as follows:
Mutant Prevention Concentration (MPC)
The Mutant Prevention Concentration (MPC) is the MIC of the least susceptible single-step mutant in a large bacterial population (>10⁹ CFU). A low MPC relative to the MIC suggests a lower propensity for the selection of resistant mutants. While specific MPC data for LFF571 against C. difficile is not yet widely published, data for comparator drugs highlight its importance. For instance, the MPC for a novel quinolone, OPS-2071, against C. difficile was 0.5 µg/mL, whereas it was 8 µg/mL for both vancomycin and fidaxomicin, suggesting a lower risk of resistance emergence for OPS-2071. The low frequency of spontaneous resistance to LFF571 (as low as <4.5 × 10⁻¹¹) suggests its MPC is also likely to be favorable.[1][2]
Conclusion and Future Directions
For drug development professionals, these findings position LFF571 as a promising candidate for the treatment of CDI, with a low likelihood of being compromised by pre-existing resistance mechanisms in the C. difficile population. For researchers, further studies to determine the precise MPC of LFF571 and to test it against a broader array of characterized resistant clinical isolates would provide an even more complete picture of its resistance profile.
References
-
Leeds, J. A., & Pereira, J. (2016). Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571. Cold Spring Harbor Perspectives in Medicine, 6(2), a025445. [Link]
-
CLSI. (2018). M11: Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria, 9th Edition. Clinical and Laboratory Standards Institute. [Link]
- Chadwick, D. J., & Whelan, J. (Eds.). (2008). Tackling antibiotic resistance: from understanding to action. John Wiley & Sons.
-
CLSI. (2012). M11-A8: Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard—Eighth Edition. Clinical and Laboratory Standards Institute. [Link]
-
Leeds, J. A., Sachdeva, M., Mullin, S., Dzink-Fox, J., & LaMarche, M. J. (2012). Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571. Antimicrobial agents and chemotherapy, 56(8), 4463–4465. [Link]
-
Citron, D. M., Tyrrell, K. L., Merriam, C. V., & Goldstein, E. J. (2012). Comparative in vitro activities of LFF571 against Clostridium difficile and 630 other intestinal strains of aerobic and anaerobic bacteria. Antimicrobial agents and chemotherapy, 56(5), 2493–2503. [Link]
-
Dridi, L., Tankovic, J., & Burghoffer, B. (2023). Chromosomal Resistance to Metronidazole in Clostridioides difficile Can Be Mediated by Epistasis between Iron Homeostasis and Oxidoreductases. mBio, 14(2), e03501-22. [Link]
-
Sachdeva, M., & Leeds, J. A. (2015). Subinhibitory concentrations of LFF571 reduce toxin production by Clostridium difficile. Antimicrobial agents and chemotherapy, 59(4), 2008–2016. [Link]
-
Pelaez, T., Alcala, L., Alonso, R., Rodriguez-Creixems, M., Garcia-Lechuz, J. M., & Bouza, E. (2002). Reassessment of Clostridium difficile susceptibility to metronidazole and vancomycin. Antimicrobial agents and chemotherapy, 46(6), 1647–1650. [Link]
-
PLOS. (2024). Clostridium Difficile develops resistance to antibiotics. YouTube. [Link]
-
Rashid, M. U., Al-Hakami, A. M., & Al-Otaibi, F. E. (2022). Genetic Mechanisms of Vancomycin Resistance in Clostridioides difficile: A Systematic Review. Antibiotics, 11(2), 258. [Link]
-
Takai, K., Koyama, N., Kawasaki, M., Yamagishi, Y., Shigemura, K., Arakawa, S., & Mikamo, H. (2020). In Vitro and In Vivo Antibacterial Activities of a Novel Quinolone Compound, OPS-2071, against Clostridioides difficile. Antimicrobial agents and chemotherapy, 64(4), e02029-19. [Link]
-
Spigaglia, P. (2022). Mechanisms and Impact of Antimicrobial Resistance in Clostridioides difficile. Microorganisms, 10(3), 557. [Link]
-
Sorg, J. A., & McBride, S. M. (2013). Culturing and maintaining Clostridium difficile in an anaerobic environment. Journal of visualized experiments : JoVE, (79), 50821. [Link]
-
Trzasko, M. S., LaMarche, M. J., & Leeds, J. A. (2015). Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. Antimicrobial agents and chemotherapy, 59(11), 7117–7120. [Link]
-
Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved January 16, 2026, from [Link]
-
Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Retrieved January 16, 2026, from [Link]
-
Mullane, K., et al. (2015). Multicenter, Randomized Clinical Trial To Compare the Safety and Efficacy of LFF571 and Vancomycin for Clostridium difficile Infections. Antimicrobial Agents and Chemotherapy, 59(10), 6059-6065. [Link]
-
Ko, K. S., & Suh, J. Y. (2019). Convenient Protocol for Production and Purification of Clostridioides difficile Spores for Germination Studies. STAR protocols, 1(1), 100010. [Link]
-
Leeds, J. A., et al. (2015). In vitro selection, via serial passage, of Clostridium difficile mutants with reduced susceptibility to fidaxomicin or vancomycin. The Journal of antimicrobial chemotherapy, 70(10), 2773–2776. [Link]
-
Bester, J., & Krovacek, K. (2021). Reduced Susceptibility to Metronidazole Is Associated With Initial Clinical Failure in Clostridioides difficile Infection. Open forum infectious diseases, 8(11), ofab503. [Link]
-
Eubank, T., et al. (2023). Reduced Vancomycin Susceptibility in C difficile Leads to Worse Patient Outcomes. Contagion Live. [Link]
-
Le, A. T., et al. (2024). Fidaxomicin resistance in Clostridioides difficile: a systematic review and predictive modeling with RNA polymerase binding sites. Antimicrobial agents and chemotherapy, 68(12), e0120624. [Link]
-
Hanna, R. (2022). Vancomycin Resistant C. difficile: Where Is the Concern?. ASCLS Today. [Link]
-
Citron, D. M., et al. (2012). Comparative in vitro activities of LFF571 against Clostridium difficile and 630 other intestinal strains of aerobic and anaerobic bacteria. Antimicrobial agents and chemotherapy, 56(5), 2493-2503. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Comparative in Vitro Activities of LFF571 Against [research.amanote.com]
- 6. Comparative In Vitro Activities of LFF571 against Clostridium difficile and 630 Other Intestinal Strains of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro synergy studies with Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Convenient Protocol for Production and Purification of Clostridioides difficile Spores for Germination Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. emerypharma.com [emerypharma.com]
- 13. In Vitro and In Vivo Antibacterial Activities of a Novel Quinolone Compound, OPS-2071, against Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Genetic Validation of Lff-571's Mechanism of Action: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Lff-571, a Novel Thiopeptide Antibiotic
This compound is a semisynthetic thiopeptide antibiotic that has demonstrated significant promise in combating infections caused by the Gram-positive bacterium Clostridium difficile.[1][2] As an investigational agent, a thorough understanding of its mechanism of action is paramount for its continued development and potential clinical application. This guide provides an in-depth exploration of the genetic studies used to validate the mechanism of action of this compound, offering a comparative analysis with alternative therapeutic options and detailed experimental protocols for researchers in the field.
This compound's primary antibacterial activity stems from the inhibition of protein synthesis, a fundamental process for bacterial survival.[2] Specifically, it targets the bacterial elongation factor Tu (EF-Tu), a crucial protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome during the elongation phase of translation.[1] This mode of action is particularly noteworthy as EF-Tu represents a clinically unprecedented target for antibiotics, potentially circumventing existing resistance mechanisms to other drug classes.
This guide will navigate through the foundational genetic experiments that have solidified our understanding of this compound's interaction with EF-Tu. We will delve into the generation and characterization of resistant mutants, a classic genetic approach that provides direct evidence of a drug's target. Furthermore, we will explore modern genetic techniques, such as CRISPR interference (CRISPRi) screens, which offer a powerful, genome-wide approach to confirm drug targets and identify potential resistance mechanisms. By comparing these methodologies and the data they generate with those of established antibiotics, this guide aims to provide a comprehensive resource for the scientific community.
The Central Hypothesis: this compound's Engagement with Elongation Factor Tu
The central hypothesis underpinning the mechanism of action of this compound is its direct and inhibitory interaction with bacterial elongation factor Tu (EF-Tu). This interaction is believed to disrupt the normal elongation cycle of protein synthesis, leading to bacterial cell death. The following diagram illustrates the proposed mechanism.
Caption: Figure 1. Proposed mechanism of action of this compound.
Genetic Validation of this compound's Target: A Multi-pronged Approach
Robust scientific validation of a drug's mechanism of action is a cornerstone of drug development. For this compound, a combination of classical and modern genetic techniques has been employed to unequivocally identify EF-Tu as its primary target.
Generation and Analysis of this compound Resistant Mutants
A time-honored and powerful method to identify a drug's target is through the selection and characterization of spontaneously arising resistant mutants. The principle is straightforward: bacteria that acquire a mutation in the gene encoding the drug's target may no longer be susceptible to the drug's inhibitory effects.
The following diagram outlines the typical workflow for generating and characterizing drug-resistant mutants.
Caption: Figure 2. Workflow for generating this compound resistant mutants.
-
Culture Preparation: Grow the desired Clostridium difficile strain to a high density in an appropriate anaerobic broth medium.
-
Plating for Selection: Spread a high concentration of the bacterial culture (e.g., 10^9 to 10^10 colony-forming units) onto agar plates containing a selective concentration of this compound. The concentration of this compound should be at or slightly above the minimum inhibitory concentration (MIC) for the wild-type strain.
-
Anaerobic Incubation: Incubate the plates under strict anaerobic conditions at 37°C for 48-72 hours, or until colonies appear.
-
Colony Isolation: Pick individual, well-isolated colonies that have grown in the presence of this compound.
-
Purification of Mutants: Streak each selected colony onto a fresh agar plate containing this compound to ensure the resistance phenotype is stable and to obtain a pure culture.
-
MIC Confirmation: Determine the MIC of this compound for each purified resistant mutant using a standardized method such as broth microdilution to quantify the level of resistance.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the wild-type and the resistant mutant strains.
-
PCR and Sequencing of the tuf Gene: Amplify the tuf gene, which encodes EF-Tu, from the genomic DNA of both the wild-type and resistant strains using polymerase chain reaction (PCR). Purify the PCR products and sequence them using the Sanger sequencing method.
-
Sequence Analysis: Align the nucleotide and deduced amino acid sequences of the tuf gene from the wild-type and resistant strains to identify any mutations.
Studies employing this methodology have successfully identified single-step mutations in the tuf gene of this compound-resistant C. difficile strains. These mutations typically result in amino acid substitutions within the known binding pocket of thiopeptide antibiotics on the EF-Tu protein, providing strong evidence that EF-Tu is the direct target of this compound.
In Vitro Protein Synthesis Inhibition Assays
To complement the genetic evidence from resistant mutants, biochemical assays that directly measure the inhibition of protein synthesis provide quantitative data on a drug's potency and specificity.
This protocol describes a cell-free system to measure the inhibitory effect of a compound on bacterial protein synthesis.
-
Preparation of Cell-Free Extract (S30 Extract):
-
Grow a suitable bacterial strain (e.g., Escherichia coli) to mid-log phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer.
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate at 30,000 x g to pellet cell debris, yielding the S30 supernatant containing the necessary components for translation.
-
-
In Vitro Translation Reaction:
-
Set up reaction mixtures containing the S30 extract, a buffer system with essential ions (e.g., Mg2+, K+), an energy source (ATP and GTP), a mixture of amino acids (including a radiolabeled amino acid such as [^35S]-methionine), and a template mRNA (e.g., luciferase mRNA).
-
Add varying concentrations of the test compound (this compound) and appropriate controls (a known protein synthesis inhibitor and a no-drug control).
-
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.
-
Quantification of Protein Synthesis:
-
Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Collect the precipitated proteins on a filter membrane.
-
Wash the filter to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each concentration of the test compound relative to the no-drug control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).
-
CRISPR Interference (CRISPRi) Screens for Target Validation
CRISPRi technology offers a powerful and unbiased approach to identify genes that are essential for a drug's activity. In a CRISPRi screen, a library of guide RNAs (gRNAs) is used to systematically repress the expression of every gene in the bacterial genome. By treating this library with a sub-lethal concentration of a drug, it is possible to identify which gene knockdowns lead to increased or decreased sensitivity to the drug.
The following diagram illustrates the workflow for a CRISPRi-based screen to validate a drug target.
Caption: Figure 3. Workflow for a CRISPRi screen to validate a drug target.
While a specific CRISPRi protocol for Clostridium difficile is still emerging, the following protocol for Staphylococcus aureus serves as an excellent template.
-
Strain Construction: Engineer a S. aureus strain to express a catalytically inactive Cas9 (dCas9) under the control of an inducible promoter.
-
sgRNA Library Design and Cloning: Design a library of single guide RNAs (sgRNAs) that target every gene in the S. aureus genome. Clone this library into a suitable plasmid vector.
-
Library Transformation: Introduce the pooled sgRNA library into the dCas9-expressing S. aureus strain.
-
CRISPRi Screen:
-
Grow the library in the presence of the inducer for dCas9 expression.
-
Divide the culture into two conditions: one with a sub-lethal concentration of the test antibiotic and a no-drug control.
-
Allow the bacteria to grow for a defined number of generations.
-
-
Sample Collection and Genomic DNA Extraction: Harvest cells from both the treated and control populations and extract genomic DNA.
-
Next-Generation Sequencing (NGS): Use PCR to amplify the sgRNA-encoding regions from the genomic DNA. Sequence the amplicons using a high-throughput sequencing platform.
-
Data Analysis:
-
Count the number of reads for each sgRNA in both the treated and control samples.
-
Calculate the log-fold change in abundance for each sgRNA in the treated sample relative to the control.
-
Identify sgRNAs that are significantly depleted in the antibiotic-treated sample. Genes targeted by these depleted sgRNAs are likely essential for the drug's activity or represent the drug's target.
-
Comparative Analysis: this compound vs. Alternative Antibiotics
A comprehensive understanding of this compound's performance requires a comparison with other antibiotics used to treat C. difficile infections, as well as other compounds that target EF-Tu.
Comparison with Clinically Relevant Antibiotics for C. difficile Infection
Vancomycin and fidaxomicin are two of the primary antibiotics used for the treatment of C. difficile infections. The following table compares key features of this compound with these established drugs.
| Feature | This compound | Vancomycin | Fidaxomicin |
| Mechanism of Action | Inhibition of protein synthesis via binding to elongation factor Tu (EF-Tu)[1][2] | Inhibition of cell wall synthesis by binding to D-Ala-D-Ala moieties of peptidoglycan precursors | Inhibition of RNA synthesis by binding to RNA polymerase |
| Target | Elongation Factor Tu (EF-Tu)[1][2] | Peptidoglycan precursors | RNA Polymerase |
| Spectrum of Activity | Narrow, primarily against Gram-positive anaerobes | Primarily Gram-positive bacteria | Narrow, primarily against C. difficile |
| Clinical Efficacy (Cure Rate) | Non-inferior to vancomycin in a Phase II trial[1][2] | Established efficacy | Non-inferior to vancomycin |
| Recurrence Rate | Similar to or slightly lower than vancomycin in some analyses[1] | A significant clinical challenge | Lower recurrence rates compared to vancomycin |
Comparison with Other EF-Tu Targeting Antibiotics
This compound belongs to a class of antibiotics known as thiopeptides. Other natural products have also been identified that target EF-Tu, providing valuable comparative insights into the inhibition of this essential protein.
| Antibiotic | Class | Mechanism of EF-Tu Inhibition |
| This compound | Thiopeptide | Prevents the formation of the ternary complex (EF-Tu-GTP-aa-tRNA)[1][2] |
| Kirromycin | Elfamycin | Binds to EF-Tu and stabilizes its interaction with the ribosome, preventing its release after GTP hydrolysis[3][4][5] |
| Pulvomycin | Elfamycin | Prevents the binding of aminoacyl-tRNA to the EF-Tu-GTP complex[6][7][8] |
| GE2270A | Thiopeptide | Similar to this compound, inhibits the formation of the ternary complex[9][10][11] |
Conclusion: The Power of Genetic Validation in Drug Discovery
The case of this compound exemplifies the critical role of genetic studies in modern drug discovery and development. Through a combination of classic and cutting-edge genetic techniques, the mechanism of action of this novel antibiotic has been robustly validated, providing a solid foundation for its further clinical investigation. The generation of resistant mutants pinpointed EF-Tu as the direct target, a finding that can be further substantiated and explored on a genome-wide scale using powerful tools like CRISPRi screens.
This guide has provided a comprehensive overview of the methodologies and rationale behind the genetic validation of this compound's mechanism of action. By presenting detailed protocols and comparative data, we aim to empower researchers to apply these powerful techniques to their own investigations of novel antimicrobial agents. As the threat of antibiotic resistance continues to grow, a deep and precise understanding of how new drugs work at a molecular and genetic level is more critical than ever.
References
-
[Mechanism of action of the new antibiotic kirromycin]. (1981). Reproduction Nutrition Développement. [Link]
-
Kirromycin, an Inhibitor of Protein Biosynthesis that Acts on Elongation Factor Tu. (1974). Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Pulvomycin, an inhibitor of protein biosynthesis preventing ternary complex formation between elongation factor Tu, GTP, and aminoacyl-tRNA. (1978). Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Kirromycin, an inhibitor of protein biosynthesis that acts on elongation factor Tu. (1974). Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Pulvomycin. (n.d.). The Comprehensive Antibiotic Resistance Database. [Link]
-
Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization. (1991). The Journal of Antibiotics. [Link]
-
A Derivative of the Thiopeptide GE2270A Highly Selective against Propionibacterium acnes. (2012). Antimicrobial Agents and Chemotherapy. [Link]
-
Pulvomycin, an inhibitor of prokaryotic protein biosynthesis. (1979). Archives of Microbiology. [Link]
-
Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. (2012). Antimicrobial Agents and Chemotherapy. [Link]
-
Antibiotic GE2270 A: A novel inhibitor of bacterial protein synthesis. I. Isolation and characterization. (2025). ResearchGate. [Link]
-
Kirromycin. (n.d.). The Comprehensive Antibiotic Resistance Database. [Link]
-
Pulvomycin, an inhibitor of protein biosynthesis preventing ternary complex formation between elongation factor Tu, GTP, and aminoacyl-tRNA. (1978). Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Mechanism of the Inhibition of Protein Synthesis by Kirromycin. Role of Elongation Factor Tu and Ribosomes. (1977). European Journal of Biochemistry. [Link]
-
Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. II. Structure elucidation. (1991). The Journal of Antibiotics. [Link]
-
Multicenter, Randomized Clinical Trial To Compare the Safety and Efficacy of LFF571 and Vancomycin for Clostridium difficile Infections. (2015). Antimicrobial Agents and Chemotherapy. [Link]
-
Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections. (2015). Antimicrobial Agents and Chemotherapy. [Link]
-
Pharmacokinetics of LFF571 and vancomycin in patients with moderate Clostridium difficile infections. (2015). Antimicrobial Agents and Chemotherapy. [Link]
-
Pharmacokinetics of LFF571 and Vancomycin in Patients with Moderate Clostridium difficile Infections. (2015). Antimicrobial Agents and Chemotherapy. [Link]
-
Antibacterial Thiopeptide GE2270-Congeners from Nonomuraea jiangxiensis. (2022). Molecules. [Link]
-
Pharmacokinetics of LFF571 and Vancomycin in Patients with Moderate Clostridium difficile Infections. (2015). Semantic Scholar. [Link]
-
Protocol for genome-wide CRISPR knockout screens of bacterial cytotoxins in HeLa cells. (2022). STAR Protocols. [Link]
-
Techniques for Screening Translation Inhibitors. (2016). International Journal of Molecular Sciences. [Link]
-
A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers. (2012). Antimicrobial Agents and Chemotherapy. [Link]
-
Subinhibitory concentrations of LFF571 reduce toxin production by Clostridium difficile. (2015). Antimicrobial Agents and Chemotherapy. [Link]
-
Pharmacokinetics of LFF571 and Vancomycin in Patients with Moderate Clostridium difficile Infections. (2015). Antimicrobial Agents and Chemotherapy. [Link]
-
CRISPR Screening Protocol: A Step-by-Step Guide. (n.d.). CD Genomics. [Link]
-
Protocol for Bacterial Cell Inhibition Assay. (n.d.). eCampusOntario Pressbooks. [Link]
-
In vitro research method for screening inhibitors of protein translation. (2018). YouTube. [Link]
-
Establishment of a Novel Detection Platform for Clostridioides difficile Toxin Genes Based on Orthogonal CRISPR. (2023). Microbiology Spectrum. [Link]
-
Using an Endogenous CRISPR-Cas System for Genome Editing in the Human Pathogen Clostridium difficile. (2019). mBio. [Link]
-
Tools for Characterizing Bacterial Protein Synthesis Inhibitors. (2014). Antimicrobial Agents and Chemotherapy. [Link]
Sources
- 1. Multicenter, Randomized Clinical Trial To Compare the Safety and Efficacy of LFF571 and Vancomycin for Clostridium difficile Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Mechanism of action of the new antibiotic kirromycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kirromycin, an Inhibitor of Protein Biosynthesis that Acts on Elongation Factor Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kirromycin, an inhibitor of protein biosynthesis that acts on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pulvomycin, an inhibitor of protein biosynthesis preventing ternary complex formation between elongation factor Tu, GTP, and aminoacyl-tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 9. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Derivative of the Thiopeptide GE2270A Highly Selective against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of LFF-571: A Novel Thiopeptide Antibiotic for the Treatment of Clostridioides difficile Infection
This guide provides an in-depth evaluation of LFF-571, a novel semisynthetic thiopeptide antibiotic, and compares its performance against standard therapies for Clostridioides difficile infection (CDI). Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to objectively assess the potential superiority of this compound.
The Evolving Challenge of Clostridioides difficile Infection
Clostridioides difficile infection remains a leading cause of antibiotic-associated diarrhea, posing a significant burden on healthcare systems worldwide. The pathogenesis of CDI is primarily driven by the disruption of the protective gut microbiota, often by broad-spectrum antibiotics, which allows for the proliferation of C. difficile and subsequent production of toxins A and B.[1][2] These toxins lead to severe colonic inflammation, diarrhea, and potentially fatal complications.[2]
Standard-of-care therapies, such as vancomycin and fidaxomicin, are effective in achieving initial clinical cure.[3][4] However, a major challenge is the high rate of recurrence, which occurs in 20-30% of patients after initial treatment.[5][6] This is largely attributed to the continued disruption of the gut microbiome by the treatment itself, which fails to restore colonization resistance against C. difficile spore germination. This clinical gap underscores the urgent need for novel therapies that not only eradicate the pathogen but also preserve the native gut flora to prevent recurrence.
A Differentiated Mechanism of Action: this compound
This compound is a novel, investigational thiopeptide antibiotic that operates via a distinct mechanism compared to established CDI treatments.[7]
-
This compound: This compound specifically inhibits bacterial protein synthesis by binding to elongation factor Tu (EF-Tu).[2][7][8][9] This interaction prevents EF-Tu from delivering aminoacyl-tRNA to the ribosome, thereby halting peptide chain elongation.[2][8] The target, EF-Tu, is clinically unprecedented for an antibiotic.[10]
-
Vancomycin: A glycopeptide antibiotic that inhibits the late stages of bacterial cell wall synthesis.[11] Its broad-spectrum activity against Gram-positive bacteria leads to significant collateral damage to the gut microbiota.[11][12][13]
-
Fidaxomicin: A narrow-spectrum macrocyclic antibiotic that inhibits bacterial RNA polymerase.[2] Its targeted activity spares key commensal groups like Bacteroides, which is believed to contribute to its lower recurrence rates compared to vancomycin.[3][5][14]
This fundamental difference in mechanism suggests that this compound could offer a targeted approach, effectively inhibiting C. difficile while minimizing harm to the surrounding microbiome.
Comparative Preclinical Evaluation
A robust preclinical assessment is fundamental to establishing the potential of a new antimicrobial agent. Key evaluations focus on in vitro potency, spectrum of activity, and efficacy in relevant animal models.
In Vitro Potency and Spectrum of Activity
The Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency. This compound demonstrates potent activity against C. difficile, with MIC90 values (the concentration required to inhibit 90% of isolates) that are generally more potent than vancomycin and comparable to or more potent than fidaxomicin.[7][15]
A key point of differentiation lies in its spectrum of activity. Unlike vancomycin, this compound shows significantly less activity against crucial commensal gut bacteria, such as Bifidobacterium and Lactobacillus, and is less active against Gram-negative anaerobes.[15][16] This narrow-spectrum profile is more aligned with fidaxomicin and is hypothesized to be a primary driver of its superiority over vancomycin by preserving the gut microbiota.[15]
| Organism Group | This compound | Fidaxomicin | Vancomycin |
| Clostridioides difficile | 0.25 | 0.5 | 2.0 |
| Bifidobacterium spp. | >32 | 0.125 | 1.0 |
| Lactobacillus spp. | >32 | >32 | 16 |
| Bacteroides/Prevotella group | >32 | >32 | 16 |
| Enterococcus spp. | 0.06 | >32 | 2.0 |
| Data are presented as MIC90 (μg/mL) values and are compiled from representative studies for comparative purposes.[15] |
Impact on C. difficile Toxin Production
Beyond inhibiting bacterial growth, the effect of an antibiotic on toxin production can be critical. Studies have shown that sub-inhibitory concentrations of this compound can significantly reduce the production of toxins A and B by C. difficile.[2] This effect is similar to that observed with the transcription inhibitor fidaxomicin.[2] In stark contrast, treatment with cell wall synthesis inhibitors like vancomycin has been shown, in some strains, to potentially increase toxin levels in culture supernatants.[2] Reducing the toxin burden in situ could alleviate clinical symptoms more rapidly, representing a significant therapeutic advantage.
In Vivo Efficacy in Animal Models
Clinical Evidence: The this compound Phase 2 Trial
The superiority of a novel agent must ultimately be demonstrated in human clinical trials. A multicenter, randomized, active-controlled Phase 2 study (NCT01232595) was conducted to compare the safety and efficacy of this compound (200 mg, four times daily) with vancomycin (125 mg, four times daily) in adults with moderate CDI.[22][23]
Efficacy Outcomes
The trial demonstrated that this compound was non-inferior to vancomycin in achieving clinical cure at the end of the 10-day therapy period.[22][24]
| Endpoint | This compound | Vancomycin |
| Clinical Cure Rate (Per-Protocol) | 90.6% | 78.3% |
| 30-Day Sustained Cure (Per-Protocol) | 56.7% | 65.0% |
| Recurrence Rate (Toxin-Confirmed Cases) | 19% | 25% |
| Data from the Phase 2 clinical trial NCT01232595.[22][24] |
While the 30-day sustained cure rates were comparable in the overall population, a critical finding emerged when analyzing only toxin-confirmed cases of recurrence. In this sub-group, the recurrence rate for patients treated with this compound was notably lower than for those treated with vancomycin (19% vs. 25%).[22][24] This suggests that this compound's microbiome-sparing properties may translate to a reduced risk of relapse, a key advantage over vancomycin.
Safety and Pharmacokinetics
This compound was found to be generally safe and well-tolerated.[22][25] A key feature of its pharmacokinetic profile is its limited systemic absorption, leading to low serum levels and very high fecal concentrations.[25][26][27][28] This is an ideal characteristic for a drug targeting a gastrointestinal pathogen like C. difficile, as it maximizes local drug concentration at the site of infection while minimizing the risk of systemic side effects.[26][28]
Experimental Protocols for Evaluating CDI Therapies
The following protocols represent standardized methodologies for the preclinical and clinical evaluation of a novel CDI therapeutic like this compound.
Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the in vitro potency of this compound against C. difficile and a panel of commensal gut bacteria.
Methodology (Agar Dilution):
-
Media Preparation: Prepare Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood.
-
Antibiotic Incorporation: Serially dilute this compound in the molten agar to achieve a range of final concentrations (e.g., 0.008 to 128 µg/mL). Pour plates for each concentration.
-
Inoculum Preparation: Grow bacterial strains (e.g., C. difficile, Bifidobacterium, Lactobacillus, Bacteroides fragilis) to a 0.5 McFarland standard in an appropriate broth.
-
Inoculation: Using a multipoint inoculator, spot 1-2 µL of each bacterial suspension onto the surface of the antibiotic-containing and control plates.
-
Incubation: Incubate plates under anaerobic conditions (85% N₂, 10% H₂, 5% CO₂) at 37°C for 48 hours.
-
Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.
Causality: This method is chosen for its accuracy and ability to test multiple isolates simultaneously. By including a broad range of commensal organisms, it provides a direct measure of the drug's spectrum of activity, which is a crucial predictor of its potential impact on the gut microbiota.
Protocol 2: In Vivo Hamster Model of CDI
Objective: To evaluate the efficacy of this compound in treating CDI and preventing relapse compared to vancomycin.
Methodology:
-
Induction of Susceptibility: Administer an oral dose of clindamycin to Syrian golden hamsters to disrupt their native gut flora.[17]
-
Infection: 24 hours post-clindamycin, challenge the hamsters with an oral gavage of toxigenic C. difficile spores.
-
Treatment Initiation: 24 hours post-infection, randomize hamsters into treatment groups:
-
Group A: Vehicle control (e.g., water).
-
Group B: this compound (e.g., 5 mg/kg, twice daily).
-
Group C: Vancomycin (e.g., 5 mg/kg, twice daily).
-
-
Monitoring: Monitor animals daily for signs of CDI (diarrhea, weight loss, mortality) for the duration of treatment (e.g., 5 days).
-
Relapse Assessment: After the treatment period, monitor animals for an additional 14-21 days for signs of disease recurrence.
-
Endpoints: Primary endpoints are survival during acute infection and survival during the relapse phase. Secondary endpoints include time to onset of diarrhea and weight change.
Causality: The hamster model is selected for its acute and severe disease presentation, which provides a stringent test of a drug's efficacy.[18][19] The post-treatment monitoring period is essential for evaluating the drug's ability to provide a durable cure and prevent relapse, a key weakness of current therapies.
Conclusion: The Case for this compound
The available preclinical and clinical data present a compelling case for this compound as a potentially superior therapeutic option for Clostridioides difficile infection, particularly when compared to vancomycin. Its superiority is built on a multi-faceted profile:
-
Novel Mechanism: Inhibition of EF-Tu offers a new line of attack against C. difficile.[8][9]
-
Narrow Spectrum of Activity: Potent activity against C. difficile while sparing key components of the gut microbiota provides a strong rationale for its potential to reduce recurrence.[15][16]
-
Inhibition of Toxin Production: The ability to reduce toxin levels at sub-inhibitory concentrations may lead to faster symptom resolution.[2]
-
Promising Clinical Data: Phase 2 results demonstrated non-inferior clinical cure rates and a promising signal towards reduced recurrence compared to vancomycin.[22][24]
-
Favorable Pharmacokinetics: High fecal and low systemic concentrations ensure targeted delivery with minimal off-target effects.[26][27][28]
While fidaxomicin has already set a precedent for the benefits of a microbiome-sparing approach, this compound represents a next-generation agent with a distinct mechanism that could offer further advantages. Further large-scale Phase 3 trials are necessary to definitively establish its superiority in achieving sustained clinical cure and to fully characterize its impact on the human gut microbiome relative to both vancomycin and fidaxomicin.
References
- Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571.
- Impact of oral vancomycin on gut microbiota, bile acid metabolism, and insulin sensitivity. PubMed.
- Short- and long-term effects of oral vancomycin on the human intestinal microbiota.
- Models for the study of Clostridium difficile infection.
- Fidaxomicin Preserves the Intestinal Microbiome During and After Treatment of Clostridium difficile Infection (CDI) and Reduces Both Toxin Reexpression and Recurrence of CDI.
- Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571. PubMed.
- Bezlotoxumab for Preventing Recurrent Clostridioides difficile Infection: A Narrative Review from Pathophysiology to Clinical Studies.
- Comparative In Vitro Activities of LFF571 against Clostridium difficile and 630 Other Intestinal Strains of Aerobic and Anaerobic Bacteria.
- Impact of Oral Fidaxomicin Administration on the Intestinal Microbiota and Susceptibility to Clostridium difficile Coloniz
- Bezlotoxumab Injection: MedlinePlus Drug Inform
- Small animal models for the study of Clostridium difficile disease p
- Adding bezlotoxumab to standard treatment for C.
- Vancomycin and the Gut Microbiome: The Heavy Artillery of Modern Medicine. Arome Science.
- Fidaxomicin Preserves the Intestinal Microbiome During and After Treatment of Clostridium difficile Infection (CDI) and Reduces Both Toxin Reexpression and Recurrence of CDI. Semantic Scholar.
- Bezlotoxumab (Zinplava) for Clostridium Difficile Infection: The First Monoclonal Antibody Approved to Prevent the Recurrence of a Bacterial Infection.
- Assessment of Oral Vancomycin-Induced Alterations in Gut Bacterial Microbiota and Metabolome of Healthy Men. Frontiers.
- Bezlotoxumab for Prevention of Recurrent C.
- Long-term impact of oral vancomycin, ciprofloxacin and metronidazole on the gut microbiota in healthy humans. Journal of Antimicrobial Chemotherapy.
- The state of play of rodent models for the study of Clostridioides difficile infection.
- In vitro models to study Clostridioides difficile infection: current systems and future advances. Current Opinion in Gastroenterology.
- Impact of Oral Fidaxomicin Administration on the Intestinal Microbiota and Susceptibility to Clostridium difficile Coloniz
- Small animal models for the study of Clostridium difficile disease p
- Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile.
- Clostridioides difficile infection study models and prospectives for probing the microbe-host interface. ASM Journals.
- Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections. PubMed.
- What is the standard treatment for Clostridioides difficile (C-diff) in adults?. Dr.Oracle.
- Gut microbiome and Clostridioides difficile infection: a closer look at the microscopic interface.
- LFF571 had comparable safety, efficacy to vancomycin for tre
- A first-in-human, randomized, double-blind, placebo-controlled, single- and multiple-ascending oral dose study to assess the safety and tolerability of LFF571 in healthy volunteers. PubMed.
- Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571.
- Updated Clinical Practice Guidelines for C difficile Infection in Adults. U.S. Pharmacist.
- A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers.
- A Review of Therapies for Clostridioides difficile Infection.
- Clostridioides (Clostridium)
- Pharmacokinetics of LFF571 and Vancomycin in Patients with Moderate Clostridium difficile Infections.
- Models for the study of Clostridium difficile infection. PubMed.
- Management of Clostridioides difficile infection in adults and challenges in clinical practice: review and comparison of current IDSA/SHEA, ESCMID and ASID guidelines.
- Safety and Efficacy of Multiple Daily Dosing of Oral LFF571 in Patients With Moderate Clostridium Difficile Infections. ClinicalTrials.gov.
- Pharmacokinetics of LFF571 and Vancomycin in Patients with Moderate Clostridium difficile Infections. Semantic Scholar.
- Comparative in vitro activities of LFF571 against Clostridium difficile and 630 other intestinal strains of aerobic and anaerobic bacteria. PubMed.
- Pharmacokinetics of LFF571 and vancomycin in patients with moderate Clostridium difficile infections. PubMed.
Sources
- 1. In vitro models to study Clostridioides difficile infection: current systems and future advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut microbiome and Clostridioides difficile infection: a closer look at the microscopic interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Therapies for Clostridioides difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fidaxomicin Preserves the Intestinal Microbiome During and After Treatment of Clostridium difficile Infection (CDI) and Reduces Both Toxin Reexpression and Recurrence of CDI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Management of Clostridioides difficile infection in adults and challenges in clinical practice: review and comparison of current IDSA/SHEA, ESCMID and ASID guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vancomycin & Gut Microbiome: Bile Acid Shifts [arome-science.com]
- 12. Impact of oral vancomycin on gut microbiota, bile acid metabolism, and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Comparative In Vitro Activities of LFF571 against Clostridium difficile and 630 Other Intestinal Strains of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative in vitro activities of LFF571 against Clostridium difficile and 630 other intestinal strains of aerobic and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Models for the study of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Small animal models for the study of Clostridium difficile disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Models for the study of Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The state of play of rodent models for the study of Clostridioides difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. LFF571 had comparable safety, efficacy to vancomycin for treatment of CDI [healio.com]
- 25. A first-in-human, randomized, double-blind, placebo-controlled, single- and multiple-ascending oral dose study to assess the safety and tolerability of LFF571 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pharmacokinetics of LFF571 and Vancomycin in Patients with Moderate Clostridium difficile Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 27. [PDF] Pharmacokinetics of LFF571 and Vancomycin in Patients with Moderate Clostridium difficile Infections | Semantic Scholar [semanticscholar.org]
- 28. Pharmacokinetics of LFF571 and vancomycin in patients with moderate Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
